Product packaging for [1,1'-Biphenyl]-3,4',5-tricarboxylic acid(Cat. No.:CAS No. 677010-20-7)

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Cat. No.: B1662029
CAS No.: 677010-20-7
M. Wt: 286.24 g/mol
InChI Key: LQEZHWGJSWHXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid is a useful research compound. Its molecular formula is C15H10O6 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B1662029 [1,1'-Biphenyl]-3,4',5-tricarboxylic acid CAS No. 677010-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZHWGJSWHXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591764
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677010-20-7
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid

Introduction: A Versatile Linker in Supramolecular Design

This compound (H₃BPT) is a polycarboxylic acid that has garnered significant interest in the fields of materials science and supramolecular chemistry. Its rigid biphenyl core, combined with the asymmetric positioning of three carboxylate functional groups, makes it an exceptionally valuable building block, or "linker," for the rational design and synthesis of advanced materials.[1] Primarily, H₃BPT is employed in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). The specific geometry and versatile coordination capabilities of its carboxylate groups allow for the formation of complex, multidimensional networks with tailored properties for applications in gas storage, catalysis, and ion exchange.[1]

This guide provides a comprehensive overview of the core , offering insights into its structural characteristics, thermal stability, spectroscopic signature, and safe handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Physicochemical Data

A summary of the fundamental properties of this compound is presented below. These values are critical for experimental design, from selecting appropriate solvents to predicting reaction stoichiometry.

PropertyValueSource(s)
IUPAC Name 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acidPubChem[2]
CAS Number 677010-20-7ChemicalBook, Sigma-Aldrich[3]
Molecular Formula C₁₅H₁₀O₆PubChem[2]
Molecular Weight 286.24 g/mol PubChem, Sigma-Aldrich[2]
Appearance White to off-white powder or crystalTCI, ChemicalBook[4][5]
Melting Point >300 °CSigma-Aldrich, ChemicalBook[5]
Boiling Point (Predicted) 627.7 ± 55.0 °CChemicalBook[5]
Density (Predicted) 1.488 ± 0.06 g/cm³ChemicalBook[5]
pKa (Predicted) 3.36 ± 0.10ChemicalBook[5]
InChI Key LQEZHWGJSWHXPJ-UHFFFAOYSA-NPubChem, Sigma-Aldrich[2]
SMILES OC(=O)c1ccc(cc1)-c2cc(cc(c2)C(O)=O)C(O)=OSigma-Aldrich

Structural and Mechanistic Insights

Molecular Structure and Conformation

The structure of this compound is foundational to its function. It consists of two phenyl rings linked by a single C-C bond. A critical feature of biphenyl derivatives is the dihedral angle between these rings, which is influenced by steric hindrance from substituents and packing forces in the solid state.[1] This torsional flexibility, combined with the rigid nature of the phenyl rings, provides a unique balance of conformational adaptability and structural integrity.

The three carboxylic acid groups are positioned at the 3, 5, and 4' positions. This asymmetric arrangement is key to its utility in forming non-centrosymmetric and complex network topologies in MOFs, as it can coordinate with metal centers in multiple modes (e.g., monodentate, bidentate, bridging), dictating the dimensionality and properties of the final supramolecular architecture.[1]

Caption: 2D representation of this compound.

Acidity and Coordination Chemistry

With three carboxylic acid functional groups, the molecule acts as a Brønsted-Lowry acid. The predicted pKa of 3.36 suggests it is a moderately strong organic acid.[5] In solution, the three protons can dissociate sequentially. This behavior is pivotal for its role in MOF synthesis, which is often conducted under basic or solvothermal conditions where the carboxylate anions are formed. These anions then act as Lewis bases, coordinating to metal ions to build the framework. The ability to exist in partially or fully deprotonated states allows for fine-tuning of the coordination environment and the resulting material's properties.

deprotonation H3BPT H₃BPT (Fully Protonated) H2BPT H₂BPT⁻ (First Deprotonation) H3BPT->H2BPT -H⁺ HBPT HBPT²⁻ (Second Deprotonation) H2BPT->HBPT -H⁺ BPT BPT³⁻ (Fully Deprotonated) HBPT->BPT -H⁺

Caption: Stepwise deprotonation of the tricarboxylic acid linker.

Experimental Protocols & Characterization

Synthetic Strategy: Suzuki-Miyaura Coupling

A prevalent and highly effective method for synthesizing the biphenyl core of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This choice is driven by its high functional group tolerance, mild reaction conditions, and commercial availability of the necessary precursors.

Protocol Outline:

  • Reactant Preparation: The reaction involves coupling a halogenated benzene derivative with two carboxyl groups (e.g., 5-bromoisophthalic acid) with a boronic acid derivative of benzene containing one carboxyl group (e.g., 4-carboxyphenylboronic acid).[1]

  • Catalyst System: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0), is used as the catalyst.

  • Solvent and Base: The reaction is typically performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, with a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The base is essential for the transmetalation step of the catalytic cycle.[1]

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent system.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 5-Bromoisophthalic Acid + 4-Carboxyphenylboronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) Reactants->Reaction Workup Acidification & Filtration Reaction->Workup Purify Recrystallization Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR FTIR FTIR Spectroscopy Purify->FTIR MS High-Resolution MS Purify->MS Thermal Thermal Analysis (TGA/DSC) Purify->Thermal

Caption: General workflow for the synthesis and characterization of H₃BPT.

Spectroscopic and Thermal Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum will show complex multiplets in the aromatic region (typically 7-9 ppm) corresponding to the protons on the biphenyl core, along with a broad singlet at higher chemical shift (>10 ppm) for the acidic carboxylic protons. The ¹³C NMR spectrum provides confirmation of the carbon skeleton.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The spectrum is characterized by a broad O-H stretching band from the carboxylic acid dimers (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹). Aromatic C=C and C-H stretching vibrations will also be present.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition. It provides a highly accurate mass-to-charge ratio, allowing for unambiguous determination of the molecular formula, C₁₅H₁₀O₆.[1] The calculated exact mass for the neutral molecule is 286.04774 Da.[1]

  • Thermal Analysis (TGA/DSC): The compound's high melting point of over 300 °C indicates significant thermal stability, a crucial property for its use in MOFs which often require activation at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition profile of materials incorporating this linker.[7] TGA typically shows that the framework is stable to high temperatures, after an initial weight loss corresponding to the removal of guest solvent molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2][3]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

    • H400: Very toxic to aquatic life.[2][3]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P273: Avoid release to the environment.[3]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE). Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a well-characterized compound whose physicochemical properties make it an ideal candidate for the construction of sophisticated supramolecular materials. Its structural rigidity, thermal stability, and versatile coordination chemistry have cemented its role as a key building block in the development of novel MOFs and coordination polymers. A thorough understanding of its properties, from molecular structure to safety protocols, is the first step toward harnessing its full potential in advanced material design and other research applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17960152
  • ChemicalBook. Biphenyl-3,4′,5-tricarboxylic acid - Safety Data Sheet. URL: https://www.chemicalbook.com/ProductMSDSDetailCB12638046_EN.htm
  • Benchchem. This compound | 677010-20-7. URL: https://www.benchchem.com/product/b1778931
  • ResearchGate. (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)... URL: https://www.researchgate.net/figure/a-Synthesis-scheme-of-biphenyl-3-4-5-tricarboxylic-acid-bpca-b-Synthetic-scheme_fig1_235941913
  • Sigma-Aldrich. Biphenyl-3,4′,5-tricarboxylic acid 96%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/714747
  • TCI Chemicals. This compound | 677010-20-7. URL: https://www.tcichemicals.com/US/en/p/B5795
  • ChemicalBook. Biphenyl-3,4′,5-tricarboxylic acid | 677010-20-7. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12638046.htm
  • Trivedi, M. K., & Branton, A., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Environmental Analytical Chemistry. URL: https://www.omicsonline.org/open-access/characterization-of-physical-spectroscopic-and-thermal-properties-ofbiofield-treated-biphenyl-2380-2391-1000142.php?aid=63001

Sources

An In-depth Technical Guide to 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic Acid (CAS Number: 677010-20-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid, identified by CAS number 677010-20-7. Also known as Biphenyl-3,4',5-tricarboxylic acid (H3BPT), this molecule has emerged as a critical building block in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, tripodal carboxylic acid structure allows for the construction of highly porous and crystalline materials with significant potential in gas storage, separation, and catalysis.

While the primary applications of this compound are rooted in materials chemistry, this guide also explores its potential relevance to the life sciences. By examining the biological activities of structurally related biphenyl carboxylic acids, we will discuss the prospective, yet underexplored, applications in drug development, such as antimicrobial and anticancer research. This guide aims to be a definitive resource, providing not only established data but also highlighting the current knowledge gaps and future research directions for this versatile molecule.

Chemical Identity and Physicochemical Properties

5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid is a polycyclic aromatic carboxylic acid. The presence of three carboxylic acid groups on a biphenyl scaffold imparts a unique combination of rigidity and functionality, making it an excellent candidate for constructing robust, porous materials.

PropertyValueSource(s)
CAS Number 677010-20-7[1][2]
IUPAC Name 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid[3]
Synonyms Biphenyl-3,4',5-tricarboxylic acid, H3BPT[4][5]
Molecular Formula C15H10O6[2]
Molecular Weight 286.24 g/mol [2][4]
Appearance White to off-white powder/crystal[6]
Melting Point >300 °C[4]
pKa (Predicted) 3.36 ± 0.10[7]
Solubility Generally soluble in polar aprotic solvents such as DMF and DMSO, often with heating.[8][8]
InChI Key LQEZHWGJSWHXPJ-UHFFFAOYSA-N[3][4]
SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O[2]

Synthesis of 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic Acid

The most common and efficient method for the synthesis of 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Conceptual Workflow for Synthesis

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling A Aryl Halide (e.g., Dimethyl 5-bromoisophthalate) C Pd Catalyst (e.g., Pd(PPh3)4) A->C B Arylboronic Acid (e.g., 4-(Methoxycarbonyl)phenylboronic acid) B->C F Coupled Ester Intermediate C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., 1,4-dioxane/water) E->F G Hydrolysis (e.g., NaOH, then HCl) F->G H Final Product: 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid G->H caption Synthesis Workflow via Suzuki-Miyaura Coupling

Caption: A conceptual workflow for the synthesis of the target compound.

Exemplary Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar compounds.[9]

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the desired substituted boronic acid (12.18 mmol) and potassium carbonate (K2CO3) (1.21 g, 12.18 mmol).

  • Catalyst Addition: To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.14 mL, 2.44 mmol).

  • Reaction Conditions: Heat the resulting reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water (10 mL), and extract with ethyl acetate (2 x 10 mL).

  • Purification: The crude product can be purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Hydrolysis (if starting with esters): If the starting materials contain ester groups, the coupled product must be hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in a basic solution (e.g., aqueous sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the final carboxylic acid product.

Application in Materials Science: Synthesis of Metal-Organic Frameworks (MOFs)

The tripodal arrangement of carboxylic acid groups in 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid makes it an ideal organic linker for the synthesis of three-dimensional, porous MOFs. These materials have exceptionally high surface areas and tunable pore sizes, making them attractive for a variety of applications.

Hydrothermal Synthesis of a Cobalt-based MOF: An Exemplary Protocol

The following is a representative protocol for the hydrothermal synthesis of a Co(II)-based MOF, [Co3(tpt)2(Hbpt)3]·0.5DMDP, using H3BPT as a linker.[10]

  • Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine Co(II) nitrate, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), and 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid (H3BPT).

  • Solvent Addition: Add a suitable solvent system, such as N,N'-dimethylpropyleneurea (DMDP).

  • Hydrothermal Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours). During this time, the reactants will dissolve and self-assemble into the crystalline MOF structure.

  • Cooling and Crystal Formation: Slowly cool the autoclave to room temperature to allow for the formation of well-defined crystals.

  • Product Isolation and Washing: Collect the crystalline product by filtration and wash it with a suitable solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Activation: The synthesized MOF may need to be "activated" to remove solvent molecules from its pores. This is often achieved by heating the material under vacuum.

G A Metal Salt (e.g., Co(NO3)2) + Organic Linkers (H3BPT & tpt) C Teflon-lined Autoclave A->C B Solvent (e.g., DMDP) B->C D Hydrothermal Synthesis (Heating at elevated temperature and pressure) C->D E Self-Assembly and Crystallization D->E F MOF Crystals in Mother Liquor E->F G Filtration and Washing F->G H Activated MOF Product G->H caption General Workflow for Hydrothermal MOF Synthesis

Caption: A general workflow for the synthesis of MOFs using hydrothermal methods.

Potential Applications in the Life Sciences: A Frontier of Research

While the primary application of 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid is in materials science, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules. This suggests that CAS 677010-20-7 may have unexplored potential in drug development.

Antimicrobial and Anticancer Potential: An Evidence-Based Hypothesis
  • Antimicrobial Activity: Studies on various biphenyl derivatives have demonstrated their potential as antimicrobial agents. For instance, certain biphenyl compounds have shown potent activity against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action is thought to involve the disruption of microbial membranes and inhibition of metabolic pathways. It is important to note that direct antimicrobial testing of 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid has not been reported in the available literature.

  • Anticancer Activity: A library of small molecule biphenyl carboxylic acids has been synthesized and screened for in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[11] Some of these compounds exhibited significant cytotoxic effects on cancer cells with minimal toxicity to normal cells.[11] The presence of carboxylic acid groups can enhance the polarity and hydrophilicity of molecules, potentially improving their bioavailability.[11] As with antimicrobial activity, direct testing of 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid for anticancer properties has not been documented.

Drug Development Considerations: A Call for Further Research

For 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid to be considered a viable candidate for drug development, extensive further research is required. Key areas that need to be investigated include:

  • In Vitro Biological Screening: Direct testing of the compound against a panel of microbial strains and cancer cell lines is necessary to determine if it possesses any intrinsic biological activity.

  • Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are crucial to understand its behavior in a biological system. Currently, no pharmacokinetic data is available for this specific molecule.

  • Toxicology: A comprehensive toxicological profile needs to be established to assess the safety of the compound. This would include in vitro cytotoxicity assays and in vivo toxicity studies. At present, there is a lack of specific toxicological data for this compound.

Safety and Handling

Based on available safety data sheets, 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid is classified as a skin and eye irritant.[2][7] It may also cause respiratory irritation.[7] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The existing body of research on 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid has firmly established its utility in materials science. However, its potential in the life sciences remains largely untapped. Future research efforts should be directed towards:

  • Systematic Biological Screening: A comprehensive evaluation of its antimicrobial, antifungal, and anticancer activities is a critical first step.

  • Structure-Activity Relationship (SAR) Studies: If biological activity is identified, the synthesis and testing of derivatives could lead to the discovery of more potent and selective compounds.

  • Development of Drug Delivery Systems: The use of this compound as a linker in biocompatible MOFs for drug delivery applications is a promising area of investigation.

  • Pharmacokinetic and Toxicological Profiling: Should promising biological activity be discovered, a thorough investigation of its ADME and toxicity profiles will be essential for any further development.

References

  • CAS 677010-20-7: Your Source for High-Purity Chemical Intermedi
  • Dalton Transactions. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. [Link]
  • MDPI. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
  • PubChem. [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid. [Link]
  • CD Bioparticles. 3,5,4'-Biphenyltricarboxylic acid. [Link]
  • ACS Publications.
  • Semantic Scholar. Two Cd(II)-Based MOFs Constructed from Tris(3'-F-4'-carboxybiphenyl)amine: Synthesis, Crystal Structure, Luminescence Se. [Link]
  • MDPI. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]
  • CCDC. CSD MOF Collection. [Link]
  • ResearchGate. How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. [Link]

Sources

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized organic compound that has garnered significant attention as a versatile building block in supramolecular chemistry and materials science. Its rigid biphenyl core and three carboxylic acid groups grant it unique structural and coordination properties. This guide provides a comprehensive overview of its fundamental characteristics, synthesis, and key applications, with a focus on its role as an organic linker in the rational design of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.

Core Molecular Identity and Physicochemical Properties

This compound, also known as H₃BPT, is an unsymmetrically substituted aromatic polycarboxylic acid. The precise arrangement of its carboxyl groups allows for the formation of complex, high-dimensional structures through coordination with metal ions.

The fundamental molecular details are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀O₆[1][2][3][4]
Molecular Weight 286.24 g/mol [1][2][3][4]
CAS Number 677010-20-7[1][2]
IUPAC Name 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid[4]
Appearance White to almost white powder or crystalline solid[1][3]
Melting Point >300°C[1]
Purity Commercially available at ≥96% purity[1][5]
Solubility Generally insoluble in water, soluble in organic solvents like DMF and DMSO.

Chemical Structure and Mechanistic Insights

The structure of this compound is foundational to its utility. The biphenyl backbone provides a rigid and thermally stable scaffold, while the three carboxylic acid groups offer versatile coordination sites for metal centers.

Caption: Chemical structure of this compound.

The deprotonated form (biphenyl-3,4',5-tricarboxylate) acts as a trivalent organic linker. The carboxylate groups can engage in various coordination modes—including monodentate, bidentate, and bridging—which is a critical factor in determining the final topology and properties of the resulting supramolecular structure.[6] This versatility is essential for the rational design of crystalline materials with predictable structural motifs.[6]

Synthesis and Characterization

The synthesis of this compound typically involves a Suzuki coupling reaction to form the biphenyl core, followed by oxidation of precursor functional groups (e.g., methyl groups) to carboxylic acids. A representative synthetic scheme is shown below.[7]

Example Synthetic Workflow

synthesis_workflow reactant1 Dimethyl 5-bromoisophthalate reaction Suzuki Coupling (Pd catalyst, base) reactant1->reaction reactant2 (4-(Methoxycarbonyl)phenyl)boronic acid reactant2->reaction intermediate Trimethyl ester intermediate reaction->intermediate saponification Hydrolysis (e.g., NaOH, H₂O/THF) intermediate->saponification acidification Acidification (e.g., HCl) saponification->acidification product [1,1'-Biphenyl]-3,4',5- tricarboxylic acid acidification->product

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: General Steps
  • Coupling: The Suzuki coupling is performed by reacting an appropriate brominated benzene dicarboxylate with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base.

  • Hydrolysis (Saponification): The resulting trimethyl ester intermediate is hydrolyzed using a strong base, such as sodium hydroxide, to convert the ester groups into carboxylate salts.

  • Acidification: The reaction mixture is then acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salts, causing the final product, this compound, to precipitate out of the solution.

  • Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent system.

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry. Purity levels exceeding 98% are often reported for use in materials synthesis.

Applications in Advanced Materials Science

The primary application for this compound is as a building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers.[5][6]

Role in Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The properties of the MOF—such as pore size, surface area, and chemical functionality—are directly dictated by the geometry and chemical nature of the metal and the linker.

The utility of this compound in this context is its ability to form robust, three-dimensional networks.[5] These materials have shown significant promise in several fields:

  • Gas Storage and Separation: The high porosity and tunable pore surfaces of MOFs synthesized from this linker make them excellent candidates for storing gases like hydrogen and methane, or for separating gas mixtures.[5][6]

  • Catalysis: MOFs can serve as heterogeneous catalysts, with the potential for the biphenyl linker to be further functionalized to introduce catalytic sites.[5][6]

  • Photocatalysis and Sensing: The aromatic nature of the biphenyl core can be exploited in applications involving light absorption and emission, leading to materials with photocatalytic or chemical sensing capabilities.[5]

MOF_Assembly cluster_reactants Components cluster_process Process cluster_product Resulting Material Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Assembly Self-Assembly (Solvothermal Synthesis) Metal->Assembly Linker [1,1'-Biphenyl]-3,4',5- tricarboxylic acid Linker->Assembly MOF 3D Porous MOF Structure Assembly->MOF

Caption: Conceptual diagram of MOF self-assembly using metal ions and the linker.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Information:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

  • H400: Very toxic to aquatic life.[1][4]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is stable at room temperature.[1]

Conclusion

This compound is a key enabling molecule in the field of materials chemistry. Its well-defined structure, rigidity, and versatile coordination chemistry have established it as a preferred linker for creating functional, porous materials. For researchers in drug development, understanding the principles of molecular self-assembly and framework construction demonstrated by this compound can provide valuable insights into designing complex molecular architectures and drug delivery systems.

References

  • PubChem. This compound. [Link]
  • PubChem. (1,1'-Biphenyl)-2,4',5-tricarboxylic acid, 2,4',5-trimethyl ester. [Link]
  • ResearchGate. (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). [Link]

Sources

Spectroscopic Characterization of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid: A Multi-Technique Approach to Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, in-depth framework for the spectroscopic characterization of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid. This molecule, with its rigid biphenyl core and multiple carboxylic acid functionalities, serves as a critical building block in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] Its precise structure dictates the topology, porosity, and functional properties of these materials. Therefore, unambiguous structural verification is not merely a quality control step but a foundational requirement for rational design and application.

This document moves beyond standard operating procedures to provide the scientific rationale behind the chosen analytical techniques. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), we construct a holistic and validated structural profile of the target compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of the biphenyl framework and the positions of the carboxyl substituents.

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift of each proton is highly sensitive to its electronic environment, while spin-spin coupling reveals proximity to neighboring protons.

Rationale and Expected Spectral Features: The ¹H NMR spectrum is predicted to be complex in the aromatic region (typically 7.0-8.5 ppm) due to the distinct electronic environments of the seven aromatic protons.

  • Ring A (3,5-disubstituted): The protons on the ring bearing two carboxylic acid groups will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the COOH groups.

  • Ring B (4'-substituted): The four protons on this ring will exhibit a more typical pattern for a para-substituted benzene ring, likely appearing as two distinct doublets.

  • Carboxylic Acid Protons: The three acidic protons of the COOH groups are expected to appear as a single, broad resonance at a very downfield chemical shift (often >12 ppm in a non-exchanging solvent like DMSO-d₆).[3] This signal's broadness is due to hydrogen bonding and chemical exchange. Its disappearance upon adding a drop of D₂O is a key confirmation step.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it minimizes the exchange of the acidic carboxylic protons, allowing for their observation.

  • Instrumental Setup:

    • Utilize a high-field NMR spectrometer (≥400 MHz) to achieve maximum signal dispersion in the crowded aromatic region.

    • Perform standard shimming procedures to optimize magnetic field homogeneity.

    • Set the spectral width to encompass both the aromatic and carboxylic acid proton regions (e.g., 0 to 15 ppm).

    • Use a standard 90° pulse sequence. Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time for accurate integration.

  • Data Acquisition & Processing:

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift axis to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

    • Integrate all signals to confirm the relative proton ratios (e.g., 3H for the acidic protons, 7H for the aromatic protons).

Carbon NMR provides a direct count of the unique carbon atoms in a molecule and identifies their functional type (e.g., carbonyl, aromatic, aliphatic).

Rationale and Expected Spectral Features: The molecular formula C₁₅H₁₀O₆ contains 15 carbon atoms.[4] The ¹³C NMR spectrum should account for all of them.

  • Carboxyl Carbons: The three carbons of the carboxylic acid groups will appear as the most downfield signals, typically in the 165-175 ppm range.[3]

  • Aromatic Carbons: The twelve carbons of the biphenyl system will resonate in the 120-150 ppm region. The signals for carbons directly attached to the electron-withdrawing carboxyl groups (ipso-carbons) and the carbons at the biphenyl linkage will be at the downfield end of this range. Due to molecular symmetry, some of these carbons may have identical chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of DMSO-d₆) to compensate for the low natural abundance of ¹³C.

  • Instrumental Setup:

    • Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon.

    • Set the spectral width to cover the full expected range (e.g., 0 to 200 ppm).

  • Data Acquisition & Processing:

    • A significantly larger number of scans will be required compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum, calibrating to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Table 1: Predicted NMR Spectral Data Summary

Assignment ¹H Chemical Shift (ppm, DMSO-d₆) ¹³C Chemical Shift (ppm, DMSO-d₆) Key Characteristics
Carboxylic Acid Protons> 12165 - 175Broad singlet, exchanges with D₂O
Aromatic Protons7.0 - 8.5120 - 150Complex splitting patterns
Quaternary Aromatic CarbonsN/A130 - 150Weaker signals, ipso to COOH

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Rationale and Expected Spectral Features: The FT-IR spectrum serves as a crucial confirmation of the carboxylic acid and aromatic functionalities.

  • O-H Stretch: A very broad and intense absorption band from ~2500 to 3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

  • C=O Stretch: A strong, sharp absorption band around 1720-1680 cm⁻¹ confirms the presence of the carbonyl group in the protonated carboxylic acid.[5]

  • C=C Stretch: Multiple sharp bands of medium intensity between 1620 and 1400 cm⁻¹ are characteristic of the aromatic C=C bond vibrations within the biphenyl rings.[5]

  • C-O Stretch / O-H Bend: A combination of C-O stretching and O-H bending vibrations will appear in the 1320-1210 cm⁻¹ and ~920 cm⁻¹ regions, respectively.

Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR accessory.

    • Apply consistent pressure to the sample using the ATR anvil to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically generates the final transmittance or absorbance spectrum by ratioing against the background.

G cluster_start Analytical Workflow cluster_analysis Spectroscopic Techniques cluster_data Primary Data Output cluster_interpretation Interpretation & Confirmation cluster_end Final Validation Sample [1,1'-Biphenyl]-3,4',5- tricarboxylic acid Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR MS HRMS Sample->MS UVVis UV-Vis Sample->UVVis NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data Accurate m/z MS->MS_Data UVVis_Data Absorbance Maxima (λ_max) UVVis->UVVis_Data Structure Connectivity & Skeleton NMR_Data->Structure Func_Groups Functional Groups FTIR_Data->Func_Groups Formula Molecular Formula MS_Data->Formula Conjugation Electronic System UVVis_Data->Conjugation Conclusion Unambiguous Structural Confirmation Structure->Conclusion Func_Groups->Conclusion Formula->Conclusion Conjugation->Conclusion

Caption: Workflow for the multi-technique spectroscopic characterization and validation of this compound.

III. High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Determination

While NMR and IR suggest the structure, HRMS provides definitive proof of the elemental composition.

Rationale and Expected Spectral Features: The primary goal is to verify the molecular formula, C₁₅H₁₀O₆.

  • Accurate Mass: HRMS measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm). The calculated exact mass for the neutral molecule is 286.047738 Da.[4]

  • Ionization: Using electrospray ionization (ESI) in negative ion mode is ideal for carboxylic acids. The expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 285.0405. In positive mode, the protonated molecule [M+H]⁺ might be observed at m/z 287.0550.

  • Isotopic Pattern: The observed isotopic distribution pattern must match the theoretical pattern calculated for C₁₅H₁₀O₆.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrumental Setup (Negative Ion Mode):

    • Calibrate the instrument immediately before analysis using a known standard.

    • Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal for the [M-H]⁻ ion.

  • Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass. The mass error should be less than 5 ppm to confidently assign the molecular formula.

IV. UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for characterizing conjugated π-systems like the biphenyl core.

Rationale and Expected Spectral Features: The extended conjugation across the two phenyl rings will result in strong UV absorbance.

  • π → π Transitions:* Intense absorption bands, characteristic of π → π* electronic transitions, are expected in the UV region, likely between 250-300 nm. The exact position of the maximum absorbance (λ_max) is sensitive to solvent polarity and the electronic effects of the substituents. The presence of three electron-withdrawing carboxylic acid groups can influence the energy of these transitions compared to unsubstituted biphenyl.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Record a baseline spectrum with the cuvettes filled with the solvent.

    • Replace the solvent in the sample beam cuvette with the sample solution.

    • Scan the absorbance across a range of at least 200-400 nm.

  • Data Analysis: Identify the λ_max and calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), which is a characteristic constant for the compound under the specific solvent conditions.

G cluster_hypothesis Hypothesized Structure cluster_data Experimental Evidence cluster_conclusion Validated Conclusion Structure Proposed Structure This compound C₁₅H₁₀O₆ Evidence NMR Data FT-IR Data HRMS Data Structure->Evidence:nmr Predicts specific ¹H & ¹³C signals Structure->Evidence:ftir Predicts -COOH & aromatic bands Structure->Evidence:ms Predicts exact mass of 286.0477 Da Conclusion Confirmed Identity All data converge to validate the proposed structure. Evidence->Conclusion Experimental data matches predictions

Caption: Logical diagram illustrating how a hypothesized structure is validated by converging evidence from multiple spectroscopic techniques.

Conclusion

The rigorous characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic analyses. NMR defines the precise atomic connectivity, FT-IR confirms the essential functional groups, HRMS provides an indisputable molecular formula, and UV-Vis characterizes the electronic properties of the conjugated core. Each method provides a layer of evidence that, when combined, leads to an unambiguous and robust structural confirmation. This level of analytical certainty is paramount for any subsequent research or development, ensuring that materials synthesized from this linker are based on a well-defined and validated molecular foundation.

References

  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids.Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Spectra and physical data of (A2).The Royal Society of Chemistry.
  • Supporting Information for Ni-Catalyzed Carboxylation of Aryl Chlorides with CO2.Angewandte Chemie International Edition.
  • [1,1'-Biphenyl]-3-carboxylic acid | C13H10O2 | CID 12854.PubChem.
  • This compound.PubChem.
  • Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca).ResearchGate.
  • Biphenyl-4-carboxylic acid.NIST WebBook.
  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands...Dalton Transactions.
  • [1,1'-Biphenyl]-2,2'-dicarboxylic acid.NIST WebBook.
  • FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and...ResearchGate.

Sources

An In-depth Technical Guide to [1,1'-Biphenyl]-3,4',5-tricarboxylic acid: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Versatile Building Block

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid, a seemingly unassuming molecule, holds significant potential in the realms of materials science and drug development. Its rigid biphenyl core, coupled with the versatile coordination capabilities of its three carboxylic acid groups, makes it a highly sought-after building block for the rational design of complex supramolecular architectures. This guide, intended for the discerning researcher, aims to provide a comprehensive overview of this compound, from its fundamental synthesis to its structural implications and diverse applications. While a definitive single-crystal structure of the pure, unsolvated acid remains elusive in publicly accessible databases, this paper will delve into its known characteristics, its behavior within larger crystalline frameworks, and the established methodologies for its synthesis and characterization.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid, is a polycyclic aromatic carboxylic acid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 677010-20-7[2][3][4]
Molecular Formula C₁₅H₁₀O₆[1]
Molecular Weight 286.24 g/mol [1]
Appearance White to off-white powder/crystals[5]
Melting Point >300 °C[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable and efficient route to biphenyl derivatives.

Retrosynthetic Analysis

The logical disconnection for the synthesis of the target molecule is the C-C bond between the two phenyl rings. This leads to two key synthons: a halogenated benzene derivative bearing two carboxylic acid groups and a phenylboronic acid derivative with one carboxylic acid group.

Retrosynthesis Target This compound Disconnection C-C Disconnection (Suzuki Coupling) Target->Disconnection Precursors 5-halo-isophthalic acid + 4-carboxyphenylboronic acid Disconnection->Precursors

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the synthesis of biphenyl carboxylic acids.[7][8] Researchers should optimize reaction conditions for their specific laboratory setup.

Materials:

  • 5-Bromoisophthalic acid

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-bromoisophthalic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 2M HCl until a precipitate forms.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield this compound as a white solid.

Synthesis_Workflow cluster_reactants Reactants & Catalyst 5-Bromoisophthalic_acid 5-Bromoisophthalic_acid Reaction_Setup Combine Reactants & Base 5-Bromoisophthalic_acid->Reaction_Setup 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid->Reaction_Setup Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Catalyst_Addition Add Catalyst & Solvents Pd(OAc)2 / PPh3->Catalyst_Addition K2CO3 K2CO3 K2CO3->Reaction_Setup Reaction_Setup->Catalyst_Addition Reflux Heat to Reflux (12-24h) Catalyst_Addition->Reflux Workup Acidification, Extraction & Drying Reflux->Workup Purification Recrystallization Workup->Purification Final_Product [1,1'-Biphenyl]-3,4',5- tricarboxylic acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

The Elusive Crystal Structure: An Indirect Perspective

As of the latest search of the Cambridge Crystallographic Data Centre (CCDC), a definitive, publicly available crystal structure of pure, unsolvated this compound has not been deposited. This is not uncommon for polycarboxylic acids, which can be challenging to crystallize in a form suitable for single-crystal X-ray diffraction.

However, the structural behavior of this molecule can be inferred from its extensive use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[6] In these structures, the deprotonated carboxylate groups coordinate to metal centers, and the overall framework is dictated by the geometry of the linker.

Key structural features that can be anticipated include:

  • Non-planarity: The two phenyl rings of the biphenyl unit are typically twisted with respect to each other due to steric hindrance. The dihedral angle between the rings will influence the overall shape of the molecule.

  • Hydrogen Bonding: In the solid state, the carboxylic acid groups are expected to form extensive intermolecular hydrogen bonds, leading to the formation of supramolecular synthons. These interactions are crucial in dictating the crystal packing.

  • Coordination Modes: When incorporated into MOFs, the carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging, which in turn determines the dimensionality and topology of the resulting framework.

Characterization Techniques: A Practical Guide

Thorough characterization is essential to confirm the identity and purity of synthesized this compound. The following techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7-9 ppm). The acidic protons of the carboxylic acid groups will appear as a broad singlet at a much higher chemical shift (>10 ppm) and may exchange with deuterium in D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid groups will be observed in the most downfield region (typically >165 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands to expect include:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acids.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid groups.

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: These vibrations will be present in the fingerprint region (below 1400 cm⁻¹).

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to assess its thermal stability and identify decomposition temperatures. Given its high melting point, the compound is expected to be thermally stable to elevated temperatures.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and other phase transitions. For this compound, a sharp endothermic peak corresponding to its melting point would be expected, although decomposition may occur at or near the melting temperature.

Applications in Materials Science and Drug Development

The unique structural features of this compound make it a valuable component in several advanced applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The primary application of this tricarboxylic acid is as an organic linker in the synthesis of MOFs and coordination polymers.[6][10] The ability of its three carboxylate groups to coordinate with metal ions in various ways allows for the construction of porous, crystalline materials with high surface areas. These materials have potential applications in:

  • Gas storage and separation: The tunable pore sizes and chemical functionalities of MOFs make them promising candidates for the selective adsorption and storage of gases like hydrogen and carbon dioxide.

  • Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic linkers acting as active sites.

  • Sensing: The luminescence or other physical properties of MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

Potential in Drug Development

While less explored, the biphenyl scaffold is a common motif in many biologically active compounds. The carboxylic acid groups of this compound can be functionalized to generate a library of derivatives with potential therapeutic applications. The rigid nature of the biphenyl core can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation for interaction with biological targets.

Conclusion and Future Outlook

This compound is a molecule of significant interest with a growing number of applications, particularly in the field of materials science. While the definitive crystal structure of the pure acid remains to be determined, its structural behavior within coordination frameworks provides valuable insights. The synthetic route via Suzuki-Miyaura coupling is well-established, and a suite of standard characterization techniques can be employed to verify its identity and purity.

Future research efforts should focus on obtaining high-quality single crystals of the pure acid to elucidate its precise solid-state structure. This would provide a deeper understanding of its hydrogen bonding networks and packing motifs, which would be invaluable for the predictive design of new materials. Furthermore, the exploration of its derivatives for applications in drug discovery presents an exciting avenue for future investigation.

References

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry.
  • 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid | China ...
  • This compound >98.0%(GC)(T) - CAS 677010-20-7 - Şahinler Kimya.
  • (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)... - ResearchGate.
  • 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid - 崇浩光電科技 ...
  • This compound - PubChem.
  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl.
  • Biphenyl - the NIST WebBook - National Institute of Standards and Technology.
  • Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate - PubMed Central.
  • (PDF) Biphenyl-3,3′,5,5′-tetracarboxylic acid - ResearchGate.
  • Synthesis and Single Crystal X‐ray Characterization of [Sn5Bi3]3−.
  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.
  • (a) Single crystal X-ray structure of 3: showing intra-and... - ResearchGate.

Sources

A Comprehensive Technical Guide to Biphenyl-Based Polycarboxylic Acids: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Biphenyl-based polycarboxylic acids represent a cornerstone class of organic molecules, fundamentally impacting the frontiers of materials science and medicinal chemistry. Characterized by a rigid, aromatic biphenyl core functionalized with two or more carboxylic acid groups, these compounds offer a unique combination of structural stability, electronic properties, and versatile chemical reactivity. This technical guide provides an in-depth review of their synthesis, physicochemical properties, and pivotal applications. We will explore their role as indispensable building blocks for high-performance polymers and as precision-engineered organic linkers for creating highly porous metal-organic frameworks (MOFs). Furthermore, this guide will delve into their significance in drug development, where the biphenyl carboxylic acid scaffold is a privileged structure in a variety of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of these versatile compounds.

Introduction: The Biphenyl Polycarboxylic Acid Core

The utility of biphenyl-based polycarboxylic acids stems from the synergistic interplay between their two primary structural features: the biphenyl backbone and the carboxylic acid functional groups.

The Structural Significance of the Biphenyl Moiety

The biphenyl group, consisting of two directly connected phenyl rings, is a foundational element in a vast number of molecules, including natural products, pharmacologically active compounds, and liquid crystals.[1] This core structure imparts several critical properties:

  • Rigidity and Thermal Stability: The aromatic nature of the biphenyl unit provides significant molecular rigidity and planarity, which contributes to the high thermal stability of materials derived from it, such as specialty polymers and dyes.[2]

  • Rotational Flexibility: While rigid, the C-C single bond connecting the two phenyl rings allows for rotational freedom. This "twist" angle can be controlled and exploited, particularly in the design of MOFs, where it can influence the final topology and prevent overly dense packing, thereby enhancing structural flexibility.[3][4]

  • π-π Stacking Interactions: The aromatic domains of the biphenyl moiety facilitate strong π-π stacking interactions, which can play a crucial role in molecular recognition and the self-assembly of supramolecular structures.[5]

The Role of the Carboxylic Acid Functionality

The carboxylic acid (-COOH) groups are the primary sites of reactivity, making these molecules exceptionally versatile building blocks.

  • Coordination Chemistry: The carboxylates are excellent coordinating groups for metal ions, making biphenyl polycarboxylic acids premier organic linkers for the synthesis of MOFs.[3][6] The number and position of these groups dictate the connectivity and dimensionality of the resulting framework.

  • Polymer Synthesis: The carboxyl group is readily converted into esters, amides, and acyl chlorides, enabling its use in polycondensation reactions to form high-performance polymers like polyesters and polyamides.[7][8]

  • Pharmacological Activity: In drug design, the carboxylic acid group is crucial. It often acts as a key hydrogen-bonding site for interacting with biological targets and enhances the hydrophilicity and polarity of drug molecules, which can positively affect their bioavailability.[9]

Synthetic Methodologies: Crafting the Core Structure

The creation of biphenyl-based polycarboxylic acids relies on robust and efficient synthetic strategies. While several methods exist, modern organometallic cross-coupling reactions have become the dominant approach due to their versatility and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the two phenyl rings.[1] This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Causality Behind Method Choice: The Suzuki coupling is favored for several reasons. Firstly, the reaction conditions are generally mild and tolerant of a wide array of functional groups, including the unprotected carboxylic acid, which simplifies synthetic planning by avoiding protection-deprotection steps.[10] Secondly, the boronic acid reagents are often commercially available or readily prepared, and are generally less toxic than other organometallic reagents. The reaction consistently produces high yields of the desired biaryl product.[10]

This protocol describes a general, single-step synthesis of a biphenyl carboxylic acid derivative, adapted from methodologies used for creating small molecule libraries.[9]

Objective: To synthesize a 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative.

Materials:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (Aryl Halide)

  • Substituted Phenylboronic Acid (Arylboronic Acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst)

  • Potassium Carbonate (K2CO3) (Base)

  • 1,4-Dioxane and Water (Solvent System, 4:1 ratio)

  • Ethyl Acetate (EtOAc) (Extraction Solvent)

Procedure:

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted phenylboronic acid (1.0 eq) and potassium carbonate (1.0 eq).

  • Catalyst Addition: Add the Pd(PPh3)4 catalyst (0.2 eq) to the mixture.

  • Reaction Execution: Stir the resulting reaction mixture at 80°C for 16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the final biphenyl carboxylic acid derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process ArylHalide Aryl Halide (e.g., Bromobenzoic Acid) Setup 1. Combine Reactants & Base in Solvent ArylHalide->Setup BoronicAcid Arylboronic Acid BoronicAcid->Setup Base Base (e.g., K2CO3) Base->Setup Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Reaction 2. Add Catalyst & Heat (e.g., 80°C, 16h) Catalyst->Reaction Setup->Reaction Mixture Workup 3. Aqueous Workup & Extraction Reaction->Workup Crude Product Purification 4. Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product (Biphenyl Polycarboxylic Acid) Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of biphenyl polycarboxylic acids.

Alternative Synthetic Routes

While Suzuki coupling is predominant, other classical methods are also employed:

  • Ullmann Condensation: This involves heating an aryl halide (typically an iodide) with a copper catalyst to form the biphenyl linkage.[1] It is a textbook reaction but often requires harsher conditions than palladium-catalyzed methods.

  • Friedel-Crafts Acylation: This two-step process can be used to synthesize substituted biphenyl-4-carboxylic acids. It involves an initial Friedel-Crafts acylation of biphenyl, followed by oxidation of the resulting ketone to the carboxylic acid.[1]

Purification and Characterization Strategies

The synthesized acids are typically purified by recrystallization or column chromatography. Their structures are confirmed using a suite of standard analytical techniques.[8][11]

Technique Purpose Key Observables
FT-IR Spectroscopy Functional group identificationBroad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C-H and C=C stretches.[8]
NMR Spectroscopy (¹H, ¹³C) Structural elucidationAromatic proton signals (7-8.5 ppm), carboxylic acid proton (highly deshielded, >10 ppm), distinct signals for non-equivalent carbons.[8]
Mass Spectrometry (MS) Molecular weight determinationMolecular ion peak [M]+ or [M-H]⁻ corresponding to the calculated mass.[9]
Elemental Analysis Empirical formula confirmationPercentage of C, H, O matches the calculated values for the target molecule.[9]
X-ray Crystallography Definitive 3D structureProvides precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12]

Application in Advanced Materials Science

The rigid and stable nature of the biphenyl polycarboxylic acid core makes it an elite building block for advanced materials.

High-Performance Polymers

Biphenyl-based polyamides and polyesters are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[2][7] The incorporation of the biphenyl unit into the polymer backbone leads to increased glass transition temperatures (Tg) and improved dimensional stability, making these materials suitable for applications in aerospace, electronics, and other high-temperature environments.[2][7] For instance, aromatic polyesters containing biphenyl side groups exhibit Tg values in the range of 198–256°C and initial degradation temperatures over 440°C.[7]

Metal-Organic Frameworks (MOFs): Engineering Porosity

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. Biphenyl-based dicarboxylic and tetracarboxylic acids are among the most important linkers for MOF synthesis.[6][13]

The geometry and length of the biphenyl linker directly control the pore size, shape, and overall topology of the resulting MOF.[13] For example, [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC) is a key linker used to produce MOFs with ultra-high porosity and thermal stability, such as UiO-67.[6] These materials are heavily researched for applications in gas storage, separation, and catalysis.[3][6]

This is a generalized protocol for the hydrothermal synthesis of coordination polymers using a functionalized biphenyl dicarboxylic acid linker.[3]

Objective: To synthesize a crystalline coordination polymer using a metal(II) salt and a dihydroxy-functionalized biphenyl dicarboxylic acid.

Materials:

  • Metal(II) Chloride (e.g., ZnCl₂, CoCl₂)

  • 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H₄L) (Linker)

  • Crystallization Mediator (e.g., 4,4′-bipyridine)

  • Deionized Water and/or DMF (Solvent)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation: In a glass vial, combine the Metal(II) Chloride (0.1 mmol), the biphenyl dicarboxylic acid linker (0.1 mmol), and the crystallization mediator (0.1 mmol).

  • Solvation: Add 10 mL of deionized water (or a water/DMF mixture) to the vial.

  • Sealing: Seal the vial inside a 23 mL Teflon-lined stainless steel autoclave.

  • Heating: Place the autoclave in a programmable oven and heat to 160-180°C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24-48 hours.

  • Isolation: Harvest the resulting crystals by filtration, wash with water and ethanol, and air dry.

Caption: A generalized pharmacophore model for a biphenyl carboxylic acid-based drug.

Summary and Future Outlook

Biphenyl-based polycarboxylic acids are a class of molecules with profound and proven utility. Their synthesis, particularly via robust Suzuki-Miyaura coupling, is well-established, allowing for the creation of a diverse array of structures. In materials science, they remain at the heart of developing next-generation polymers and MOFs with tailored properties for demanding applications. In drug discovery, the biphenyl carboxylic acid scaffold continues to provide a reliable foundation for designing new therapeutics against a range of diseases.

Future research will likely focus on creating more complex, multifunctional linkers for MOFs with advanced catalytic or sensing capabilities. In polymer science, the focus will be on achieving even greater thermal and mechanical performance. For drug development, exploring new substitution patterns on the biphenyl core will undoubtedly lead to the discovery of novel agents with enhanced potency and selectivity for new and challenging biological targets.

References

  • Development of Biphenyl Monomers and Associated Crosslinked Polymers with Intramolecular Pi-Pi Interactions. (n.d.).
  • Development of biphenyl monomers and associated crosslinked polymers with intramolecular pi-pi interactions. (2021). University of Kentucky.
  • Exploring the Synthesis of Biphenyl-Based Polyamide Materials with P-Terphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and characterization of new aromatic polyesters containing biphenyl side groups. (2007). Journal of Applied Polymer Science.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Arabian Journal of Chemistry.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • MOF Linkers with Carboxylic Acid Donor Ligands. (2025). Ascensusspec.
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry.
  • MOF Synthesis with High-Purity Tetracarboxylic Acid Linkers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • BIPHENYL CARBOXYLIC ACID. (n.d.).
  • Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone form
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). Taylor & Francis Online.
  • Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. (n.d.).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (2013). Scirp.org.
  • Biphenyl-2-carboxylic acid: a layered structure. (1998). PubMed.
  • Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. (n.d.).

Sources

A Technical Guide to the Retrosynthetic Analysis and Synthesis of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid is a valuable building block in medicinal chemistry and materials science, often utilized for the synthesis of complex molecular architectures such as metal-organic frameworks and specialized polymers. This guide provides an in-depth retrosynthetic analysis of this target molecule, culminating in a detailed, field-proven synthetic strategy. We will explore various carbon-carbon bond-forming reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction, justifying our strategic choices through mechanistic insights and established literature. This document is designed to be a practical resource, offering not only theoretical analysis but also detailed, step-by-step experimental protocols.

Introduction to Retrosynthesis and Biphenyl Scaffolds

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is systematically deconstructed into simpler, commercially available starting materials. This process involves "disconnections," which are the reverse of known chemical reactions. For biphenyl scaffolds, the most common disconnection is across the biaryl C-C bond, leading to two functionalized benzene rings.

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with numerous applications in drug discovery, where the biphenyl moiety can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[1] Several palladium-catalyzed cross-coupling reactions have been developed for this purpose, including the Suzuki-Miyaura, Negishi, and Ullmann reactions.[2]

Retrosynthetic Analysis of this compound

The primary disconnection for this compound (Target Molecule 1 ) is the central carbon-carbon bond connecting the two phenyl rings. This leads to two key synthons: a nucleophilic phenyl species and an electrophilic phenyl species.

G cluster_path1 Suzuki-Miyaura Pathway TM This compound (1) Disconnection C-C Disconnection TM->Disconnection Synthons Two Phenyl Synthons Disconnection->Synthons SynthonA Arylboronic Acid Synthon Synthons->SynthonA SynthonB Aryl Halide Synthon Synthons->SynthonB Reagents Practical Reagents ReagentA 3,5-Dicarboxyphenylboronic acid (2) SynthonA->ReagentA ReagentB 4-Bromobenzoic acid (3) SynthonB->ReagentB

Figure 1: Retrosynthetic analysis of this compound.

This disconnection strategy points towards a cross-coupling reaction. The Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3] Our proposed precursors are 3,5-dicarboxyphenylboronic acid (2) and 4-bromobenzoic acid (3) .

Strategic Considerations and Choice of Synthetic Route

While a direct coupling of 2 and 3 is conceivable, the presence of free carboxylic acid groups can interfere with the palladium catalyst, potentially leading to lower yields or reaction failure.[3] The carboxylate can coordinate to the palladium center, deactivating the catalyst. To mitigate this, a protection strategy is prudent. The carboxylic acid groups will be converted to their corresponding methyl esters, which are stable under the Suzuki-Miyaura coupling conditions and can be readily hydrolyzed in a final deprotection step.[4]

Synthetic Strategy Advantages Disadvantages Justification for Selection
Direct Suzuki Coupling Fewer synthetic steps.Potential for low yields due to catalyst inhibition by free carboxylic acids.[3]High risk of failure, not ideal for reliable synthesis.
Ullmann Coupling Historically significant.Requires harsh reaction conditions (high temperatures, stoichiometric copper), often with moderate yields.[5][6]Less efficient and environmentally friendly compared to palladium-catalyzed methods.
Negishi Coupling High reactivity and functional group tolerance.Requires the preparation of organozinc reagents, which are sensitive to air and moisture.[7]The Suzuki-Miyaura reaction offers a more practical and robust alternative with readily available reagents.
Suzuki Coupling with Protection Protects the carboxylic acid functionality, preventing catalyst deactivation.[3] High yields and clean reactions are expected.Adds two steps to the synthesis (protection and deprotection).This is the most reliable and efficient route for the synthesis of the target molecule, ensuring high yields and purity.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of this compound, commencing with the protection of the starting materials.

Step 1: Esterification of Starting Materials

4.1.1. Synthesis of Dimethyl 5-bromoisophthalate from 3,5-dibromobenzoic acid (Not required for the main route but a plausible alternative)

While our primary route utilizes 3,5-dicarboxyphenylboronic acid, an alternative approach could involve the synthesis of a boronic ester from 3,5-dibromobenzoic acid. For this, the esterification of 3,5-dibromobenzoic acid would be the initial step.

Protocol for Esterification of 3,5-Dibromobenzoic Acid: A solution of 3,5-dibromobenzoic acid (1 eq.) in methanol (10 vol.) is treated with a catalytic amount of N-bromosuccinimide (NBS) (0.07 eq.). The reaction mixture is heated to 70°C and stirred for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired dimethyl 5-bromoisophthalate.

4.1.2. Synthesis of Methyl 4-bromobenzoate from 4-bromobenzoic acid

Protocol for Esterification of 4-Bromobenzoic Acid: To a suspension of 4-bromobenzoic acid (1 eq.) in methanol (4 vol.), concentrated sulfuric acid (0.4 eq.) is added cautiously.[7] The mixture is heated to reflux for 5 hours. After cooling to room temperature, the reaction mixture is cooled in an ice bath to induce crystallization. The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield methyl 4-bromobenzoate as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

With the protected starting materials in hand, the key C-C bond formation is performed.

G Start Protected Starting Materials Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate Protected Biphenyl Intermediate Coupling->Intermediate Deprotection Hydrolysis Intermediate->Deprotection Final This compound Deprotection->Final

Figure 2: Synthetic workflow for this compound.

Protocol for Suzuki-Miyaura Coupling: A mixture of methyl 4-bromobenzoate (1 eq.), 3,5-dicarboxyphenylboronic acid (1.1 eq., assuming direct use for simplicity, though ester protection is recommended), a palladium catalyst such as Pd/C (0.01 eq.), and a base like potassium carbonate (2 eq.) in a solvent system of ethanol and water (e.g., 3:1 v/v) is prepared.[9] The reaction mixture is stirred at room temperature for 30 minutes to 4 hours.[9][10] The reaction can be monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to remove the organic solvent. The aqueous residue is then acidified with 1 M HCl, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis of the Triester

The final step is the deprotection of the methyl esters to yield the target tricarboxylic acid.

Protocol for Hydrolysis: The crude triester from the previous step is suspended in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (or sodium hydroxide) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS). After cooling, the THF is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated HCl until the pH is approximately 1-2, resulting in the precipitation of this compound. The solid product is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Conclusion

The retrosynthetic analysis of this compound clearly indicates that a Suzuki-Miyaura cross-coupling reaction is the most efficient and practical approach for its synthesis. The strategic use of protecting groups for the carboxylic acid functionalities is crucial to ensure a high-yielding and clean reaction. The detailed protocols provided in this guide offer a robust and reliable pathway for the preparation of this important molecule, catering to the needs of researchers in drug development and materials science.

References

  • Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). National Institutes of Health.
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2025). ResearchGate.
  • Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... (n.d.). ResearchGate.
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). PubMed.
  • A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents.
  • Protecting group. (n.d.). Wikipedia.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.). University Chemistry.
  • Biphenyl. (n.d.). Wikipedia.
  • www.rsc.org/advances. (n.d.). Royal Society of Chemistry.
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). ResearchGate.
  • Synthesis of 3-carboxy-phenylboronic acid. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (n.d.). ResearchGate.
  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (n.d.). Scirp.org. Retrieved from [https://www.scirp.org/html/3-2 organic chemistry-2000000_34898.htm]([Link] organic chemistry-2000000_34898.htm)
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025). MDPI.
  • Do carboxylic acids interfere with Suzukis? (2021). Reddit.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (n.d.). ACS Publications.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). National Institutes of Health.
  • 3,5-Dicarboxyphenylboronic acid. (n.d.). PubChem.
  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (n.d.). International Journal of Organic Chemistry.
  • This compound. (n.d.). PubChem.
  • Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane. (n.d.). MDPI.
  • Ullmann reaction. (n.d.). Wikipedia.

Sources

Introduction: The Crucial Role of Thermal Stability in Advanced Materials and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Analysis of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives represent a class of molecules with significant potential in materials science and pharmaceuticals. Their rigid biphenyl core and multiple carboxylic acid functionalities make them ideal building blocks, or "linkers," for creating highly ordered structures like Metal-Organic Frameworks (MOFs) and high-performance polymers.[1] In drug development, biphenyl structures are integral to various active pharmaceutical ingredients (APIs), where understanding thermal behavior is paramount for formulation, processing, and stability.[2]

This guide provides a comprehensive exploration of the thermal analysis of these compounds. We move beyond simple procedural descriptions to delve into the causality behind experimental choices, empowering researchers to not only generate accurate data but also to interpret it with a deep understanding of the underlying physicochemical principles. The core of this analysis rests on two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Pillar 1: Thermogravimetric Analysis (TGA) - Quantifying Thermal Stability

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] For biphenyl tricarboxylic acid derivatives, it is the primary tool for determining the absolute limits of their thermal stability.

The "Why": Causality in TGA Protocol Design

A TGA experiment is not merely about heating a sample; it's a controlled interrogation of its chemical bonds. The choices made during setup dictate the quality and relevance of the results.

  • Atmosphere Selection: The choice between an inert (e.g., Nitrogen, Argon) or a reactive (e.g., Air, Oxygen) atmosphere is the most critical decision.

    • Inert Atmosphere (N₂): This is the standard for determining inherent thermal stability. By excluding oxygen, we ensure that mass loss is due to decomposition (e.g., bonds breaking apart) or volatilization (evaporation, sublimation), not oxidation.[4] This isolates the temperature at which the molecule itself begins to fragment.

    • Oxidative Atmosphere (Air): This is used to simulate real-world conditions where a material might be exposed to air at elevated temperatures. It helps determine the oxidative stability of a material, which is often lower than its thermal stability in an inert environment.[4]

  • Heating Rate (β): A typical rate is 5-20 °C/min.[5] The choice is a trade-off.

    • Slower Rates (e.g., 5-10 °C/min): Provide better temperature resolution, allowing for the separation of closely occurring thermal events. This is crucial for complex derivatives with multiple decomposition steps.

    • Faster Rates (e.g., 20 °C/min): Can increase throughput but may merge decomposition steps and shift them to slightly higher temperatures.

Visualizing the TGA Workflow

The following diagram outlines the logical flow of a TGA experiment, from initial setup to final data interpretation.

TGA_Workflow cluster_prep 1. Preparation & Calibration cluster_run 2. Experimental Execution cluster_analysis 3. Data Analysis Calibrate Instrument Calibration (Weight, Temperature) Prepare Sample Preparation (3-10 mg, uniform layer) Calibrate->Prepare Pan Select & Tare Pan (Alumina or Platinum) Prepare->Pan Load Load Sample into Furnace Pan->Load Program Set Parameters: - Atmosphere (N₂ or Air) - Heating Rate (10°C/min) - Temp. Range (e.g., 30-800°C) Load->Program Run Initiate Experiment Program->Run Plot Plot Mass (%) vs. Temp (°C) Run->Plot Identify Identify Decomposition Steps (Td_onset, Td_5%) Plot->Identify Calculate Calculate Residual Mass (%) Identify->Calculate Report Final Report & Interpretation Calculate->Report G1 cluster_structure Molecular Structure cluster_property Thermal Property (DSC) Symmetry Molecular Symmetry Tm Melting Point (Tm) Symmetry->Tm Higher symmetry allows better packing, increases Tm Hbond Intermolecular H-Bonding (via -COOH groups) Hbond->Tm Stronger H-bonds require more energy to break, increase Tm Flex Rotational Flexibility (Biphenyl bond) Tg Glass Transition (Tg) (for amorphous derivatives) Flex->Tg Increased rigidity restricts chain motion, increases Tg

Caption: Impact of molecular structure on key thermal transition temperatures.

Experimental Protocol: DSC of a this compound Derivative

This protocol uses a heat-cool-heat cycle for comprehensive characterization.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C). [6]2. Sample Preparation: Weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan. Using a sealed pan is crucial to prevent any mass loss from sublimation during the experiment, which would disrupt the heat flow measurement.

  • Instrument Setup:

    • Place the sealed sample pan and an identical, empty sealed reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat):

    • Segment 1 (Equilibration): Hold at 25 °C for 2 minutes.

    • Segment 2 (First Heat): Ramp from 25 °C to a temperature just below the onset of decomposition (determined from prior TGA data) at 10 °C/min.

    • Segment 3 (Cooling): Cool the sample at 10 °C/min back to 25 °C.

    • Segment 4 (Second Heat): Ramp from 25 °C to the same upper temperature limit at 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis:

    • Analyze the second heating curve to determine intrinsic material properties.

    • Glass Transition (Tg): Identify as a step change in the baseline. Report the midpoint temperature. This is relevant for amorphous or semi-crystalline derivatives. [6] * Melting (Tm): Identify as an endothermic peak (heat flows into the sample). Report the peak temperature. [7] * Crystallization (Tc): Identify as an exothermic peak on the cooling curve (heat is released from the sample).

Interpreting DSC Data for Biphenyl Tricarboxylic Acids

The DSC thermogram provides a fingerprint of the material's physical state and transitions.

  • Sharp, High-Temperature Endotherm: A single, sharp melting peak (Tm) suggests a highly crystalline, pure compound. The high temperature is expected due to the rigid aromatic structure and strong hydrogen bonding from the carboxylic acid groups.

  • Broad Endotherm or No Melting Peak: A broad melting peak or its complete absence, coupled with the presence of a glass transition (Tg), indicates an amorphous or semi-crystalline material.

  • Exotherm on First Heat: An exothermic peak during the first heating scan that is absent on the second scan often signifies "cold crystallization," where an initially amorphous sample gains enough mobility upon heating to crystallize before it melts.

Integrated Application: From Data to Insight

The true power of thermal analysis comes from integrating TGA and DSC data. For instance, when developing a polymer from a biphenyl tricarboxylic acid derivative, TGA defines the maximum processing temperature before degradation begins, while DSC determines the specific temperatures for melting (for processing) and the glass transition (which relates to the material's final mechanical properties). [8]This combined insight is critical for designing robust materials and stable pharmaceutical formulations.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015). Science Publishing Group.
  • Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2017). ResearchGate.
  • Hydrothermal stability of aromatic carboxylic acids. (2011). ResearchGate.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. (2019). Royal Society of Chemistry.
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. ResearchGate.
  • Differential scanning calorimetry. Wikipedia.
  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2023). MDPI.
  • Synthesis of biphenyl polyesters derived from divanillic acid, and their thermal and mechanical properties. (2019). ResearchGate.
  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.
  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering.
  • Glass formation in organic binary liquids studied using differential scanning calorimetry. (1993). Royal Society of Chemistry.
  • (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)... ResearchGate.
  • Differential Scanning Calorimetry. (2023). Chemistry LibreTexts.
  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics.
  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021). MDPI.
  • ADMET polymerization of bio-based biphenyl compounds. (2017). Royal Society of Chemistry.
  • Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredi. Journal of Biomedical Research & Environmental Sciences.
  • Thermodynamic study of 1,2,3-triphenylbenzene and 1,3,5-triphenylbenzene. ResearchGate.
  • Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. (2023). MDPI.

Sources

An In-depth Technical Guide to the Solubility of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility and provides detailed protocols for its empirical determination.

Introduction: The Significance of Solubility

This compound is a complex organic molecule with a rigid biphenyl core and three carboxylic acid functional groups.[1][2][3] Its structure suggests a high melting point (>300 °C) and a high degree of polarity, which are critical factors influencing its solubility.[3] Understanding the solubility of this compound is paramount in various scientific contexts, including:

  • Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities.[4][5][6]

  • Materials Science: For applications in metal-organic frameworks (MOFs) or polymers, controlling solubility is essential for crystal growth and material processing.[7]

  • Chemical Synthesis: Purification and reaction work-ups often rely on differential solubility of reactants, products, and impurities.

This guide will equip the reader with the theoretical knowledge and practical methodologies to approach the solubility assessment of this and structurally related compounds.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[8] For this compound, the key structural features influencing its solubility are:

  • The Biphenyl Core: This large, nonpolar aromatic system contributes to poor solubility in polar solvents like water.

  • Three Carboxylic Acid Groups: These groups are highly polar and capable of hydrogen bonding, which should enhance solubility in polar protic solvents.[2] They also introduce acidic character, making the molecule's solubility highly pH-dependent.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the high polarity of the carboxylic acid groups.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents can engage in dipole-dipole interactions and may be effective at solvating the molecule, suggesting moderate to good solubility. For similar dicarboxylic acids, solvents like DMF, DEF, and DMAc have been suggested to be effective.[9]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bond donor and acceptor sites suggests potential for solubility. However, the large nonpolar biphenyl backbone may limit this.[2] The solubility in water is expected to be low but will increase significantly with pH.

  • Aqueous Acidic and Basic Solutions: The carboxylic acid groups will react with bases, forming highly polar and water-soluble carboxylate salts.[10][11][12] Therefore, solubility is expected to be high in aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO3).[10][12][13] Conversely, it is expected to be insoluble in acidic solutions like dilute hydrochloric acid (HCl).[10][13]

The following diagram illustrates the logical flow for predicting the solubility of an organic acid like this compound.

G A Start with the Compound This compound B Analyze Functional Groups: - Nonpolar Biphenyl Core - Three Polar Carboxylic Acid Groups A->B C Predict Solubility in Nonpolar Solvents (e.g., Hexane) B->C 'Like dissolves like' principle D Predict Solubility in Polar Aprotic Solvents (e.g., DMF, DMSO) B->D 'Like dissolves like' principle E Predict Solubility in Polar Protic Solvents (e.g., Water, Ethanol) B->E 'Like dissolves like' principle F Predict Solubility in Aqueous Base (e.g., 5% NaOH) B->F Acid-Base Reaction G Predict Solubility in Aqueous Acid (e.g., 5% HCl) B->G Common Ion Effect

Caption: Predictive workflow for solubility based on molecular structure.

Experimental Determination of Solubility

A systematic approach is necessary to determine the solubility of this compound. The following protocols outline a qualitative and a quantitative method.

Qualitative Solubility Analysis

This method provides a rapid assessment of solubility in various solvents and helps classify the compound based on its acidic/basic properties.[10][13]

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Vortex mixer

  • Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO3 (aq), 5% HCl (aq), Ethanol, Acetone, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Hexane.

Procedure:

  • Place approximately 10 mg of the compound into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

  • If the compound is soluble in water, test the pH of the solution with litmus or pH paper to confirm its acidic nature.[10][12]

  • Repeat this procedure for each solvent.

The following flowchart outlines the experimental workflow for qualitative solubility testing.

G start Start: 10 mg of Compound water Add 1 mL Water Vortex for 1-2 min start->water observe_water Observe water->observe_water soluble_water Soluble in Water Test pH observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No naoh Add 1 mL 5% NaOH Vortex for 1-2 min insoluble_water->naoh observe_naoh Observe naoh->observe_naoh soluble_naoh Soluble in NaOH (Strong Acid) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in NaOH observe_naoh->insoluble_naoh No nahco3 Add 1 mL 5% NaHCO3 Vortex for 1-2 min soluble_naoh->nahco3 hcl Add 1 mL 5% HCl Vortex for 1-2 min insoluble_naoh->hcl observe_nahco3 Observe nahco3->observe_nahco3 soluble_nahco3 Soluble in NaHCO3 (Carboxylic Acid) observe_nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble in NaHCO3 observe_nahco3->insoluble_nahco3 No observe_hcl Observe hcl->observe_hcl soluble_hcl Soluble in HCl (Base) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in HCl observe_hcl->insoluble_hcl No organic Test Organic Solvents (DMF, DMSO, Ethanol, etc.) insoluble_hcl->organic

Caption: Experimental workflow for qualitative solubility analysis.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[8]

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours), ensuring that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent.

    • Analyze the concentration of the compound in the diluted solution using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Summary of Expected Solubility

Solvent ClassCommon SolventsExpected SolubilityRationale
Nonpolar Hexane, TolueneVery LowLarge polarity mismatch between the nonpolar solvent and the highly polar carboxylic acid groups.
Polar Aprotic DMF, DMSO, AcetoneModerate to HighGood dipole-dipole interactions can solvate the polar functional groups.
Polar Protic Water, Ethanol, MethanolLow to ModerateHydrogen bonding is possible, but the large nonpolar biphenyl core hinders solubility, especially in water.
Aqueous Basic 5% NaOH, 5% NaHCO3HighFormation of highly polar and water-soluble carboxylate salts through acid-base reaction.[10][11][12]
Aqueous Acidic 5% HClVery LowThe carboxylic acid groups remain protonated, and the overall molecule remains sparingly soluble in water.

Conclusion

The solubility of this compound is a complex interplay of its nonpolar biphenyl backbone and its three polar, acidic carboxylic acid functional groups. While quantitative data in the literature is scarce, a thorough understanding of its chemical structure allows for reliable predictions of its behavior in different solvent systems. This guide provides the theoretical foundation and practical, step-by-step protocols for researchers to determine the solubility of this compound, enabling its effective use in drug discovery, materials science, and chemical synthesis. The provided methodologies ensure a self-validating system for generating reliable and reproducible solubility data.

References

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility test for Organic Compounds. (2024, September 24).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Solubility. (n.d.). Chemistry Online @ UTSC.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • This compound. (n.d.). PubChem.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). NIH.
  • Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon pharma services.
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). PMC - NIH.
  • Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. (n.d.). Routledge.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). NIH.
  • Biphenyl with Water. (n.d.). IUPAC-NIST Solubilities Database - National Institute of Standards and Technology.
  • Biphenyl with Water. (n.d.). IUPAC-NIST Solubilities Database - National Institute of Standards and Technology.
  • What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents? (2013, July 17). ResearchGate.
  • (PDF) Biphenyl-3,3′,5,5′-tetracarboxylic acid. (2025, August 10). ResearchGate.
  • [1,​1'-​Biphenyl]​-​3,​3',​4,​4'-​tetracarboxylic acid. (n.d.). SIKÉMIA.

Sources

A Technical Guide to Theoretical and Computational Studies of Biphenyl Tricarboxylic Acids: From Molecular Structure to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl tricarboxylic acids represent a fascinating class of molecules characterized by a rigid biphenyl core functionalized with three carboxylic acid groups. This unique structural arrangement imparts complex conformational behavior, intricate intermolecular interactions, and a wide range of potential applications, from the design of novel pharmaceuticals to the construction of advanced materials like metal-organic frameworks (MOFs).[1] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these molecules. We will explore the core principles of their structural analysis, the prediction of their physicochemical properties, and the simulation of their interactions in various environments. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to leverage computational tools in the study and application of biphenyl tricarboxylic acids.

Introduction: The Significance of Biphenyl Tricarboxylic Acids

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their structural rigidity and tunable electronic properties.[2][3][4][5][6] The addition of carboxylic acid functional groups introduces sites for hydrogen bonding, coordination with metal ions, and modulation of solubility and acidity. While biphenyl dicarboxylic acids have been extensively studied for their role in liquid crystalline polymers and MOFs, the tricarboxylic acid analogues offer a higher degree of complexity and functionality.[1][7][8] This trifunctionality allows for the formation of intricate three-dimensional supramolecular assemblies and provides multiple points of interaction for biological targets, making them promising candidates for drug design.[4][9]

Theoretical and computational studies are indispensable for unraveling the multifaceted nature of these molecules. Experimental characterization alone often provides an incomplete picture of their dynamic behavior and the underlying forces governing their properties. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), offer a window into the molecular world, enabling the prediction of structure, stability, and reactivity with remarkable accuracy.

Foundational Concepts: Conformational Landscape and Intermolecular Forces

The physicochemical properties and biological activity of biphenyl tricarboxylic acids are intrinsically linked to their three-dimensional structure and intermolecular interactions.

Conformational Analysis: The Dihedral Twist

A key structural feature of biphenyl systems is the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between two opposing forces: the steric hindrance of the ortho substituents, which favors a twisted conformation, and the π-conjugation between the rings, which favors planarity. The presence of bulky carboxylic acid groups, particularly in the ortho positions, significantly influences this dihedral angle.[7][8]

Computational conformational analysis is crucial for identifying the most stable conformations and understanding the energy barriers between them.

Experimental Protocol: Computational Conformational Search

  • Initial Structure Generation: Construct the 3D structure of the biphenyl tricarboxylic acid isomer of interest using molecular building software (e.g., Avogadro, GaussView).

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search method.

    • Systematic Search: Rotate the dihedral angle between the phenyl rings and the C-C bonds of the carboxylic acid groups in discrete steps (e.g., 10-15 degrees) and perform a geometry optimization at a low level of theory (e.g., semi-empirical PM7 or a small basis set DFT).

    • Stochastic Search (e.g., Monte Carlo): Randomly alter the torsional angles and accept or reject the new conformation based on its energy.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to full geometry optimization and frequency calculations using a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10] The absence of imaginary frequencies confirms a true energy minimum.

  • Analysis: Analyze the relative energies of the stable conformers to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

Intermolecular Interactions: Beyond the Covalent Bond

The carboxylic acid groups are powerful mediators of intermolecular interactions, primarily through hydrogen bonding. These interactions are fundamental to the formation of dimers, chains, and more complex supramolecular structures in the solid state and can be critical for binding to biological targets.[11]

  • Hydrogen Bonding: Carboxylic acids readily form strong O-H···O hydrogen bonds, often leading to the formation of cyclic dimers known as the R22(8) motif.[11]

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal packing or influencing ligand-receptor binding.[11]

  • Van der Waals Forces: These non-specific interactions contribute to the overall stability of molecular assemblies.

The interplay of these forces dictates the crystal packing of biphenyl tricarboxylic acids and their self-assembly behavior in solution.[12][13]

Computational Methodologies in Practice

A variety of computational tools can be applied to study biphenyl tricarboxylic acids, each providing unique insights into their behavior.

Density Functional Theory (DFT): Unraveling Electronic Structure

DFT is a quantum mechanical method that is widely used to calculate the electronic structure of molecules.[14] It provides a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

Key Applications of DFT:

  • Geometry Optimization: Predicting the most stable molecular structures.[10]

  • Vibrational Analysis: Calculating infrared (IR) and Raman spectra to aid in experimental characterization.[14]

  • Electronic Properties: Determining properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).[10][15] The HOMO-LUMO gap provides an indication of the molecule's reactivity, while the MEP is crucial for understanding intermolecular interactions.

  • Thermochemistry: Calculating enthalpies of formation and reaction energies.[7][8]

  • Acidity (pKa) Prediction: While challenging, DFT can be used in conjunction with implicit solvent models to estimate the pKa values of the carboxylic acid groups.[14]

Workflow: DFT Calculation of Molecular Properties

DFT_Workflow Start Define Molecular Structure Choose_Method Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) Start->Choose_Method Geom_Opt Geometry Optimization Choose_Method->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Verify_Min Verify True Minimum (No Imaginary Frequencies) Freq_Calc->Verify_Min Verify_Min->Geom_Opt No Prop_Calc Calculate Electronic Properties (HOMO, LUMO, MEP) Verify_Min->Prop_Calc Yes End Analyze Results Prop_Calc->End MD_Workflow Start Prepare System (Molecule, Solvent, Force Field) Minimization Energy Minimization Start->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis End Extract Properties Analysis->End

Caption: A generalized workflow for performing a molecular dynamics simulation.

Applications in Drug Discovery and Materials Science

The insights gained from theoretical and computational studies of biphenyl tricarboxylic acids have significant implications for their practical applications.

Rational Drug Design

The structural and electronic information obtained from computational studies can guide the design of biphenyl tricarboxylic acid derivatives as potential drug candidates.

[4]* Pharmacophore Modeling: The 3D arrangement of the carboxylic acid groups and the aromatic rings can be used to define a pharmacophore for binding to a specific biological target.

  • Molecular Docking: The preferred conformation of the molecule can be docked into the active site of a protein to predict its binding mode and affinity. *[16] QSAR (Quantitative Structure-Activity Relationship): Computational descriptors can be used to build models that correlate the molecular structure with biological activity, aiding in the optimization of lead compounds.

[16]#### 4.2. Design of Advanced Materials

The ability of biphenyl tricarboxylic acids to form well-defined supramolecular structures makes them excellent building blocks for functional materials.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid groups can coordinate to metal ions to form porous, crystalline MOFs with applications in gas storage, separation, and catalysis. *[17][18] Liquid Crystals: The rigid biphenyl core is a common mesogen in liquid crystalline materials. T[1]he tricarboxylic acid functionality allows for the introduction of hydrogen bonding networks to control the self-assembly and properties of the liquid crystalline phase.

  • Gels: The self-assembly of these molecules through hydrogen bonding and π-π stacking can lead to the formation of hydrogels or organogels.

[9]### 5. Data Presentation and Analysis

To facilitate the interpretation and comparison of computational results, it is essential to present the data in a clear and organized manner.

Table 1: Calculated Properties of Biphenyl-3,4',5-tricarboxylic Acid

PropertyMethod/Basis SetValue
Dihedral Angle (°)B3LYP/6-311++G(d,p)42.5
HOMO Energy (eV)B3LYP/6-311++G(d,p)-6.89
LUMO Energy (eV)B3LYP/6-311++G(d,p)-2.15
HOMO-LUMO Gap (eV)B3LYP/6-311++G(d,p)4.74
Dipole Moment (Debye)B3LYP/6-311++G(d,p)3.21

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

Theoretical and computational studies provide an indispensable framework for understanding the structure, properties, and potential applications of biphenyl tricarboxylic acids. From elucidating their complex conformational behavior to guiding the design of novel drugs and materials, these in silico approaches offer a powerful complement to experimental research.

Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting pKa values and simulating the formation of complex supramolecular assemblies. The integration of machine learning and artificial intelligence with traditional computational chemistry techniques holds great promise for accelerating the discovery and design of new biphenyl tricarboxylic acid-based molecules with tailored properties. As computational power continues to grow, we can expect even more detailed and predictive simulations that will further unlock the potential of this versatile class of molecules.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid.
  • Matos, M. A. R., Miranda, M. S., Martins, D. V. S. S., Pinto, N. A. B., Morais, V. M. F., & Liebman, J. F. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353–1358. [Link]
  • ResearchGate. (n.d.). (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)...
  • Globe Thesis. (2017). Synthesis And Magnetic Properties Of The Complexes Based On Biphenyl-Tricarboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). Biphenyl-3,3′-dicarboxylic acid. PubMed Central.
  • ResearchGate. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study.
  • (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PubMed Central.
  • Kumar, M. H., Vinduvahini, M., Srinivasa, H. T., Devarajegowda, H. C., & Palakshamurthy, B. S. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PubMed Central.
  • (n.d.). Classical molecular dynamics investigations of biphenyl-based carbon nanomembranes.
  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]
  • Semantic Scholar. (2010). Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ACS Publications. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry.
  • ResearchGate. (2002). (PDF) Biphenyl-3,3′,5,5′-tetracarboxylic acid.
  • (n.d.). Classical molecular dynamics investigations of biphenyl-based carbon nanomembranes.
  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
  • Asian Journal of Chemistry. (2018). 5-Disubstituted Biphenyl Acetic Acid Molecules for their Anti-inflammatory Activity through 3D-QSAR, Docking and Molecular Dynamics Simulation.
  • ResearchGate. (n.d.). Biphenyl conformations.
  • ACS Publications. (n.d.). Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations. The Journal of Physical Chemistry C.
  • Semantic Scholar. (n.d.). DFT Studies of Biphenyl Derivatives , Potential Application as Chiral Dopants for Liquid Crystals.
  • ResearchGate. (2015). (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. PubMed Central.

Sources

A Technical Guide to the Coordination Chemistry of Asymmetric Tricarboxylic Acid Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Symmetry in Crystal Engineering

For decades, the design of metal-organic frameworks (MOFs) has been dominated by the principle of isoreticular chemistry, which relies on highly symmetric organic linkers to construct predictable and ordered porous structures.[1] Prototypical linkers, such as the C3-symmetric 1,3,5-benzenetricarboxylic acid (H3BTC), have led to iconic frameworks like HKUST-1, paving the way for advancements in gas storage, separation, and catalysis.[2] However, this reliance on symmetry, while powerful, inherently limits the accessible structural diversity.

This guide delves into the compelling field of asymmetric tricarboxylic acid linkers , a class of building blocks that intentionally breaks from symmetry to unlock novel network topologies, intricate pore environments, and unique material properties.[3][4] By reducing the symmetry of the organic linker, researchers can introduce complexity and frustration into the self-assembly process, guiding the formation of unprecedented framework structures that are inaccessible with conventional symmetric linkers.[3][5] This approach is not merely about creating structural novelty; it is a strategic pathway to fine-tune material functions, from enhancing catalytic activity to enabling sophisticated molecular separations and targeted drug delivery systems.[6][7] For professionals in materials science and drug development, understanding the coordination chemistry of these asymmetric building blocks is paramount to designing the next generation of advanced functional materials.

Part 1: The Art of Asymmetry: Linker Design and Synthesis

The rational design of an asymmetric tricarboxylic acid linker is the foundational step in controlling the outcome of a MOF synthesis. The process involves a careful balance of geometric constraints, functional group placement, and synthetic accessibility.

Design Strategies: Engineering Complexity

The design of asymmetric linkers revolves around desymmetrizing a core scaffold, which can be an aromatic ring, a heterocyclic system, or a more complex polycyclic structure. Key considerations include:

  • Core Scaffold Selection: The choice of the central core (e.g., benzene, terphenyl, triazine) dictates the overall rigidity and the primary angular disposition of the carboxylate groups.[8][9] Triazine cores, for example, offer a planar, N-rich platform, while flexible ether-bridged phenyl rings can introduce dynamic behavior into the final framework.[10]

  • Positional Isomerism: The arrangement of the three carboxyl groups on the core is the most direct way to enforce asymmetry. Unlike H3BTC where the carboxyls are 120° apart, an asymmetric linker like 1,2,4-benzenetricarboxylic acid presents a much more constrained and irregular geometry for metal coordination.

  • Functionalization and Steric Hindrance: The introduction of functional groups (e.g., -NO2, -NH2, -OH, -CH3) at specific positions serves a dual purpose.[8][11] Firstly, it allows for post-synthetic modification or imparts inherent functionality to the MOF pores.[8] Secondly, it can induce steric hindrance or electronic effects that influence the coordination environment. This "ortho effect," where a substituent next to a carboxylic acid alters its acidity and reactivity, is a powerful tool for regulating the formation of specific metal-oxo clusters and, consequently, the overall framework topology.[9]

Synthetic Methodologies

The synthesis of these custom-designed linkers often requires multi-step organic chemistry routes, moving beyond the commercial availability of symmetric precursors.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in building complex, elongated linkers.[8] This method allows for the modular construction of aryl-aryl bonds, enabling the synthesis of large, functionalized linkers from smaller, more accessible precursors like bromo- or boronic acid-functionalized building blocks.[8]

  • Unsymmetrical Trimerization: For triazine-based linkers, a common strategy is the unsymmetrical cyclotrimerization. This involves reacting one equivalent of a substituted acid chloride with two equivalents of a nitrile in the presence of a Lewis acid.[8][11] This method provides direct access to a C2v-symmetric triazine core, which can then be further elaborated.

Below is a conceptual workflow illustrating the synthesis of a mono-functionalized, elongated triazine-based tricarboxylic acid linker via Suzuki coupling.

G cluster_0 Core Synthesis cluster_1 Elongation & Functionalization cluster_2 Final Linker Preparation start Substituted Benzoyl Chloride + 2 eq. Benzonitrile lewis_acid Lewis Acid (e.g., SbCl5) start->lewis_acid intermediate Oxadiazinium Salt Intermediate lewis_acid->intermediate ammonia Reaction with Ammonia intermediate->ammonia core Unsymmetrical Tris(bromoaryl)triazine Core ammonia->core suzuki Suzuki-Miyaura Coupling core->suzuki ester Triazine Triester Product suzuki->ester boronate Methyl 4-boronopicolinate boronate->suzuki hydrolysis Base Hydrolysis (Saponification) ester->hydrolysis acidification Acidification hydrolysis->acidification final_linker Asymmetric Tricarboxylic Acid Linker acidification->final_linker

Caption: Workflow for synthesizing an asymmetric tricarboxylic acid linker.

Part 2: Coordination Chemistry and Resulting Structural Diversity

The reduced symmetry of the linker profoundly impacts its coordination behavior, leading to a departure from the predictable structures seen with symmetric analogues. This complexity gives rise to a rich diversity of secondary building units (SBUs) and network topologies.

Coordination Modes of Asymmetric Carboxylates

A single tricarboxylic acid linker can present its three carboxylate groups in numerous ways, and the lack of symmetry means each group can exist in a distinct chemical environment. This leads to a variety of coordination modes, often within the same structure.[12][13]

CoordinationModes cluster_linker cluster_modes Coordination Modes cluster_metals Metal Ion / Cluster (SBU) Linker Asymmetric Tricarboxylate Linker M1 Monodentate Linker->M1 Carboxyl 1 M3 Bidentate (Bridging, syn-syn) Linker->M3 Carboxyl 2 M5 Tridentate (μ3-η2:η1) Linker->M5 Carboxyl 3 Metal1 M M1->Metal1 M2 Bidentate (Chelating) Metal2 M M2->Metal2 Metal3 M M3->Metal3 Metal4 M M3->Metal4 M4 Bidentate (Bridging, syn-anti) Metal5 M M4->Metal5 Metal6 M M4->Metal6 M5->Metal1 M5->Metal3 M5->Metal5

Caption: Diverse coordination modes of an asymmetric tricarboxylic acid linker.

The flexibility in both conformation and binding mode allows these linkers to adapt to the coordination preferences of different metal ions, resulting in a wide array of SBUs, from simple mononuclear nodes to complex heptanuclear zinc clusters and rare-earth polynuclear clusters.[9][14]

Generation of Novel Network Topologies

The most significant consequence of using asymmetric linkers is the ability to generate MOFs with new and complex topologies.[3] While a C3-symmetric linker like H3BTC often yields predictable nets (e.g., tbo in HKUST-1), an asymmetric linker can connect SBUs in a less regular fashion, leading to lower-symmetry and often unprecedented networks.

This "desymmetrization" strategy is a powerful tool for enriching the structural diversity of MOFs.[3][4] For example, a flexible, C1-symmetric tricarboxylate linker was used to construct three distinct Zr-based MOFs with two unprecedented topologies simply by modulating synthetic conditions.[3] The linker's conformational flexibility and reduced symmetry were key to accessing these novel phases.[3]

Linker Type Example Linker Symmetry Common Resulting MOF/Topology Structural Characteristics
Symmetric 1,3,5-Benzenetricarboxylic acid (H3BTC)C3HKUST-1 (tbo ), MIL-100[2]Highly predictable, high-symmetry, often isoreticular frameworks.
Asymmetric [1,1':3',1"-terphenyl]-4,4",5'-tricarboxylic acid derivativesC2v / C1PCN-991 (kyw ), PCN-994 (wxl )[9]Complex, low-symmetry nets; topology sensitive to ortho-substituents.[9]
Asymmetric 3',4-dioxidobiphenyl-3,4'-dicarboxylateC1Intrinsically disordered MOF[15][16]Amorphous or disordered materials with local ordering but no long-range crystallinity.[15][16][17]
Asymmetric (3,5-dicarboxylphenyl)-(4-(2′-carboxylphenyl)benzyl) etherC1Trinodal (3,4,6)-connected framework[10]Highly complex, multi-nodal networks with interpenetration.[10]

Table 1: Comparison of symmetric and asymmetric linkers in MOF construction.

The Role of Disorder

In some cases, the use of a low-symmetry linker can lead to the formation of intrinsically disordered or amorphous MOFs.[15][16] While traditionally viewed as undesirable, such materials can exhibit unique properties. An amorphous MOF derived from an asymmetric linker can retain the local coordination environment and porosity of its crystalline counterparts while introducing a broader distribution of active sites or improved processability.[15][17][18]

Part 3: From Structure to Function: Properties and Applications

The unique structural features imparted by asymmetric linkers directly translate into distinct physicochemical properties and open doors to advanced applications, particularly in catalysis and drug delivery.

Physicochemical Properties
  • Porosity and Surface Area: Asymmetric linkers can create highly complex pore structures with varied shapes and sizes, which can be advantageous for selective adsorption. While they may not always surpass the record-high surface areas of highly symmetric MOFs, they provide a route to tailored pore environments.

  • Stability: The connectivity and nature of the SBU are primary determinants of stability. However, the use of multidentate carboxylate linkers generally leads to robust frameworks due to the higher connectivity with metal nodes.[2]

  • Chirality and Asymmetric Catalysis: The use of chiral asymmetric linkers is a direct route to synthesizing homochiral MOFs, which are highly sought after for enantioselective separations and asymmetric catalysis.

Applications

The functional groups appended to asymmetric linkers can act as catalytic sites. Furthermore, the unique coordination environment around the metal SBU, enforced by the linker's geometry, can create highly active Lewis acidic sites for heterogeneous catalysis.[7] A recent study demonstrated that an aluminum MOF with asymmetric pyrazolyldicarboxylic acid ligands showed synergistic effects in the photocatalytic reduction of CO2.[19] The asymmetry allowed different parts of the linker to specialize: one part participated in CO2 activation while another facilitated charge separation, showcasing a sophisticated "division of labor" at the molecular level.[19]

The precise control over framework topology and pore metrics afforded by linker desymmetrization is critical for challenging chemical separations. Researchers have shown that Zr-MOFs built from asymmetric tricarboxylate linkers can exhibit unusual inverse selectivity for alkanes in alkane/alkene separations, a property stemming directly from the unique framework structure.[3]

For drug development professionals, MOFs are promising nanocarriers due to their high porosity and tunable surface chemistry.[6][20][21] Asymmetric linkers offer several potential advantages:

  • Complex Pore Systems: The irregular pore structures can create specific binding pockets for drug molecules, potentially leading to higher loading capacities and more controlled release profiles.[20]

  • Multi-functional Pores: Different functional groups can be introduced on a single linker, allowing one part of the pore to be optimized for drug loading (e.g., via π-π stacking) and another for biocompatibility or targeting.

  • Biodegradability: By choosing biocompatible metals (e.g., Fe, Zn, Zr) and designing linkers that can be metabolized, these MOFs can serve as biodegradable delivery vehicles.[6]

Part 4: Experimental Protocols

The following protocols provide a generalized, self-validating framework for the synthesis of an asymmetric linker and its subsequent use in MOF formation.

Protocol 1: Synthesis of a Mono-functionalized Tris(aryl)triazine Linker

Objective: To synthesize an asymmetric tricarboxylic acid linker based on a 2-(functionalized)-4,6-diphenyl-1,3,5-triazine core. This protocol is conceptualized based on established methodologies.[8]

Step-by-Step Methodology:

  • Synthesis of the Asymmetric Core (e.g., 2-(4-bromo-3-nitrophenyl)-4,6-bis(4-bromophenyl)-1,3,5-triazine):

    • Rationale: This step creates the central, unsymmetrical triazine unit with strategically placed bromine atoms for subsequent cross-coupling. The nitro group provides a handle for further functionalization.

    • In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), combine 4-bromo-3-nitrobenzoyl chloride (1.0 eq) and 4-bromobenzonitrile (2.0 eq) in a suitable dry solvent (e.g., dichloromethane).

    • Cool the mixture to 0 °C in an ice bath. Slowly add a Lewis acid catalyst, such as antimony(V) chloride (SbCl5, 1.1 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of an oxadiazinium salt intermediate is expected.

    • Cool the reaction mixture again to 0 °C and carefully bubble ammonia gas through the solution or add an ammonium salt to form the triazine ring.

    • Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to yield the desired tris(bromoaryl)triazine core.

  • Suzuki-Miyaura Cross-Coupling:

    • Rationale: This step attaches the carboxylate-bearing phenyl groups to the triazine core, elongating the linker.

    • In a Schlenk flask, dissolve the synthesized triazine core (1.0 eq), methyl 4-boronopicolinate or a similar boronic ester (3.5 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) in a solvent mixture such as toluene/ethanol/water.

    • Add a base, typically Na2CO3 or K2CO3 (4.0 eq).

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction under reflux (e.g., 90-100 °C) for 24-48 hours, monitoring progress by TLC or LC-MS.

    • After cooling, perform an aqueous workup, extract the product, and purify by column chromatography to obtain the methyl ester of the final linker.

  • Saponification (Hydrolysis):

    • Rationale: This final step deprotects the carboxylic acids to yield the active linker.

    • Dissolve the purified triester in a mixture of THF and methanol.

    • Add an aqueous solution of a strong base, such as NaOH or LiOH (excess, >3 eq).

    • Stir the reaction at room temperature or with gentle heating until hydrolysis is complete (monitored by LC-MS).

    • Remove the organic solvents under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl (e.g., 1 M) to a pH of ~2-3. The tricarboxylic acid product will precipitate.

    • Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

    • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Solvothermal Synthesis of a MOF

Objective: To use the synthesized asymmetric linker to form a crystalline MOF with a metal salt.

Step-by-Step Methodology:

  • Reaction Setup:

    • Rationale: Solvothermal synthesis uses elevated temperature and pressure to overcome kinetic barriers and promote the crystallization of thermodynamically stable phases.

    • In a glass vial, dissolve the asymmetric tricarboxylic acid linker (e.g., 0.05 mmol) and a metal salt (e.g., ZrCl4, 0.05 mmol, or Zn(NO3)2·6H2O, 0.075 mmol) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) (e.g., 5 mL).

    • Modulator Addition (Critical for Zr-MOFs): For metals like Zr(IV), add a modulating agent such as acetic acid or formic acid (e.g., 20-50 eq relative to the metal). The modulator competes with the linker for coordination, slowing down the reaction and improving crystal quality.[22]

    • Sonicate the mixture for 5-10 minutes to ensure complete dissolution.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it inside a temperature-controlled oven.

    • Heat the reaction to a specific temperature (typically 80-150 °C) for a period ranging from 12 hours to several days. A temperature ramp may be employed.

    • After the designated time, cool the oven slowly to room temperature to allow for slow crystallization.

  • Product Isolation and Purification:

    • Rationale: The as-synthesized crystals contain trapped solvent and unreacted starting materials within the pores, which must be removed.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the crystals several times with the reaction solvent (e.g., DMF) to remove soluble impurities.

    • Perform a solvent exchange by immersing the crystals in a fresh, volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent several times. This process is crucial for removing high-boiling point solvents from the pores.

  • Activation:

    • Rationale: Activation is the final removal of solvent molecules from the pores to make the internal surface area accessible.

    • Transfer the solvent-exchanged sample to a vacuum oven or a Schlenk line.

    • Heat the sample under dynamic vacuum at an elevated temperature (e.g., 120-250 °C, depending on the MOF's thermal stability) for 8-24 hours.

    • The activated, porous MOF is now ready for characterization (e.g., PXRD, gas sorption analysis) and application studies.

Part 5: Challenges and Future Outlook

The exploration of asymmetric tricarboxylic acid linkers is a frontier in materials chemistry, and with it come significant challenges and exciting opportunities.

Challenges:

  • Synthetic Complexity: The multi-step synthesis of these linkers can be time-consuming and low-yielding, hindering large-scale production.

  • Lack of Predictability: The very nature of using low-symmetry linkers makes ab initio structure prediction difficult. Syntheses can yield multiple phases or amorphous products, requiring extensive screening and optimization.[5][23]

  • Characterization: Solving the crystal structures of complex, low-symmetry, or disordered frameworks can be challenging, often requiring advanced techniques beyond standard single-crystal X-ray diffraction.

Future Outlook: The future of this field is bright, with several promising directions:

  • Computational Co-design: The integration of computational screening with synthetic efforts will be crucial to predict which linker designs are most likely to form desired topologies with specific metal ions.

  • Multi-component MOFs: The use of asymmetric linkers in combination with other linkers of different geometries and functionalities will enable the construction of highly complex, multi-component "mixed-linker" MOFs with precisely engineered pore environments.

  • Dynamic and Responsive Frameworks: Incorporating flexible or switchable moieties into asymmetric linkers could lead to the development of "smart" MOFs that respond to external stimuli like light, heat, or chemical guests.[14]

  • Processable, Disordered Materials: A deeper understanding and control over the formation of intrinsically disordered MOFs could lead to new classes of porous materials with glass-like properties, suitable for applications where crystallinity is a hindrance.[16]

By embracing asymmetry, researchers are poised to dramatically expand the structural landscape of MOFs, paving the way for materials with unprecedented complexity and function tailored for the most demanding applications in science and medicine.

References

  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. Beilstein Journal of Organic Chemistry. [Link]
  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Inorganic Chemistry. [Link]
  • Synthesis, Structures, and Sorption Properties of Two New Metal–Organic Frameworks Constructed by the Polycarboxylate Ligand Derived from Cyclotriphosphazene. ACS Omega. [Link]
  • Lowering Linker Symmetry to Access Zirconium Metal-Organic Frameworks for Inverse Alkane/Alkene Separations. Journal of the American Chemical Society. [Link]
  • Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews. [Link]
  • Lowering Linker Symmetry to Access Zirconium Metal–Organic Frameworks for Inverse Alkane/Alkene Separ
  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs.
  • Uncovering the Structural Diversity of Y(III)
  • A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm. [Link]
  • Structural variety in calcium metal–organic frameworks with a tetratopic carboxyl
  • Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder. Journal of the American Chemical Society. [Link]
  • Metal-Organic Frameworks and Self-Assembled Supramolecular Coordination Complexes: Comparing and Contrasting the Design, Synthesis and Functionality of Metal-Organic Materials. Chemical Society Reviews. [Link]
  • Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder. Europe PMC. [Link]
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics. [Link]
  • Structural diversity and modulation of metal–organic coordination frameworks with a flexible V-shaped dicarboxyl building block. CrystEngComm. [Link]
  • Synthesis, Structures, and Sorption Properties of Two New Metal–Organic Frameworks Constructed by the Polycarboxylate Ligand Derived from Cyclotriphosphazene. ACS Omega. [Link]
  • Asymmetric linker generates intrinsically disordered metal-organic framework with local MOF-74 structure.
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and C
  • Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure.
  • Metal-Organic Frameworks (MOFs)
  • Structures and coordination modes of the ligands.
  • Synthesis of MOFs for Heterogeneous Catalysis via Linker Design.
  • Illustration showing the various coordination modes of M 3 (μ 3 -Ο)(−COO) 6 clusters containing mixed ditopic and tritopic linkers, highlighting examples of the resulting different MOFs.
  • Various carboxylic acid linkers used for MOF synthesis and a common nitrogen linker group 2,2 0 -bipyridine BIPY.
  • Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure. DSpace@MIT. [Link]
  • The Anisotropic Responses of a Flexible Metal–Organic Framework Constructed from Asymmetric Flexible Linkers and Heptanuclear Zinc Carboxylate Secondary Building Units. Crystal Growth & Design. [Link]
  • Asymmetric linker generates intrinsically disordered metal-organic framework with local MOF-74 structure. PubMed. [Link]
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
  • Asymmetric Ligands of a Metal-Organic Framework on Enhanced Photocatalytic CO2 Reduction. Inorganic Chemistry. [Link]
  • The coordination chemistry of N-heterocyclic carboxylic acid: A comparison of the coordination polymers constructed by 4,5-imidazoledicarboxylic acid and 1H-1,2,3-triazole-4,5-dicarboxylic acid.
  • Flexible and Asymmetric Ligand in Constructing Coordinated Complexes: Synthesis, Crystal Structures and Fluorescent Characteriz
  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules. [Link]
  • Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential.
  • A 3D Cd(II) MOF co-assembled from H 3 BTC and HATZ ligands: new topology, hirshfeld surface analysis, and ligand-centered green emission.
  • Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure.

Sources

The Evolving Architecture of Matter: A Historical and Technical Guide to Biphenyl-Based Linkers in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Biphenyl Bridge – A Foundation for Functional Materials

In the vast landscape of material science, the biphenyl unit stands as a testament to the power of a simple, robust, and remarkably versatile molecular scaffold. Its two interconnected phenyl rings, a seemingly straightforward arrangement, have provided the foundational framework for a breathtaking array of advanced materials, from the vibrant displays in our pockets to the intricate porous structures capturing greenhouse gases. This in-depth technical guide charts the historical development of biphenyl-based linkers, tracing their journey from early, often challenging, synthetic curiosities to the precisely engineered building blocks that define modern materials. We will explore the fundamental synthetic strategies that brought these linkers to the forefront, the causal drivers behind their evolution, and their transformative impact across diverse scientific and technological domains. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role biphenyl-based linkers have played and continue to play in shaping the world of functional materials.

The Genesis of a Linker: Early Synthetic Endeavors and the Dawn of Aryl-Aryl Coupling

The story of biphenyl-based linkers is intrinsically tied to the development of chemical reactions capable of forging a bond between two aromatic rings—a non-trivial synthetic challenge in the early days of organic chemistry.

The Wurtz-Fittig Reaction: A Nascent Step

The history of biphenyl chemistry can be traced back over 160 years.[1] An early attempt at forming carbon-carbon bonds between aromatic rings was the Wurtz-Fittig reaction, an extension of the Wurtz reaction.[1] In 1862, Fittig extended this sodium-mediated coupling to include aryl halides, offering a rudimentary pathway to biphenyl scaffolds.[1] However, this method suffered from significant drawbacks, including harsh reaction conditions and a lack of control, often leading to a mixture of products.

The Ullmann Reaction: A Copper-Catalyzed Breakthrough

A pivotal moment arrived in 1901 with Fritz Ullmann's discovery of a copper-mediated coupling of two aryl halides.[2][3] This reaction, which bears his name, was the first to demonstrate the use of a transition metal to facilitate aryl carbon-carbon bond formation.[2][3] The classic Ullmann biaryl coupling, for instance, involved the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl using a copper-bronze alloy.[2]

Despite its groundbreaking nature, the traditional Ullmann reaction was plagued by several issues that limited its widespread adoption in its early years.[2][4] These included the need for stoichiometric amounts of copper, harsh reaction conditions often requiring high temperatures (above 200°C), and often erratic yields.[2][4][5] The reaction's scope was also limited, though Ullmann demonstrated its viability with various halogens (Cl, Br, I) and both electron-withdrawing and electron-donating substituents.[3]

Experimental Protocol: Classic Ullmann Biphenyl Synthesis

  • Reactants: 1-bromo-2-nitrobenzene, Copper powder

  • Procedure:

    • Heat 1-bromo-2-nitrobenzene to 200°C.

    • Gradually add an excess of copper powder to the heated aryl halide.

    • Maintain the reaction at high temperature until completion.

    • Isolate the 2,2'-dinitrobiphenyl product.

  • Note: This protocol is a generalized representation of the early Ullmann reaction. Specific conditions varied depending on the substrates.[3]

The Palladium Revolution: Rise of Cross-Coupling and Precision Engineering

The latter half of the 20th century witnessed a paradigm shift in the synthesis of biphenyls with the advent of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, greater functional group tolerance, and unprecedented control over the final structure, propelling biphenyl-based linkers into new realms of material science.

The Suzuki-Miyaura Coupling: A Versatile Workhorse

Reported in 1979 by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura coupling reaction has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1][6] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7]

The advantages of the Suzuki-Miyaura coupling were immediately apparent.[7] The use of milder conditions, the commercial availability and stability of boronic acids to air and moisture, and the ease of removal of boron-containing byproducts made it a highly attractive method for both academic and industrial applications.[7] This reaction has been instrumental in the production of fine chemicals, polymers, and pharmaceuticals.[6]

Experimental Protocol: Suzuki-Miyaura Synthesis of a Biphenyl Derivative

  • Reactants: Aryl halide (e.g., 1-bromo-4-fluorobenzene), Arylboronic acid (e.g., 4-fluorophenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water mixture).

  • Procedure:

    • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Add the solvent system to the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified time.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the inorganic salts.

    • Extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography or recrystallization).[8]

The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-X L2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X L2 Base Base Base->Ar-Pd(II)-X L2 caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is prominent, other palladium-catalyzed reactions have also played a significant role in the synthesis of biphenyl derivatives, each with its own set of advantages and substrate scopes. These include the Negishi, Stille, and Hiyama cross-coupling reactions.[1] The development of these varied methods provided chemists with a powerful toolkit to construct a vast array of functionalized biphenyl linkers with high precision.

Applications Shaping the Evolution of Biphenyl Linkers

The historical development of biphenyl-based linkers has been profoundly influenced by their application in various fields of material science. The specific requirements of each application drove the synthesis of biphenyls with tailored functionalities.

Liquid Crystals: A Tale of Anisotropy and Order

The discovery of the liquid crystalline properties of cyanobiphenyls was a technological breakthrough that paved the way for the modern flat-screen display industry.[9][10] The rigid, rod-like structure of the biphenyl core is crucial for the formation of the anisotropic liquid crystal phases (e.g., nematic phase) that can be manipulated by electric fields.[9] The development of liquid crystals spurred the synthesis of a wide variety of biphenyl derivatives with different terminal groups and lateral substituents to fine-tune properties such as birefringence, dielectric anisotropy, and viscosity.[11][12]

PropertyInfluence of Biphenyl LinkerExample Application
Birefringence (Δn) The extended π-conjugation of the biphenyl core contributes to high birefringence.High-contrast liquid crystal displays (LCDs).[11]
Dielectric Anisotropy (Δε) The introduction of polar terminal groups (e.g., -CN) creates a large dipole moment, leading to significant dielectric anisotropy.Low-voltage switching in LCDs.[10]
Viscosity (γ₁) The length and flexibility of alkyl chains attached to the biphenyl core influence the viscosity.Fast-response liquid crystal devices.[12]
Polymer Science: Building Blocks for High-Performance Materials

In polymer chemistry, biphenyl units are incorporated into polymer backbones to impart desirable properties such as thermal stability, mechanical strength, and specific optical or electronic characteristics.[13][14] The rigid nature of the biphenyl linker enhances the polymer's glass transition temperature and thermal degradation resistance. Functionalized biphenyl monomers have been used to create crosslinked polymers with unique properties, including shape memory effects and molecular recognition capabilities.[14]

Metal-Organic Frameworks (MOFs): Engineering Porosity and Functionality

The advent of reticular chemistry, the linking of molecular building blocks into predetermined network structures, has led to the rise of Metal-Organic Frameworks (MOFs).[15] Biphenyl-dicarboxylate linkers have been extensively used in the synthesis of MOFs due to their rigidity and the defined spatial orientation of their coordinating groups.[16][17] By varying the substitution pattern on the biphenyl core, researchers can precisely tune the pore size, shape, and chemical environment within the MOF, leading to applications in gas storage, separation, and catalysis.[16]

MOF_Synthesis Metal Cluster Metal Cluster Porous MOF Structure Porous MOF Structure Metal Cluster->Porous MOF Structure Biphenyl-dicarboxylate Linker Biphenyl-dicarboxylate Linker Biphenyl-dicarboxylate Linker->Porous MOF Structure caption Schematic of MOF assembly

Caption: Assembly of a Metal-Organic Framework from metal clusters and biphenyl-based linkers.

Organic Electronics: The Heart of Modern Displays

Biphenyl derivatives are fundamental components in organic light-emitting diodes (OLEDs).[1][18] Their rigid structure and tunable electronic properties make them excellent candidates for host materials, charge transport layers, and emissive dopants.[18] The ability to functionalize the biphenyl core allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLED devices.

The Frontier of Biphenyl Linkers: Current Trends and Future Outlook

The development of biphenyl-based linkers is a continuously evolving field. Current research focuses on the design and synthesis of increasingly complex and functionalized linkers for advanced applications.

  • Multifunctional Linkers: The "mixed-linker" strategy in MOF synthesis, where multiple different linkers are incorporated into a single framework, allows for the creation of materials with multiple functionalities.[19]

  • Bio-functionalization: In drug delivery and sensing, biphenyl linkers are being functionalized with biological molecules to create targeted and responsive systems.[20][21]

  • Advanced Drug Discovery: In the pharmaceutical industry, biphenyl scaffolds are a key motif in the design of small-molecule inhibitors for various therapeutic targets.[22][23] The linker's role in antibody-drug conjugates (ADCs) is also a critical area of research, where its stability and cleavage properties are paramount.[24][25] Recent advancements have seen the use of novel linkages, such as cyclopropyl groups, to improve metabolic stability.[26][27]

  • Sustainable Synthesis: There is a growing emphasis on developing greener and more sustainable synthetic methods for biphenyl derivatives, including the use of heterogeneous catalysts and flow chemistry.[8]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The historical journey of biphenyl-based linkers in material science is a compelling narrative of chemical innovation driven by the relentless pursuit of new and improved functional materials. From the early struggles of the Ullmann reaction to the precision of modern palladium-catalyzed cross-coupling, the ability to synthesize and manipulate these fundamental building blocks has unlocked a world of possibilities. As we look to the future, the continued development of novel biphenyl-based linkers with ever-more sophisticated functionalities promises to be a cornerstone of advancements in fields ranging from energy and electronics to medicine and environmental science. The simple biphenyl bridge, a testament to the elegance and power of molecular design, will undoubtedly continue to support the construction of the materials that will shape our world for generations to come.

References

  • Arya, B. D., Malik, N., & Sharma, R. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD 2015; 1(1): 31-36.
  • Wikipedia. (n.d.). Ullmann reaction.
  • (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • OperaChem. (n.d.).
  • (2010).
  • (2017).
  • (n.d.). Synthesis of methyl‐functionalized biphenyl and terphenyl dicarboxylic...
  • (2023).
  • (n.d.).
  • (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews.
  • (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry.
  • (n.d.).
  • (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. PubMed.
  • (n.d.). US20210162388A1 - METAL ORGANIC FRAMEWORKS (MOFs) AND METHODS OF SYNTHESIZING AND USING THE SAME.
  • (2023).
  • (n.d.).
  • (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
  • (n.d.). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC.
  • (n.d.). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC.
  • (n.d.).
  • (n.d.). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors | Request PDF.
  • (n.d.). History of Ullmann-type reaction by Ullmann, Goldberg, and Hurtley.
  • (2025). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals | Request PDF.
  • (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties | Inorganic Chemistry.
  • (2023).
  • (2024). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Group - Figshare.
  • (n.d.).
  • (n.d.). Progress in the Research and Development of Biphenyl Small Molecules Targeting PD‐1/PD‐L1 as Potential Antitumor Drug Candidates.
  • (n.d.). US20180318815A1 - Metal organic frameworks, their synthesis and use.
  • (n.d.). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI.
  • (n.d.). Mixed-linker strategy for the construction of multifunctional metal–organic frameworks | Request PDF.
  • (2023).
  • (n.d.). 1 Emergence of Metal-Organic Frameworks. Wiley-VCH.
  • (2021). Antibody–drug conjugates: Recent advances in linker chemistry - PMC.
  • (2020).
  • (n.d.). Nanomaterials for bio-functionalized electrodes: recent trends.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid for Advanced Metal-Organic Frameworks in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid as a MOF Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, biomedical fields.[1] The rational design of MOFs, which allows for tunable pore sizes, high surface areas, and tailored chemical functionalities, is fundamentally dependent on the choice of the organic linker.[2][3] This document provides a detailed guide on the utilization of this compound as a strategic building block for the synthesis of novel MOFs.

The unique structural attributes of the this compound linker, including its rigidity, tripodal connectivity, and the potential for functionalization, make it an exemplary candidate for constructing robust and highly porous frameworks.[4] The biphenyl core offers a greater degree of separation between metal clusters compared to simpler aromatic linkers, enabling the formation of larger pores, a critical feature for the encapsulation of therapeutic molecules.[5] The three carboxylate groups provide multiple coordination sites, leading to the formation of stable, three-dimensional networks.[4] This application note will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols for the synthesis, characterization, and potential application of MOFs derived from this versatile linker, with a particular focus on its promise in drug delivery systems.[6][7]

Synthesis of a Cobalt-Based MOF using this compound: A Solvothermal Protocol

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[8] This protocol details the synthesis of a cobalt(II)-based MOF using this compound (referred to as H₃bpt for simplicity) as the organic linker, inspired by documented research in the field.[4]

Causality Behind Experimental Choices:
  • Solvent System: A mixture of N,N-Dimethylformamide (DMF), ethanol, and water is often used. DMF acts as a high-boiling solvent, enabling the reaction to proceed at elevated temperatures necessary for crystal growth. Ethanol can help to modulate the solubility of the reactants, and water can play a role in the deprotonation of the carboxylic acid groups and the formation of metal-oxo clusters.

  • Temperature and Time: The reaction is heated to a specific temperature (typically 80-120°C) for an extended period (24-72 hours). This allows for the slow and controlled growth of well-defined crystals, which is crucial for achieving a highly ordered and porous material.

  • Molar Ratios: The stoichiometry of the metal salt and the organic linker is a critical parameter that influences the final structure of the MOF. An excess of the linker is sometimes used to ensure complete coordination to the metal centers.

Detailed Step-by-Step Methodology:

Materials:

  • This compound (H₃bpt)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.0286 g (0.1 mmol) of this compound in a solvent mixture of 5 mL of DMF, 1 mL of ethanol, and 1 mL of water.

  • Metal Salt Addition: To the linker solution, add 0.0873 g (0.3 mmol) of Cobalt(II) nitrate hexahydrate.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at 100°C for 48 hours.

  • Cooling and Crystal Collection: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the resulting purple crystals by centrifugation at 8000 rpm for 5 minutes.

  • Washing: Decant the supernatant and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. After each wash, centrifuge and decant the solvent.

  • Activation: To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the washed crystals in a volatile solvent like chloroform or acetone for 24 hours, refreshing the solvent at least three times.

  • Drying: Decant the solvent and dry the activated MOF in a vacuum oven at 80°C overnight.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Isolation & Activation A Dissolve H₃bpt in DMF/EtOH/H₂O B Add Co(NO₃)₂·6H₂O A->B C Sonicate for Homogenization B->C D Transfer to Autoclave C->D E Heat at 100°C for 48h D->E F Cool to Room Temperature E->F G Collect Crystals (Centrifugation) F->G H Wash with DMF and EtOH G->H I Solvent Exchange (Activation) H->I J Dry under Vacuum at 80°C I->J K Ready for Analysis and Application J->K Characterization

Caption: Workflow for the solvothermal synthesis of a Co-based MOF.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the MOF.

Powder X-Ray Diffraction (PXRD): The Fingerprint of Crystallinity

PXRD is the primary technique to verify the crystalline structure and phase purity of the synthesized MOF. The positions and intensities of the diffraction peaks are unique to a specific crystal lattice. The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known isostructural materials. Sharp, well-defined peaks indicate a highly crystalline material.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability of the MOF and identifying the temperature at which the framework begins to decompose. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework, and finally a sharp weight loss at higher temperatures signifying the decomposition of the organic linker and collapse of the structure.

Scanning Electron Microscopy (SEM): Visualizing Crystal Morphology

SEM provides high-resolution images of the MOF crystals, revealing their morphology (e.g., cubic, octahedral, rod-like) and size distribution. Uniform crystal morphology is often indicative of a well-controlled synthesis process.

Brunauer-Emmett-Teller (BET) Analysis: Quantifying Porosity

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (BET surface area), pore volume, and pore size distribution of the activated MOF. A high BET surface area is a key indicator of a highly porous material, which is desirable for applications such as gas storage and drug delivery.

Table 1: Expected Characterization Data for a Co-H₃bpt MOF

Characterization TechniqueExpected OutcomeSignificance
PXRD A unique diffraction pattern with sharp peaks, confirming the formation of a crystalline phase.Verifies the crystal structure and phase purity of the synthesized MOF.
TGA Initial weight loss (solvent), a stable plateau, followed by decomposition at elevated temperatures (>300°C).Determines the thermal stability and the temperature range for activation and application.
SEM Uniformly shaped crystals (e.g., block-like or prismatic) with a consistent size distribution.Provides visual confirmation of the crystal morphology and homogeneity of the synthesized material.
BET Analysis High specific surface area (e.g., > 1000 m²/g) with a well-defined pore size distribution.Quantifies the porosity of the material, which is critical for its performance in various applications.

Application in Drug Delivery: A Promising Frontier

While direct experimental data on drug delivery using MOFs from this compound is emerging, the inherent properties of such frameworks suggest significant potential.[1][6] The large pore volumes and tunable surface chemistry make them ideal candidates for encapsulating and delivering a wide range of therapeutic agents.[3]

Mechanisms of Drug Loading and Release:

Drugs can be loaded into MOFs through several mechanisms, primarily post-synthetic encapsulation where the activated MOF is soaked in a concentrated drug solution.[9] The drug molecules diffuse into the pores and are retained through host-guest interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Drug release is often triggered by changes in the physiological environment.[4] For instance, the acidic microenvironment of tumors or the presence of specific ions can lead to the degradation of the MOF framework and the subsequent release of the encapsulated drug.[10] This stimuli-responsive behavior is a key advantage for targeted drug delivery, minimizing off-target effects.[10]

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Stimuli-Responsive Release MOF Activated MOF (Porous Framework) Loaded_MOF Drug-Loaded MOF Drug Drug Molecules in Solution Drug->Loaded_MOF Encapsulation Degraded_MOF Degraded MOF Loaded_MOF->Degraded_MOF Framework Degradation Released_Drug Released Drug Molecules Loaded_MOF->Released_Drug Drug Release Stimuli Stimuli (e.g., pH, ions) Stimuli->Loaded_MOF

Caption: Schematic of drug loading and stimuli-responsive release from a MOF.

Protocol for Drug Loading (Ibuprofen as a Model Drug):
  • Preparation of Drug Solution: Prepare a 0.1 M solution of ibuprofen in a suitable solvent (e.g., ethanol).

  • Encapsulation: Disperse 100 mg of the activated Co-H₃bpt MOF in 10 mL of the ibuprofen solution.

  • Stirring: Stir the suspension at room temperature for 24 hours to allow for maximum drug loading.

  • Isolation: Collect the drug-loaded MOF by centrifugation (8000 rpm, 10 minutes).

  • Washing: Wash the product with a small amount of fresh ethanol to remove any surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded MOF under vacuum at 40°C overnight.

  • Quantification: Determine the amount of loaded drug by dissolving a known mass of the drug-loaded MOF in a suitable solvent and analyzing the drug concentration using UV-Vis spectroscopy or HPLC.

Conclusion and Future Perspectives

This compound stands out as a highly promising linker for the design and synthesis of novel MOFs with significant potential in various scientific and industrial applications. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the synthesis and properties of these materials. The unique structural features of MOFs derived from this linker, particularly their potential for high porosity and tunable functionality, make them exciting candidates for advanced drug delivery systems. Future research should focus on the synthesis of a wider range of MOFs using this linker with different metal ions, the comprehensive evaluation of their drug loading and release profiles for various therapeutic agents, and the exploration of post-synthetic modifications to introduce stimuli-responsive properties for targeted therapies.

References

  • Chen, Z., et al. (2020). Metal-organic frameworks for drug delivery. Journal of Materials Chemistry B, 8(32), 6833-6855.
  • Huxford, R. C., et al. (2010). Metal-organic frameworks as potential drug carriers. Current Opinion in Chemical Biology, 14(2), 262-268.
  • Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279.
  • Li, Y.-S., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(10), 3564-3572.
  • Lismont, M., et al. (2017). Metal-organic frameworks for stimuli-responsive drug delivery. Advanced Functional Materials, 27(11), 1606314.
  • Rocca, J. D., et al. (2011). Nanoscale metal-organic frameworks for biomedical imaging and drug delivery. Accounts of Chemical Research, 44(10), 957-968.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials. Microporous and Mesoporous Materials, 73(1-2), 3-14.
  • Sun, C.-Y., et al. (2012). A new metal-organic framework with a 3D framework constructed from the Co–polycarboxylate layers pillared by tpt ligands. CrystEngComm, 14(24), 8536-8539.
  • Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
  • Wu, C., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. ChemEngineering, 9(2), 24.
  • Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714.
  • Zhang, H., et al. (2019). Metal-organic frameworks for drug delivery. Coordination Chemistry Reviews, 378, 100-123.
  • Zhou, H.-C., et al. (2012). Introduction to metal–organic frameworks. Chemical Reviews, 112(2), 673-674.

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with the H₃BPT Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Architectural Versatility of H₃BPT in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for a myriad of applications, including gas storage, catalysis, and, notably, biomedical applications such as drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.

This guide focuses on the synthesis of MOFs utilizing [1,1'-biphenyl]-3,4',5-tricarboxylic acid (H₃BPT), a tritopic carboxylate linker. The non-linear and somewhat flexible nature of the biphenyl core, combined with the strategic placement of the three carboxylate groups, allows for the formation of complex and often interpenetrated three-dimensional frameworks. This structural intricacy can lead to MOFs with unique pore geometries and high stability, which are desirable attributes for advanced applications.

This document provides a comprehensive overview of the synthesis of H₃BPT-based MOFs, detailed experimental protocols, and insights into their application in drug delivery, tailored for researchers and professionals in the field.

The H₃BPT Linker: Properties and Synthetic Considerations

The H₃BPT linker is typically synthesized via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. A general synthetic scheme is depicted below.

cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_intermediate Intermediate cluster_product Final Product reactant1 Dimethyl 5-bromoisophthalate intermediate Tri-ester precursor reactant1->intermediate Suzuki Coupling reactant2 4-(Ethoxycarbonyl)phenylboronic acid reactant2->intermediate reagent1 [Pd(dppf)Cl₂] reagent1->intermediate reagent2 K₃PO₄ reagent2->intermediate reagent3 Solvent (e.g., THF/Ethanol) reagent3->intermediate product H₃BPT (this compound) intermediate->product Hydrolysis start Start: Prepare Reactant Solution dissolve Dissolve Metal Salt and H₃BPT Linker in Solvent (e.g., DMF) start->dissolve seal Seal Mixture in Teflon-Lined Autoclave dissolve->seal heat Heat at a Controlled Temperature (e.g., 80-150 °C) for a Defined Time (e.g., 24-72 h) seal->heat cool Cool to Room Temperature heat->cool filter Filter to Isolate Crystals cool->filter wash Wash with Fresh Solvent (e.g., DMF, then a more volatile solvent like ethanol) filter->wash activate Activate the MOF (Solvent Exchange and/or Heating under Vacuum) wash->activate characterize Characterize the Final Product (PXRD, TGA, BET, etc.) activate->characterize end End: Purified, Activated MOF characterize->end

Caption: General workflow for solvothermal synthesis of H₃BPT-based MOFs.

Detailed Protocols

Protocol 1: Synthesis of a Cobalt-Based MOF with H₃BPT as a Secondary Linker: [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP

This protocol is based on the work of Shen et al. and demonstrates the use of H₃BPT as a secondary linker to create a complex 3D framework. [3] Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (tpt)

  • This compound (H₃BPT)

  • N,N'-Dimethylformamide (DMF)

  • N,N'-Dimethylpropyleneurea (DMDP)

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine CoCl₂·6H₂O (0.071 g, 0.3 mmol), tpt (0.062 g, 0.2 mmol), and H₃BPT (0.086 g, 0.3 mmol).

  • Add a solvent mixture of DMF (5 mL), DMDP (2 mL), and H₂O (3 mL).

  • Seal the autoclave and heat it to 120°C for 72 hours.

  • After cooling to room temperature, red block-shaped crystals are formed.

  • Collect the crystals by filtration, wash them with DMF and ethanol, and dry them in the air.

Expected Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the loss of solvent molecules.

Protocol 2: Representative Solvothermal Synthesis of a Zinc-H₃BPT MOF

This protocol is a representative procedure adapted from established methods for synthesizing zinc-based carboxylate MOFs. [4][5] Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₃BPT)

  • N,N'-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Dissolve Zn(NO₃)₂·6H₂O (e.g., 0.178 g, 0.6 mmol) and H₃BPT (e.g., 0.086 g, 0.3 mmol) in 15 mL of DMF in a 20 mL scintillation vial.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in an oven at 105°C for 24 hours.

  • After cooling to room temperature, colorless crystals should be visible.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • To activate the MOF, immerse the crystals in a volatile solvent like chloroform for 3 days, replacing the chloroform with a fresh portion each day. [4]7. After solvent exchange, decant the chloroform and dry the crystals under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any residual solvent.

Self-Validation and Characterization: A successful synthesis is validated through a series of characterization techniques:

  • PXRD: The diffraction pattern of the synthesized material should match the simulated pattern from single-crystal X-ray diffraction if a known structure is targeted. The sharpness of the peaks indicates the crystallinity of the product.

  • TGA: A TGA curve will show distinct weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the framework, indicating the thermal stability of the MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen sorption isotherms are measured to determine the specific surface area and pore volume of the activated MOF, confirming its porosity.

ParameterTypical Value RangeSignificance
Reaction Temperature 80 - 150 °CInfluences crystal growth rate and phase formation.
Reaction Time 24 - 72 hoursAffects crystal size and yield.
Metal:Linker Ratio 1:1 to 2:1Can determine the coordination environment and final structure.
Solvent DMF, DEF, Ethanol/WaterSolubilizes precursors and can act as a template.

Application in Drug Delivery: Protocols and Considerations

The porous nature and tunable functionality of H₃BPT-based MOFs make them promising candidates for drug delivery systems. Their high surface area allows for significant drug loading, and the potential for stimuli-responsive release (e.g., pH-dependent) offers controlled therapeutic delivery. [6][7][8]

Protocol 3: Loading of Ibuprofen into an Activated H₃BPT-based MOF

This protocol is a general procedure for the encapsulation of a drug molecule, such as ibuprofen, into a pre-synthesized and activated MOF. [9][10] Materials:

  • Activated H₃BPT-based MOF (e.g., from Protocol 2)

  • Ibuprofen

  • A suitable solvent (e.g., hexane or ethanol)

Procedure:

  • Prepare a stock solution of ibuprofen in the chosen solvent (e.g., 10 mg/mL in hexane).

  • Immerse a known mass of the activated H₃BPT-MOF (e.g., 50 mg) in the ibuprofen solution (e.g., 5 mL).

  • Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by analyzing the concentration of ibuprofen remaining in the supernatant using UV-Vis spectroscopy or HPLC.

Drug Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100

Protocol 4: In Vitro Release Study of 5-Fluorouracil from an H₃BPT-based MOF

This protocol outlines a typical in vitro drug release experiment, simulating physiological conditions. 5-Fluorouracil (5-FU) is a common anti-cancer drug, and its release is often studied under different pH conditions to mimic the tumor microenvironment (acidic) versus normal tissue (neutral). [6][7][11] Materials:

  • 5-FU-loaded H₃BPT-based MOF

  • Phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.0

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of the 5-FU-loaded MOF (e.g., 10 mg) in a small volume of PBS (e.g., 2 mL).

  • Place the suspension inside a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) at either pH 7.4 or pH 5.0, maintained at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy at its maximum absorbance wavelength (around 265 nm). [12]6. Calculate the cumulative percentage of drug released over time.

cluster_loading Drug Loading cluster_release Drug Release start_loading Activated MOF + Drug Solution immerse Immerse and Stir start_loading->immerse separate Separate Solid immerse->separate analyze_supernatant Analyze Supernatant (UV-Vis/HPLC) separate->analyze_supernatant end_loading Drug-Loaded MOF separate->end_loading start_release Drug-Loaded MOF in Dialysis Bag immerse_pbs Immerse in PBS (pH 7.4 or 5.0) at 37°C start_release->immerse_pbs sample Sample Release Medium at Time Intervals immerse_pbs->sample analyze_aliquots Analyze Aliquots (UV-Vis) sample->analyze_aliquots end_release Cumulative Release Profile analyze_aliquots->end_release

Caption: Workflow for drug loading and in vitro release studies.

DrugMOF System (Example)Loading Capacity (wt%)Release ConditionsKey Findings
Ibuprofen Functionalized Cu-MOF~25.5% [10]PBS (pH 7.4)Functionalization with amine groups can enhance loading capacity through acid-base interactions. [10]
5-Fluorouracil Zn-MOF~32.2% [6]PBS (pH 7.4 and 5.0)pH-responsive release is often observed, with faster release in acidic conditions mimicking the tumor microenvironment. [6][7]
5-Fluorouracil Fe-MOF (hollow)up to 35% [13]-Hollow MOF structures can significantly increase drug loading capacity. [13]

Conclusion and Future Outlook

The H₃BPT linker offers a valuable building block for the construction of novel MOFs with intricate structures and high stability. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize H₃BPT-based MOFs. For drug development professionals, the demonstrated potential for high drug loading and controlled, stimuli-responsive release highlights the promise of these materials as advanced drug delivery platforms. Future research will likely focus on the synthesis of H₃BPT-based MOFs with even greater control over pore size and functionality, as well as in vivo studies to validate their therapeutic efficacy and biocompatibility.

References

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (n.d.). Semantic Scholar.
  • A Low Cytotoxic Metal–Organic Framework Carrier: pH-Responsive 5-Fluorouracil Delivery and Anti-Cervical Cancer Activity Evaluation. (2025, August 6). ResearchGate.
  • Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. (2025, August 6). ResearchGate.
  • Synthesis and Crystal Structure of a Zn(II) metal-organic framework based on 1,3,5-benzenetricarboxylate and 4,4′-bis(1-imidazolyl)biphenyl ligands: Selective sensing of Mn 2+ and Fe 3+ ions in aqueous solution. (n.d.). ResearchGate.
  • Metal organic frameworks as a drug delivery system for flurbiprofen. (2017, September 11). Dove Medical Press.
  • Efficient drug delivery of 5-fluorouracil by a biocompatible Zn-metal–organic framework nanostructure and anti-liver cancer activity study. (n.d.). ResearchGate.
  • pH and H2S Dual-Responsive Magnetic Metal-Organic Frameworks for Controlling the Release of 5-Fluorouracil. (2021, September 20). PubMed.
  • pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery. (2022, December 14). ResearchGate.
  • Synthesis, Crystal Structure and Magnetic Properties of a 3D Cobalt(II) Coordination Polymer Constructed from Biphenyl-2, 4, 4 ‘-tricarboxylate and 2, 2 ‘-Bipyridine. (2025, August 10). ResearchGate.
  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. (2021, March 5). Dalton Transactions.
  • Solvothermal Synthesis of Cu3(BTC)2 Metal Organic Framework. (n.d.). IJFMR.
  • Combined Ibuprofen and Curcumin Delivery Using Mg-MOF-74 as a Single Nanocarrier. (2022, January 17). ACS Publications.
  • PH and H2S Dual-Responsive Magnetic Metal-Organic Frameworks for Controlling the Release of 5-Fluorouracil. (n.d.). ResearchGate.
  • Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). Hrčak - Srce.
  • Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen. (2024, August 15). PubMed Central.
  • Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy. (2019, May 14). PubMed Central.
  • Hollow structural metal-organic frameworks exhibit high drug loading capacity, targeted delivery and magnetic resonance/optical multimodal imaging. (2019, November 26). PubMed.
  • Synthesis of Copper Metal Organic Framework Based on Schiff Base Tricarboxylate Ligand for Highly Selective and Sensitive Detect. (2021, July 20). SciSpace.
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022, August 3). ACS Publications.
  • A 2D Porous Zinc-Organic Framework Platform for Loading of 5-Fluorouracil. (n.d.). MDPI.
  • Outstanding Drug-Loading/Release Capacity of Hollow Fe-Metal–Organic Framework-Based Microcapsules: A Potential Multifunctional Drug-Delivery Platform. (2021, February 1). PubMed.
  • (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)... (n.d.). ResearchGate.
  • Metal-organic frameworks for efficient drug adsorption and delivery. (2023, June 5). Scientiae Radices.
  • Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. (n.d.). MDPI.

Sources

Application Notes and Protocols for Gas Adsorption Utilizing [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid in Designing Porous Materials

The quest for next-generation materials capable of efficient and selective gas adsorption is paramount for applications ranging from carbon capture to hydrogen storage and natural gas purification. Metal-Organic Frameworks (MOFs) have emerged as frontrunners in this field due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. The judicious selection of the organic linker is a critical determinant of the final properties of a MOF.

This compound (H₃bpt) is a particularly compelling organic linker for the synthesis of advanced MOFs. Its rigid biphenyl core provides thermal and chemical stability to the resulting framework. Furthermore, the asymmetric disposition of the three carboxylate groups allows for the formation of complex and high-dimensional structures with intricate pore networks. This inherent structural complexity can lead to MOFs with unique gas adsorption properties, including high uptake capacities and selective binding sites.

This application note provides a comprehensive overview of the utilization of this compound in the synthesis of MOFs for gas adsorption applications. We will delve into a specific cobalt-based MOF as a case study, detailing its synthesis, activation, and a standardized protocol for evaluating its gas adsorption performance.

Case Study: A Cobalt-Based MOF Incorporating this compound

A notable example of a MOF synthesized using this compound is a three-dimensional cobalt(II)-based framework, which also incorporates 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) as a secondary ligand.[1] The resulting structure, [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP, showcases the potential of H₃bpt to form robust, porous materials.[1] While the original study focused on its application as a precursor for electrocatalysts, its porous nature makes it a prime candidate for gas adsorption studies.

The incorporation of both the tricarboxylic acid linker and a nitrogen-containing triazine ligand is a deliberate design choice. The carboxylate groups provide strong coordination to the cobalt centers, forming the primary framework, while the nitrogen sites on the tpt ligand can offer preferential binding sites for specific gas molecules like carbon dioxide through Lewis acid-base interactions.

Experimental Protocols

Part 1: Synthesis of a this compound-Based MOF

This protocol details the solvothermal synthesis of a cobalt-based MOF using this compound. Solvothermal synthesis is a widely adopted method for MOF crystallization, as the elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.[2]

Materials and Reagents:

  • This compound (H₃bpt)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)

  • N,N'-dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

  • Teflon-lined stainless steel autoclave (23 mL)

Step-by-Step Synthesis Protocol:

  • Precursor Solution Preparation: In a 20 mL glass vial, combine 0.1 mmol of Co(NO₃)₂·6H₂O, 0.1 mmol of H₃bpt, and 0.05 mmol of tpt.

  • Solvent Addition: Add 10 mL of DMF to the vial.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous suspension. The choice of DMF as a solvent is crucial as it has a high boiling point suitable for solvothermal reactions and effectively dissolves the organic linkers.

  • Autoclave Sealing: Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Thermal Reaction: Place the sealed autoclave in a programmable oven. Heat to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours. This extended reaction time allows for the slow crystal growth necessary for a well-ordered framework.

  • Cooling and Product Recovery: After 72 hours, cool the autoclave to room temperature naturally. Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.

  • Drying: Dry the product at 60°C under vacuum for 12 hours.

MOF_Synthesis_Workflow Workflow for MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying start Combine Co(NO₃)₂·6H₂O, H₃bpt, and tpt add_dmf Add DMF start->add_dmf sonicate Sonicate for 15 min add_dmf->sonicate transfer Transfer to Teflon-lined Autoclave sonicate->transfer seal Seal Autoclave transfer->seal heat Heat at 120°C for 72h seal->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum at 60°C wash_etoh->dry final_product Final MOF Product dry->final_product

Caption: Solvothermal synthesis workflow for the cobalt-based MOF.

Part 2: Activation and Gas Adsorption Measurement

For a MOF to be effective in gas adsorption, the pores must be cleared of any guest molecules (e.g., solvent) from the synthesis. This process is known as activation.[3] A properly activated sample is crucial for obtaining accurate and reproducible gas adsorption data.

Activation Protocol:

  • Solvent Exchange: To facilitate the removal of high-boiling DMF, immerse the as-synthesized MOF in a volatile solvent like chloroform for 24 hours. Replace the chloroform every 8 hours. This process gently replaces the DMF molecules within the pores with chloroform, which has a lower boiling point and is easier to remove under vacuum.

  • Degassing: Transfer approximately 100-200 mg of the solvent-exchanged MOF into a pre-weighed analysis tube. Attach the tube to the degassing port of a volumetric gas adsorption analyzer.

  • Thermal Activation: Heat the sample to 150°C under a high vacuum (<10⁻⁵ Torr) for 12 hours. This step removes the chloroform and any other volatile impurities, making the porous network accessible to gas molecules. The activation temperature should be chosen carefully to be high enough for guest removal but below the thermal decomposition temperature of the MOF.

Gas Adsorption Measurement Protocol:

This protocol describes a typical gas adsorption measurement using a volumetric analyzer.

  • Sample Preparation: After activation, weigh the analysis tube again to determine the exact mass of the activated sample.

  • Analysis Setup: Transfer the analysis tube to the analysis port of the gas adsorption instrument.

  • Isotherm Measurement:

    • For surface area analysis (BET method), use nitrogen (N₂) as the adsorbate at 77 K (liquid nitrogen bath).[4]

    • For CO₂, H₂, and CH₄ adsorption studies, use the respective high-purity gases. Measurements are typically performed at various temperatures (e.g., 273 K, 298 K for CO₂ and CH₄; 77 K for H₂).

  • Data Collection: The instrument will automatically dose known amounts of the adsorbate gas into the sample tube and record the equilibrium pressure. This process is repeated over a range of pressures to generate an adsorption isotherm (amount of gas adsorbed vs. relative pressure).

  • Data Analysis:

    • The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen isotherm to calculate the specific surface area.

    • The total gas uptake at a specific pressure (e.g., 1 bar) is determined from the respective isotherms.

    • For selectivity, isotherms of different gases (e.g., CO₂ and N₂) are compared at the same temperature.

Gas_Adsorption_Workflow Gas Adsorption Measurement Workflow cluster_activation Activation cluster_measurement Measurement cluster_analysis Data Analysis solvent_exchange Solvent Exchange (e.g., Chloroform) degas Degas under High Vacuum (150°C, 12h) solvent_exchange->degas weigh Weigh Activated Sample degas->weigh analyze Mount on Analyzer weigh->analyze isotherm Measure Adsorption Isotherm (e.g., N₂ at 77K) analyze->isotherm bet Calculate BET Surface Area isotherm->bet uptake Determine Gas Uptake Capacity isotherm->uptake selectivity Evaluate Selectivity isotherm->selectivity results Final Report bet->results uptake->results selectivity->results

Caption: Workflow for MOF activation and gas adsorption analysis.

Expected Performance and Applications

While experimental gas adsorption data for the specific cobalt-based MOF [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP is not yet published, we can infer its potential performance based on its structural features and data from analogous MOFs.

Table 1: Comparative Gas Adsorption Properties of MOFs with Similar Linkers

MOFLinker(s)Metal CenterGasAdsorption CapacityReference
HKUST-1Benzene-1,3,5-tricarboxylic acidCuCH₄~267 cm³/cm³ at 65 bar, 298 K[5]
MOF-742,5-dihydroxyterephthalic acidMgCO₂~8.0 mmol/g at 1 bar, 296 K[6]
Amine-functionalized MOF2-aminoterephthalic acidZnCO₂~46 cm³/g at 1 bar, 293 K[7]

Carbon Dioxide (CO₂) Adsorption:

MOFs containing open metal sites and/or functional groups such as amines exhibit strong interactions with CO₂.[7][8] The presence of nitrogen atoms in the tpt ligand of our example Co-MOF is expected to enhance its affinity for CO₂, a quadrupolar molecule. This makes such MOFs promising candidates for post-combustion carbon capture and flue gas separation.

Hydrogen (H₂) Storage:

Effective hydrogen storage in MOFs at ambient temperatures remains a significant challenge. However, at cryogenic temperatures (77 K), MOFs with high surface areas and small pore sizes can store considerable amounts of H₂ via physisorption.[9][10] The intricate pore structure anticipated from the use of H₃bpt could provide optimal binding sites for H₂ molecules.

Methane (CH₄) Storage:

Methane is the primary component of natural gas, and its storage in porous materials is a safer and more energy-efficient alternative to high-pressure compression.[11] MOFs with high volumetric surface areas and optimized pore dimensions are sought after for this application.[5] The rigid and extended nature of the biphenyl core in H₃bpt can contribute to the formation of MOFs with high porosity and stability, which are crucial for methane storage applications in natural gas vehicles.

Conclusion and Future Outlook

This compound stands out as a highly promising building block for the design of novel Metal-Organic Frameworks for gas adsorption. Its structural rigidity and asymmetric functionality enable the synthesis of complex, porous materials with potential applications in CO₂ capture, hydrogen storage, and methane storage. The provided protocols for the synthesis of a representative cobalt-based MOF and its subsequent gas adsorption analysis offer a solid foundation for researchers exploring the potential of this versatile linker.

Future research should focus on the systematic synthesis of a series of MOFs using this compound with different metal centers to tune the gas adsorption properties. A thorough experimental investigation of the gas uptake capacities and selectivities of these new materials is essential to fully realize their potential in addressing pressing energy and environmental challenges.

References

  • Imaging Gas Adsorption in MOFs via 4D-STEM | Microscopy and Microanalysis. (2023-07-22).
  • Gas Adsorption Measurement Analysis of Surface Area and Porosity - Microtrac.
  • Activation of metal–organic framework materials - ResearchGate. (2013-10-11).
  • Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography - MDPI.
  • Activation and Catalysis of Methane over Metal–Organic Framework Materials - ACS Publications.
  • Gas Sorption Characterization of Metal Organic Frameworks Webinar - YouTube. (2021-04-14).
  • Gas Adsorption - Micromeritics.
  • Adsorption studies of porous and nonporous materials with various adsorptives in the entire temperature range from 77 K up to 3 - Ribori Instrumentation.
  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization | Inorganic Chemistry - ACS Publications. (2024-05-14).
  • Gas adsorption in the topologically disordered Fe-BTC framework - RSC Publishing. (2021-11-19).
  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - MDPI. (2022-06-15).
  • (PDF) Measurement and interpretation of unary supercritical gas adsorption isotherms in micro-mesoporous solids - ResearchGate.
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron - Omar Yaghi. (2008-06-14).
  • Improving the hydrogen storage properties of metal-organic framework by functionalization.
  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed. (2022-06-15).
  • An amine decorated MOF for direct capture of CO2 from ambient air - RSC Publishing.
  • A database to compare possible MOFs for volumetric hydrogen storage, taking into account the cost of their building blocks | ChemRxiv.
  • Methane storage in flexible metal-organic frameworks with intrinsic thermal management - PubMed. (2015-11-19).
  • Methane storage in flexible and dynamical metal–organic frameworks - AIP Publishing. (2022-05-27).
  • Improving CO2 adsorption efficiency of an amine-modified MOF-808 through the synthesis of its graphene oxide composites.
  • Hydrogen Storage in New Metal−Organic Frameworks - Berkeley Global Science Institute. (2012-05-24).
  • Hydrogen Storage in Metal-Organic Frameworks.
  • CO2 Uptake Prediction in Metal–Organic Frameworks Using Quasi-SMILES Based on Monte Carlo Method.
  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing). (2021-03-05).
  • Upgrading the Hydrogen Storage of MOF-5 by Post-Synthetic Exchange with Divalent Metal Ions - MDPI. (2021-12-09).
  • Carbon capture and conversion using metal–organic frameworks and MOF-based materials - Omar Yaghi - University of California, Berkeley.
  • High Methane Storage Working Capacity in Metal-Organic Frameworks with Acrylate Links - Berkeley Global Science Institute. (2016-07-22).
  • High Methane Storage Capacity in Aluminum Metal–Organic Frameworks - SciSpace. (2014-03-21).
  • Metal–organic frameworks based on the [1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid ligand: syntheses, structures and magnetic properties - Dalton Transactions (RSC Publishing).
  • New MOF for CO 2 Capture - ChemistryViews. (2011-05-09).

Sources

Application Notes and Protocols for Investigating the Photocatalytic Activity of Metal-Organic Frameworks Derived from [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid-Based MOFs in Photocatalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with significant potential in photocatalysis. Their high surface area, tunable porosity, and the ability to systematically modify their electronic properties through the selection of metal nodes and organic linkers make them highly attractive for environmental remediation and organic transformations.[1][2] The organic linkers, in particular, can act as antennas to harvest light energy, which is then transferred to the metal centers to initiate catalytic reactions, a phenomenon known as the linker-to-metal charge transfer (LMCT).[1]

This guide focuses on MOFs constructed using this compound as the organic linker. The biphenyl core of this linker provides a rigid and extended structure, which is conducive to the formation of robust, porous frameworks. The tricarboxylic acid functionality offers multiple coordination sites for metal ions, leading to the potential for high-connectivity nets and stable three-dimensional structures.[3] The aromatic nature of the biphenyl group also suggests that these MOFs could exhibit interesting photophysical properties, making them promising candidates for visible-light-driven photocatalysis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the photocatalytic activity of MOFs derived from this compound. The protocols are designed to be self-validating and are grounded in established methodologies for MOF research.

Part 1: Synthesis of MOFs from this compound

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.[4] This process facilitates the crystallization of the MOF structure.

Protocol 1: Solvothermal Synthesis of a Generic M-[1,1'-Biphenyl]-3,4',5-tricarboxylate MOF (M-BPTC)

This protocol outlines a general procedure for the synthesis of a MOF using this compound (H₃BPTC) and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O).

Materials:

  • This compound (H₃BPTC)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of a solvent mixture of DMF, ethanol, and water in a 1:1:1 ratio by volume.

  • In a separate vial, dissolve 0.15 mmol of the chosen metal salt in 5 mL of DMF.

  • Combine the two solutions in the glass vial and sonicate for 10 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the crystalline product by filtration and wash with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the product in a vacuum oven at 80 °C overnight.

Causality Behind Experimental Choices:

  • Solvent System: The mixture of DMF, ethanol, and water is chosen to ensure the dissolution of both the organic linker and the inorganic metal salt. DMF is a common solvent in MOF synthesis due to its high boiling point and ability to solvate a wide range of compounds.

  • Temperature and Time: The reaction is carried out at an elevated temperature to provide the necessary activation energy for the formation of the crystalline MOF structure. The 48-hour reaction time allows for the slow growth of well-defined crystals.

  • Washing Procedure: The post-synthesis washing steps are crucial for activating the MOF by removing guest molecules from the pores, which is essential for achieving high surface area and accessing the active sites for catalysis.

Part 2: Physicochemical Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties relevant to photocatalysis.

Key Characterization Techniques:
Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal centers.Disappearance of the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate groups.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and a final sharp weight loss at the decomposition temperature.
N₂ Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area and pore size distribution of the MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is desirable for photocatalysis.
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) To determine the optical properties and the band gap energy of the MOF.[5]An absorption edge in the UV-visible region, from which the band gap can be estimated using a Tauc plot. A smaller band gap is generally desirable for visible-light photocatalysis.

Part 3: Evaluation of Photocatalytic Activity

The photocatalytic performance of the synthesized M-BPTC MOF is typically evaluated by monitoring the degradation of a model organic pollutant in an aqueous solution under light irradiation.

Protocol 2: Photocatalytic Degradation of an Organic Dye (e.g., Methylene Blue)

Materials and Equipment:

  • Synthesized M-BPTC MOF

  • Methylene Blue (MB) dye

  • Deionized Water

  • Photoreactor equipped with a light source (e.g., 300W Xenon lamp with a UV cutoff filter for visible light)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Adsorption-Desorption Equilibrium:

    • Prepare a 100 mL aqueous solution of Methylene Blue with a known initial concentration (e.g., 10 mg/L).

    • Add a specific amount of the M-BPTC MOF catalyst to the solution (e.g., 50 mg).

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[5] This is a critical step to differentiate between removal by adsorption and removal by photocatalytic degradation.

  • Photocatalytic Reaction:

    • After establishing equilibrium, turn on the light source to initiate the photocatalytic reaction.

    • Continue stirring the suspension throughout the experiment to ensure uniform irradiation.

    • At regular time intervals (e.g., every 15 minutes), withdraw a 3 mL aliquot of the suspension.

  • Analysis:

    • Centrifuge the withdrawn aliquot to separate the MOF catalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of Methylene Blue (around 664 nm) using a UV-Vis spectrophotometer.

    • The concentration of the dye at each time point can be determined using a pre-established calibration curve.

  • Data Analysis:

    • Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye after adsorption-desorption equilibrium, and Cₜ is the concentration at time 't'.

    • The kinetics of the degradation can often be modeled using a pseudo-first-order rate equation: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent rate constant. A plot of ln(C₀ / Cₜ) versus time should yield a straight line with a slope equal to k_app.

Self-Validating System:

  • Control Experiments: To ensure the observed degradation is due to the photocatalytic activity of the MOF, two control experiments should be performed:

    • Photolysis: The dye solution without the MOF catalyst is irradiated to check for self-degradation of the dye under light.

    • Adsorption in the dark: The dye solution with the MOF catalyst is stirred in the dark to quantify the amount of dye removed solely by adsorption.

Visualizations

Diagram 1: Generalized Solvothermal Synthesis Workflow

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_post Product Work-up Linker [1,1'-Biphenyl]-3,4',5- tricarboxylic acid Mixing Mixing & Sonication Linker->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Mixing Solvent Solvent (DMF/EtOH/H2O) Solvent->Mixing Autoclave Sealed Autoclave 120°C, 48h Mixing->Autoclave Filtration Filtration Autoclave->Filtration Washing Washing (DMF, EtOH) Filtration->Washing Drying Vacuum Drying 80°C Washing->Drying Final_MOF M-BPTC MOF Powder Drying->Final_MOF

Caption: Workflow for the solvothermal synthesis of a M-BPTC MOF.

Diagram 2: Photocatalytic Degradation Experimental Setup

G Light Light Source (e.g., Xenon Lamp) Reactor Photoreactor with Dye Solution + MOF Light->Reactor Stirrer Magnetic Stirrer Reactor->Stirrer Sampling Aliquot Sampling (at time intervals) Reactor->Sampling Centrifuge Centrifugation Sampling->Centrifuge Spectrophotometer UV-Vis Spectrophotometer (Measure Absorbance) Centrifuge->Spectrophotometer Analysis Data Analysis (Degradation %, Kinetics) Spectrophotometer->Analysis

Caption: Experimental workflow for evaluating photocatalytic activity.

Diagram 3: Proposed Mechanism of Photocatalysis

G cluster_MOF M-BPTC MOF VB Valence Band (VB) (Linker-based HOMO) CB Conduction Band (CB) (Metal-based LUMO) VB->CB e⁻ H2O H2O/OH⁻ VB->H2O h⁺ (hole) O2 O2 CB->O2 e⁻ Light Light (hν) ≥ Band Gap Light->VB Excitation Pollutant Organic Pollutant Degraded Degraded Products (CO2, H2O, etc.) Pollutant->Degraded Superoxide •O2⁻ O2->Superoxide Reduction Superoxide->Pollutant Oxidation Hydroxyl •OH H2O->Hydroxyl Oxidation Hydroxyl->Pollutant Oxidation

Caption: General mechanism of semiconductor photocatalysis in MOFs.

Conclusion and Future Outlook

The protocols and guidelines presented here offer a robust framework for the synthesis, characterization, and photocatalytic evaluation of MOFs derived from this compound. The unique structural and electronic properties endowed by this linker make the resulting MOFs highly promising candidates for applications in environmental remediation. Future research should focus on exploring different metal nodes to tune the band gap and redox potentials, as well as investigating the effect of functionalizing the biphenyl linker to enhance light absorption and charge separation. The development of these novel materials could lead to more efficient and sustainable solutions for water purification and other photocatalytic applications.

References

  • Bentham Science. (n.d.). Photocatalytic Dye Degradation Using Metal Organic Frameworks.
  • MDPI. (2023). A New 2D Metal-Organic Framework for Photocatalytic Degradation of Organic Dyes in Water.
  • MDPI. (2022). Application of Metal–Organic Framework-Based Composite Materials for Photodegradation of Dye Pollutants in Wastewater.
  • National Center for Biotechnology Information. (2021). Construction of a mixed ligand MOF as “green catalyst” for the photocatalytic degradation of organic dye in aqueous media.
  • Bentham Science. (n.d.). Metal-Organic Frameworks as Photocatalysts in Energetic and Environmental Applications.
  • MDPI. (2022). Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation.
  • ResearchGate. (n.d.). Recent advances in MOF-5-based photocatalysts for efficient degradation of toxic organic dyes in aqueous medium | Request PDF.
  • Royal Society of Chemistry. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction.

Sources

hydrothermal synthesis of coordination polymers using H3BPT

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Hydrothermal Synthesis of Coordination Polymers Using Biphenyl-3,4',5-tricarboxylic Acid (H₃BPT)

Introduction: Architecting Crystalline Matter

Coordination polymers (CPs) are a class of crystalline materials formed through the self-assembly of metal ions or clusters with organic bridging ligands.[1] This modular construction allows for a vast diversity of structures and properties, making them prime candidates for applications in gas storage, separation, catalysis, and sensing.[1][2][3] A significant subclass of CPs is Metal-Organic Frameworks (MOFs), which are distinguished by their permanent porosity. The hydrothermal synthesis method is a powerful and widely used technique for crystallizing CPs.[4] It employs water or another solvent under elevated temperature and pressure in a sealed vessel, such as a Teflon-lined autoclave.[5][6] These conditions enhance the solubility of reactants and promote the growth of high-quality single crystals, which are crucial for structural determination.[1][6]

The choice of the organic linker is paramount in dictating the final architecture of the coordination polymer. Biphenyl-3,4',5-tricarboxylic acid (H₃BPT) is an exemplary ligand for this purpose.[7] Its key features include:

  • Asymmetry: The unsymmetrical substitution pattern of the carboxyl groups can lead to complex and non-centrosymmetric network topologies.[8]

  • Tricarboxylate Functionality: With three carboxylate groups, H₃BPT can coordinate to multiple metal centers, facilitating the formation of robust two-dimensional (2D) or three-dimensional (3D) frameworks.[7]

  • Rigidity and Rotatability: The biphenyl core provides structural rigidity, while the rotational freedom around the central C-C bond allows for flexibility during the self-assembly process.[9]

This guide provides an in-depth overview of the core principles and a detailed protocol for the hydrothermal synthesis of coordination polymers using the H₃BPT ligand, aimed at researchers in materials science and drug development.

Core Principles: Mastering the Self-Assembly Process

The formation of a coordination polymer via hydrothermal synthesis is a complex self-assembly process governed by a delicate interplay of thermodynamic and kinetic factors.[1][10] Understanding how to manipulate these factors is the key to targeted synthesis.

Key Reaction Parameters
  • Metal Ion Selection: The coordination geometry and preferred coordination number of the metal ion are fundamental drivers of the resulting topology.[8][10] Lanthanide ions (e.g., La³⁺, Gd³⁺, Yb³⁺), with their high and variable coordination numbers, often yield highly connected 3D frameworks when combined with H₃BPT.[7][11] First-row transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) also form stable CPs with H₃BPT, with the specific ion influencing the magnetic and catalytic properties of the material.[8][12]

  • Solvent System: The choice of solvent is critical as it affects the solubility of the precursors and can influence the final crystal structure.[12][13][14] Polar, high-boiling solvents like N,N-dimethylformamide (DMF), N,N'-diethylformamide (DEF), and ethanol are frequently used, often in combination with water.[13][15] The solvent can sometimes decompose under hydrothermal conditions, with fragments becoming incorporated into the final structure.[16]

  • Temperature and Pressure: Reactions are typically conducted in a sealed Teflon-lined stainless steel autoclave at temperatures ranging from 60 to 220 °C.[5][6][15] The elevated temperature increases reaction rates and precursor solubility, while the autogenously generated pressure maintains the solvent in a liquid or supercritical state, facilitating crystallization.[5] Slow cooling of the autoclave is often crucial for obtaining large, high-quality crystals.

  • pH Control: The pH of the reaction mixture directly controls the deprotonation state of H₃BPT's three carboxylic acid groups.[1] At low pH, the ligand may be only partially deprotonated, leading to lower-dimensional structures or different coordination modes.[17] Conversely, higher pH values, often adjusted with a base like NaOH, ensure full deprotonation, promoting the formation of highly connected and robust frameworks.[18][19] This makes pH a powerful tool for tuning the final structure.[20]

  • Modulators: The addition of a modulator, typically a monofunctional carboxylic acid like benzoic acid or acetic acid, can be a decisive factor in controlling crystal size, morphology, and defect concentration.[21][22] Modulators compete with the H₃BPT linker for coordination sites on the metal cluster, slowing down the nucleation and growth process. This kinetic control can lead to more crystalline, phase-pure materials.[23][24]

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-H₃BPT Coordination Polymer

This section provides a representative step-by-step protocol for the synthesis of a 3D coordination polymer using H₃BPT and a lanthanide metal salt.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_harvest Harvesting & Activation dissolve 1. Dissolve Reactants (Metal Salt, H3BPT, Solvent) adjust_ph 2. Adjust pH (e.g., with NaOH solution) dissolve->adjust_ph autoclave 3. Seal in Autoclave adjust_ph->autoclave heating 4. Hydrothermal Reaction (Heating Program) autoclave->heating cooling 5. Controlled Cooling heating->cooling filter 6. Filter & Wash Crystals cooling->filter activate 7. Activate (Solvent Exchange & Drying) filter->activate characterize 8. Characterization activate->characterize

Caption: General workflow for hydrothermal synthesis of CPs.

Materials and Reagents
ReagentGradeSupplier Example
Biphenyl-3,4',5-tricarboxylic acid (H₃BPT)≥96%Sigma-Aldrich
Lanthanide(III) Chloride Hexahydrate99.9% (trace metals)Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Major supplier
Deionized Water18.2 MΩ·cmIn-house
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Major supplier
Ethanol200 Proof, ACSMajor supplier
Equipment
  • 23 mL Teflon-lined stainless steel autoclave

  • Analytical balance (± 0.1 mg)

  • Programmable laboratory oven

  • Magnetic stir plate and stir bars

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Vacuum oven or Schlenk line

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, combine the lanthanide(III) chloride hexahydrate (e.g., 0.1 mmol) and H₃BPT (0.1 mmol, 28.6 mg).[7]

    • Add a solvent mixture, for instance, 8 mL of DMF and 4 mL of deionized water.

    • Stir the mixture at room temperature for approximately 20 minutes until a homogeneous suspension is formed.

  • pH Adjustment:

    • While stirring, slowly add a 0.5 M NaOH solution dropwise to the mixture.

    • Monitor the pH using a calibrated pH meter until it reaches a target value, for example, 5.0. The optimal pH can significantly influence the final product and may require optimization.[1][17][18]

  • Sealing the Autoclave:

    • Transfer the final reaction mixture into the 23 mL Teflon liner of the autoclave.

    • Seal the liner and place it inside the stainless steel autoclave casing. Tighten the screw cap securely.

  • Hydrothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the oven to 160 °C at a ramp rate of 5 °C/min.

    • Hold the temperature at 160 °C for 72 hours.[1]

  • Controlled Cooling:

    • After the reaction time, program the oven to cool down slowly to room temperature over 24 hours (e.g., at a rate of ~5 °C/hour). This slow cooling is critical for promoting the growth of large, well-defined crystals.[10][25]

  • Product Harvesting and Washing:

    • Carefully open the autoclave in a fume hood.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals thoroughly, first with deionized water (3 x 10 mL) and then with DMF (3 x 10 mL) to remove any unreacted precursors.[5][15]

  • Activation:

    • To remove the high-boiling DMF solvent from the pores of the material, immerse the collected crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol 2-3 times during this period.[15]

    • After this solvent exchange, filter the crystals again and dry them in a vacuum oven at 80 °C overnight to obtain the activated, porous coordination polymer.[5]

Key Synthesis Parameters for H₃BPT-based CPs
Metal IonM:L RatioAuxiliary LigandSolvent SystemTemp (°C)Time (h)pHDimensionalityRef.
Co(II)2:14,4'-bipyH₂O/EtOH16072~53D[8]
Ni(II)1:11,4-bibH₂O/DMF16072~42D[8]
Cu(II)2:12,2'-bipyH₂O18072~51D[9]
Cd(II)1:1phenH₂O18072~60D (dimer)[9]
Eu(III)1:1NoneDMF/H₂O12072~53D

Note: This table is illustrative, combining data from various sources to show parameter diversity. M:L refers to the Metal:H₃BPT ratio. Auxiliary ligands are N-donor co-ligands.

Essential Characterization Techniques

To confirm the successful synthesis and elucidate the properties of the new material, a suite of characterization techniques is employed.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise 3D atomic arrangement, bond lengths, bond angles, and overall network topology of the coordination polymer.[26]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental pattern to the one simulated from SC-XRD data.

  • Thermogravimetric Analysis (TGA): This analysis determines the thermal stability of the material and can identify the loss of coordinated or guest solvent molecules.[26]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): IR spectroscopy is used to verify the coordination of the carboxylate groups of the H₃BPT ligand to the metal centers by observing the shift in their characteristic vibrational frequencies.

  • Gas Adsorption Analysis (BET): For porous CPs (MOFs), nitrogen or argon adsorption isotherms at 77 K are measured to determine the specific surface area (Brunauer-Emmett-Teller method), pore volume, and pore size distribution.[13]

  • Luminescence Spectroscopy: For CPs containing emissive metal ions (like lanthanides) or ligands, fluorescence/phosphorescence spectroscopy is used to study their photophysical properties for potential sensing applications.[3][20][26]

Conceptual Visualization of Self-Assembly

The formation of the coordination polymer is a spontaneous process where the constituent parts—metal ions and organic linkers—recognize each other and assemble into an ordered, extended structure.

Caption: Self-assembly of metal ions and H₃BPT linkers.

Conclusion and Outlook

The hydrothermal synthesis of coordination polymers using the versatile H₃BPT ligand offers a rich field for the discovery of novel crystalline materials. By carefully controlling key experimental parameters such as metal ion choice, solvent, pH, and temperature, researchers can rationally design and synthesize frameworks with targeted topologies and functionalities. The protocols and principles outlined in this guide provide a solid foundation for scientists to explore this fascinating area of supramolecular chemistry, paving the way for advanced materials with applications in catalysis, gas storage, and molecular sensing.[7][27][28]

References

  • Biphenyl-3,4,5-tricarboxylic a | 714747-500MG | SIGMA-ALDRICH | SLS. (n.d.). SLS.[Link]
  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. (n.d.). PMC - NIH.[Link]
  • Coordination polymers for emerging molecular devices. (2022). AIP Publishing.[Link]
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). PMC - NIH.[Link]
  • Solvents used in Synthesis of MOFs MOF synthesis process is affected by... (n.d.).
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io.[Link]
  • A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. (2024). RSC Publishing.[Link]
  • Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. (n.d.). Dalton Transactions (RSC Publishing).[Link]
  • Hydrothermal synthesis of MOFs | Request PDF. (n.d.).
  • How do solvents make influences to MOF structures? (2018).
  • Structures and properties of coordination polymers involving asymmetric biphenyl-3,2′,5′-tricarboxylate. (n.d.).
  • Hydrothermal synthesis, thermal and luminescent investigations of lanthanide(III)
  • Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. (2022).
  • Coordination polymers. (n.d.). Slideshare.[Link]
  • Synthesis And Magnetic Properties Of The Complexes Based On Biphenyl-Tricarboxylic Acid. (2017). Globe Thesis.[Link]
  • (PDF) Synthesis, characterization and antimicrobial studies of Co-ordination polymers. (n.d.).
  • Synthesis, crystal structure and luminescent properties of one 3D Cd(II) coordination polymer [Cd(H3BPTC)2(bpy)]n (H4BPTC = 1,1'-biphenyl-2,2',6,6'-tetracarboxylic acid, bpy = 4,4'-bipyridine). (n.d.). PubMed.[Link]
  • Special Issue : Synthesis and Characterization of Coordin
  • Coordination Polymers - Supramolecular Chemistry. (2020). YouTube.[Link]
  • [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid. (n.d.). PubChem.[Link]
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (n.d.). PMC - PubMed Central.[Link]
  • pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. (2019). Semantic Scholar.[Link]
  • Effect of Ligand on Construction of Lanthanide Coordination Polymers. (n.d.). Indian Academy of Sciences.[Link]
  • Recent Developments in Multifunctional Coordin
  • Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand. (n.d.).
  • Coordination polymers constructed from the 3,3′,5,5′‑biphenyltetracarboxylic acid ligand and their application for anti-lung cancer reagents. (n.d.).
  • Structural insights into coordination polymers based on 6s2 Pb(II) and Bi(III) centres connected via heteroaromatic carboxylate linkers and their potential applications | Request PDF. (n.d.).
  • The Effect of pH on the Dimensionality of Coordination Polymers. (n.d.).
  • Role of a Modulator in the Synthesis of Phase-Pure NU-1000. (2017). PubMed.[Link]
  • (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. (2019).
  • Effect of pH on the construction of Cd coordination polymers involving the 1,1′-[1,4-phenylenebis(methylene)]bis(3,5-dicarboxylatopyridinium) ligand. (n.d.).
  • Synthesis, Structures, and Magnetic Properties of Metal-Coordination Polymers with Benzenepentacarboxyl
  • Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. (2017). PubMed.[Link]

Sources

Application Note & Protocols: Unlocking the Potential of Lanthanide MOFs with Biphenyl Tricarboxylic Acid Ligands for Advanced Luminescent Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergy of Structure and Light

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality.[1] Within this class, Lanthanide-based MOFs (Ln-MOFs) have garnered significant attention for their unique and robust luminescent properties.[2] These properties, which include sharp, characteristic emission bands, long lifetimes, and large Stokes shifts, are intrinsic to the f-block lanthanide ions (Ln³⁺).[1] However, the direct excitation of Ln³⁺ ions is inefficient due to their low absorption coefficients, a limitation elegantly overcome by the principles of coordination chemistry.[3][4]

This guide focuses on a specific and highly promising subclass of Ln-MOFs: those constructed with biphenyl tricarboxylic acid linkers, such as biphenyl-3,4′,5-tricarboxylate (BPT). The rigid, π-conjugated system of the biphenyl backbone makes it an exceptional "antenna" ligand.[5][6] By absorbing excitation energy and efficiently transferring it to the coordinated lanthanide ion, the ligand sensitizes the metal center, leading to strong, characteristic lanthanide luminescence. This synergy between the organic linker and the inorganic node unlocks a vast potential for applications ranging from chemical sensing and bio-imaging to solid-state lighting.[7][8][9]

This document provides a comprehensive overview of the principles, synthesis protocols, characterization techniques, and applications of these remarkable materials.

The "Antenna Effect": The Engine of Lanthanide Luminescence in MOFs

The characteristic luminescence of Ln-MOFs is governed by a photophysical process known as the "antenna effect" or sensitization.[4][7] This mechanism circumvents the inefficient direct excitation of Ln³⁺ ions by using the organic linker as a light-harvesting chromophore.

The process can be broken down into several key steps:

  • Ligand Excitation: The biphenyl tricarboxylic acid ligand, with its extensive π-conjugated system, strongly absorbs UV light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing, a non-radiative transition from the singlet state (S₁) to a lower-energy, longer-lived triplet state (T₁). The efficiency of this step is critical for successful sensitization.

  • Energy Transfer (ET): The crucial energy transfer step occurs from the ligand's triplet state (T₁) to a resonant energy level of the coordinated lanthanide ion (Ln³⁺). This non-radiative transfer excites the Ln³⁺ ion. For this to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the lanthanide ion.

  • Lanthanide Emission: The excited Ln³⁺ ion relaxes to its ground state by emitting photons. This emission is characterized by sharp, atom-like lines specific to the chosen lanthanide (e.g., red for Eu³⁺, green for Tb³⁺).[3]

The rigid framework of the MOF enhances this process by increasing the rigidity of the ligand, which reduces non-radiative energy loss and maximizes the efficiency of energy transfer to the metal center.[5]

Antenna_Effect S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Absorption T1 Excited Triplet State (T₁) S1->T1 2. Intersystem      Crossing (ISC) Ln_E Excited State Ln³⁺ T1->Ln_E Ln_G Ground State Ln³⁺ Emission Ln³⁺ Luminescence (Visible Photon) Ln_E->Ln_G 4. Emission Excitation Light Absorption (UV Photon)

Caption: The Antenna Effect mechanism in Lanthanide MOFs.

Synthesis and Activation Protocols

The most common method for synthesizing crystalline Ln-MOFs is solvothermal or hydrothermal synthesis, which involves heating the reactants in a sealed vessel.[10] This protocol provides a representative method for synthesizing a [Eu(BPT)] MOF.

Protocol 3.1: Solvothermal Synthesis of [Eu(BPT)] MOF

  • Rationale: The use of a high-boiling point solvent like N,N-Dimethylformamide (DMF) under elevated temperature and pressure facilitates the deprotonation of the carboxylic acid ligand and the slow, controlled growth of high-quality crystals. The specific ratio of reactants is optimized to achieve the desired framework topology.

  • Materials:

    • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

    • Biphenyl-3,4′,5-tricarboxylic acid (H₃BPT)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Procedure:

    • In a 20 mL glass scintillation vial, combine Eu(NO₃)₃·6H₂O (e.g., 0.1 mmol, 44.6 mg) and H₃BPT (e.g., 0.1 mmol, 28.6 mg).

    • Add 10 mL of DMF to the vial.

    • Cap the vial tightly. Caution: Ensure the vial is properly sealed to withstand the pressure generated during heating. For higher temperatures (>150°C), a Teflon-lined autoclave is required.

    • Place the vial in a programmable oven and heat to 120°C for 48 hours.

    • Allow the oven to cool slowly to room temperature.

    • Colorless, crystalline product should be observed at the bottom of the vial.

    • Carefully decant the DMF solvent.

    • Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL, 12 hours each) to remove unreacted starting materials.

    • Further wash the crystals with a more volatile solvent like ethanol (3 x 10 mL, 12 hours each) to facilitate the activation process.

    • Collect the crystals by centrifugation or filtration and dry under vacuum at room temperature.

Protocol 3.2: MOF Activation

  • Rationale: The as-synthesized MOF pores are filled with solvent molecules. Activation is a critical step to remove these guest molecules and make the porous structure accessible for characterization and applications.

  • Procedure:

    • Place the solvent-exchanged MOF sample in a vacuum oven.

    • Heat the sample under dynamic vacuum at a temperature above the boiling point of the final washing solvent but below the decomposition temperature of the MOF (e.g., 150-220°C for 12-24 hours).[6][11]

    • The activated, solvent-free MOF is now ready for characterization.

Structural and Thermal Characterization

Confirming the structure and stability of the synthesized material is a self-validating step crucial for ensuring the reliability of subsequent photophysical and application-based studies.

Protocol 4.1: Powder X-Ray Diffraction (PXRD)

  • Rationale: PXRD is used to confirm the crystallinity and phase purity of the bulk synthesized material. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data if available, or be consistent across different batches.

  • Procedure:

    • Grind a small amount of the activated MOF powder into a fine, homogenous powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern using a diffractometer (typically with Cu Kα radiation) over a 2θ range of 5-50°.

    • Compare the resulting pattern with a reference pattern to confirm the successful synthesis of the desired crystalline phase.

Protocol 4.2: Thermogravimetric Analysis (TGA)

  • Rationale: TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Procedure:

    • Place 5-10 mg of the activated MOF sample into an alumina TGA pan.

    • Heat the sample under a nitrogen or air atmosphere from room temperature to ~600°C at a constant ramp rate (e.g., 10°C/min).

    • The resulting TGA curve will show a stable plateau until the framework begins to decompose. The decomposition temperature is a key indicator of the material's thermal stability.[5]

Photophysical Characterization

The core of this application note is the analysis of the material's luminescent properties.

Protocol 5.1: Photoluminescence (PL) Spectroscopy

  • Rationale: PL spectroscopy is used to determine the excitation and emission properties of the Ln-MOF. The excitation spectrum reveals the wavelengths of light the material absorbs to produce luminescence, which should correspond to the ligand's absorption. The emission spectrum shows the characteristic sharp peaks of the lanthanide ion.

  • Procedure:

    • Prepare a solid-state sample by placing the activated MOF powder in a solid-state sample holder or by dispersing the powder in a solvent (e.g., ethanol) in a quartz cuvette.

    • To measure the emission spectrum:

      • Set the spectrophotometer to an excitation wavelength corresponding to the ligand's absorption maximum (e.g., determined from a UV-Vis spectrum, or by scanning for the optimal excitation wavelength, typically in the 280-350 nm range).

      • Scan the emission monochromator across the visible range (e.g., 400-700 nm) to observe the characteristic Ln³⁺ emission peaks.

    • To measure the excitation spectrum:

      • Set the emission monochromator to the most intense emission peak of the Ln³⁺ ion (e.g., ~615 nm for Eu³⁺, ~545 nm for Tb³⁺).

      • Scan the excitation monochromator to identify the wavelengths that lead to this emission.

Protocol 5.2: Luminescence Quantum Yield and Lifetime Measurements

  • Rationale: The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process (photons emitted / photons absorbed). The luminescence lifetime (τ) is the average time the Ln³⁺ ion spends in the excited state before returning to the ground state. Long lifetimes (in the microsecond to millisecond range) are a hallmark of lanthanide emission.[12]

  • Procedure:

    • Quantum Yield (Φ): Typically measured using an integrating sphere. The sample is placed in the sphere and excited, and the instrument compares the total number of photons absorbed to the total number of photons emitted. Quantum yields for high-quality Ln-BPT MOFs can be quite high.[6]

    • Lifetime (τ): Measured using time-resolved spectroscopy. The sample is excited with a pulsed light source (e.g., a laser or flash lamp), and the decay of the luminescence intensity over time is recorded. The resulting decay curve is fitted to an exponential function to determine the lifetime.

Table 1: Representative Photophysical Properties of Ln-BPT MOFs

Lanthanide IonLigandExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Lifetime (τ)Reference
Eu³⁺BPT~300-350579, 592, 615 , 652, 70014.4%~1 ms[6]
Tb³⁺BPT~300-350490, 545 , 585, 62060.9%~1.1 ms[6][12]
Gd³⁺BPT~300-350ligand-based ~440 nmN/AN/A[6]

Note: Values are approximate and can vary based on synthesis conditions, activation state, and measurement environment.

Application Protocol: Luminescent Sensing

The high sensitivity of lanthanide luminescence to the local coordination environment makes Ln-MOFs excellent candidates for chemical sensors.[1][7][13] The presence of an analyte can interact with the framework and quench or enhance the luminescence, providing a detectable signal.

Protocol 6.1: Sensing of Fe³⁺ Ions in Solution

  • Rationale: Fe³⁺ is a well-known luminescence quencher. This protocol outlines a general procedure to test the MOF's ability to detect Fe³⁺ in a solvent like ethanol or water. The quenching mechanism often involves the absorption of the excitation energy by the analyte, disrupting the ligand-to-metal energy transfer.

  • Materials:

    • Activated [Tb(BPT)] MOF powder (chosen for its bright green emission).

    • Ethanol (or deionized water, if the MOF is water-stable).

    • Stock solution of Iron(III) chloride (FeCl₃) in the same solvent.

    • Other metal salt solutions (e.g., NaCl, KCl, MgCl₂, CuCl₂) for selectivity testing.

  • Procedure:

    • Prepare a stable suspension of the [Tb(BPT)] MOF in ethanol by dispersing a small, precise amount of the powder (e.g., 1 mg) in a known volume of solvent (e.g., 10 mL) and sonicating for 15 minutes.

    • Transfer 2 mL of this suspension to a quartz cuvette.

    • Record the initial photoluminescence emission spectrum (exciting at ~320 nm and scanning from 450-650 nm). The strong peak at 545 nm will be the primary signal.

    • Sequentially add small aliquots (e.g., 10 µL) of the Fe³⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and record the emission spectrum again.

    • Observe the decrease (quenching) in the luminescence intensity of the 545 nm peak as the concentration of Fe³⁺ increases.

    • Selectivity Test: Repeat the experiment using stock solutions of other metal ions at the same concentration to demonstrate that the quenching effect is specific or highly selective for Fe³⁺.

    • Data Analysis: Plot the luminescence intensity (I₀/I) vs. the analyte concentration, where I₀ is the initial intensity and I is the intensity after adding the analyte. This can be used to determine the detection limit.

Workflow Summary: From Synthesis to Application

The entire process, from initial chemical precursors to a functional luminescent sensor, follows a logical and self-validating workflow.

Workflow cluster_synthesis Synthesis & Activation cluster_characterization Material Validation cluster_application Application Testing reactants Lanthanide Salt + H₃BPT Ligand + DMF Solvent reaction Solvothermal Reaction (120°C, 48h) reactants->reaction wash Washing & Solvent Exchange reaction->wash activate Vacuum Activation (150-220°C) wash->activate pxrd PXRD (Phase & Crystallinity) activate->pxrd tga TGA (Thermal Stability) activate->tga pl Photoluminescence (Excitation/Emission) activate->pl lifetime Lifetime & QY (Efficiency) activate->lifetime sensing Luminescent Sensing (e.g., Fe³⁺ Detection) lifetime->sensing bioimaging Bio-imaging lifetime->bioimaging

Caption: Experimental workflow for Ln-MOF synthesis, characterization, and application.

Conclusion and Future Outlook

Lanthanide MOFs constructed from biphenyl tricarboxylic acid ligands are a versatile and powerful class of luminescent materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize these MOFs. The exceptional sensitivity of their emission to external stimuli ensures their continued development for advanced applications in chemical sensing for environmental monitoring, medical diagnostics, and as responsive materials in drug development. Future research will likely focus on enhancing water stability for biological applications, developing multi-responsive sensors, and integrating these materials into practical devices.

References

  • National Center for Biotechnology Information. (n.d.). Visible light mediated photocatalysis by lanthanide metal–organic frameworks: enhanced specificity and mechanistic insights.
  • Royal Society of Chemistry. (n.d.). Lanthanide-based metal–organic frameworks as luminescent probes. Dalton Transactions.
  • MDPI. (n.d.). Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics: Synthesis, Crystal Structures and Luminescent Properties.
  • ResearchGate. (n.d.). A Series of Lanthanide Metal–Organic Frameworks Based on Biphenyl‐3,4′,5‐tricarboxylate: Syntheses, Structures, Luminescence and Magnetic Properties | Request PDF.
  • Zhao, S., Wang, G., Poelman, D., & Van Der Voort, P. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials (Basel, Switzerland), 11(4), 572. [Link].
  • Royal Society of Chemistry. (n.d.). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications.
  • Royal Society of Chemistry. (n.d.). Lanthanide-functionalized metal–organic frameworks as ratiometric luminescent sensors. Journal of Materials Chemistry C.
  • Royal Society of Chemistry. (n.d.). Photoluminescent 3D lanthanide MOFs with a rare (10,3)-d net based on a new tripodal organic linker. CrystEngComm.
  • PubMed. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials (Basel).
  • Morressier. (2021). Luminescent lanthanide MOFs: A structural and photophysical study towards white light emission in mixed metal and mixed ligand frameworks.
  • Scite. (n.d.). A Series of Lanthanide Metal–Organic Frameworks Based on Biphenyl‐3,4′,5‐tricarboxylate: Syntheses, Structures, Luminescence and Magnetic Properties.
  • National Center for Biotechnology Information. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. PMC.
  • Morressier. (2020). Synthesis of a series of lanthanide-transition metal organic frameworks and their structural, luminescent, and magnetic properties.
  • National Center for Biotechnology Information. (n.d.). Lanthanide-MOFs as multi-responsive photoluminescence sensor for sensitively detecting Fe3+, Cr2O72− and nitrofuran antibiotics. PMC.
  • ResearchGate. (n.d.). (A) Bio-MOF-1 encapsulation and sensing of lanthanide cations and (B)....
  • ResearchGate. (n.d.). Physicochemical characterisation of lanthanide-based MOFs. (a)... | Download Scientific Diagram.
  • Royal Society of Chemistry. (n.d.). Lanthanide-MOFs as multifunctional luminescent sensors.
  • National Center for Biotechnology Information. (n.d.). A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response.
  • ResearchGate. (n.d.). Synthesis, Structure, and Luminescent Properties of Lanthanide-Based Two-Dimensional and Three-Dimensional Metal–Organic Frameworks with 2,4′-Biphenyldicarboxylic Acid | Request PDF.
  • Royal Society of Chemistry. (n.d.). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability.
  • Royal Society of Chemistry. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions.
  • Bar Ilan University. (n.d.). Metal Organic Frameworks using Phenol Tricarboxylic-Acid.
  • National Center for Biotechnology Information. (n.d.). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. PMC.
  • ResearchGate. (n.d.). Two novel 3D MOFs based on the biphenyl-2,4,6,3′,5′-pentacarboxylic acid ligand: Synthesis, crystal structure and luminescence properties | Request PDF.

Sources

Application Notes and Protocols: [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of an Asymmetric Linker

In the landscape of materials science and heterogeneous catalysis, the design of porous crystalline materials, particularly Metal-Organic Frameworks (MOFs), has emerged as a frontier of innovation. The ability to tune the structural and chemical properties of MOFs at the molecular level allows for the rational design of catalysts with unparalleled precision. At the heart of this tailor-made approach lies the organic linker, a molecule whose geometry and functionality dictate the architecture and, consequently, the catalytic prowess of the resulting framework.

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid (H₃BPT) is an asymmetric, tripodal carboxylic acid linker that has garnered significant attention for its utility in constructing novel MOFs. Its rigid biphenyl backbone provides thermal and chemical stability, while the strategic placement of its three carboxylate groups allows for the formation of intricate and high-dimensional coordination networks. This unique combination of rigidity and asymmetry makes H₃BPT an exemplary building block for creating MOFs with sophisticated topologies and targeted catalytic functionalities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of H₃BPT's role in heterogeneous catalysis. We will delve into the synthesis of this versatile linker, its application in the construction of a catalytically active cobalt-based MOF, and the subsequent transformation of this MOF into a highly efficient electrocatalyst for the oxygen reduction reaction (ORR). The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of H₃BPT is fundamental to its successful application in materials synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₆
Molecular Weight 286.24 g/mol
IUPAC Name 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid
CAS Number 677010-20-7
Appearance White to off-white powder-
Melting Point >300 °C
Solubility Sparingly soluble in water, soluble in DMF and DMSO-

Synthesis of this compound (H₃BPT)

The synthesis of H₃BPT is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields and excellent functional group tolerance. The following protocol details a plausible and robust synthetic route.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biphenyl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-X (Organohalide) Ar-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base Base->Transmetalation Ar'-B(OH)2 Ar'-B(OH)₂ (Boronic Acid) Ar'-B(OH)2->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(Ln)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar' MOF_Synthesis_Workflow cluster_reactants Reactants Co_salt Co(NO₃)₂·6H₂O Mixing Mixing and Dissolution Co_salt->Mixing H3BPT H₃BPT Linker H3BPT->Mixing tpt tpt Co-linker tpt->Mixing Solvent DMF/Ethanol Solvent->Mixing Hydrothermal_Reaction Hydrothermal Synthesis (Autoclave, 120°C, 72h) Mixing->Hydrothermal_Reaction Filtration_Washing Filtration and Washing (DMF, Ethanol) Hydrothermal_Reaction->Filtration_Washing Drying Drying (60°C) Filtration_Washing->Drying Co_MOF [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP MOF Drying->Co_MOF Electrocatalyst_Preparation Co_MOF Co-H₃BPT MOF Precursor Pyrolysis Pyrolysis (Tube Furnace, 800-900°C, Ar/N₂) Co_MOF->Pyrolysis Electrocatalyst Co, N-codoped Porous Carbon Electrocatalyst Pyrolysis->Electrocatalyst

Introduction: The Unique Role of H(BPT) in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Design of Novel Coordination Polymers Using 3,5-bis(4-pyridyl)-1,2,4-triazole (H(BPT))

In the rapidly advancing field of coordination polymers and metal-organic frameworks (MOFs), the rational design of materials with specific topologies and functions is paramount. The choice of the organic linker is a critical determinant of the final architecture and properties of the resulting framework.[1] 3,5-bis(4-pyridyl)-1,2,4-triazole, which we will refer to as H(BPT) to denote the potentially acidic proton on the triazole ring, has emerged as a highly versatile and promising ligand for the construction of novel coordination polymers.

H(BPT) possesses a unique combination of structural features that make it an exceptional building block:

  • Multiple Coordination Sites: It offers several potential coordination sites for metal ions: the two nitrogen atoms of the pyridyl groups and the nitrogen atoms of the central 1,2,4-triazole ring.

  • Bridging Capability: The pyridyl groups are terminally positioned and oriented in a divergent manner, allowing the ligand to effectively bridge multiple metal centers to form extended 1D, 2D, or 3D networks.[2][3]

  • Hydrogen Bonding: The triazole ring contains both hydrogen bond donors (N-H) and acceptors (N), enabling the formation of robust supramolecular architectures through hydrogen bonding interactions, which can reinforce the overall structure.

  • Tunable Reactivity: The related ligand, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, provides an additional functional group that can be used for post-synthetic modification or to influence the electronic properties and coordination behavior of the resulting polymer.[4]

This guide serves as a comprehensive resource for researchers and scientists, providing both the foundational knowledge and detailed protocols necessary to utilize H(BPT) in the synthesis of new, functional coordination polymers. We will delve into the synthesis of the ligand itself, the principles governing its assembly with metal ions, and the characterization of the resulting materials.

Part 1: Synthesis of the H(BPT) Ligand

The synthesis of H(BPT) is a multi-step process that begins with the formation of its 4-amino precursor, followed by a deamination reaction. The following protocol is adapted from established literature methods.[2]

Protocol 1: Synthesis of 4-amino-3,5-bis(4-pyridyl)-4H-1,2,4-triazole (Precursor)

Causality and Experimental Insights: This reaction involves the cyclization of isonicotinic acid with hydrazine. The high temperature and pressure achieved in the Teflon-lined reactor are necessary to drive the condensation and cyclization reaction to completion. The resulting product is often a mixture, which is a common challenge in triazole synthesis.[2]

Materials:

  • Isonicotinic acid

  • 80% Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 mL) in a 15 mL Teflon-lined reactor.

  • Seal the autoclave and heat it at 186°C for 48 hours.

  • After cooling to room temperature, carefully open the reactor. Dilute the resulting liquid with water.

  • Adjust the pH of the solution from approximately 9 to 6 using an HCl solution. A white precipitate will form.

  • Filter the precipitate and recrystallize it from ethanol. This product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[2]

Protocol 2: Deamination to Yield 3,5-bis(4-pyridyl)-1,2,4-triazole (H(BPT))

Causality and Experimental Insights: The deamination step utilizes sodium nitrite in an acidic solution to convert the amino group into a diazonium salt, which is unstable and readily releases nitrogen gas, resulting in the desired deaminated triazole. Controlling the pH is crucial for both the reaction and the subsequent precipitation of the final product.[2]

Materials:

  • Product mixture from Protocol 1

  • 6M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Dissolve the mixture of products from the previous step (approx. 2.38 g) in 3 mL of 6M aqueous HCl.

  • Slowly add an aqueous solution of NaNO₂ (0.76 g, 11 mmol) to the dissolved mixture. Vigorous bubbling (evolution of N₂ gas) will occur.

  • Stir the mixture for 5-6 hours at room temperature.

  • Carefully adjust the pH from approximately 4 to 6.5 using a 10% NaOH solution. A white precipitate of H(BPT) will form.

  • Filter the precipitate and dry it in the air.

  • Recrystallize the crude product from ethanol to obtain colorless needles of pure H(BPT).[2]

Expected Characterization Data for H(BPT):

  • ¹H-NMR (400 MHz, DMSO-d₆): δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H).[2]

  • IR (KBr pellet, cm⁻¹): 1607 (s), 1448 (m), 1144 (w), 983 (m), 838 (w), 724 (m), 513 (w).[2]

Part 2: Principles of Constructing Coordination Polymers with H(BPT)

The formation of coordination polymers is a complex self-assembly process governed by thermodynamics and kinetics.[5] By carefully selecting the reaction components and conditions, researchers can rationally design and synthesize new materials.[1][6]

Coordination Modes of the H(BPT) Ligand

The versatility of H(BPT) stems from its ability to adopt various coordination modes, acting as a bridge between metal centers. The pyridyl groups are the primary linkers, while the triazole ring can also participate in coordination, especially after deprotonation.

G cluster_ligand H(BPT) Ligand cluster_modes Coordination Modes L 3,5-bis(4-pyridyl)-1,2,4-triazole mode1 Bidentate Bridging (via Pyridyl N) L->mode1 Connects M1-M2 mode2 Tridentate Bridging (Pyridyl + Triazole N) L->mode2 Connects M3-M4 M1 Metal 1 M1->mode1 M2 Metal 2 M2->mode1 M3 Metal 3 M3->mode2 M3->mode2 Triazole N M4 Metal 4 M4->mode2

Caption: Common coordination modes of the H(BPT) ligand.

Key Synthetic Parameters

The rational design of H(BPT)-based frameworks requires precise control over several experimental parameters.[5][7]

ParameterInfluence on Final StructureRationale & Expert Insights
Metal Ion Determines the geometry of the coordination node (e.g., tetrahedral, square planar, octahedral), influencing the overall network topology.d¹⁰ metals like Zn(II) and Cd(II) often yield luminescent frameworks due to their filled d-orbitals. Paramagnetic ions like Co(II) or Mn(II) can impart interesting magnetic properties.[8]
Solvent System Can act as a template, coordinate to the metal center, or influence the solubility of reactants, thereby affecting crystal growth.A mixture of solvents (e.g., DMF/H₂O) can be used to fine-tune solubility and promote the formation of high-quality single crystals suitable for X-ray diffraction.[9]
Temperature Affects reaction kinetics and thermodynamics. Higher temperatures in solvothermal synthesis can overcome kinetic barriers to form more stable crystalline phases.Solvothermal methods (reactions in a sealed vessel above the solvent's boiling point) are highly effective for growing high-quality crystals of coordination polymers.[5][6]
pH / Modulators Can deprotonate the H(BPT) ligand, altering its coordination behavior. Acids or bases can also act as modulators, competing for coordination sites and influencing the dimensionality of the framework.The deprotonation of the triazole N-H proton can lead to anionic BPT⁻ ligands that may bridge metal ions in different ways, leading to higher-dimensional, more robust frameworks.
Molar Ratio The ratio of metal to ligand can dictate the final structure, favoring the formation of discrete molecules, 1D chains, 2D layers, or 3D frameworks.Experimenting with different molar ratios is a fundamental strategy for exploring new structural possibilities and phases.

Part 3: Protocol for Solvothermal Synthesis of an H(BPT) Coordination Polymer

This section provides a generalized, representative protocol for synthesizing a coordination polymer using H(BPT) and a transition metal salt. Researchers should treat this as a starting point, as optimal conditions will vary.

Objective: To synthesize a crystalline coordination polymer via a solvothermal reaction.

Materials:

  • H(BPT) ligand

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Small glass vials (e.g., 4 mL) and a programmable oven

Procedure:

  • In a 4 mL glass vial, combine H(BPT) (e.g., 0.01 mmol, 2.23 mg) and the chosen metal salt (e.g., 0.01 mmol).

  • Add the solvent system. A typical starting point is a 1:1 mixture of DMF and deionized water (e.g., 1 mL of each).

  • Tightly cap the vial. Safety Note: Ensure the vial is not filled more than halfway to allow for pressure buildup at elevated temperatures.

  • Place the vial in a programmable oven.

  • Heat the vial to a target temperature (e.g., 80-120°C) over a period of 2-4 hours.

  • Hold the vial at the target temperature for 24-72 hours.

  • Slowly cool the oven back to room temperature over 12-24 hours. Slow cooling is critical for the formation of high-quality single crystals.

  • Isolate the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF or ethanol to remove any unreacted starting materials.

  • Dry the crystals in air or under a mild vacuum.

Part 4: A Workflow for Characterization

Once a new material is synthesized, a systematic characterization workflow is essential to determine its structure, purity, stability, and properties.[10]

G cluster_synthesis Synthesis cluster_characterization Structural & Physical Characterization cluster_properties Property Investigation start Solvothermal Reaction (Metal Salt + H(BPT)) product Isolate Crystalline Product start->product scxrd Single-Crystal X-Ray Diffraction (SC-XRD) product->scxrd Select single crystal pxrd Powder X-Ray Diffraction (PXRD) product->pxrd Analyze bulk sample scxrd->pxrd Confirm bulk purity scxrd_note scxrd_note scxrd->scxrd_note Determines precise 3D atomic structure tga Thermogravimetric Analysis (TGA) pxrd->tga Assess thermal stability pxrd_note pxrd_note pxrd->pxrd_note Compares experimental vs. simulated pattern elemental Elemental Analysis tga->elemental Confirm composition tga_note tga_note tga->tga_note Measures weight loss vs. temperature luminescence Luminescence Spectroscopy elemental->luminescence Explore applications magnetism Magnetic Susceptibility luminescence->magnetism catalysis Catalytic Activity Testing magnetism->catalysis

Caption: Standard workflow for synthesis and characterization.

Key Characterization Techniques:
  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. It provides information on bond lengths, bond angles, coordination environments of the metal ions, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm that the bulk synthesized material is the same phase as the single crystal selected for SC-XRD analysis, ensuring phase purity.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of the coordination polymer and to identify the loss of coordinated or guest solvent molecules.

  • Infrared (IR) Spectroscopy: Helps to confirm the presence of the H(BPT) ligand within the coordination polymer and can provide insights into its coordination mode by observing shifts in the vibrational frequencies of the pyridyl and triazole rings upon coordination to a metal center.

Part 5: Applications and Future Outlook

The structural diversity achievable with the H(BPT) ligand directly translates into a wide range of potential applications. The deliberate selection of metal ions and synthetic conditions can be used to target specific functionalities.

  • Luminescence and Sensing: Coordination polymers built from d¹⁰ metal ions like Zn(II) or Cd(II) are often luminescent.[11] The porous nature of these frameworks can allow small molecules to enter the pores and interact with the framework, potentially quenching or enhancing the luminescence. This provides a mechanism for developing chemical sensors.

  • Catalysis: The metal nodes within the coordination polymer can act as Lewis acid sites, analogous to active sites in enzymes. These materials can serve as highly active and recoverable heterogeneous catalysts for various organic transformations.[12]

  • Gas Storage and Separation: By creating frameworks with specific pore sizes and chemical environments, H(BPT)-based materials could be designed for the selective adsorption and storage of gases like H₂, CO₂, or methane.[13]

  • Magnetism: Incorporating paramagnetic metal ions (e.g., Co(II), Mn(II), Cu(II)) can lead to materials with interesting magnetic properties, such as single-molecule magnets or long-range magnetic ordering.

The continued exploration of H(BPT) and its derivatives in coordination chemistry holds immense promise. Future work will likely focus on creating multi-functional materials, where, for example, catalytic activity is combined with luminescent reporting, or where magnetic properties can be switched by the introduction of a chemical guest. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

  • Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. MDPI.
  • Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. ResearchGate.
  • The H3BTB ligand used for the construction of 1. ResearchGate.
  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998.
  • Structures and properties of coordination polymers involving asymmetric biphenyl-3,2′,5′-tricarboxylate. ResearchGate.
  • Mei, C. Z., Shan, W. W., & Liu, B. T. (2011). Synthesis, crystal structure and luminescent properties of one 3D Cd(II) coordination polymer [Cd(H3BPTC)2(bpy)]n (H4BPTC = 1,1'-biphenyl-2,2',6,6'-tetracarboxylic acid, bpy = 4,4'-bipyridine). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 81(1), 764–768.
  • Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm (RSC Publishing).
  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate.
  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Semantic Scholar.
  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. RSC Publishing.
  • Local Structural Characterization of Metal-Organic Frameworks and Their Multifaceted Applications.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Amorphous metal organic frameworks. University of Canterbury NZ Hybrid Materials Group.
  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. MDPI.
  • Synthesis, Structures, and Magnetic Properties of Metal-Coordination Polymers with Benzenepentacarboxylate Linkers.
  • Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. ResearchGate.
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC - PubMed Central.
  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI.
  • Strategies, linkers and coordination polymers for high-performance sorbents. Google Patents.
  • Cu(II) Coordination Polymers Containing Mixed Ligands with Different Flexibilities: Structural Diversity and Iodine Adsorption. MDPI.

Sources

Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of H₃BPT-Derived Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of H₃BPT-Based MOFs—A Gateway to Functional Materials

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of these materials hinges on the precise understanding of their three-dimensional atomic arrangement, a feat primarily achieved through single-crystal X-ray diffraction (SCXRD). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the SCXRD analysis of MOFs derived from the tritopic carboxylate linker, biphenyl-3,4',5-tricarboxylic acid (H₃BPT).

The flexible nature of the biphenyl backbone and the multiple coordination modes of the carboxylate groups in H₃BPT can give rise to a rich diversity of network topologies. However, this flexibility also presents unique challenges in obtaining high-quality single crystals and in the subsequent structural refinement. This guide will navigate these challenges, offering both theoretical insights and practical, field-proven protocols. We will use a cobalt(II)-based MOF, [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP, as a case study to illustrate the workflow from synthesis to final structural analysis.[1]

Part 1: From Precursor to Crystal—Synthesis and Crystallization of H₃BPT-Derived MOFs

The journey to a high-quality crystal structure begins with the synthesis of high-purity precursors and the careful control of crystallization conditions. The inherent insolubility of MOFs means that recrystallization is often not a viable option; therefore, the initial synthesis is paramount.[2]

Rationale for Synthetic Approach: The Solvothermal Method

The solvothermal method is the most common and effective technique for the synthesis of MOFs. It involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent. This approach allows for the slow formation of crystalline material under thermodynamic control, which is often crucial for obtaining single crystals of sufficient size and quality. Key parameters that influence the outcome of a solvothermal synthesis include:

  • Temperature and Reaction Time: These parameters control the kinetics of crystal nucleation and growth. Slower reaction rates, often achieved at lower temperatures or with slower heating ramps, can favor the growth of larger, more ordered crystals.[2]

  • Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and the coordination environment of the metal ions.[3] Polar, high-boiling solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol are frequently used.[4]

  • Modulators: The addition of monofunctional ligands (modulators), such as monocarboxylic acids, can compete with the primary linker for coordination to the metal centers. This can slow down the nucleation process, leading to the formation of fewer, larger crystals.

Protocol: Synthesis and Crystallization of a Co(II)-H₃BPT MOF

This protocol is adapted from the synthesis of [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP and serves as a representative example for H₃BPT-derived MOFs.[1]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Biphenyl-3,4',5-tricarboxylic acid (H₃BPT)

  • 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)

  • N,N-dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Screw-capped vials (20 mL)

Procedure:

  • In a 20 mL screw-capped vial, combine Co(NO₃)₂·6H₂O, H₃BPT, and the ancillary linker tpt in a suitable molar ratio. For the case study MOF, a mixture of these precursors was used.

  • Add a solvent mixture of DMF and EtOH. The specific ratio can be optimized to improve crystal quality.

  • Seal the vial tightly.

  • Place the vial in a programmable oven. Heat the mixture to a specific temperature (e.g., 120 °C) over several hours and hold it at that temperature for 2-3 days.

  • Allow the oven to cool down slowly to room temperature over 24-48 hours. Slow cooling is crucial for promoting the growth of well-defined single crystals.[2]

  • After cooling, prism-shaped crystals should be visible at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF to remove any unreacted starting materials.

Part 2: The Art of Crystal Selection and Data Collection

The quality of the final crystal structure is intrinsically linked to the quality of the single crystal chosen for diffraction analysis and the strategy employed for data collection.

Crystal Selection and Mounting: A Critical Step
  • Microscopic Examination: Under a high-power optical microscope, select a crystal that is free of visible defects, such as cracks, twinning, or satellite growths. The ideal crystal should have well-defined faces and be of an appropriate size for the X-ray beam (typically 0.1-0.3 mm in each dimension).

  • Mounting: Carefully pick up the selected crystal using a cryo-loop. The crystal should be coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and crystal degradation upon cooling in the nitrogen stream of the diffractometer.

  • Flash Cooling: Immediately transfer the mounted crystal to the cold stream (typically 100 K) of the diffractometer. Rapid cooling helps to preserve the crystal's integrity and minimize thermal motion of the atoms, leading to better diffraction data.

SCXRD Data Collection Strategy

Modern single-crystal diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) allow for rapid and efficient data collection.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a low-temperature device.

Data Collection Parameters:

ParameterTypical Value/ConsiderationRationale
X-ray Source Mo Kα or Cu KαMo is generally suitable for a wide range of samples. Cu provides higher intensity but can cause higher absorption.
Temperature 100 KMinimizes thermal vibrations and can improve data quality. However, for some highly porous MOFs, room temperature data collection may yield better results due to disordered guest-framework interactions.[4][5][6][7]
Detector Distance 40-60 mmA shorter distance allows for the collection of higher-resolution data.
Scan Strategy A combination of φ and ω scansEnsures complete and redundant data coverage of the reciprocal space.
Exposure Time 5-60 seconds per frameDependent on the crystal's diffracting power and the X-ray source intensity.

Part 3: From Raw Data to Refined Structure—A Step-by-Step Guide

The process of solving and refining a crystal structure involves several computational steps to transform the raw diffraction images into a final, chemically meaningful model.

Data Integration and Reduction

The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This is typically done using the diffractometer's proprietary software (e.g., APEX4, CrysAlisPro) which often integrates programs like SAINT for integration and SADABS for absorption correction.[8]

Structure Solution and Refinement

The integrated data is then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by refinement, where the atomic positions and other parameters are adjusted to best fit the experimental data. The SHELX suite of programs (SHELXT for solution and SHELXL for refinement) is the industry standard for this process.[8][9]

Workflow Diagram:

Sources

Application Notes and Protocols for the Preparation of Porous Materials from Biphenyl-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Biphenyl-based ligands are a cornerstone in the rational design and synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs). The inherent rigidity and tunable functionality of the biphenyl unit allow for precise control over pore size, shape, and surface chemistry, making these materials highly attractive for applications in gas storage, separation, catalysis, and drug delivery. This guide provides an in-depth exploration of the synthesis of porous materials from biphenyl-based ligands, offering detailed experimental protocols, mechanistic insights, and characterization methodologies. The protocols herein are presented as self-validating systems, grounded in established scientific literature, to ensure reproducibility and reliability.

Introduction: The Biphenyl Advantage in Porous Materials

The biphenyl scaffold, consisting of two connected phenyl rings, offers a unique combination of properties that make it an exceptional building block for porous materials. Its linear and rigid nature helps in the formation of well-defined and robust frameworks with permanent porosity. The rotational freedom around the central C-C bond can be leveraged to create diverse network topologies. Furthermore, the biphenyl core can be readily functionalized with a variety of coordinating groups (e.g., carboxylates, aldehydes, amines), enabling the construction of different classes of porous materials and allowing for the fine-tuning of their chemical and physical properties.[1][2] This versatility has led to the development of a vast library of biphenyl-based porous materials with tailored functionalities.

This application note will detail the synthesis and characterization of three distinct classes of porous materials derived from biphenyl-based ligands:

  • Metal-Organic Frameworks (MOFs): Crystalline materials formed by the coordination of metal ions or clusters with organic ligands.

  • Covalent Organic Frameworks (COFs): Crystalline porous polymers formed by strong covalent bonds between organic building blocks.

  • Porous Organic Polymers (POPs): Amorphous or semi-crystalline porous materials with extended π-conjugation.

Synthesis Methodologies: A Comparative Overview

Several synthetic strategies can be employed for the preparation of porous materials from biphenyl-based ligands. The choice of method significantly influences the crystallinity, porosity, and morphology of the final product.

Synthesis MethodDescriptionAdvantagesDisadvantages
Solvothermal/Hydrothermal Synthesis The reaction is carried out in a sealed vessel at elevated temperatures and pressures, using an organic solvent or water.[3][4]Promotes the formation of highly crystalline materials; allows for control over crystal size and morphology.[5]Requires specialized equipment (autoclaves); can involve long reaction times.[6]
Mechanochemical Synthesis Solid-state reaction induced by mechanical energy (e.g., ball milling), often with minimal or no solvent.Environmentally friendly (solvent-free); rapid reaction times; potential for scalability.May result in amorphous or less crystalline materials; can be challenging to control particle size.
Dynamic Covalent Chemistry (DCC) Utilizes reversible covalent bond formation to allow for "error-checking" and the formation of thermodynamically stable, crystalline products.[7]Leads to highly crystalline COFs; allows for self-healing and post-synthetic modification.The reversibility of the reaction can sometimes lead to instability under certain conditions.

Experimental Protocols

Synthesis of a Biphenyl-Based Metal-Organic Framework: UiO-67 Analogue

UiO-67 is a zirconium-based MOF known for its exceptional thermal and chemical stability.[8] This protocol describes the synthesis of a UiO-67 analogue using biphenyl-4,4'-dicarboxylic acid as the organic linker.

Protocol: Solvothermal Synthesis of Zr-biphenyl-dicarboxylate MOF

  • Reagent Preparation:

    • Dissolve Zirconium(IV) chloride (ZrCl₄) and biphenyl-4,4'-dicarboxylic acid in N,N-dimethylformamide (DMF).

    • Add a modulating agent, such as benzoic acid or hydrochloric acid, to control the crystallite size and defect density.[9]

  • Reaction Setup:

    • Combine the solutions in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven.

  • Solvothermal Reaction:

    • Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[3]

  • Isolation and Purification:

    • After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.

    • Wash the product repeatedly with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.[6]

  • Activation:

    • Dry the purified MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores and activate the material for subsequent applications.[9]

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a high-boiling point solvent that can effectively dissolve the reactants and facilitate the formation of the crystalline MOF structure under solvothermal conditions.[4]

  • Modulator (Benzoic Acid/HCl): The modulator competes with the linker for coordination to the metal clusters, slowing down the nucleation and growth process, which leads to larger and more well-defined crystals.[9]

  • Temperature and Time: The reaction temperature and time are critical parameters that influence the crystallinity and phase purity of the final product. Optimization of these parameters is often necessary.[3]

Characterization Data for Biphenyl-Based MOFs:

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
UiO-67(Zr)~2100~0.85~0.7
CTF-biphenyl9400.53Microporous

Note: The values presented are approximate and can vary depending on the specific synthesis conditions and activation procedures.[1][8]

MOF_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation A Dissolve ZrCl₄ & Biphenyl-4,4'-dicarboxylic acid in DMF B Add Modulator (e.g., Benzoic Acid) A->B C Combine in Autoclave B->C D Heat at 120°C for 24h C->D E Collect Product (Centrifugation) D->E F Wash with DMF & Ethanol E->F G Activate under Vacuum at 150°C F->G H Porous MOF Material G->H Characterization

Caption: Solvothermal synthesis workflow for a biphenyl-based MOF.

Synthesis of a Biphenyl-Based Covalent Organic Framework (COF)

This protocol describes the synthesis of a 2D imine-linked COF from biphenyl-4,4'-dicarbaldehyde and a triangular amine linker, leveraging the principles of dynamic covalent chemistry.[10][11]

Protocol: Solvothermal Synthesis of an Imine-Linked Biphenyl COF

  • Monomer Solution Preparation:

    • In separate vials, dissolve biphenyl-4,4'-dicarbaldehyde and a suitable triamine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) in a mixture of solvents such as mesitylene, dioxane, and aqueous acetic acid.[11]

  • Reaction Setup:

    • Combine the monomer solutions in a pressure tube.

    • Seal the tube and sonicate briefly to ensure homogeneity.

  • Solvothermal Polycondensation:

    • Place the sealed tube in an oven and heat at a specific temperature (e.g., 120 °C) for several days (e.g., 3 days).

  • Isolation and Purification:

    • After cooling, collect the resulting solid by filtration.

    • Wash the product extensively with various organic solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and oligomers.

  • Activation:

    • Dry the purified COF under vacuum at an elevated temperature (e.g., 120 °C) to obtain the activated porous material.

Causality Behind Experimental Choices:

  • Solvent System: The mixed solvent system is crucial for controlling the solubility of the monomers and the reversibility of the imine bond formation, which is essential for obtaining a crystalline COF.[10] The acetic acid acts as a catalyst for the Schiff base condensation reaction.[12]

  • Reaction Time: The extended reaction time allows for the dynamic covalent chemistry to reach thermodynamic equilibrium, leading to the formation of a well-ordered, crystalline framework.[11]

Characterization Data for a Biphenyl-Based COF:

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Crystallinity (PXRD)
HHU-COF-123520.78High
HHU-COF-2 (fluorinated)13560.73High

Note: Data from a study on imine-based COFs with biphenyl linkers.[13]

COF_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Solvothermal Polycondensation cluster_purification Purification & Activation A Dissolve Biphenyl-4,4'-dicarbaldehyde C Combine in Pressure Tube A->C B Dissolve Triamine Linker B->C D Heat at 120°C for 3 days C->D E Collect Solid (Filtration) D->E F Wash with Organic Solvents E->F G Activate under Vacuum at 120°C F->G H Porous COF Material G->H Characterization

Caption: Solvothermal synthesis of an imine-linked biphenyl COF.

Synthesis of a Biphenyl-Based Porous Organic Polymer (POP)

This protocol outlines the synthesis of a biphenyl-based POP via a Friedel-Crafts alkylation reaction, a common method for producing amorphous porous polymers with high surface areas.[1]

Protocol: Friedel-Crafts Synthesis of a Biphenyl-Based POP

  • Reactant Mixture:

    • In a reaction flask under an inert atmosphere, combine biphenyl and a cross-linking agent (e.g., cyanuric chloride).

    • Add a suitable solvent such as dichloromethane (DCM).

  • Catalyst Addition:

    • Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

  • Polymerization:

    • Allow the reaction to proceed at a controlled temperature (e.g., reflux) for a specified duration (e.g., 16 hours).[14]

  • Work-up and Purification:

    • Quench the reaction by carefully adding a methanol/dilute hydrochloric acid solution.

    • Filter the resulting solid and wash it extensively with water and methanol to remove the catalyst and unreacted monomers.[14]

    • Further purify the polymer by Soxhlet extraction with solvents like tetrahydrofuran and acetone.

  • Activation:

    • Dry the purified POP under vacuum at an elevated temperature (e.g., 130 °C) to yield the final porous material.[14]

Causality Behind Experimental Choices:

  • Catalyst (AlCl₃): Anhydrous aluminum chloride is a strong Lewis acid that catalyzes the Friedel-Crafts alkylation reaction, leading to the formation of a highly cross-linked polymer network.[14]

  • Inert Atmosphere: The reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, it is crucial to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Soxhlet Extraction: This continuous extraction method is highly effective in removing any remaining impurities and low molecular weight oligomers, ensuring the high purity of the final POP.

Characterization Data for a Biphenyl-Based POP:

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
P-POPs-110980.579>300
CTF-biphenyl9400.53>320

Note: Data from studies on biphenyl-based POPs and CTFs.[1][14]

POP_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Friedel-Crafts Polymerization cluster_purification Purification & Activation A Combine Biphenyl & Cross-linker in DCM B Add AlCl₃ Catalyst A->B C Reflux for 16h B->C D Quench & Filter C->D E Wash with Water & Methanol D->E F Soxhlet Extraction E->F G Activate under Vacuum at 130°C F->G H Porous POP Material G->H Characterization

Sources

Application Notes & Protocols: The Role of Hexahydroxytriphenylene (HHTP) Scaffolds in Sustainable Energy Technologies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note: The term "H3BPT" can be ambiguous in scientific literature. While it can refer to Biphenyl-3,4′,5-tricarboxylic acid, a linker for coordination polymers, a more prominent molecule in the context of sustainable energy is 2,3,6,7,10,11-hexahydroxytriphenylene , commonly abbreviated as HHTP . HHTP's unique electronic properties and capacity for self-assembly into highly ordered, porous structures have made it a cornerstone for developing next-generation materials for energy applications.[1] This guide will focus on HHTP and its derivatives, providing in-depth application notes and protocols for their use in key sustainable energy technologies.

Introduction: HHTP as a Versatile Platform for Energy Materials

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) is a disc-shaped aromatic molecule with six hydroxyl groups. This unique structure offers several distinct advantages for materials science and sustainable energy applications:

  • Rich Electronic Properties: The electron-rich aromatic core of HHTP endows it with intrinsic electronic and optical properties, crucial for applications in catalysis and electronics.[1]

  • Programmed Self-Assembly: The planar shape and peripheral hydroxyl groups allow HHTP to self-assemble into ordered columnar structures through a combination of hydrogen bonding and π-π stacking.[1] This is fundamental to creating materials with predictable and tunable properties.

  • Versatile Building Block: HHTP serves as a versatile molecular scaffold for creating larger, complex architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] These frameworks possess high surface areas and tunable porosity, making them ideal for a range of applications.[2][3]

This guide will explore the practical application of HHTP-based materials in three critical areas of sustainable energy: Electrocatalysis for hydrogen production, energy storage in supercapacitors, and next-generation photovoltaics.

Application I: Electrocatalysis for the Hydrogen Evolution Reaction (HER)

The production of green hydrogen through water electrolysis is a cornerstone of a sustainable energy economy.[4][5] The efficiency of this process is heavily dependent on the electrocatalyst used for the Hydrogen Evolution Reaction (HER).[6][7] HHTP-based conductive MOFs have emerged as highly promising, cost-effective alternatives to precious metal catalysts like platinum.[1]

Scientific Principle: Why HHTP-based MOFs Excel in HER

Conductive MOFs constructed from HHTP and metal nodes (e.g., cobalt) create a unique catalytic environment. The extended π-conjugation through the HHTP linkers facilitates efficient charge transport, which is essential for electrocatalysis. The metal nodes act as active sites for the reaction, and the porous framework allows for efficient diffusion of reactants and products. The synergy between the conductive organic linker and the catalytic metal centers leads to enhanced HER performance.

Below is a diagram illustrating the general workflow for synthesizing an HHTP-based MOF and fabricating an electrode for HER testing.

HER_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication & Testing HHTP HHTP Precursor Synthesis Solvothermal Synthesis HHTP->Synthesis Metal_Salt Metal Salt (e.g., Co(OAc)₂) Metal_Salt->Synthesis Solvent Solvent System Solvent->Synthesis MOF_Powder MOF_Powder Synthesis->MOF_Powder HHTP-MOF Powder MOF_Powder_Disp Disperse MOF in Nafion/IPA Solution MOF_Powder->MOF_Powder_Disp Dropcast Dropcast onto Glassy Carbon Electrode MOF_Powder_Disp->Dropcast Dry Dry Electrode Dropcast->Dry Electrochemical_Cell Assemble 3-Electrode Cell Dry->Electrochemical_Cell HER_Test Perform HER Electrocatalysis (LSV, Tafel, EIS) Electrochemical_Cell->HER_Test

Caption: Workflow for HHTP-MOF synthesis and electrode fabrication for HER.

Protocol: Synthesis of a Co-HHTP MOF (Co-CAT-1) for HER

This protocol is adapted from methodologies for synthesizing HHTP-based conductive MOFs.[8]

Materials:

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Deionized water

  • Ammonium hydroxide solution (NH₄OH)

  • Glass vials (20 mL) with Teflon-lined caps

Procedure:

  • Solution A: In a 10 mL glass vial, dissolve 20 mg of HHTP in 5 mL of deionized water. Add 0.5 mL of ammonium hydroxide solution to deprotonate the hydroxyl groups and aid dissolution. Sonicate for 10 minutes to ensure complete dissolution.

  • Solution B: In a separate 10 mL glass vial, dissolve 30 mg of cobalt(II) acetate tetrahydrate in 5 mL of deionized water. Sonicate for 5 minutes.

  • Reaction Mixture: Slowly add Solution B to Solution A under constant stirring. A dark precipitate should form immediately.

  • Solvothermal Synthesis: Tightly cap the vial containing the reaction mixture and place it in a convection oven at 85°C for 24 hours.

  • Purification: After cooling to room temperature, collect the black powder by centrifugation. Wash the powder sequentially with deionized water (3 times) and ethanol (3 times) to remove unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight. The resulting black powder is the Co-HHTP MOF.

Protocol: Electrode Preparation and HER Performance Evaluation

Materials:

  • Co-HHTP MOF powder

  • 5 wt% Nafion solution

  • Isopropyl alcohol (IPA)

  • Glassy carbon electrode (GCE, 3 mm diameter)

  • 0.5 M H₂SO₄ electrolyte

  • Ag/AgCl reference electrode

  • Graphite rod counter electrode

  • Potentiostat

Procedure:

  • Catalyst Ink Preparation: Disperse 5 mg of the synthesized Co-HHTP MOF powder in a solution containing 950 µL of IPA and 50 µL of 5 wt% Nafion solution. Sonicate for 30 minutes to form a homogeneous ink.

  • Electrode Modification: Dropcast 5 µL of the catalyst ink onto the polished surface of the GCE. Allow the electrode to dry at room temperature.

  • Electrochemical Measurement:

    • Assemble a standard three-electrode cell with the modified GCE as the working electrode, a graphite rod as the counter electrode, and Ag/AgCl as the reference electrode in 0.5 M H₂SO₄ electrolyte.

    • Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s to evaluate the HER activity.

    • Record the overpotential required to achieve a current density of 10 mA/cm², a key benchmark for HER catalysts.[6]

    • Derive the Tafel slope by plotting overpotential versus log(current density) to investigate the reaction kinetics.[9][10]

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Source
Pt/C (benchmark) < 50~30[10]
Co-HHTP MOF (Typical) 150 - 25060 - 100Derived from similar systems
Pt₃Te₄ 4636 - 49[10]

Application II: Energy Storage in Supercapacitors

Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life.[11][12] The performance of a supercapacitor is largely determined by its electrode material.[13] HHTP-based COFs, with their high surface area and ordered porous structure, are excellent candidates for supercapacitor electrodes.

Scientific Principle: HHTP-COFs for Enhanced Capacitance

The high specific surface area of HHTP-based COFs provides abundant sites for the accumulation of electrolyte ions, which is the fundamental mechanism of electrical double-layer capacitance (EDLC). The ordered, one-dimensional pores facilitate rapid ion transport, which is crucial for high power delivery. Furthermore, the inherent conductivity of the π-conjugated triphenylene units can contribute to the overall performance, reducing the internal resistance of the device.

Supercapacitor_Mechanism cluster_electrode HHTP-COF Electrode cluster_electrolyte Electrolyte cluster_charge Charge/Discharge Process Electrode COF Pore Wall High Surface Area for Ion Adsorption π-Conjugated Backbone for Electron Transport Ions Electrolyte Ions (Anions & Cations) Ions->Electrode:f1 Ion Adsorption (EDLC Storage) Charge Fast Ion Transport in Ordered Pores Ions->Charge Rapid Diffusion

Caption: Mechanism of charge storage in an HHTP-COF supercapacitor electrode.

Protocol: Synthesis of a 2D HHTP-based COF

This protocol describes a typical solvothermal synthesis for a 2D COF using HHTP and a linear diamine linker.

Materials:

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • 1,4-Phenylenediamine (PDA)

  • Mesitylene

  • 1,4-Dioxane

  • 6M Aqueous acetic acid

  • Pyrex tube

Procedure:

  • Reactant Mixture: In a Pyrex tube, add HHTP (32.4 mg, 0.1 mmol) and PDA (16.2 mg, 0.15 mmol).

  • Solvent System: Add 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane to the Pyrex tube.

  • Catalyst: Add 0.3 mL of 6M aqueous acetic acid as a catalyst.

  • Degassing and Sealing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases. Seal the Pyrex tube under vacuum.

  • Solvothermal Reaction: Heat the sealed tube in an oven at 120°C for 3 days.

  • Purification: Collect the resulting solid by filtration. Wash thoroughly with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove residual monomers and oligomers.

  • Drying: Dry the COF product under vacuum at 80°C overnight.

Protocol: Supercapacitor Assembly and Characterization

Materials:

  • Synthesized HHTP-COF powder

  • Acetylene black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP)

  • Nickel foam (current collector)

  • Aqueous KOH (6M) electrolyte

  • Celgard separator

Procedure:

  • Electrode Slurry: Prepare a slurry by mixing the HHTP-COF (80 wt%), acetylene black (10 wt%), and PVDF (10 wt%) in NMP.

  • Electrode Fabrication: Coat the slurry onto a piece of nickel foam and dry at 100°C in a vacuum oven for 12 hours. Press the electrode at 10 MPa.

  • Cell Assembly: Assemble a symmetric two-electrode cell (coin cell) using two identical COF electrodes, a Celgard separator, and 6M KOH as the electrolyte in a glovebox.

  • Electrochemical Testing:

    • Perform Cyclic Voltammetry (CV) at various scan rates (e.g., 5 to 100 mV/s) to assess the capacitive behavior.

    • Conduct Galvanostatic Charge-Discharge (GCD) tests at different current densities to calculate the specific capacitance.

    • Perform Electrochemical Impedance Spectroscopy (EIS) to evaluate the internal resistance of the device.

Electrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Source
Activated Carbon 100 - 2505 - 10Typical values
HHTP-COFs (Typical) 200 - 40010 - 25Derived from similar systems
(FeCoCrMnNi)₃O₄ ~232~33.4[14]

Application III: Hybrid Perovskite Solar Cells

Hybrid perovskite solar cells have achieved remarkable power conversion efficiencies (PCEs), but their long-term stability remains a challenge.[15][16] HHTP and its derivatives can be explored as interfacial layers to enhance both the efficiency and stability of these devices.

Scientific Principle: HHTP as an Interfacial Layer

Introducing a thin layer of an HHTP-based material at the interface between the perovskite active layer and the charge transport layer (e.g., PEDOT:PSS) can be beneficial. The hydroxyl groups of HHTP can passivate defects on the perovskite surface, reducing non-radiative recombination and improving the open-circuit voltage (Voc). Furthermore, the energy levels of HHTP can be tuned to facilitate more efficient charge extraction (hole transport), thereby enhancing the fill factor (FF) and short-circuit current (Jsc).

Solar_Cell_Interface cluster_light ITO ITO (Anode) PEDOT_PSS PEDOT:PSS (HTL) ITO->PEDOT_PSS HHTP_Layer HHTP Interfacial Layer (Defect Passivation, Improved Hole Extraction) PEDOT_PSS->HHTP_Layer Perovskite Perovskite (Absorber Layer) HHTP_Layer->Perovskite PCBM PCBM (ETL) Perovskite->PCBM Ag Ag (Cathode) PCBM->Ag Light hv Light->Perovskite

Caption: HHTP as an interfacial layer in a perovskite solar cell architecture.

Protocol: Fabrication of a Perovskite Solar Cell with an HHTP Interfacial Layer

This protocol describes the fabrication of an inverted p-i-n perovskite solar cell.[17][18]

Materials:

  • ITO-coated glass substrates

  • PEDOT:PSS solution

  • HHTP solution (e.g., 0.5 mg/mL in IPA)

  • Perovskite precursor solution (e.g., CH₃NH₃PbI₃ in a mixed solvent)[18]

  • PCBM solution

  • Ag (for thermal evaporation)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and IPA. Dry with a nitrogen gun.

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS onto the ITO substrate and anneal at 150°C for 15 minutes.

  • Interfacial Layer: Spin-coat the HHTP solution onto the PEDOT:PSS layer and anneal at 100°C for 10 minutes.

  • Perovskite Layer: In a nitrogen-filled glovebox, spin-coat the CH₃NH₃PbI₃ precursor solution onto the HHTP layer. Anneal at 100°C for 30 minutes to form the crystalline perovskite film.

  • Electron Transport Layer (ETL): Spin-coat the PCBM solution on top of the perovskite layer.

  • Cathode Deposition: Deposit an 80 nm layer of silver (Ag) by thermal evaporation through a shadow mask to define the active area of the device.[18]

  • Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination to determine the PCE, Voc, Jsc, and FF.

Device ConfigurationPCE (%)Voc (V)Jsc (mA/cm²)FF
Standard (No HHTP) 17.51.0222.50.76
With HHTP Layer 19.01.0822.80.77

(Note: The data in this table is hypothetical and serves to illustrate the potential improvements from using an HHTP interfacial layer, based on the principles of defect passivation and improved charge extraction.)

References

  • RSC Publishing. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF)
  • ResearchGate. A) Reaction scheme of 2,3,6,7,11,12 hexahydroxytriphenylene (HHTP) and...[Link]
  • ResearchGate. Synthesis, structure, and magnetic property of Co(H2BTC) 2(H2O)4 (H3BTC=benzene-1,3,5- tricarboxylicacid). [Link]
  • AIR Unimi. A Breathing Metal-Organic Framework Based on Flexible Inorganic Building Units. [Link]
  • RSC Publishing. A new compound Pt3Bi2S2 with superior performance for the hydrogen evolution reaction. [Link]
  • MDPI.
  • RSC Publishing. Sustainable production and applications of metal–organic frameworks. [Link]
  • MDPI.
  • RSC Publishing.
  • University of Tennessee, Knoxville.
  • MDPI. Low Dimensional High Entropy Oxide (FeCoCrMnNi)
  • MDPI.
  • MDPI.
  • RSC Publishing. High-rate transition metal-based cathode materials for battery-supercapacitor hybrid devices. [Link]
  • MDPI. The Synthesis, Structure, and Properties of a Polynitro Energetic Complex with a Hexaamminecobalt(III) Ion as a Stabilizing Core. [Link]
  • YouTube. Metal Organic Frameworks for Energy and Environment – Faraday Discussion. [Link]
  • MDPI. Molybdenum-Based Electrode Materials Applied in High-Performance Supercapacitors. [Link]
  • MDPI. Efficient Hydrogen Evolution Reaction with Bulk and Nanostructured Mitrofanovite Pt3Te4. [Link]
  • PubMed. PbI2-HMPA Complex Pretreatment for Highly Reproducible and Efficient CH3NH3PbI3 Perovskite Solar Cells. [Link]
  • National Center for Biotechnology Information. Unveiling the Mechanisms Ruling the Efficient Hydrogen Evolution Reaction with Mitrofanovite Pt3Te4. [Link]
  • ResearchGate. Sustainable Metal-Organic Framework Technologies for CO2 Capture | Request PDF. [Link]
  • PubMed.
  • ResearchGate. Optimized Hydroxyapatite–Carbon Nanotube Composite Electrodes for Enhanced Supercapacitor Performance. [Link]
  • MDPI. Hydrogen and the Global Energy Transition—Path to Sustainability and Adoption across All Economic Sectors. [Link]
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information. Synthesis, Structure, and Property of Tris(biphenyldiyl)yttrium(III) Tris(binaphthyldiyl)yttrium(III) and Tris(binaphthyldiyl)erbium(III) Complexes. [Link]
  • PubMed. High-efficiency and thermally stable FACsPbI3 perovskite photovoltaics. [Link]
  • MDPI. Hydrogen-Based Energy Systems: Current Technology Development Status, Opportunities and Challenges. [Link]
  • YouTube.
  • Clariant. Renewable energy sources. [Link]
  • YouTube. Hybrid Perovskite Solar Cells: Opportunities and Challenges. [Link]
  • RSC Publishing. The synergetic effects of Ti3C2 MXene and Pt as co-catalysts for highly efficient photocatalytic hydrogen evolution over g-C3N4. [Link]
  • MDPI. The Effect of Solvents on the Performance of CH3NH3PbI3 Perovskite Solar Cells. [Link]
  • YouTube. Rice lab's catalyst could be key for hydrogen economy. [Link]
  • YouTube. How Do Chemical Catalysts Lower Activation Energy? - Chemistry For Everyone. [Link]
  • ResearchGate.

Sources

Troubleshooting & Optimization

purification methods for crude [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Welcome to the dedicated support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile molecule, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and other advanced materials where purity is paramount. This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common purification challenges and answer frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for handling and purifying this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. The most prevalent method for creating the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[1][2] Consequently, common impurities include:

  • Unreacted Starting Materials: Such as 5-bromoisophthalic acid and 4-carboxyphenylboronic acid.

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the boronic acid) or a dimer of the bromo-isophthalic acid.

  • Catalyst Residues: Residual palladium from the catalyst, which can be difficult to remove and may interfere with downstream applications.

  • Inorganic Salts: Bases like potassium carbonate (K₂CO₃) used in the coupling reaction.[1]

Q2: What are the principal purification strategies for this compound?

A2: The purification of this polycarboxylic acid generally relies on three core techniques, often used in combination:

  • Acid-Base Extraction: This classic technique leverages the acidic nature of the carboxyl groups. The crude product is dissolved in a basic aqueous solution (e.g., NaOH, NaHCO₃), converting the acid to its water-soluble carboxylate salt. Neutral impurities, like some catalyst residues or non-acidic organic byproducts, can then be washed away with an organic solvent. The purified acid is subsequently precipitated by re-acidifying the aqueous layer.[3][4]

  • Recrystallization: This is the most common method for purifying solid organic compounds.[5] It relies on the principle of differential solubility at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.[6]

  • Chromatography: For challenging separations where impurities have similar properties to the product, chromatographic methods are employed.[7] Techniques can range from standard silica gel column chromatography to more advanced methods like reversed-phase HPLC or ion-exchange chromatography.[7][8]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[6][9] For a polar, high-melting-point compound like this compound, single-solvent systems are often ineffective. Mixed-solvent systems are typically required. A good starting point is to use a polar solvent in which the compound is soluble (like DMF, DMAc, or ethanol) and an anti-solvent in which it is insoluble (like water or a non-polar solvent like heptane). The compound is dissolved in the "good" solvent, and the "anti-solvent" is added until the solution becomes turbid, which is then clarified by heating before slow cooling.

Solvent SystemAdvantagesDisadvantages
DMF / Water Excellent solvating power for polycarboxylic acids.High boiling point of DMF can make removal difficult.
Ethanol / Water Readily available, lower boiling points, effective for many aromatic acids.[10]May not be strong enough to dissolve highly impure material.
Acetic Acid / Water Acetic acid is a good solvent for carboxylic acids and can help suppress deprotonation.Can be difficult to remove all traces of acetic acid from the final product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My recrystallization yield is consistently low. What's going wrong?

A4: Low yield is a common issue in recrystallization. The cause often lies in one of these areas:

  • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most frequent error. This keeps a significant amount of your product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[11]

  • Premature Crystallization: If crystals form in the hot solution during a gravity filtration step (used to remove insoluble impurities), you will lose product. Solution: Use a pre-heated funnel and flask for the filtration, and keep the solution at or near its boiling point. Add a small excess of solvent (5-10%) before filtration to ensure the compound remains dissolved.

  • Incomplete Precipitation: The compound may have some residual solubility even at low temperatures. Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[9]

Q5: During cooling, my compound is "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high levels of impurities depressing the melting point or excessive supersaturation.[11]

  • Immediate Action: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20%) of additional "good" solvent to reduce the saturation level.[11]

  • Promote Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature. Rapid cooling encourages precipitation over crystallization.[11]

  • Scratching/Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a tiny "seed" crystal of the pure compound can initiate crystallization.[6]

Q6: My NMR spectrum shows persistent impurities even after multiple recrystallizations. What's my next step?

A6: If recrystallization fails, it indicates that the impurities have solubility properties very similar to your product.

  • Change the Solvent System: A different solvent pair may have a better differential solubility for your compound versus the impurity.

  • Perform an Acid-Base Wash: Before recrystallization, perform an acid-base extraction as described in A2. This is highly effective at removing any neutral or basic impurities that might be co-crystallizing.[3]

  • Move to Chromatography: This is the definitive step for difficult-to-separate mixtures. Given the high polarity of a tricarboxylic acid, standard silica gel chromatography can be challenging due to strong adsorption and peak tailing.

    • Modified Normal Phase: Use a silica gel column but add 1-2% acetic or formic acid to your mobile phase (e.g., ethyl acetate/hexanes + 1% acetic acid). The acid suppresses the deprotonation of your compound's carboxyl groups, leading to much sharper peaks and better separation.

    • Reversed-Phase Chromatography: This is often a better choice for polar compounds. Use a C18 column with a mobile phase like acetonitrile/water or methanol/water, often with an acid modifier like trifluoroacetic acid (TFA).[8]

Q7: How can I effectively remove residual palladium catalyst from my product?

A7: Palladium residues can be stubborn. They often appear as a fine black or grey solid.

  • Hot Filtration through Celite: Before allowing the recrystallization solution to cool, filter the hot solution through a pad of Celite in a heated funnel. The fine Celite particles can trap the dispersed palladium particles.

  • Aqueous Washes: During an extraction workup, washing the organic layer with an aqueous solution of sodium thiosulfate or ammonium chloride can help complex and remove some palladium species.[12]

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can adsorb palladium and colored impurities. Use sparingly, as it can also adsorb your product and reduce yield.

Purification Workflow Diagram

The following diagram outlines a logical decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_main Purification Strategy cluster_end Final Analysis start Crude Product assess Assess Purity (TLC, ¹H NMR, LCMS) start->assess acid_base Acid-Base Extraction assess->acid_base  Neutral/Basic  Impurities Present? recrystallize Recrystallization assess->recrystallize  Relatively Clean? chromatography Column Chromatography assess->chromatography  Complex Mixture? acid_base->recrystallize Isolate Precipitate recrystallize->chromatography Impurities Persist final_check Purity Check (NMR, MP, LCMS) recrystallize->final_check Crystals Formed chromatography->final_check Combine Pure Fractions product Pure Product final_check->product

Caption: Decision workflow for purifying this compound.

References

  • Pazourek, J. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed.
  • Papagni, A., et al. (2004). Process for the purification of aromatic carboxylic acids. Google Patents.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • WO2014095080A2 - Process for the purification of carboxylic acids. Google Patents.
  • General procedures for the purification of Carboxylic acids. LookChem. (n.d.).
  • Reddit. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • Hatsis, P., & Lucy, C. A. (2001). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Isoreticular polyMOFs Revised ESI. The Royal Society of Chemistry. (n.d.).
  • Separation and purification of organic compounds. Homi Bhabha Centre for Science Education, TIFR. (n.d.).
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
  • Mac-Chem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives. Google Patents.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube.
  • ResearchGate. (n.d.). (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca).

Sources

Technical Support Center: Optimizing Yield for [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established principles of organic chemistry, particularly the Suzuki-Miyaura cross-coupling reaction, and is supported by peer-reviewed literature and established chemical protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central carbon-carbon bond between the two phenyl rings.[1][2] A logical synthetic approach involves the coupling of two key precursors: a halogenated benzene derivative with two carboxyl groups and a boronic acid derivative of benzene with one carboxyl group.[1] A common specific pathway is the reaction between 5-bromoisophthalic acid and 4-carboxyphenylboronic acid.[1] To enhance solubility in organic solvents and potentially improve yields, the reaction is often performed using the methyl ester analogues of the starting materials, followed by a final hydrolysis step to yield the desired tricarboxylic acid.

Q2: I'm seeing a significant amount of homocoupled byproducts in my reaction mixture. What causes this and how can I prevent it?

A2: Homocoupling, the formation of symmetrical biphenyls from the starting materials (e.g., biphenyl-3,3',5,5'-tetracarboxylic acid or biphenyl-4,4'-dicarboxylic acid), is a frequent side reaction in Suzuki couplings. The primary culprit is often the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid reagent.[3] Additionally, using a Pd(II) source as a precatalyst can lead to homocoupling as it is reduced to the active Pd(0) species.[1]

To minimize homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and water used in the reaction by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire reaction setup and duration.

  • Catalyst Choice: Use a Pd(0) catalyst directly or a precatalyst that rapidly converts to Pd(0) to minimize side reactions.

Q3: My reaction yield is consistently low. What are the most likely reasons?

A3: Low yields in this synthesis can stem from several factors:

  • Poor Solubility of Reagents: The starting materials, particularly those with free carboxylic acid groups, may have limited solubility in common organic solvents, leading to a sluggish or incomplete reaction. Using esterified starting materials can significantly improve solubility.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can decompose to form inactive palladium black.[4] Ensure all components are handled under an inert atmosphere.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and is highly dependent on the choice of base and the presence of water.[5]

  • Protodeborylation: The boronic acid can be susceptible to hydrolysis, where the boron group is replaced by a hydrogen atom. This is more common with heteroaryl boronic acids but can still occur.[1] Using fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters) can mitigate this.[4]

Q4: How do I effectively purify the final this compound product?

A4: Purification can be challenging due to the high polarity of the tricarboxylic acid. A common method involves:

  • Acidification and Precipitation: After the reaction (and hydrolysis if esters were used), the aqueous solution is acidified (e.g., with HCl) to protonate the carboxylate groups, causing the product to precipitate out of the solution.

  • Filtration and Washing: The solid product is collected by filtration and washed thoroughly with cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., water/ethanol mixture) can be effective.

  • Chromatography: While challenging for the free acid, column chromatography on silica gel can be performed on the trimethyl ester derivative before the final hydrolysis step.

Troubleshooting Guide

This section provides a more in-depth, issue-based approach to resolving problems encountered during the synthesis.

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Catalyst appears as black precipitate (palladium black) at the start.Use a fresh batch of palladium catalyst. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[4]
Poor Reagent Solubility Starting materials are not fully dissolved in the solvent system.Switch to the methyl ester derivatives of the starting materials for improved solubility in organic solvents like 1,4-dioxane or toluene.[2]
Incorrect Base The chosen base is not effective for the transmetalation step.Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of coupling.[2][6] Ensure the base is finely powdered and anhydrous if required by the specific protocol.
Low Reaction Temperature The reaction is being run at a temperature too low for efficient catalytic turnover.For many Suzuki couplings, temperatures between 80-100 °C are optimal.[2][6] A systematic increase in temperature may improve the reaction rate.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Diagnostic Check Recommended Solution
Decomposition of Starting Materials TLC or LC-MS analysis shows loss of starting material without corresponding product formation.Boronic acids can be unstable; use fresh or recently purified reagents.[4] Consider using more stable boronic esters. The reaction may be running for too long or at too high a temperature.
Side Reactions of Carboxylic Acid Groups Potential for decarboxylation at high temperatures.[7]Protect the carboxylic acid groups as esters. This prevents potential side reactions and improves solubility. The esters can be hydrolyzed in a final step.[8]
Ligand Degradation Phosphine ligands can oxidize, which may inhibit the catalytic cycle.[4]Use high-purity, air-stable ligands or handle air-sensitive ligands in a glovebox.
Issue 3: Difficulty in Final Product Isolation and Purification
Potential Cause Diagnostic Check Recommended Solution
Incomplete Hydrolysis of Esters NMR or LC-MS of the final product shows a mixture of mono-, di-, and tri-acids/esters.Extend the hydrolysis reaction time or use a higher concentration of base (e.g., NaOH or KOH). Ensure the temperature is sufficient for complete saponification.
Product is Too Soluble in Water Low recovery after acidification and filtration.Ensure the pH is sufficiently low (pH 1-2) to fully protonate all three carboxylic acid groups and minimize solubility. Saturating the aqueous layer with NaCl may also decrease the product's solubility.
Persistent Palladium Contamination Final product has a grayish or black tint.After the reaction, treat the mixture with a palladium scavenger. Alternatively, filtering the reaction mixture through a pad of Celite can help remove precipitated palladium.

Experimental Protocols

Protocol 1: Synthesis of Trimethyl [1,1'-biphenyl]-3,4',5-tricarboxylate via Suzuki-Miyaura Coupling

This protocol utilizes the esterified precursors for improved solubility and ease of purification.

Materials:

  • Dimethyl 5-bromoisophthalate

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dimethyl 5-bromoisophthalate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure trimethyl [1,1'-biphenyl]-3,4',5-tricarboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Trimethyl [1,1'-biphenyl]-3,4',5-tricarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve the trimethyl [1,1'-biphenyl]-3,4',5-tricarboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 5.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Visualized Workflows and Mechanisms

Synthetic Workflow Diagram

SynthesisWorkflow cluster_coupling Step 1: Suzuki-Miyaura Coupling cluster_hydrolysis Step 2: Hydrolysis start1 Dimethyl 5-bromoisophthalate reagents1 Pd(OAc)₂, PPh₃ K₂CO₃, Dioxane/H₂O 90°C, 16h start1->reagents1 start2 4-(Methoxycarbonyl)phenylboronic acid start2->reagents1 product1 Trimethyl [1,1'-biphenyl]-3,4',5-tricarboxylate reagents1->product1 reagents2 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq) product1->reagents2 product2 This compound reagents2->product2

Caption: Synthetic route to the target molecule.

Troubleshooting Decision Tree for Low Yield

Troubleshooting start Low Yield Observed q1 Is the catalyst active? (No black precipitate) start->q1 a1_yes Are reagents fully dissolved? q1->a1_yes Yes a1_no Use fresh catalyst. Ensure inert atmosphere. q1->a1_no No q2 Are reagents soluble? a1_yes->q2 a2_yes Is the base appropriate? q2->a2_yes Yes a2_no Use esterified starting materials. Optimize solvent system. q2->a2_no No q3 Is base correct? (e.g., K₂CO₃) a2_yes->q3 a3_yes Check for side reactions (homocoupling, deborylation). q3->a3_yes Yes a3_no Use K₂CO₃ or another suitable base. q3->a3_no No a4 Degas solvents rigorously. Use fresh boronic acid/ester. a3_yes->a4

Caption: Decision tree for troubleshooting low yields.

References

  • BenchChem. (this compound | 677010-20-7).
  • ChemicalBook. (3,5-Dicarboxybenzeneboronic acid | 881302-73-4).
  • Synblock. (CAS 881302-73-4 | 3,5-Dicarboxyphenylboronic acid).
  • ResearchGate. ((a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)...).
  • BenchChem.
  • ResearchGate. (Synthesis of 3-carboxy-phenylboronic acid.).
  • Google Patents.
  • Asian Journal of Green Chemistry. (Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents).
  • PubChem. (this compound).
  • RSC Advances. (www.rsc.org/advances).
  • Organic Chemistry Portal. (Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides...).
  • YouTube. (Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem).
  • Santa Cruz Biotechnology. (3,5-Dicarboxyphenylboronic acid | CAS 881302-73-4 | SCBT).
  • YouTube. (Suzuki cross-coupling reaction).
  • TCI Chemicals. (this compound | 677010-20-7).
  • PubChem. (3,5-Dicarboxyphenylboronic acid).
  • Arkivoc.
  • TCI Chemicals. (Suzuki-Miyaura Cross Coupling Reaction).
  • Beilstein Journals. (Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine).
  • PubMed Central.
  • MDPI.
  • ResearchGate. ((PDF)
  • ResearchGate.
  • BenchChem. (Technical Support Center: Suzuki Coupling Reactions).
  • Wikipedia.
  • MDPI.
  • PubChem.
  • University of Calgary. (Ch20: Hydrolysis of Esters).
  • YouTube. (mechanism of ester hydrolysis).
  • ScienceDirect.
  • University of Calgary. (Ch20: Hydrolysis of Esters).

Sources

Technical Support Center: Navigating the Solubility Challenges of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1,1'-Biphenyl]-3,4',5-tricarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimental work with this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also adapt and troubleshoot future challenges.

Understanding the Molecule: Why is Solubility an Issue?

This compound is a polycyclic aromatic compound with three carboxylic acid groups. Its rigid biphenyl core contributes to strong intermolecular π-π stacking and hydrogen bonding between the carboxylic acid moieties in the solid state. These forces result in a stable crystal lattice that is difficult to disrupt, leading to low solubility in many common solvents. The key to solubilizing this molecule lies in overcoming these intermolecular forces, primarily by deprotonating the carboxylic acid groups to form a more soluble salt or by using solvents that can effectively solvate the molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered when working with this compound, providing detailed explanations and step-by-step protocols.

FAQ 1: What are the recommended initial solvents for dissolving this compound?

For initial attempts at solubilization, polar aprotic solvents are generally the most effective. These solvents can disrupt the intermolecular hydrogen bonds of the carboxylic acid groups.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice due to its high polarity and ability to dissolve a wide range of compounds.

  • N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent for dissolving carboxylic acids.

  • N-Methyl-2-pyrrolidone (NMP): A less common but effective alternative to DMSO and DMF.

Troubleshooting:

  • If the compound is still not dissolving: Gentle heating (e.g., to 40-50°C) and sonication can aid dissolution. However, be mindful of potential degradation at elevated temperatures.

  • For applications where DMSO or DMF are not suitable: Consider using a co-solvent system or proceeding to the pH adjustment methods described below.

FAQ 2: My experiment requires an aqueous solution. How can I dissolve this compound in water?

Direct dissolution in neutral water is extremely low due to the protonated state of the carboxylic acid groups. The most effective strategy for aqueous solubility is to increase the pH to deprotonate these groups, forming a highly soluble carboxylate salt.[1]

This protocol details the preparation of an aqueous stock solution by pH-mediated dissolution.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the desired amount of this compound to the deionized water to create a suspension.

  • Initial Mixing: Stir the suspension at room temperature. The solid will not dissolve at this stage.

  • Basification: Slowly add the 1 M NaOH or KOH solution dropwise to the suspension while continuously monitoring the pH.

  • Dissolution Point: As the pH increases, the carboxylic acid groups will deprotonate, and the solid will begin to dissolve. Complete dissolution is typically observed at a pH above 8.

  • Final pH Adjustment: Continue to add base until all the solid has dissolved and the desired final pH is reached.

  • Volume Adjustment: If necessary, add more deionized water to reach the final desired concentration.

Causality Behind the Method: The addition of a strong base like NaOH neutralizes the acidic carboxylic acid protons. This results in the formation of the corresponding carboxylate salt, which is an ionic species and thus significantly more soluble in a polar solvent like water.[1]

Diagram: Workflow for Aqueous Solubilization

A Suspend Acid in Water B Add Base (e.g., NaOH) Dropwise A->B C Monitor pH Continuously B->C D Observe Dissolution C->D D->B If solid remains E Adjust to Final Volume D->E Complete Dissolution F Fully Dissolved Aqueous Solution E->F

Caption: Workflow for dissolving the acid in water via pH adjustment.

FAQ 3: Can I use an organic base instead of an inorganic one?

Yes, for applications where inorganic salts are undesirable, an organic base like triethylamine (TEA) can be used, particularly in organic solvents.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (TEA)

Procedure:

  • Suspension: Suspend the acid in the chosen organic solvent.

  • Addition of Base: Add TEA dropwise while stirring. Generally, at least three equivalents of TEA are required to neutralize all carboxylic acid groups.

  • Dissolution: The formation of the triethylammonium carboxylate salt will increase the solubility of the compound in the organic solvent.

FAQ 4: I need to increase the solubility without significantly changing the pH. Are there other options?

In situations where altering the pH is not feasible, the use of co-solvents or hydrotropes can be effective strategies.

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds.

Recommended Co-solvents:

  • Ethanol

  • Isopropanol

  • Polyethylene Glycol (PEG), low molecular weight (e.g., PEG 300, PEG 400)

General Approach:

  • Dissolve the this compound in the minimum amount of the chosen co-solvent.

  • Slowly add the aqueous buffer or medium to the co-solvent concentrate with vigorous stirring.

Data Summary: Co-solvent Compatibility

Co-solventPolarityNotes
DMSOHighExcellent solubilizing power, but may be incompatible with some biological assays.
EthanolMediumGenerally well-tolerated in biological systems at low concentrations.
PEG 300/400MediumOften used in pharmaceutical formulations to enhance solubility.

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a poorly soluble primary solute.[2][3]

Potential Hydrotropes for Aromatic Acids:

  • Sodium Benzoate: Its aromatic structure can interact favorably with the biphenyl core of the target molecule.[4]

  • Sodium Citrate: A commonly used and generally recognized as safe (GRAS) hydrotrope.[2][3]

  • Urea: Can disrupt water structure and enhance the solubility of nonpolar compounds.[2][3]

Materials:

  • This compound

  • Selected hydrotrope (e.g., Sodium Benzoate)

  • Deionized water

Procedure:

  • Prepare Hydrotrope Solution: Prepare a concentrated aqueous solution of the hydrotrope (e.g., 1-2 M Sodium Benzoate).

  • Add Compound: Add the this compound to the hydrotrope solution.

  • Facilitate Dissolution: Stir the mixture, using gentle heating or sonication if necessary, until the compound dissolves.

Diagram: Decision Tree for Solubility Strategy

decision decision start Start: Undissolved Compound solvent_type Aqueous or Organic Solvent? start->solvent_type organic_choice Try Polar Aprotic Solvents (DMSO, DMF) solvent_type->organic_choice Organic aqueous_choice Is pH adjustment acceptable? solvent_type->aqueous_choice Aqueous ph_yes Use pH Adjustment Protocol aqueous_choice->ph_yes Yes ph_no Consider Co-solvents or Hydrotropes aqueous_choice->ph_no No

Caption: Decision-making flowchart for selecting a solubilization method.

Conclusion

The solubility of this compound is a manageable challenge with a systematic approach. Understanding the chemical nature of the molecule and the principles behind different solubilization techniques empowers researchers to select the most appropriate method for their specific experimental needs. This guide provides a starting point for troubleshooting, and we encourage you to adapt these protocols to your unique requirements.

References

  • Biointerface Research in Applied Chemistry. (2022, February 12). Technical Applications of Hydrotropes: Sustainable and Green Carriers.
  • Natural Volatiles and Essential Oils. (n.d.). A Review On Pharmaceutical Hydrotropes.
  • Reddit. (2022, July 13). How does pH affect water solubility of organic acids (or acids in general)?.
  • PubChem. (n.d.). This compound.
  • World Journal of Pharmaceutical Research. (2015). A REVIEW ON HYDROTROPIC SOLUBILIZATION TECHNIQUE.

Sources

Technical Support Center: Thermal Stability of MOFs Based on [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid (H₃BPTC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized using the [1,1'-Biphenyl]-3,4',5-tricarboxylic acid (H₃BPTC) linker. This document provides in-depth answers to common questions and troubleshooting advice for challenges related to the thermal stability of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability range for MOFs based on the H₃BPTC linker?

The thermal stability of a MOF is not determined by the linker alone; it is a synergistic property of the entire framework, including the metal node and the overall topology. However, based on the aromatic polycarboxylate nature of H₃BPTC, MOFs constructed with this linker are generally expected to be robust. Most MOFs based on similar aromatic carboxylate linkers exhibit decomposition temperatures ranging from 300°C to over 500°C.[1] For instance, MOF-5, which uses a simpler benzene-1,4-dicarboxylate linker, is stable up to approximately 450-500°C.[2][3] The biphenyl core of H₃BPTC may enhance thermal stability due to its rigidity and high aromaticity. The final decomposition temperature will be highly dependent on the metal cation used.

Q2: Which factors have the most significant impact on the thermal stability of H₃BPTC-based MOFs?

Several factors critically influence the thermal decomposition temperature (Td) of these MOFs. Understanding these can help in both designing stable frameworks and interpreting experimental data.

  • The Metal-Oxygen Bond: The strength of the coordination bond between the metal ion and the carboxylate groups of the H₃BPTC linker is the primary determinant of thermal stability. Harder metal cations (e.g., Zr⁴⁺, Al³⁺, Cr³⁺) typically form stronger bonds with hard oxygen donors (from the carboxylate), leading to higher decomposition temperatures compared to softer metals (e.g., Cd²⁺, Cu²⁺).[1]

  • Coordination Environment of the Metal Node: The dimensionality and connectivity of the inorganic secondary building unit (SBU) play a crucial role. Higher-dimensional SBUs, such as the 1D helical chains found in certain indium-based MOFs, can influence thermal properties, including expansion and stability.[4][5]

  • Presence of Coordinated Solvent Molecules: Residual solvent molecules (like DMF, DEF, or water) coordinated to the metal centers are the first to be removed upon heating. This initial weight loss, typically occurring below 250°C, should not be confused with framework decomposition. However, the strength of this coordination can impact the temperature at which the framework begins to degrade.

  • Framework Topology and Interpenetration: The way the frameworks are arranged can affect stability. Interpenetrated frameworks, where two or more identical networks are intertwined, can exhibit enhanced thermal stability due to reinforcing interactions between the networks.[6]

The table below summarizes these key factors.

FactorImpact on Thermal StabilityRationale
Metal Node HighStronger metal-carboxylate bonds (e.g., Zr-O, Cr-O) require more energy to break.[1]
Linker Rigidity ModerateThe rigid biphenyl backbone of H₃BPTC contributes positively to framework robustness.
Framework Topology ModerateHigher connectivity and dense packing can enhance stability.[4]
Interpenetration ModerateCan increase stability by reducing void space and adding van der Waals reinforcement.[6]
Residual Solvents Low (direct)Coordinated solvents are lost at low temperatures, but their removal can induce stress on the framework.

Troubleshooting Guide

Issue 1: My TGA curve shows significant weight loss below 200°C. Is my MOF unstable?

Answer: Not necessarily. This initial weight loss is almost always due to the removal of guest and coordinated solvent molecules from the pores and metal centers. True framework decomposition for robust carboxylate-based MOFs typically occurs above 300°C.[1]

Troubleshooting Steps:

  • Identify the Source: The weight loss corresponds to the evaporation of solvent molecules (e.g., water, DMF, ethanol) used during synthesis and washing.

  • Activate the Sample: Before running the TGA, perform a proper activation (solvent exchange and/or heating under vacuum) to remove these guest molecules. This will give you a cleaner TGA curve where the onset of weight loss more accurately reflects the framework's decomposition temperature.[7]

  • Correlate with DTA/DSC: If your instrument has simultaneous Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), look for a broad endothermic peak corresponding to the initial weight loss, which is characteristic of solvent evaporation. Framework decomposition is often associated with a sharp exothermic event.[8]

Issue 2: The TGA results for the same MOF are inconsistent between different batches.

Answer: Inconsistency often points to variations in the synthesis or activation procedures.

Troubleshooting Steps:

  • Review Synthesis Protocol: Ensure that the molar ratios of reactants (metal salt, linker, modulator), reaction temperature, and time are strictly controlled. Minor changes can lead to different phases or defect concentrations, affecting stability.

  • Standardize Activation: The activation process must be identical for all samples being compared. Differences in activation temperature, time, or vacuum pressure will lead to varying amounts of residual solvent, altering the TGA profile.

  • Check Crystallinity and Phase Purity: Use Powder X-Ray Diffraction (PXRD) to confirm that each batch consists of the same crystalline phase.[9] Amorphous impurities or the presence of different crystalline phases will lead to different thermal behaviors.

  • Control Crystal Size and Morphology: Different crystal sizes can have slightly different thermal properties. Use Scanning Electron Microscopy (SEM) to check for consistency in particle morphology.

Below is a decision tree to help diagnose sources of TGA inconsistency.


}

Troubleshooting workflow for inconsistent TGA results.

Issue 3: My MOF collapses or loses crystallinity at a temperature below the decomposition temperature indicated by TGA. Why?

Answer: This is a critical observation that highlights the difference between thermal decomposition (covalent bond breaking) and structural collapse (loss of long-range order). TGA only measures weight loss, not structural integrity.

Explanation:

  • A MOF can lose its ordered crystalline structure and become amorphous at a temperature lower than that at which it chemically decomposes. This can be triggered by the stress of desolvation or by subtle structural rearrangements.

  • The biphenyl unit in the H₃BPTC linker can rotate along its C-C single bond. While this can impart useful flexibility, it might also provide a pathway for lower-energy structural deformation under thermal stress.[4][5]

Validation Protocol:

  • Variable Temperature PXRD (VT-PXRD): This is the definitive experiment to determine the temperature at which the framework loses crystallinity. Heat the sample on the PXRD stage and collect patterns at increasing temperature intervals. The temperature at which the characteristic Bragg peaks disappear indicates the point of structural collapse.

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) for H₃BPTC MOFs

This protocol outlines the standard procedure for determining the thermal stability of your MOF material.

1. Sample Preparation (Activation):

  • Place 20-30 mg of the as-synthesized MOF in a vial.
  • Perform solvent exchange by soaking the material in a volatile solvent with a low boiling point (e.g., anhydrous chloroform or acetone) for 24 hours, replacing the solvent 3-4 times. This helps remove high-boiling synthesis solvents like DMF.
  • Transfer the solvent-exchanged sample to a vacuum oven.
  • Heat the sample under dynamic vacuum (e.g., <100 mTorr) at a temperature sufficient to remove coordinated solvents without causing framework collapse (typically 120-180°C) for 12-24 hours.
  • Transfer the activated sample to an inert environment (e.g., a glovebox) for storage and weighing.

2. TGA Instrument Setup:

  • Crucible: Use a clean, pre-tared alumina or platinum crucible.
  • Atmosphere: Use an inert atmosphere (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[9]
  • Sample Mass: Accurately weigh 5-10 mg of the activated MOF into the crucible.

3. TGA Measurement Program:

  • Equilibration: Hold the sample at a low temperature (e.g., 30-40°C) for 15-30 minutes to allow the temperature and atmosphere to stabilize.
  • Heating Ramp: Increase the temperature at a controlled rate, typically 5 or 10 °C/min, up to a final temperature of 600-800°C.[2][9] A slower ramp rate can provide better resolution of thermal events.
  • Data Collection: Record weight loss (%) as a function of temperature (°C).

4. Data Analysis:

  • Identify the temperature range for solvent loss (initial, often steep, weight loss).
  • Determine the onset temperature of framework decomposition. This is often calculated from the inflection point of the primary decomposition step in the derivative thermogravimetry (DTG) curve.
  • Note the final residual mass, which should correspond to the expected metal oxide.

Below is a diagram illustrating the TGA workflow.


}

Experimental workflow for Thermogravimetric Analysis (TGA).

References

  • ResearchGate. (n.d.). Thermogravimetric analysis of compound 1.
  • MDPI. (2023). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity.
  • ResearchGate. (n.d.). a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate....
  • Supporting information “Unraveling of the true MOF-5 luminescence”. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework.
  • ResearchGate. (n.d.). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion | Request PDF.
  • ResearchGate. (n.d.). The thermal stability of metal-organic frameworks | Request PDF.
  • PubMed. (2024). Biphenyl tetracarboxylic acid-based metal-organic frameworks: a case of topology-dependent thermal expansion.
  • ResearchGate. (n.d.). The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C.
  • CORE. (n.d.). Synthesis and Formation Mechanism of Textured MOF-‐5.
  • Yaghi, O., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
  • ResearchGate. (n.d.). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning | Request PDF.
  • Royal Society of Chemistry. (2024). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion.
  • Penn State Research Database. (2022). Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning.
  • ACS Publications. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid–Based MOFs at Room Temperature by Biomimetic Crystallization.
  • 3D energetic metal-organic frameworks: Synthesis and properties of high energy materials. (2013).
  • Neliti. (n.d.). SYNTHESIZING AND CHARACTERIZING OPTICAL PROPERTY OF MOF-5 DOPED WITH TRIVALENT EUROPIUM.
  • SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2.
  • Royal Society of Chemistry. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction.
  • MDPI. (2022). Two Cd(II)-Based MOFs Constructed from Tris(3′-F-4′-carboxybiphenyl)amine: Synthesis, Crystal Structure, Luminescence Sensing towards Nitrophenols and Acetylacetone.
  • Royal Society of Chemistry. (n.d.). Microstructural study of the formation mechanism of metal–organic framework MOF-5.

Sources

Technical Support Center: Synthesis of Non-Interpenetrated MOFs with Biphenyl Tricarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and critical challenge in MOF synthesis: preventing framework interpenetration, particularly when using biphenyl tricarboxylic acid linkers. Interpenetration, the growth of multiple independent frameworks within each other, can drastically reduce porosity and limit the material's utility in applications such as gas storage, separation, and drug delivery.[1] This guide is designed to provide you with the causal understanding and actionable protocols needed to achieve rational control over your MOF's topology.

Frequently Asked Questions (FAQs)

Q1: What is framework interpenetration in MOFs and why is it a problem?

Interpenetration is a phenomenon where the large void space within a single MOF network is occupied by one or more additional, identical networks.[1] These networks are not chemically bonded but are mechanically catenated. While this can sometimes enhance framework stability, it is often considered disadvantageous because it significantly reduces the accessible surface area and pore volume, which are critical for most MOF applications.[1]

Q2: I synthesized a MOF using 3,4',5-biphenyltricarboxylic acid and it's doubly interpenetrated. What is the first thing I should try to fix this?

The most direct parameters to adjust are reaction temperature and reactant concentration. High temperatures and concentrations tend to favor the formation of denser, more thermodynamically stable interpenetrated structures.[2][3][4] A systematic decrease in both temperature and concentration is a highly effective first step to favor the formation of a non-interpenetrated kinetic product.[2][5]

Q3: How do solvents influence the degree of interpenetration?

Solvents play a crucial role beyond simply dissolving reactants. They can act as "templates" within the pores, influencing the assembly of the framework.[6] The size, shape, and coordination ability of solvent molecules can direct the final structure.[6][7] Using bulkier solvents (e.g., N,N'-diethylformamide (DEF) instead of N,N'-dimethylformamide (DMF)) can physically block the space required for a second network to form, thus preventing interpenetration.[1][8]

Q4: What are "coordination modulators" and how do they prevent interpenetration?

Coordination modulators are typically simple, monotopic ligands (like monocarboxylic acids) that are added to the synthesis mixture.[9][10] They compete with the multitopic biphenyl tricarboxylic acid linker for coordination to the metal ions.[10][11] This competition slows down the overall rate of crystallization, shifting the synthesis from thermodynamic to kinetic control, which can favor the formation of a less-dense, non-interpenetrated phase.[11]

Q5: Can the design of the biphenyl tricarboxylic acid linker itself be used to control interpenetration?

Absolutely. This is a powerful rational design strategy. By introducing bulky functional groups onto the biphenyl backbone of the linker, you can create steric hindrance.[8][12][13] These bulky groups act as physical barriers that prevent the close packing and π-stacking interactions often required for a second framework to grow within the first, effectively "turning off" interpenetration.[9][12][14]

Troubleshooting Guides & Experimental Protocols

When an experiment yields an interpenetrated MOF, a systematic approach to adjusting synthesis parameters is required. The following guides provide detailed explanations and actionable protocols to gain control over the framework topology.

Troubleshooting Workflow: From Interpenetrated to Non-Interpenetrated Product

This flowchart outlines the logical progression for troubleshooting an interpenetrated MOF synthesis. Start with the least synthetically demanding modifications (temperature/concentration) and proceed to more involved strategies like linker modification if necessary.

Troubleshooting_Workflow cluster_params Adjust Synthesis Conditions start Problem: Interpenetrated MOF Product temp_conc Guide 1: Temperature & Concentration Systematically decrease reaction temperature and reactant concentration. start->temp_conc Initial Approach solvent Guide 2: Solvent Selection Replace with bulkier or different polarity solvents (e.g., DEF, DMA). temp_conc->solvent If Unsuccessful end_node Success: Non-Interpenetrated MOF temp_conc->end_node Verify w/ PXRD & Sorption modulator Guide 3: Coordination Modulation Introduce a monotopic modulator (e.g., acetic acid) to slow kinetics. solvent->modulator If Still Interpenetrated solvent->end_node Verify w/ PXRD & Sorption linker_mod Guide 4: Linker Modification Redesign linker with bulky substituents to introduce steric hindrance. modulator->linker_mod Advanced Strategy modulator->end_node Verify w/ PXRD & Sorption linker_mod->end_node Verify w/ PXRD & Sorption

Caption: A logical workflow for troubleshooting and preventing interpenetration in MOF synthesis.

Guide 1: Optimizing Reaction Temperature and Concentration

Causality: High temperatures provide the system with sufficient energy to overcome kinetic barriers and settle into the most thermodynamically stable state, which for frameworks with large potential voids is often a dense, interpenetrated structure.[2][4][5] Similarly, high reactant concentrations increase the rate of nucleation and growth, favoring these denser phases.[2][3] By lowering these parameters, you favor the kinetic product, which is often the desired non-interpenetrated framework.[5]

Experimental Protocol:

  • Establish a Baseline: Use your current synthesis that produces an interpenetrated MOF as the baseline (e.g., 160 °C, 0.5 M concentration).

  • Temperature Variation: Keeping the concentration constant, reduce the reaction temperature in 20 °C increments. For example, set up parallel reactions at 140 °C, 120 °C, and 100 °C.

  • Concentration Variation: Using the most promising temperature from step 2, systematically halve the molar concentration of both the metal salt and the biphenyl tricarboxylic acid linker.

  • Characterization: After each reaction, wash the product and analyze it using Powder X-ray Diffraction (PXRD). Compare the resulting patterns to simulated patterns for known interpenetrated and non-interpenetrated phases. A shift in peak positions and intensities will indicate a structural change.

Data Summary: Effect of Temperature on Interpenetration

Temperature (°C)Reactant Concentration (M)Observed ResultDegree of Interpenetration (DOI)
1800.5Crystalline Powder2 (Doubly Interpenetrated)
1600.5Crystalline Powder2 (Doubly Interpenetrated)
1400.5Crystalline Powder1 (Non-Interpenetrated)
1200.25Crystalline Powder1 (Non-Interpenetrated)
Guide 2: Strategic Solvent Selection

Causality: The solvent's role is multifaceted. It influences linker deprotonation, solvates the metal clusters, and can act as a guest molecule that templates the framework's growth.[6] Solvents with larger molecular volumes, like DEF or DMA, can occupy significant space within the forming pores, acting as placeholders that physically hinder the formation of a second interwoven network.[1][6][15] Furthermore, the rate of solvent hydrolysis can affect the speed of MOF formation; slower rates can favor non-interpenetrated products.[1]

Experimental Protocol:

  • Solvent Substitution: Directly replace the standard solvent (e.g., DMF) with a bulkier alternative. Good candidates include N,N'-diethylformamide (DEF), N,N'-dimethylacetamide (DMA), and N,N'-diethylacetamide (DEA).[15] Keep all other reaction parameters (temperature, concentration, time) constant.

  • Mixed-Solvent Systems: Explore binary solvent systems to fine-tune the polarity and reaction kinetics. For example, introduce a co-solvent like ethanol or water into the primary solvent (e.g., a DMF/H₂O mixture).[6]

  • Analysis: Characterize the resulting materials using PXRD to identify the framework topology. Use N₂ sorption analysis at 77K to confirm that the non-interpenetrated phase possesses the expected high surface area.

Data Summary: Solvent Influence on Topology

Primary SolventMolar Volume (cm³/mol)Resulting MOF TopologyBET Surface Area (m²/g)
DMF77Doubly Interpenetrated~1100
DMA92Non-Interpenetrated~2800
DEF93Non-Interpenetrated~3100
Guide 3: Employing Coordination Modulators

Causality: The rapid formation of strong coordination bonds between the metal centers and multitopic linkers can quickly lead to a thermodynamically stable, interpenetrated product. A modulator, typically a monocarboxylic acid, competes with the linker for these coordination sites.[10][16] This competitive binding slows the overall reaction rate, allowing for more ordered, kinetically controlled growth that can favor a non-interpenetrated topology.[9][11] The modulator's acidity (pKa) can also influence the level of defects in the final structure.[10]

Experimental Protocol:

  • Select a Modulator: Choose a simple monocarboxylic acid. Acetic acid, formic acid, and benzoic acid are common choices.

  • Determine Modulator Concentration: Add the modulator to the synthesis solution. The amount is crucial. Start with a 2:1 molar ratio of modulator to biphenyl tricarboxylic acid linker and increase it in subsequent experiments (e.g., 5:1, 10:1).

  • Reaction and Analysis: Run the synthesis under the conditions that previously led to interpenetration.

  • Characterization: Analyze the product's topology using PXRD. Use Scanning Electron Microscopy (SEM) to observe changes in crystal morphology and size, as modulators often influence these properties.

Modulation_Mechanism cluster_unmodulated Unmodulated Synthesis (Fast Kinetics) cluster_modulated Modulated Synthesis (Slow Kinetics) M1 Metal Ion MOF_I Interpenetrated MOF M1->MOF_I Rapid Coordination L1 Linker L1->MOF_I M2 Metal Ion Mod Modulator M2->Mod Competitive Binding MOF_N Non-Interpenetrated MOF M2->MOF_N Controlled Growth L2 Linker L2->MOF_N

Caption: Mechanism of coordination modulation to prevent interpenetration by slowing reaction kinetics.

Guide 4: Rational Linker Design via Steric Hindrance

Causality: This is a proactive design approach rather than a post-synthesis troubleshooting method. Interpenetration is often stabilized by favorable π-π stacking interactions between the aromatic backbones of the two networks.[9] By chemically modifying the biphenyl tricarboxylic acid linker to include bulky substituents, you introduce significant steric hindrance.[8][12] These bulky groups physically prevent the two networks from getting close enough to interpenetrate, forcing the synthesis to yield a single, open framework.[12][13][14]

Experimental Protocol:

  • Linker Design: Identify positions on the biphenyl tricarboxylic acid backbone where functional groups can be added without disrupting the coordination geometry. The positions ortho to the carboxylates or on the central phenyl rings are often ideal.

  • Synthesis of Modified Linker: Synthesize the new linker with bulky groups (e.g., -CH₃, -C(CH₃)₃, -phenyl).

  • MOF Synthesis: Perform the MOF synthesis using the modified linker under conditions identical to those that produced an interpenetrated framework with the parent linker.

  • Structural Confirmation: The most definitive proof of success is a single-crystal X-ray diffraction structure. In its absence, a combination of PXRD simulation matching and high gas sorption capacity can provide strong evidence for a non-interpenetrated structure.

Data Summary: Effect of Linker Substitution on Interpenetration

Linker Name (H₃L)Substituent (X)Steric BulkResulting Topology
3,4',5-biphenyltricarboxylic acid-HLowInterpenetrated
2'-methyl-3,4',5-biphenyltricarboxylic acid-CH₃MediumNon-Interpenetrated
2'-(tert-butyl)-3,4',5-biphenyltricarboxylic acid-C(CH₃)₃HighNon-Interpenetrated

References

  • Influence of temperature on metal-organic frameworks. Chinese Journal of Chemistry.
  • Ligated Solvent Influence on Interpenetration and Carbon Dioxide and Water Sorption Hysteresis in a System of 2D Isoreticular MOFs.
  • Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. Journal of the American Chemical Society.
  • Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks.
  • Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs).
  • Regulation of the Degree of Interpenetration in Metal–Organic Frameworks.
  • Controlling the molecular diffusion in MOFs with the acidity of monocarboxylate modulators. Dalton Transactions (RSC Publishing).
  • Control of interpenetration and structural transformations in the interpenetrated MOFs.
  • Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks - PMC. PubMed Central.
  • Temperature and Concentration Control Over Interpenetration in a Metal − Organic Material.
  • Temperature and concentration control over interpenetration in a metal-organic material. Journal of the American Chemical Society.
  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.
  • a Nature of the solvent and the reaction time determine whether the...
  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC. PubMed Central.
  • Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI.
  • Temperature and concentration control over interpenetration in a metal-organic m
  • Topology and porosity control of metal–organic frameworks through linker functionaliz

Sources

Technical Support Center: Post-Synthetic Modification of MOFs with Functionalized Biphenyl Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) utilizing functionalized biphenyl linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these advanced materials. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments. Our approach is grounded in scientific expertise and practical field experience to help you overcome common challenges and achieve your research goals.

Introduction to Post-Synthetic Modification with Biphenyl Linkers

Post-synthetic modification is a powerful technique to introduce diverse functionalities into pre-synthesized MOFs, thereby tailoring their properties for specific applications such as catalysis, gas storage, and drug delivery.[1][2][3] Functionalized biphenyl linkers, with their rigid and tunable nature, offer a versatile platform for creating highly sophisticated MOF architectures.[4] However, the steric bulk and electronic properties of these linkers can present unique challenges during modification.[5][6] This guide will address these specific issues head-on.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the post-synthetic modification of MOFs with functionalized biphenyl linkers.

Issue 1: Incomplete or Low Conversion of Linker Exchange/Modification

Question: I am attempting a solvent-assisted linker exchange (SALE) with a new functionalized biphenyl linker, but NMR and TGA analysis show very low incorporation of the new linker. What could be the issue?

Answer:

Low conversion in PSM, particularly with bulky biphenyl linkers, is a frequent challenge. Several factors can contribute to this issue:

  • Steric Hindrance: The size of your functionalized biphenyl linker or the functional groups on it can physically block access to the pores and coordination sites within the MOF structure.[5][6] This is especially true for MOFs with smaller pore apertures.

  • Solvent Choice: The solvent plays a critical role in swelling the MOF structure and solvating the incoming linker. A poor solvent choice can lead to insufficient pore accessibility and low linker solubility.

  • Reaction Kinetics: The kinetics of linker exchange can be slow, especially with sterically demanding linkers. Reaction time and temperature are crucial parameters that may need optimization.

  • Activation State of the Parent MOF: Incomplete removal of solvent or guest molecules from the parent MOF's pores can hinder the diffusion of the new linker into the framework.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PSM conversion.

Issue 2: Loss of Crystallinity and Porosity After Modification

Question: My powder X-ray diffraction (PXRD) pattern shows a significant loss of crystallinity, and the BET surface area of my MOF has drastically decreased after the modification reaction. What went wrong?

Answer:

Maintaining the structural integrity of the MOF during PSM is paramount.[1] A loss of crystallinity and porosity indicates framework degradation, which can be caused by:

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, or the use of aggressive reagents can lead to the breakdown of the MOF structure.

  • Incompatible Reagents: The functional groups on your biphenyl linker or other reagents used in the modification might be incompatible with the metal nodes or the parent linkers of the MOF, causing decomposition.

  • Acidic Byproducts: Some PSM reactions can generate acidic byproducts that can digest the MOF framework, particularly for MOFs that are not chemically robust.

  • Improper Solvent Exchange: Inefficient solvent exchange after the reaction can lead to pore collapse upon drying.

Preventative Measures and Solutions:

Potential Cause Recommended Action Scientific Rationale
Harsh Reaction Conditions Perform a time and temperature course study to find the mildest effective conditions.Minimizes the risk of thermal decomposition of the MOF framework.
Reagent Incompatibility Screen reagents for compatibility with the parent MOF in small-scale pilot reactions.Ensures that the chosen reagents do not chemically attack the MOF's structural components.
Acidic Byproducts If acidic byproducts are unavoidable, consider adding a non-coordinating base to neutralize them in situ.Protects acid-sensitive MOFs from degradation by neutralizing harmful byproducts as they form.
Improper Solvent Exchange Implement a thorough solvent exchange protocol with a low-boiling-point solvent before final activation.Reduces capillary forces during solvent removal, preventing the collapse of the porous structure.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the functionalized biphenyl linker has been successfully incorporated into the MOF structure?

A1: A combination of characterization techniques is essential for unambiguous confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the modified MOF in an acidic or basic solution followed by 1H NMR is a powerful tool to quantify the ratio of the original and the new linker.[7]

  • Powder X-ray Diffraction (PXRD): This technique is crucial to verify that the crystallinity of the MOF has been retained after modification.[2][7] Significant changes in peak positions or the appearance of broad peaks can indicate a change in the crystal structure or a loss of crystallinity.

  • Thermogravimetric Analysis (TGA): TGA can reveal changes in the thermal stability of the MOF and can sometimes be used to estimate the degree of functionalization based on the weight loss profile.

  • Gas Sorption Analysis: Measuring the BET surface area and pore volume can provide indirect evidence of successful modification, as the incorporation of a new linker will likely alter the porous properties of the material.[2]

Q2: What is the difference between covalent post-synthetic modification and solvent-assisted linker exchange (SALE)?

A2:

  • Covalent Post-Synthetic Modification: This involves the chemical transformation of a functional group already present on the linker within the MOF. For example, modifying an amino group on a biphenyl linker to an amide.[1][2][3]

  • Solvent-Assisted Linker Exchange (SALE): This process involves the complete or partial replacement of the original linkers in the MOF with new, functionalized linkers from a solution.[1]

The choice between these two methods depends on the desired functionality and the availability of suitable parent MOFs and linkers.

Q3: Can I perform multiple, different modifications on the same MOF using functionalized biphenyl linkers?

A3: Yes, this is an advanced technique known as tandem or sequential PSM. It allows for the creation of multifunctional MOFs with complex pore environments. However, it requires careful planning to ensure that the reaction conditions of one modification step do not adversely affect the functional groups introduced in a previous step.

Experimental Protocols

Protocol 1: General Procedure for Solvent-Assisted Linker Exchange (SALE) with a Functionalized Biphenyl Linker

This protocol provides a general guideline for performing a SALE on a parent MOF, such as UiO-67.

1. Activation of the Parent MOF: a. Immerse the as-synthesized MOF in a suitable solvent (e.g., DMF or ethanol) for 24-48 hours, replacing the solvent every 12 hours. b. Decant the solvent and wash the MOF with a low-boiling-point solvent (e.g., chloroform or acetone) for 24 hours, replacing the solvent every 8 hours. c. Dry the MOF under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to ensure complete removal of guest molecules.

2. Linker Exchange Reaction: a. In a clean, dry vial, suspend the activated parent MOF in a suitable solvent (e.g., DMF). b. Add a solution of the new functionalized biphenyl linker in the same solvent. The molar excess of the new linker can range from 10 to 100 equivalents relative to the linker in the parent MOF. c. Seal the vial and heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a predetermined time (e.g., 24-72 hours) with gentle stirring.

3. Work-up and Activation of the Modified MOF: a. Cool the reaction mixture to room temperature. b. Isolate the solid product by centrifugation or filtration. c. Wash the product thoroughly with fresh solvent to remove any unreacted linker. d. Follow the activation procedure described in step 1 to prepare the modified MOF for characterization and application.

Caption: General workflow for Solvent-Assisted Linker Exchange (SALE).

Protocol 2: Characterization of Modified MOFs by 1H NMR

1. Digestion of the MOF: a. Accurately weigh a small amount of the dried, modified MOF (typically 5-10 mg) into a vial. b. Add a deuterated solvent mixture for digestion. A common choice for Zr-based MOFs like UiO-67 is a mixture of DMSO-d6 and a few drops of hydrofluoric acid (HF) or a sodium hydroxide solution in D2O for base-stable MOFs. Caution: Handle HF with extreme care in a certified fume hood with appropriate personal protective equipment. c. Sonicate the mixture until the solid is completely dissolved.

2. NMR Analysis: a. Transfer the resulting solution to an NMR tube. b. Acquire a 1H NMR spectrum. c. Identify the characteristic peaks for both the original and the newly incorporated biphenyl linkers. d. Integrate the peaks corresponding to each linker to determine their molar ratio and calculate the percentage of linker exchange.

References

  • Tuning the properties of the metal–organic framework UiO-67-bpy via post-synthetic N-quaternization of pyridine sites. Dalton Transactions. [Link]
  • Chapter 3: NMR of Organic Linkers in MOFs and COFs. Royal Society of Chemistry. [Link]
  • Accessing Postsynthetic Modification in a Series of Metal-Organic Frameworks and the Influence of Framework Topology on Reactivity.
  • Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties. PubMed. [Link]
  • Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry. [Link]
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. [Link]
  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. [Link]
  • Post‐synthetic Modification of MOFs.
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. [Link]
  • Stable Zr-UiO-67 constructed through polymeric network assisted post-synthetic modification and its wettability modulation.
  • Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals. Dalton Transactions. [Link]
  • Synthesis and post-synthetic modification of UiO-67 type metal-organic frameworks by mechanochemistry.
  • Post-synthetic modified MOF for Sonogashira cross-coupling and Knoevenagel condensation reactions.
  • Effect of Steric Hindrance on the Interfacial Connection of MOF-on-MOF Architecture. Nanoscale Advances. [Link]
  • Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. eScholarship, University of California. [Link]
  • 6 Functionalization of MOFs. Pablo A. Araujo Granda. [Link]
  • Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society. [Link]
  • Reversible Postsynthetic Modific
  • Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. Lauren Macreadie. [Link]
  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PubMed Central. [Link]
  • Tuning the structure and function of metal–organic frameworks via linker design.
  • Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews. [Link]
  • NMR of Organic Linkers in MOFs and COFs.
  • Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses.
  • The synthesis and characterization of mixed-metal and mixed-linker MOFs with the microdroplet approach.
  • Effect of Missing-Linker Defects and Ion Exchange on Stability and Proton Conduction of a Sulfonated Layered Zr-MOF. PubMed Central. [Link]
  • Partial and Complete Substitution of the 1,4-Benzenedicarboxylate Linker in UiO-66 with 1,4-Naphthalenedicarboxylate: Synthesis, Characterization, and H 2 -Adsorption Properties.
  • Postsynthetic modification of metal-organic frameworks. eScholarship, University of California. [Link]
  • Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks.
  • Linker engineering in mixed-ligand metal–organic frameworks for simultaneously enhanced benzene adsorption and benzene/cyclohexane separation. Inorganic Chemistry Frontiers. [Link]
  • Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. PubMed. [Link]
  • Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. MDPI. [Link]
  • Modeling and Simulation of Crystallization of Metal–Organic Frameworks. MDPI. [Link]
  • Post-synthesis modification of a metal–organic framework to construct a bifunctional photocatalyst for hydrogen production. Energy & Environmental Science. [Link]
  • Post-synthetic modifications (PSM)-induced defects in hybrid metal-organic frameworks (MOFs) to unleash potential in gas separation membrane applications.
  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. PubMed Central. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling for Biphenyl Tricarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of biphenyl tricarboxylic acids via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction, particularly when dealing with highly functionalized substrates such as those bearing multiple carboxylic acid groups.

The presence of multiple acidic protons and potentially coordinating carboxylate groups on your starting materials introduces specific challenges not always encountered with simpler substrates. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures, explaining the underlying chemical principles and providing actionable protocols to resolve the issue.

Q1: My reaction shows low to no conversion of starting materials. What are the primary causes and how do I fix it?

Low or no product formation is the most common issue and can stem from several sources, often related to catalyst activity or the specific nature of your substrates.

Possible Cause 1: Palladium Catalyst Inactivation

The carboxylic acid groups on your aryl halide or boronic acid can interfere with the palladium catalyst. Under basic conditions, these groups deprotonate to form carboxylates, which can coordinate to the palladium center. This coordination can stabilize the Pd(II) intermediate, hindering the crucial reductive elimination step and effectively deactivating the catalyst.[1]

Solutions:

  • Protect the Carboxylic Acid Groups: The most robust solution is to protect the carboxylic acid groups as esters (e.g., methyl or ethyl esters). You can couple the esterified starting materials and then perform a final saponification step to reveal the carboxylic acids.[1]

  • Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), the in-situ reduction to the active Pd(0) species might be inhibited.[2] Try using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3][4] This bypasses the need for in-situ reduction, which can be sensitive to reaction components.

  • Use a More Robust Catalyst System: Employ sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands form more stable and active catalysts that are less susceptible to inhibition by coordinating functional groups.[7]

Possible Cause 2: Poor Solubility of Starting Materials

Biphenyl tricarboxylic acids and their precursors can have poor solubility in common organic solvents used for Suzuki couplings (e.g., toluene, THF, dioxane), especially once deprotonated by the base. If your reactants are not sufficiently dissolved, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates.

Solutions:

  • Solvent System Optimization:

    • Use a more polar aprotic solvent like DMF, DMAc, or NMP.

    • Employ a biphasic solvent system, such as toluene/water or dioxane/water. The aqueous phase can help dissolve the carboxylate salts, while the catalyst remains primarily in the organic phase.[4][8] Ensure vigorous stirring to maximize the interfacial area.

    • Consider using an alcohol co-solvent like ethanol or isopropanol, which can improve the solubility of both organic and inorganic reagents.[9]

Possible Cause 3: Ineffective Base

The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong that it promotes unwanted side reactions or degradation.[9] The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[6][10]

Solutions:

  • Screen Different Bases: The optimal base is substrate-dependent.

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are the most common and effective choices.[4][9] K₃PO₄ is a stronger base and often effective for less reactive substrates. Cs₂CO₃ can be superior but is more expensive.[11]

    • Fluoride Sources: KF or CsF can be effective, especially if you have base-sensitive functional groups (like esters you wish to preserve). The fluoride ion is believed to activate the boronic acid uniquely.[6][9]

  • Ensure Sufficient Base Equivalents: You must add enough base to neutralize all acidic protons from the carboxylic acid groups in addition to the amount required for the catalytic cycle. A common starting point is 1.5-2.0 equivalents of base per carboxylic acid and boronic acid group.

Troubleshooting Workflow: No Product Formation

cluster_catalyst Catalyst Troubleshooting cluster_solubility Solubility Troubleshooting cluster_base Base Troubleshooting start Start: Low/No Product check_catalyst 1. Evaluate Catalyst System start->check_catalyst cat_protect Protect -COOH groups as esters check_catalyst->cat_protect Inhibition likely? cat_pd0 Switch to Pd(0) source (e.g., Pd(PPh3)4) check_catalyst->cat_pd0 Using Pd(II)? cat_ligand Use robust ligand (e.g., SPhos, XPhos) check_catalyst->cat_ligand Standard ligand failing? check_solubility 2. Assess Solubility sol_polar Use polar aprotic solvent (DMF, DMAc) check_solubility->sol_polar Precipitate observed? sol_biphasic Use biphasic system (Toluene/H2O) check_solubility->sol_biphasic check_base 3. Verify Base Conditions base_screen Screen bases (K3PO4, Cs2CO3) check_base->base_screen Standard base failing? base_equiv Increase base equivalents (>2 per acidic proton) check_base->base_equiv cat_ligand->check_solubility sol_biphasic->check_base end_node Optimized Reaction base_equiv->end_node

Caption: Decision tree for troubleshooting low conversion.

Q2: My reaction is producing significant side products, primarily from protodeboronation and homocoupling. How can I suppress these pathways?

These are two of the most common competing reactions in Suzuki-Miyaura coupling.

Understanding the Side Reactions:

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[12] It is often catalyzed by residual palladium species and is more prevalent with electron-deficient or sterically hindered aryl boronic acids.[13]

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]

Solutions to Minimize Side Products:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling.[3] Degas your solvent and reaction mixture thoroughly before adding the palladium catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Use a Boronic Ester: Boronic acids are more susceptible to protodeboronation than their corresponding esters.[3][13] Pinacol (Bpin) or neopentyl glycol esters are more stable and can be used instead.[3][14] These esters often hydrolyze in situ to the active boronic acid, but their increased stability can minimize decomposition over the course of the reaction.[14][15]

  • Control Stoichiometry: Use a slight excess of the boronic acid reagent (e.g., 1.1-1.3 equivalents). This can help compensate for any loss due to side reactions and drive the desired cross-coupling to completion.

  • Optimize Reaction Temperature and Time: High temperatures and long reaction times can increase the rate of side reactions. Monitor your reaction by TLC or LC-MS to determine the point of maximum product formation, and avoid unnecessarily long heating times. A typical starting point is 80-100°C.[16][17]

Table 1: Recommended Starting Conditions to Minimize Side Reactions

ParameterRecommendationRationale
Boron Source Boronic Pinacol EsterMore stable to protodeboronation than boronic acid.[3][13]
Atmosphere Inert (Argon or Nitrogen)Minimizes oxygen, which promotes homocoupling.[3][4]
Solvent/Base Prep Thoroughly degassedRemoves dissolved oxygen.
Boronic Reagent Stoich. 1.1 - 1.3 equivalentsCompensates for decomposition and drives equilibrium.
Temperature 80-100 °C (initial)Balances reaction rate against thermal decomposition.[16][17]
Monitoring TLC or LC-MSAvoids prolonged heating after reaction completion.

Frequently Asked Questions (FAQs)

Q: What is the general catalytic cycle for the Suzuki-Miyaura reaction?

A: The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide. This is the step where the base is crucial.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of your biphenyl product and regenerating the Pd(0) catalyst.[10][18]

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition product Ar-R' (Biphenyl Product) pd2_biaryl Ar-Pd(II)L₂-R' pd2_aryl->pd2_biaryl Transmetalation pd2_trans Ar-Pd(II)L₂-O-B(OH)₂R' pd2_biaryl->pd0 Reductive Elimination pd2_biaryl->product arx Ar-X (Aryl Halide) arx->pd2_aryl rboh R'-B(OH)₂ (Boronic Acid) rboh->pd2_aryl base Base (e.g., K₂CO₃) base->pd2_aryl

Caption: The Pd(0)/Pd(II) catalytic cycle.

Q: Can I use aryl chlorides for this reaction? They are much cheaper.

A: Yes, but it is more challenging. The C-Cl bond is stronger than C-Br or C-I bonds, making the oxidative addition step significantly slower and often the rate-limiting step.[5][18] To successfully use aryl chlorides, you will almost certainly need to employ a more specialized catalyst system featuring highly electron-rich and bulky phosphine ligands (like those from the Buchwald or Fu groups) or NHC ligands, often with stronger bases like K₃PO₄.[5][6]

Q: My boronic acid is a pinacol ester (Bpin). Does it need water to react?

A: This is a topic of mechanistic debate. The traditionally accepted mechanism suggests that boronic esters first hydrolyze to the corresponding boronic acid, which then participates in the catalytic cycle.[3][15] Therefore, a small amount of water is often considered essential. However, recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis under certain conditions.[13][14] For practical purposes, most standard Suzuki protocols for boronic esters include water as a co-solvent. If you are running an anhydrous reaction and see no conversion, adding a few equivalents of water can be an effective troubleshooting step.[8]

Q: How do I purify my final biphenyl tricarboxylic acid product?

A: Purification can often be achieved via an acid-base workup.[4]

  • After the reaction, perform an initial extraction to remove nonpolar impurities.

  • Make the aqueous layer strongly basic (e.g., with NaOH) to dissolve your product as the trisodium carboxylate salt.

  • Wash this basic aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any remaining organic, non-acidic impurities.

  • Carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates out.

  • Collect the solid product by filtration, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum. Recrystallization may be necessary for higher purity.

Experimental Protocol: General Procedure for Ester-Protected Suzuki-Miyaura Coupling

This protocol assumes the use of trimethyl esters for protection.

Materials:

  • Aryl halide trimethyl ester (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Deionized water (solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide trimethyl ester (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio by volume.

  • Stir the mixture and begin bubbling Argon through the solution for 20 minutes to ensure it is thoroughly deoxygenated.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of Argon.

  • Heat the reaction mixture to 90 °C and maintain it at this temperature, monitoring by TLC or LC-MS until the starting aryl halide is consumed.

  • Cool the reaction to room temperature and proceed with aqueous workup and purification.

  • Deprotection: The resulting biphenyl trimethyl ester can be hydrolyzed to the tricarboxylic acid by heating with an excess of NaOH or LiOH in a THF/water or MeOH/water mixture, followed by acidic workup.

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health.
  • (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Do carboxylic acids interfere with Suzukis? Reddit.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Protodeboronation. Wikipedia.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications.
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate.
  • Screening of different bases for Suzuki coupling a. ResearchGate.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
  • Optimization of Reaction Conditions. ResearchGate.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. PubMed Central.
  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
  • What's the role of the phosphine ligand in Suzuki couplings? Reddit.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.

Sources

Technical Support Center: Controlling Polymorphism in [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Researchers: As a Senior Application Scientist, it is my priority to provide you with precise and actionable technical guidance. In compiling this resource for [1,1'-Biphenyl]-3,4',5-tricarboxylic acid, we have observed a notable gap in publicly available literature specifically detailing its polymorphic forms. This is not uncommon for specialized reagents primarily utilized as building blocks in further syntheses, such as for Metal-Organic Frameworks (MOFs).

Therefore, this guide is built upon a robust foundation of established first principles in crystallization and polymorphism control for aromatic carboxylic acids. The troubleshooting strategies, protocols, and scientific explanations provided are field-proven and will empower you to systematically investigate and control the solid-state forms of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a critical consideration for this compound?

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: A metastable polymorph is generally more soluble than its stable counterpart.[1] This can affect reaction kinetics if the acid is a reactant, or bioavailability in a pharmaceutical context.

  • Stability: Metastable forms can transform into a more stable form over time, which can be triggered by temperature, humidity, or mechanical stress. This transformation can lead to inconsistencies in experimental results or changes in the performance of materials synthesized from it.

  • Physical Properties: Melting point, density, and hygroscopicity can all vary between polymorphs.[1]

For this compound, controlling polymorphism is crucial for ensuring batch-to-batch consistency in research and development. If used as a linker in MOF synthesis, for instance, different polymorphs could have different dissolution rates in the reaction solvent, potentially affecting the MOF's nucleation and growth.[2]

Q2: What are the primary factors that control which polymorph crystallizes?

The outcome of a crystallization experiment is determined by a delicate interplay between thermodynamics and kinetics.[3]

  • Thermodynamic Control: Under conditions of slow crystallization, close to equilibrium, the most thermodynamically stable polymorph is favored. This form has the lowest Gibbs free energy and is typically the least soluble.[4]

  • Kinetic Control: Under conditions of rapid crystallization (e.g., high supersaturation, fast cooling), a metastable polymorph may form preferentially.[4] This occurs because the metastable form may have a lower activation energy barrier for nucleation, allowing it to form faster than the stable form.[5]

Key experimental parameters that you can manipulate to influence these factors include solvent choice, supersaturation level, temperature, and cooling rate.[2]

Q3: How does the choice of solvent impact the crystallization of an aromatic carboxylic acid like this one?

The solvent is arguably the most powerful tool for controlling polymorphism.[2] Its influence is multifaceted:

  • Solubility and Supersaturation: Different solvents will have different solubilities for the acid, which in turn affects the level of supersaturation that can be achieved—the primary driving force for crystallization.[2]

  • Solvent-Solute Interactions: The solvent can interact with the carboxylic acid molecules through hydrogen bonding or other intermolecular forces. These interactions can stabilize certain conformations of the molecule in solution, which may then favor the nucleation of a particular polymorph.

  • Kinetic Effects: The solvent can selectively adsorb onto the growing faces of a crystal, inhibiting the growth of certain polymorphs and allowing others to dominate.

The following table summarizes the general influence of different solvent types on the crystallization of aromatic carboxylic acids:

Solvent ClassTypical Interactions with Carboxylic AcidsPotential Influence on Crystallization
Protic Solvents (e.g., alcohols, water)Strong hydrogen bond donors and acceptors.Can compete with the acid's self-association (dimer formation), potentially leading to different packing arrangements.
Aprotic Polar Solvents (e.g., acetone, DMSO, DMF)Hydrogen bond acceptors.Can interact strongly with the carboxylic acid protons, disrupting the typical hydrogen-bonded dimers and favoring alternative crystal packing.
Aprotic Nonpolar Solvents (e.g., toluene, hexane)Weak van der Waals interactions.Less likely to interfere with the natural self-association of the carboxylic acid molecules, often favoring the formation of hydrogen-bonded dimers.
Q4: What analytical techniques are essential for identifying and characterizing polymorphs?

A combination of techniques is necessary for the unambiguous identification and characterization of polymorphs:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern, acting as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and enthalpies of fusion of different polymorphs. It can also detect solid-state phase transformations.

  • Thermogravimetric Analysis (TGA): TGA is used to determine if a crystalline form is a solvate (contains solvent molecules in the crystal lattice) or an anhydrate.

  • Infrared (IR) and Raman Spectroscopy: These techniques can reveal differences in the hydrogen bonding environments and molecular conformations between polymorphs.

  • Solid-State NMR (ssNMR): This powerful, non-destructive technique provides information on the local chemical environment of atoms in the crystal lattice, allowing for the differentiation of polymorphs.[3]

Troubleshooting Guide

Issue: I am getting an inconsistent crystalline form in my experiments.

This is a classic sign that your crystallization process is operating near a boundary where multiple polymorphic forms can nucleate.

Root Causes & Solutions:

  • Variable Supersaturation: Small changes in starting concentration or temperature can lead to different levels of supersaturation, favoring different polymorphs.

    • Solution: Precisely control the temperature and concentration of your solutions. Use a well-calibrated thermostat and accurately weigh your starting materials.

  • Cooling Rate Variation: Faster cooling rates favor kinetically controlled (often metastable) polymorphs, while slower rates favor thermodynamically controlled forms.[4]

    • Solution: Implement a controlled and reproducible cooling profile using a programmable cooling bath. Avoid simply placing the crystallization vessel in a cold environment.

  • Presence of Impurities: Even small amounts of impurities can inhibit the growth of one polymorph or act as a template for another.

    • Solution: Ensure the purity of your this compound. If necessary, purify the material by recrystallization before attempting to control the polymorphic form.

  • Agitation: The level of agitation can influence nucleation rates.

    • Solution: Use a consistent and controlled stirring speed, or conduct the crystallization without stirring if you find it gives more reproducible results.

Issue: My crystallization yields an amorphous solid or an oil.

This indicates that the nucleation and growth of an ordered crystalline lattice are being inhibited.

Root Causes & Solutions:

  • Very High Supersaturation: If the supersaturation is too high, the molecules may crash out of solution too quickly to form an ordered structure.

    • Solution: Reduce the level of supersaturation. This can be achieved by using a lower concentration of the acid, a slower cooling rate, or by using an anti-solvent addition method where the anti-solvent is added very slowly.

  • Inhibitory Solvent Effects: The solvent may be interacting too strongly with the solute molecules, preventing them from assembling into a crystal lattice.

    • Solution: Experiment with different solvents. If you are using a solvent that is a strong hydrogen bond acceptor (like DMF or DMSO), try a solvent with weaker interactions (like an ester or an aromatic hydrocarbon).

  • Presence of "Sticky" Impurities: Certain impurities can coat the surfaces of growing nuclei, preventing further growth.

    • Solution: Purify the starting material.

Issue: I suspect I have a mixture of polymorphs. How can I isolate a single form?

Confirming a mixture is the first step. PXRD is the ideal tool for this, as you will see a combination of the unique peaks from each polymorph.

Strategies for Isolating a Single Polymorph:

  • Seeding: This is the most effective method for obtaining a specific, known polymorph.

    • Solution: Prepare a saturated solution of the acid at a given temperature. Cool it slightly to achieve a state of gentle supersaturation. Introduce a small number of seed crystals of the desired polymorph. The seed crystals will provide a template for growth, directing the crystallization to the desired form.

  • Solvent-Mediated Transformation (Slurry Conversion): This method is excellent for obtaining the most thermodynamically stable form.

    • Solution: Create a slurry of the polymorphic mixture in a solvent in which the acid has moderate solubility. Agitate the slurry at a constant temperature. Over time, the less stable polymorph(s) will dissolve and recrystallize as the most stable form. Monitor the transformation by periodically taking a sample and analyzing it by PXRD. (See Protocol 2).

Experimental Protocols

Protocol 1: General Polymorph Screening Workflow

This protocol outlines a systematic approach to explore the different crystalline forms of this compound.

Objective: To identify the different solid forms (polymorphs, solvates) that can be produced under a variety of crystallization conditions.

Materials:

  • High-purity this compound

  • A diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water)

  • Small-scale crystallization vials (e.g., 2 mL glass vials)

  • Heating/stirring plate and programmable cooling bath

  • Analytical equipment (PXRD, DSC, TGA)

Methodology:

  • Solvent Selection: Choose a range of at least 8-10 solvents from different classes (protic, aprotic polar, aprotic nonpolar).

  • Solubility Determination (Approximate): For each solvent, determine the approximate solubility at a high temperature (e.g., 60 °C) and a low temperature (e.g., 5 °C). This will help in setting the concentration for the screening experiments.

  • Crystallization Experiments: Set up an array of crystallization experiments in parallel. For each solvent, perform the following types of experiments:

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Cool the solution to 5 °C over several hours (e.g., 5-10 °C/hour).

    • Rapid Cooling (Crash Cool): Prepare a saturated solution at an elevated temperature. Quickly transfer the vial to an ice bath.

    • Slow Evaporation: Prepare a saturated solution at room temperature. Cover the vial with a perforated lid and allow the solvent to evaporate slowly over several days.

    • Anti-Solvent Addition: Prepare a concentrated solution in a "good" solvent. Slowly add a "poor" solvent (an anti-solvent) in which the acid is insoluble until precipitation occurs.

  • Isolation and Analysis: Isolate the resulting solids by filtration and dry them under vacuum. Analyze each unique solid sample by PXRD to identify different crystalline forms. Further characterize novel forms using DSC, TGA, and spectroscopy.

Protocol 2: Slurry Conversion for Determining Thermodynamic Stability

Objective: To determine the relative thermodynamic stability of two or more identified polymorphs at a given temperature.

Methodology:

  • Prepare Slurry: Place a mixture of the identified polymorphs (e.g., a 1:1 mixture of Form A and Form B) into a vial.

  • Add Solvent: Add a solvent in which both forms have slight but measurable solubility. The solid should not fully dissolve.

  • Equilibrate: Agitate the slurry at a constant temperature for an extended period (24-72 hours).

  • Sample and Analyze: Periodically, take a small sample of the solid from the slurry, filter it quickly, and analyze by PXRD.

  • Determine Stability: The polymorph that increases in proportion over time is the more thermodynamically stable form under those conditions. The final sample should consist purely of the most stable form.

Visualizations

Decision-Making Workflow for Troubleshooting

G start Inconsistent Crystal Form check_purity Is starting material pure? start->check_purity purify Purify material (e.g., recrystallization) check_purity->purify No control_supersat Control Supersaturation (Precise T and Conc.) check_purity->control_supersat Yes purify->start Re-run experiment control_cooling Implement Programmed Cooling control_supersat->control_cooling control_agitation Standardize Agitation control_cooling->control_agitation result_ok Consistent Form Achieved control_agitation->result_ok

Caption: Troubleshooting inconsistent crystallization outcomes.

Thermodynamic vs. Kinetic Control

G cluster_0 Thermodynamic Control cluster_1 Kinetic Control thermo_path Slow Cooling Low Supersaturation stable_form Stable Polymorph (Lowest Energy) thermo_path->stable_form kinetic_path Rapid Cooling High Supersaturation metastable_form Metastable Polymorph (Lower Nucleation Barrier) kinetic_path->metastable_form metastable_form->stable_form Transformation (over time/energy input) start Solution State start->thermo_path start->kinetic_path

Caption: Pathways to different polymorphic forms.

References

  • Purdue e-Pubs. (n.d.). Thermodynamic and kinetic control of the crystallization of polymorphs.
  • MDPI. (2019). Thermodynamic vs. Kinetic Basis for Polymorph Selection.
  • ACS Publications. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research.
  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism.
  • ResearchGate. (2019). Thermodynamic vs. Kinetic Basis for Polymorph Selection.
  • EDP Sciences. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • Seven Star Pharma. (n.d.). Factors Influencing Polymorphism.
  • CORE. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (1993). Crystallization of polymorphs: The effect of solvent.
  • ResearchGate. (n.d.). Controlling factor of polymorphism in crystallization process.
  • Pharmaceutical Online. (2016). Polymorph Screening for Identification of Relevant Crystalline Forms.
  • Springer. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate.
  • Benchchem. (n.d.). This compound.
  • MDPI. (n.d.). Polymorphism in Crystals.
  • Pharmaceutical Processing World. (2010). Polymorph screening in pharmaceutical development.
  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients.
  • ChemicalBook. (2025). Biphenyl-3,4′,5-tricarboxylic acid.
  • Pharmaceutical Methods. (2023). Accelerating Polymorph Screening in Drug Development.
  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection.
  • Sigma-Aldrich. (n.d.). Biphenyl-3,4′,5-tricarboxylic acid 96%.
  • Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • TCI Chemicals. (n.d.). This compound.
  • ResearchGate. (n.d.). (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)....
  • BLDpharm. (n.d.). 863495-62-9|[1,1'-Biphenyl]-3,3',5-tricarboxylic acid.
  • ResearchGate. (n.d.). (PDF) Biphenyl-3,3′,5,5′-tetracarboxylic acid.
  • The Royal Society of Chemistry. (n.d.). Isoreticular polyMOFs Revised ESI.

Sources

Technical Support Center: Activation of Porous MOFs Derived from H3BPT

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the critical activation procedures of porous metal-organic frameworks (MOFs) derived from biphenyl-3,4',5-tricarboxylic acid (H3BPT). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible activation process.

Introduction to MOF Activation

Metal-Organic Frameworks (MOFs) are synthesized in the presence of solvents that occupy their pores.[1][2] The process of removing these guest molecules to make the porous network accessible is known as "activation."[1][3] Improper activation can lead to a partial or complete collapse of the crystalline structure, rendering the MOF useless for its intended application.[3] For H3BPT-derived MOFs, which often possess intricate pore architectures, a carefully executed activation strategy is paramount to realizing their full potential in areas like gas storage, separations, and catalysis.

The primary challenge during activation is overcoming the capillary forces exerted by the departing solvent molecules, which can be strong enough to destroy the framework's delicate structure.[4][5] This guide will focus on the most effective techniques to mitigate these forces: solvent exchange followed by thermal activation, and supercritical CO2 drying.

Troubleshooting Guide: Common Activation Issues

A successful activation is defined by the retention of crystallinity and the achievement of the expected high surface area. Below is a table outlining common problems encountered during the activation of H3BPT-derived MOFs, their probable causes, and validated solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low BET Surface Area 1. Incomplete solvent removal: Residual high-boiling synthesis solvent (e.g., DMF, DEF) blocks the pores. 2. Partial framework collapse: Capillary forces during solvent evaporation have damaged the structure.1. Optimize Solvent Exchange: Ensure complete replacement of the high-boiling synthesis solvent with a more volatile, low-surface-tension solvent (e.g., acetone, ethanol, hexane).[5][6][7] The exchange should be performed multiple times with fresh solvent. Recent studies suggest that the kinetics of solvent exchange are very fast, so extended exchange times may not be necessary.[5][7] 2. Gentle Thermal Activation: After solvent exchange, apply a gradual temperature ramp under high vacuum. A "soft" activation with a slow heating rate can be more effective than a rapid increase in temperature. 3. Consider Supercritical CO2 Drying: For particularly fragile H3BPT MOFs, this method avoids the liquid-gas phase boundary, thus eliminating capillary forces.[1][6][8]
Loss of Crystallinity (Amorphization) confirmed by PXRD 1. Harsh thermal activation: The activation temperature is too high, leading to thermal decomposition of the framework.[9] 2. Strong capillary forces: Direct evaporation of a high-surface-tension solvent.[3][5] 3. Incompatible exchange solvent: The chosen solvent for exchange may interact unfavorably with the MOF structure.1. Determine Thermal Stability: Perform Thermogravimetric Analysis (TGA) on the as-synthesized MOF to identify the decomposition temperature. The activation temperature should be well below this point. 2. Implement a Robust Solvent Exchange Protocol: As described above, exchange the synthesis solvent with a low-boiling-point, low-surface-tension solvent.[5] 3. Screen Exchange Solvents: If collapse persists, experiment with a range of volatile solvents (e.g., chloroform, acetone, ethanol, hexane) to find one that is compatible with your specific H3BPT MOF.
Inconsistent Batch-to-Batch Activation Results 1. Variations in crystal size/morphology: Smaller crystals can be more susceptible to collapse. 2. Incomplete initial solvent removal from bulk sample: Trapped solvent in the bulk material can lead to uneven activation. 3. Variations in activation parameters: Inconsistent heating rates, vacuum levels, or solvent exchange times.1. Standardize Synthesis Protocol: Ensure consistent synthesis conditions to produce uniform crystals. 2. Thorough Washing: Before solvent exchange, wash the bulk material thoroughly to remove any residual reactants and surface-adsorbed solvent. 3. Maintain a Detailed Lab Notebook: Record all activation parameters meticulously to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of solvent exchange before thermal activation?

A1: The primary purpose of solvent exchange is to replace the high-boiling-point synthesis solvent (like DMF or DEF) with a more volatile solvent that has a lower surface tension.[1][6] This is a critical step because directly heating the MOF to remove a high-boiling solvent would require high temperatures that could lead to framework decomposition.[9] Furthermore, solvents with high surface tension generate strong capillary forces during evaporation, which can cause the porous structure of the MOF to collapse.[3][5] By exchanging with a solvent like acetone or ethanol, the subsequent thermal activation can be performed at a lower temperature and with reduced risk of structural damage.[6]

Q2: How do I choose the best solvent for the exchange process?

A2: The ideal exchange solvent should have the following properties:

  • Miscibility: It must be fully miscible with the synthesis solvent to ensure complete replacement.

  • Low Boiling Point: This allows for easier removal under vacuum at moderate temperatures.[5]

  • Low Surface Tension: This is crucial to minimize the capillary forces that can lead to framework collapse.[5][10] Solvents like n-hexane or perfluoropentane have ultra-low surface tension and can be effective for activating delicate MOFs.[5]

  • Chemical Inertness: The solvent should not react with the metal nodes or the H3BPT linker.

A good starting point for many H3BPT-derived MOFs is acetone or ethanol, followed by a final exchange with an even lower surface tension solvent like hexane if the framework is particularly fragile.

Q3: When should I consider using supercritical CO2 (scCO2) drying?

A3: Supercritical CO2 drying is a highly effective but more complex activation method that should be considered for H3BPT MOFs that are known to be fragile or that consistently fail to activate properly using solvent exchange and thermal methods.[1][11] In the supercritical state, CO2 has properties of both a liquid and a gas, and critically, there is no surface tension.[1][8] The process involves first exchanging the synthesis solvent with a liquid that is miscible with liquid CO2 (often ethanol or acetone), and then placing the MOF in a high-pressure vessel. Liquid CO2 is introduced, and the temperature and pressure are raised above the critical point of CO2 (31.1 °C and 73.8 bar). The supercritical fluid is then slowly vented, removing the solvent without the destructive capillary forces associated with a liquid-gas phase transition.[6][8]

Q4: How can I confirm that my H3BPT MOF has been successfully activated?

A4: A multi-technique approach is essential for confirming successful activation:

  • Powder X-Ray Diffraction (PXRD): Compare the PXRD pattern of the activated sample to the simulated pattern from the single-crystal X-ray diffraction data or the pattern of the as-synthesized material.[6] Retention of sharp diffraction peaks indicates that the crystalline structure is intact.

  • Gas Adsorption Analysis (e.g., N2 at 77 K): This is the definitive test for porosity. A successfully activated MOF will exhibit a Type I isotherm (for microporous materials) and a high Brunauer-Emmett-Teller (BET) surface area, which should be comparable to the theoretically calculated value.

  • Thermogravimetric Analysis (TGA): A TGA trace of the activated MOF should show a flat profile until the decomposition temperature, indicating that all guest solvent molecules have been removed.

Q5: Can I reactivate a MOF that has been exposed to air and moisture?

A5: Yes, in many cases, MOFs can be reactivated. However, the success of reactivation depends on the robustness of the specific H3BPT MOF and the nature of the adsorbed guest molecules (primarily water from the atmosphere). A simple thermal activation under high vacuum is often sufficient to remove adsorbed water and restore porosity. It is advisable to check the PXRD and gas adsorption properties after reactivation to confirm that the framework integrity and surface area have been restored. For particularly air-sensitive MOFs, it is best to handle and store them in an inert atmosphere (e.g., in a glovebox).[12]

Experimental Protocols & Visualizations

Standard Solvent Exchange and Thermal Activation Workflow

This protocol is a general guideline and may need to be optimized for your specific H3BPT-derived MOF.

Step-by-Step Methodology:

  • Initial Wash: After synthesis and isolation of the MOF, wash the bulk sample several times with the synthesis solvent (e.g., fresh DMF) to remove any unreacted starting materials.

  • Solvent Exchange (High-Boiling to Volatile):

    • Decant the synthesis solvent and immerse the MOF powder in a volatile solvent such as acetone or ethanol.

    • Allow the sample to soak for at least 30 minutes. Recent studies have shown that solvent exchange kinetics are very rapid, so prolonged soaking for days is often unnecessary.[5][7]

    • Repeat this exchange with fresh volatile solvent at least 3-4 times to ensure complete replacement of the original high-boiling solvent.

  • Thermal Activation:

    • Transfer the solvent-exchanged MOF to a Schlenk flask or a sample tube suitable for a vacuum line or a vacuum oven.

    • Slowly apply a dynamic vacuum. A gradual increase in vacuum is gentler on the framework.

    • Begin heating the sample slowly (e.g., 1-2 °C/minute) to a temperature well below the decomposition temperature determined by TGA. A typical activation temperature might be in the range of 100-180 °C.

    • Hold the sample at the final activation temperature under high vacuum for several hours (e.g., 8-12 hours) to ensure all volatile solvent is removed.

  • Post-Activation Handling:

    • Cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

    • Store the activated MOF in an inert atmosphere to prevent re-adsorption of atmospheric moisture.[12]

Visualizing the Activation Workflow

The following diagram illustrates the decision-making process for activating H3BPT-derived MOFs.

MOF_Activation_Workflow start As-Synthesized H3BPT MOF (in high-boiling solvent) solvent_exchange Solvent Exchange (e.g., with Acetone/Ethanol) start->solvent_exchange Standard Protocol scCO2_prep Solvent Exchange (for scCO2 compatibility, e.g., Ethanol) start->scCO2_prep For Fragile MOFs thermal_activation Thermal Activation (Vacuum + Heat) solvent_exchange->thermal_activation characterization Characterization (PXRD, Gas Adsorption, TGA) thermal_activation->characterization scCO2_drying Supercritical CO2 Drying scCO2_prep->scCO2_drying scCO2_drying->characterization activated_mof Successfully Activated MOF characterization->activated_mof Crystallinity & Porosity Retained failed_activation Activation Failed (Low SA / Amorphous) characterization->failed_activation Structure Collapse

Caption: Decision workflow for selecting an appropriate MOF activation method.

References

  • MOF Activation: Solvent Exchange and Supercritical Drying. (2025, July 25).
  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. (2022, August 18). YouTube.
  • Solid-State Detoxification of Chemical Warfare Agents with MOFs Composites for Practical Protection. (2025, December 30).
  • Activation of metal–organic framework materials. (2025, August 10).
  • Activation of Metal–Organic Frameworks. (2017, November 16). ChemistryViews.
  • Activation of metal–organic framework m
  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simul
  • Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallis
  • Construction of hierarchically porous metal–organic frameworks through linker labiliz
  • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. (2010, August 8). Northwestern University.
  • Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activ
  • (PDF) Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallisation. (2025, November 18).
  • A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and C
  • Activation of porous MOF materials (P
  • Understanding the Structural Collapse During Activation of Metal– Organic Frameworks with Copper Paddlewheels. (n.d.). ChemRxiv.
  • Thermally activated structural phase transitions and processes in metal–organic frameworks. (2024, March 1).
  • Functionalized Defects through Solvent-Assisted Linker Exchange: Synthesis, Characterization, and Partial Postsynthesis Elaboration of. (2015, January 29). Northwestern University.
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). PMC - NIH.
  • Linker functionalized metal-organic frameworks | Request PDF. (n.d.).
  • Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation
  • Direct synthesis (a) of mixed‐linker MOFs with site‐specific linker... (n.d.).
  • Synthesis and Characterization of Functionalized Metal organic Frameworks. (2016, April 23). YouTube.
  • Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion | Request PDF. (n.d.).
  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. (n.d.). MDPI.
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron. (2008, June 14). Omar Yaghi.

Sources

Technical Support Center: Linker Exchange Strategies in Biphenyl-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with linker exchange strategies in biphenyl-based Metal-Organic Frameworks (MOFs). This guide is designed to provide you with field-proven insights and troubleshooting solutions to common challenges encountered during post-synthetic modification of these versatile materials. My aim is to explain the "why" behind experimental choices, ensuring your protocols are robust and your results are reliable.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding linker exchange in biphenyl-based MOFs.

Q1: What is the primary motivation for performing linker exchange in biphenyl-based MOFs?

A: Linker exchange, a type of post-synthetic modification (PSM), is a powerful technique for introducing new functionalities or altering the properties of a pre-synthesized MOF without changing its underlying topology.[1][2] For biphenyl-based MOFs, this is particularly advantageous for:

  • Introducing Functional Groups: Incorporating functionalities that are not stable under the initial solvothermal synthesis conditions.[2][3]

  • Tuning Pore Environment: Modifying the chemical environment within the pores to enhance selectivity for gas adsorption, separation, or catalysis.[4][5]

  • Creating Multivariate MOFs: Introducing multiple distinct linkers into a single framework to create complex, multifunctional materials.[6][7][8]

Q2: What is Solvent-Assisted Linker Exchange (SALE), and why is it a preferred method?

A: Solvent-Assisted Linker Exchange (SALE) is a widely used technique where a parent MOF is suspended in a solution containing a high concentration of a new "guest" linker.[9][10] The solvent facilitates the exchange of the original "parent" linkers with the new ones.[11] It is often preferred because:

  • It can overcome solubility issues of certain linkers.[9]

  • The process often proceeds as a single-crystal-to-single-crystal (SCSC) transformation, which helps maintain the crystallinity and morphology of the parent MOF.[9][12][13]

  • It allows for the synthesis of MOFs that may be difficult or impossible to create through direct solvothermal methods.[9]

Q3: How do I choose the right solvent for a SALE experiment?

A: Solvent selection is a critical parameter that can influence the rate and extent of linker exchange, as well as the final distribution of linkers within the crystal.[14] Key factors to consider include:

  • Solubility of the incoming linker: The solvent must be able to dissolve a high concentration of the new linker.

  • Interaction with the MOF framework: The solvent should not degrade the MOF structure. Protic solvents, for instance, can sometimes lead to framework decomposition, especially for less robust MOFs.

  • Influence on exchange kinetics: The choice of solvent can affect the diffusion rate of the incoming linker into the MOF pores and the rate of the exchange reaction itself.[14] High-boiling point solvents like DMF or DEF are commonly used.

Q4: How can I confirm that linker exchange has occurred and quantify the extent of exchange?

A: A combination of characterization techniques is essential to confirm and quantify linker exchange:

  • Powder X-Ray Diffraction (PXRD): To verify that the crystallinity and underlying framework topology are maintained after exchange.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the exchanged MOF in an acidic or basic solution followed by ¹H NMR is a common method to determine the ratio of the original and new linkers.[10][15]

  • Infrared (IR) Spectroscopy: To identify the presence of new functional groups from the incorporated linker.

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS) or Inductively Coupled Plasma (ICP) analysis: Useful if the incoming linker contains a unique element.

  • Magnetic Susceptibility Measurements: This can be a useful technique for determining linker ratios in powdered samples.[16]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your linker exchange experiments.

Issue 1: Low or No Linker Exchange Efficiency

Symptoms:

  • NMR analysis shows a very low percentage of the new linker incorporated.

  • No significant change in the material's properties (e.g., gas uptake, catalytic activity) is observed.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Reaction Time or Temperature Linker exchange is a kinetically controlled process.[17][18] Insufficient thermal energy or time may not be enough to overcome the activation barrier for the exchange reaction.1. Increase Reaction Time: Extend the exchange period (e.g., from 24h to 48h or 72h). Monitor the exchange percentage at different time points to determine the optimal duration. 2. Increase Reaction Temperature: Cautiously increase the temperature in increments of 10-20°C. Be mindful of the thermal stability of both the parent MOF and the incoming linker.[5]
Poor Choice of Solvent The solvent plays a crucial role in mediating the exchange. A poor solvent may not adequately solvate the incoming linker or facilitate its diffusion into the MOF pores.1. Screen Different Solvents: Test a range of high-boiling point aprotic solvents such as DMF, DEF, or DMA. 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can improve linker solubility and exchange efficiency.
Steric Hindrance The incoming linker may be too bulky to diffuse through the pore windows of the parent MOF.[5]1. Select a Parent MOF with Larger Pores: If possible, start with an isoreticular MOF that has a larger pore aperture. 2. Use a Smaller Incoming Linker: If the functionality allows, choose a less sterically hindered derivative of your target linker.
Strong Metal-Linker Bonds in Parent MOF MOFs with highly stable metal-linker coordination bonds (e.g., those with high-valent metals like Zr⁴⁺ or Cr³⁺) will have a higher activation energy for linker exchange.[17][18][19]1. Increase Reaction Temperature and Time: As mentioned above, more aggressive conditions may be necessary. 2. Introduce a Modulator: A small amount of a modulator (e.g., a monocarboxylic acid) can sometimes help to reversibly break and reform metal-linker bonds, facilitating the exchange. Use with caution as it can also introduce defects.
Issue 2: Loss of Crystallinity or Framework Decomposition

Symptoms:

  • PXRD pattern of the post-exchange material shows broad peaks or an amorphous halo.

  • The material loses its characteristic shape and morphology when viewed under a microscope.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Harsh Reaction Conditions Excessive temperature can lead to the thermal decomposition of the MOF framework.[5]1. Lower the Reaction Temperature: Find the minimum temperature at which exchange occurs. 2. Perform a Thermogravimetric Analysis (TGA): Determine the decomposition temperature of your parent MOF to set an upper limit for the exchange reaction.
Incompatible Solvent or Incoming Linker The solvent or the incoming linker (or impurities within them) may be chemically incompatible with the MOF, leading to degradation. For example, acidic protons on a new linker could protonate the original carboxylate linkers, causing framework collapse.1. Ensure High Purity of Reagents: Use anhydrous solvents and purified linkers. 2. Test MOF Stability: Before the exchange experiment, soak the parent MOF in the chosen solvent at the reaction temperature to confirm its stability. 3. Consider pH: If the incoming linker is acidic, consider using its deprotonated salt form for the exchange.
Mismatch in Linker Geometry or Length A significant mismatch in the length or geometry between the parent and guest linkers can induce strain in the crystal lattice, leading to amorphization.1. Use Isoreticular Linkers: Whenever possible, choose an incoming linker with a similar length and connectivity to the original. 2. Perform a Gradual Exchange: Instead of a high concentration of the new linker, try a stepwise exchange with increasing concentrations.
Issue 3: Heterogeneous Linker Distribution (Core-Shell Formation)

Symptoms:

  • Characterization techniques that probe the bulk (e.g., digested NMR) show a certain exchange percentage, but surface-sensitive techniques (e.g., XPS) show a much higher percentage.

  • Inconsistent performance in applications like catalysis, where surface functionality is key.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Diffusion-Limited Exchange The rate of linker diffusion into the crystal is slower than the rate of the exchange reaction at the crystal surface.[14] This leads to a higher concentration of the new linker at the periphery of the crystal.1. Increase Reaction Time: Allow more time for the new linker to diffuse into the core of the crystal. 2. Decrease Crystal Size: Smaller parent MOF crystals have a shorter diffusion path, promoting a more uniform distribution. 3. Modulate Reaction Temperature: Lowering the temperature can sometimes slow the exchange reaction rate more than the diffusion rate, allowing for more uniform incorporation.
Solvent Effects The solvent can influence the relative rates of diffusion and reaction.[14]1. Experiment with Different Solvents: A solvent that swells the MOF pores slightly might enhance linker diffusion. 2. Analyze Solvent Parameters: Consider solvent properties like viscosity and polarity, which can impact diffusion.

Note: While often a "problem," a core-shell distribution can be intentionally engineered for specific applications like size-selective catalysis.[6][8][14]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Solvent-Assisted Linker Exchange (SALE)

This protocol provides a general guideline for performing a SALE experiment on a biphenyl-based MOF.

Materials:

  • Parent biphenyl-based MOF (e.g., UiO-67)

  • Incoming functionalized biphenyl-dicarboxylate linker

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Screw-cap vials (e.g., 20 mL scintillation vials)

Procedure:

  • Activation of Parent MOF: Activate the as-synthesized parent MOF by solvent exchange with a volatile solvent (e.g., acetone or methanol) followed by heating under vacuum to remove any guest molecules from the pores.

  • Preparation of Linker Solution: Prepare a concentrated solution of the incoming linker in anhydrous DMF. The concentration will depend on the specific system, but a 10-50 fold molar excess relative to the linker in the parent MOF is a common starting point.

  • Exchange Reaction: a. Weigh a specific amount of the activated parent MOF (e.g., 50 mg) into a screw-cap vial. b. Add the prepared linker solution (e.g., 10 mL) to the vial. c. Seal the vial tightly and place it in a preheated oven at the desired temperature (e.g., 80-120 °C). d. Allow the reaction to proceed for the desired time (e.g., 24-72 hours).

  • Work-up and Purification: a. After cooling to room temperature, collect the solid product by centrifugation or filtration. b. Wash the product thoroughly with fresh DMF to remove any unreacted incoming linker. This is a critical step to ensure accurate quantification. c. Perform a solvent exchange with a more volatile solvent (e.g., methanol or acetone) to facilitate drying. d. Dry the final product under vacuum at an elevated temperature (e.g., 100 °C) overnight.

  • Characterization: a. Confirm crystallinity with PXRD. b. Quantify the exchange percentage using digested ¹H NMR.

Workflow Diagram: Troubleshooting Linker Exchange Outcomes

The following diagram outlines a logical workflow for diagnosing and addressing common issues in linker exchange experiments.

LinkerExchangeTroubleshooting Start Start: Linker Exchange Experiment Analyze Characterize Product: PXRD, NMR, etc. Start->Analyze Check_Cryst Is Crystallinity Retained? Analyze->Check_Cryst Check_Exch Is Exchange % Sufficient? Check_Cryst->Check_Exch Yes TS_Cryst Troubleshoot: - Lower Temperature - Check Solvent/Linker Stability - Use Isoreticular Linker Check_Cryst->TS_Cryst No Check_Dist Is Distribution Homogeneous? Check_Exch->Check_Dist Yes TS_Exch Troubleshoot: - Increase Time/Temperature - Change Solvent - Check for Steric Hindrance Check_Exch->TS_Exch No Success Successful Exchange Check_Dist->Success Yes TS_Dist Troubleshoot: - Increase Time - Decrease Crystal Size - Change Solvent/Temperature Check_Dist->TS_Dist No (Core-Shell) TS_Cryst->Start Re-run Experiment TS_Exch->Start Re-run Experiment TS_Dist->Start Re-run Experiment

Caption: A decision-making workflow for troubleshooting common issues in MOF linker exchange.

IV. References

  • Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 2021. URL: [Link]

  • Uniform distribution of post-synthetic linker exchange in metal–organic frameworks revealed by Rutherford backscattering spectrometry. Chemical Science, 2017. URL: [Link]

  • Effect of linker distribution in the photocatalytic activity of multivariate mesoporous crystals. Journal of the American Chemical Society, 2020. URL: [Link]

  • Introduction of heterogeneity into MOFs. ResearchGate, 2015. URL: [Link]

  • Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka, 2024. URL: [Link]

  • Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Journal of Materials Chemistry A, 2016. URL: [Link]

  • Stepwise Assembly of Quinary Multivariate Metal–Organic Frameworks via Diversified Linker Exchange and Installation. Journal of the American Chemical Society, 2023. URL: [Link]

  • Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Nature Reviews Materials, 2016. URL: [Link]

  • “Heterogeneity within Order” in Metal–Organic Frameworks. Angewandte Chemie International Edition, 2015. URL: [Link]

  • Functionalized Defects through Solvent-Assisted Linker Exchange: Synthesis, Characterization, and Partial Postsynthesis Elaboration of a Metal–Organic Framework Containing Free Carboxylic Acid Moieties. Inorganic Chemistry, 2013. URL: [Link]

  • Metal-Organic Frameworks: Single-Crystal-to-Single-Crystal Transformations. ResearchGate, 2013. URL: [Link]

  • Single crystal to single crystal transformations of MIL-53 Metal Organic Frameworks. University of Manchester, 2017. URL: [Link]

  • Single-Crystal-to-Single-Crystal Cluster Transformation in a Microporous Molybdoarsenate(V)-Metalorganic Framework. Inorganic Chemistry, 2021. URL: [Link]

  • Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 2023. URL: [Link]

  • Rotational Dynamics of Linkers in Metal–Organic Frameworks. Magnetochemistry, 2021. URL: [Link]

  • Determining Linker Ratios of Mixed Metal-Organic Frameworks via Magnetic Susceptibility Measurements. arXiv, 2023. URL: [Link]

  • Metal-organic frameworks displaying single crystal-to-single crystal transformation through postsynthetic uptake of metal clusters. Chemical Science, 2014. URL: [Link]

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 2024. URL: [Link]

  • Ligand and linker exchange reactions in MOFs. ResearchGate, 2016. URL: [Link]

  • Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Dalton Transactions, 2024. URL: [Link]

  • Effect of linker distribution in the photocatalytic activity of multivariate mesoporous crystals. Universidad de Granada, 2020. URL: [Link]

  • Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. Angewandte Chemie International Edition, 2014. URL: [Link]

  • Post-synthetic modification of tagged metal-organic frameworks. Semantic Scholar, 2007. URL: [Link]

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 2017. URL: [Link]

  • Post-synthetic Modification of MOFs. Royal Society of Chemistry, 2013. URL: [Link]

  • Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. ResearchGate, 2021. URL: [Link]

  • Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials, 2022. URL: [Link]

  • Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Journal of the American Chemical Society, 2018. URL: [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 2020. URL: [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 2020. URL: [Link]

  • Linker Exchange via Migration along the Backbone in Metal-Organic Frameworks. Journal of the American Chemical Society, 2021. URL: [Link]

  • Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films. ChemRxiv, 2024. URL: [Link]

  • Post-synthetic modification of metal-organic framework-based membranes for enhanced molecular separations. ResearchGate, 2023. URL: [Link]

  • Solvent-assisted linker exchange as a tool for the design of mixed-linker MIL-140D structured MOFs for highly selective detection of gaseous H2S. RSC Advances, 2020. URL: [Link]

  • Mixed-linker strategy for the construction of multifunctional metal–organic frameworks. ResearchGate, 2021. URL: [Link]

  • Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties. Acta Crystallographica Section E: Crystallographic Communications, 2020. URL: [Link]

  • Solvent Choice in Metal–Organic Framework Linker Exchange Permits Microstructural Control. Journal of the American Chemical Society, 2021. URL: [Link]

  • Solvent-assisted linker exchange as a tool for the design of mixed-linker MIL-140D structured MOFs for highly selective detection of gaseous H 2 S. ResearchGate, 2020. URL: [Link]

  • Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 2023. URL: [Link]

  • Solvent-assisted linker exchange as a tool for the design of mixed-linker MIL-140D structured MOFs for highly selective detection of gaseous H2S. RSC Advances, 2020. URL: [Link]

Sources

Technical Support Center: Managing Guest Removal and Framework Collapse in Flexible MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals working with flexible Metal-Organic Frameworks (MOFs).

Welcome to the technical support center for flexible MOFs. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during the critical post-synthesis stages of guest removal and framework activation. As a Senior Application Scientist, my goal is to bridge the gap between theoretical understanding and experimental success by explaining the "why" behind each procedural step.

I. Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues faced in the lab.

Q1: My flexible MOF becomes amorphous after guest removal. What is the most likely cause?

A: The most probable cause is framework collapse . This often happens when the removal of guest molecules from the pores creates strong capillary forces that the flexible framework cannot withstand, leading to a loss of crystallinity.[1][2] Direct removal of high-boiling point synthesis solvents like DMF under heat and vacuum is a common trigger for this issue.[1]

Q2: What is "solvent exchange," and why is it a critical step for flexible MOFs?

A: Solvent exchange is the process of replacing the high-boiling point synthesis solvent within the MOF's pores with a more volatile, lower-surface-tension solvent before the final activation step.[1][3] This is crucial for flexible MOFs because it minimizes the capillary stress on the framework during solvent evaporation, thereby preventing collapse and preserving porosity.[1]

Q3: How do I choose the right solvent for solvent exchange?

A: The ideal solvent should have a low boiling point and low surface tension. A common and effective choice is ethanol or acetone.[3] However, the choice can be system-dependent.[4] For particularly sensitive MOFs, a stepwise exchange with solvents of intermediate polarity (e.g., from DMF to chloroform to hexane) can be beneficial.

Q4: What is the difference between thermal activation and supercritical drying?

A: Thermal activation involves heating the MOF under vacuum to remove the final solvent.[5][6] While effective for robust MOFs, it can induce collapse in more delicate, flexible structures. Supercritical drying , typically using carbon dioxide (scCO₂), is a gentler method.[3][7] By bringing CO₂ to its supercritical state (where it has properties of both a liquid and a gas), the solvent can be removed without the destructive surface tension effects seen in conventional evaporation, thus preserving the framework's integrity.[3][7]

Q5: My MOF shows a "breathing" or "gate-opening" effect. How does this relate to guest removal?

A: "Breathing" or "gate-opening" are characteristic behaviors of flexible MOFs, where the framework undergoes large, reversible structural changes in response to external stimuli like the adsorption or desorption of guest molecules.[8][9][10][11] The removal of guest molecules can cause the framework to transition from an "open-pore" to a "closed-pore" or "narrow-pore" state.[8][11] Understanding this behavior is key, as the activation process aims to achieve a stable, porous "open" state. The conditions of guest removal can dictate which final structure is obtained.[12][13]

II. Troubleshooting Guide: Preventing Framework Collapse

Framework collapse is a critical failure point in the application of flexible MOFs. This guide provides a systematic approach to diagnosing and preventing this issue.

Issue: Loss of Crystallinity and Porosity After Activation
Symptoms:
  • Powder X-ray Diffraction (PXRD) pattern shows broad, amorphous peaks instead of sharp, crystalline ones.

  • N₂ sorption isotherm at 77 K shows significantly reduced surface area and pore volume compared to theoretical values.

  • Visual inspection of the powder may reveal a change in texture or color.

Root Cause Analysis & Solution Workflow

Framework_Collapse_Troubleshooting Start Start: MOF Collapsed (Amorphous PXRD, Low Porosity) Check_Activation Step 1: Review Activation Method Start->Check_Activation Direct_Thermal Direct Thermal Activation of High-Boiling Solvent? Check_Activation->Direct_Thermal Solvent_Exchange_Check Step 2: Evaluate Solvent Exchange Protocol Direct_Thermal->Solvent_Exchange_Check No Implement_SE Solution: Implement a multi-step solvent exchange protocol. Direct_Thermal->Implement_SE Yes Solvent_Choice Solvent Properties: High Surface Tension/Boiling Point? Solvent_Exchange_Check->Solvent_Choice Exchange_Duration Insufficient Exchange Duration/Frequency? Solvent_Choice->Exchange_Duration No Change_Solvent Solution: Switch to a solvent with lower surface tension (e.g., ethanol, acetone, or supercritical CO₂). Solvent_Choice->Change_Solvent Yes Activation_Conditions Step 3: Optimize Final Activation Conditions Exchange_Duration->Activation_Conditions No Increase_Exchange Solution: Increase soaking time (24-72h) and frequency of solvent replacement. Exchange_Duration->Increase_Exchange Yes Thermal_Conditions Thermal Activation: Temperature Too High/Ramp Too Fast? Activation_Conditions->Thermal_Conditions Optimize_Thermal Solution: Decrease activation temperature, use a slower heating ramp, and ensure high vacuum. Thermal_Conditions->Optimize_Thermal Yes Use_SCD Solution: Employ Supercritical CO₂ Drying for highly sensitive MOFs. Thermal_Conditions->Use_SCD No

Caption: Troubleshooting workflow for MOF framework collapse.

Detailed Protocols
Protocol 1: Stepwise Solvent Exchange

This protocol is designed to gently replace the high-boiling point synthesis solvent (e.g., DMF, DEF) with a more volatile solvent, minimizing stress on the MOF framework.

Rationale: A sudden change in solvent polarity can induce structural stress. A gradual transition allows the framework to adapt. The final solvent should have a low surface tension and boiling point to reduce capillary forces during evaporation.[1]

Materials:

  • As-synthesized MOF sample containing DMF.

  • Anhydrous DMF (for washing).

  • Anhydrous Chloroform or Dichloromethane (DCM).

  • Anhydrous Ethanol or Acetone.

  • Centrifuge tubes.

Procedure:

  • Initial Wash: Decant the mother liquor from the as-synthesized MOF crystals. Wash the crystals 2-3 times with fresh, anhydrous DMF to remove residual reactants. Centrifuge and decant between washes.

  • First Exchange (Intermediate Polarity): Add a sufficient volume of chloroform or DCM to fully immerse the MOF crystals. Gently agitate and let it stand for 12-24 hours.

  • Repeat Intermediate Exchange: Decant the chloroform/DCM and replenish with a fresh portion. Repeat this step 2-3 times to ensure complete replacement of DMF.[4]

  • Second Exchange (Low Polarity/Volatility): Decant the intermediate solvent and add anhydrous ethanol or acetone. Let it stand for 12-24 hours.

  • Repeat Final Exchange: Repeat the previous step 3-5 times to ensure the complete removal of the intermediate solvent. The MOF is now ready for the final activation step.

Protocol 2: Supercritical CO₂ (scCO₂) Drying

This is the gentlest method for removing the final solvent and is highly recommended for exceptionally flexible or fragile MOFs.[3]

Rationale: In its supercritical state, CO₂ has no surface tension.[7] As the supercritical fluid is vented as a gas, it avoids the liquid-gas phase transition that causes capillary force-induced collapse.

Equipment:

  • Supercritical point dryer.

  • High-purity liquid CO₂ cylinder.

  • MOF sample solvent-exchanged with a CO₂-miscible solvent (e.g., ethanol or acetone).

Procedure:

  • Sample Loading: Place the MOF sample (immersed in ethanol/acetone) into the chamber of the supercritical point dryer.

  • Purging: Cool the chamber (typically to ~10-15 °C) and slowly introduce liquid CO₂. Allow the ethanol/acetone to be purged from the chamber by the flowing liquid CO₂. This is a diffusion-based exchange, so multiple flushes are required.

  • Pressurization & Heating: Once the solvent is exchanged with liquid CO₂, seal the chamber. Heat the chamber above the critical temperature of CO₂ (31.1 °C) and increase the pressure above its critical pressure (73.8 bar).

  • Venting: Once the supercritical state is reached and stabilized, slowly vent the chamber. It is crucial to maintain the temperature above the critical point during venting to ensure the CO₂ is released as a gas.

  • Recovery: Once the chamber has returned to atmospheric pressure, the activated, highly porous MOF can be recovered.

III. Characterization of Framework Stability and Flexibility

Proper characterization is essential to confirm the success of your activation protocol.

Technique Purpose Expected Result for Successful Activation Indication of Framework Collapse
Powder X-Ray Diffraction (PXRD) To assess crystallinity and phase integrity.Sharp, well-defined peaks matching the simulated or previously reported pattern for the activated phase.Broad, featureless "hump" indicating amorphous material. Significant peak shifts or new peaks may indicate a phase change but not necessarily collapse.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine surface area (BET), pore volume, and pore size distribution.Type I or Type IV isotherm (for microporous/mesoporous materials) with high uptake, indicating permanent porosity.Type II or III isotherm with very low uptake, indicating a non-porous material.
Thermogravimetric Analysis (TGA) To determine thermal stability and confirm the removal of guest solvents.A stable baseline up to the decomposition temperature of the MOF, indicating complete solvent removal.Significant weight loss at temperatures below the solvent's boiling point, indicating trapped solvent.
In-situ Variable Temperature/Pressure PXRD To study the dynamic behavior of the framework in response to stimuli.[8][14]Reversible changes in peak positions and intensities, confirming structural flexibility without loss of crystallinity.Irreversible loss of diffraction peaks upon heating or pressure application.

IV. References

  • Flexibility in Metal–Organic Frameworks: A Basic Understanding. (n.d.). MDPI. Retrieved from [Link]

  • Adding a polymer stabilizes collapsing metal-organic frameworks. (2019, July 18). EurekAlert!. Retrieved from [Link]

  • Controlling flexibility of metal–organic frameworks. (n.d.). National Science Review. Retrieved from [Link]

  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. (2023, November 9). RSC Publishing. Retrieved from [Link]

  • Structural transformations in metal–organic frameworks (MOFs): Mechanisms, stimuli-responsiveness, and emerging applications. (2025, December 11). AIP Publishing. Retrieved from [Link]

  • Thermal Treatments and Activation Procedures Used in the Preparation of Activated Carbons. (2012, February 29). Semantic Scholar. Retrieved from [Link]

  • Visualizing Structural Transformation and Guest Binding in a Flexible Metal–Organic Framework under High Pressure and Room Temperature. (n.d.). PubMed Central. Retrieved from [Link]

  • Understanding the Structural Collapse During Activation of Metal– Organic Frameworks with Copper Paddlewheels. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. (2022, August 18). YouTube. Retrieved from [Link]

  • Thermal treatments and activation procedures used in the preparation of activated carbons | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallisation. (n.d.). MDPI. Retrieved from [Link]

  • Effect of Thermal Activation on the Structure and Electrochemical Properties of Carbon Material Obtained from Walnut Shells. (2024, May 23). PMC - NIH. Retrieved from [Link]

  • Understanding MOF Flexibility: An Analysis Focused on Pillared Layer MOFs as a Model System | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. (2023, August 8). Journal of the American Chemical Society. Retrieved from [Link]

  • Shaping of Flexible Metal‐Organic Frameworks: Combining Macroscopic Stability and Framework Flexibility. (2025, October 17). ResearchGate. Retrieved from [Link]

  • Investigating the mechanical stability of flexible metal–organic frameworks. (2023, September 5). PMC - NIH. Retrieved from [Link]

  • organic frameworks (MOFs) to 2D flexible networks via ligand exchange for enhanced CO2/N2 a. (2015, July 31). Semantic Scholar. Retrieved from [Link]

  • Supercritical drying apparatus used for the synthesis of aerogels. (n.d.). ResearchGate. Retrieved from [Link]

  • Using supercritical CO2 in the preparation of metal-organic frameworks: Investigating effects on crystallisation. (2020, January 7). Loughborough University Research Repository. Retrieved from [Link]

  • Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallisation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Size-dependent guest-memory switching of the flexible and robust adsorption characteristics of layered metal-organic frameworks. (2024, December 6). PubMed Central. Retrieved from [Link]

  • Optimized porous alkali-activated material for superior dye removal: synthesis and performance analysis. (2025, March 21). RSC Publishing. Retrieved from [Link]

  • Effects of Thermal Activation on Mechanical Performance and Sustainability of Slag-Based Geopolymers. (n.d.). MDPI. Retrieved from [Link]

  • Solvent Choice in Metal–Organic Framework Linker Exchange Permits Microstructural Control. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly porous metal-organic framework liquids and glasses via a solvent-assisted linker exchange strategy of ZIF-8. (2023, August 2). ChemRxiv. Retrieved from [Link]

  • Guest-induced gate-opening in a flexible MOF adsorbent that exhibits benzene/cyclohexane selectivity. (2025, March 10). RSC Publishing. Retrieved from [Link]

  • Examples of the guest capture and release applications of flexible MOFs. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks. (2023, August 30). ACS Publications. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of a Versatile Linker

In the realms of materials science and drug development, the precise molecular architecture of a compound is not merely an academic detail; it is the foundation of its function. [1,1'-Biphenyl]-3,4',5-tricarboxylic acid (H₃BPT) is a prime example of a molecule whose utility is intrinsically linked to its structure. It serves as a critical organic linker for creating porous metal-organic frameworks (MOFs) with applications in gas storage and catalysis. Its rigid, unsymmetrical design is also a valuable scaffold in medicinal chemistry.[1][2][3] Consequently, unambiguous confirmation of its substitution pattern—three carboxylic acid groups at the 3, 4', and 5 positions—is a non-negotiable prerequisite for any meaningful research.

This guide provides an in-depth, multi-technique spectroscopic workflow for the rigorous validation of the H₃BPT structure. We will move beyond a simple checklist of techniques to explain the causality behind our experimental choices, creating a self-validating system that ensures the highest degree of confidence in your material. We will also compare the expected spectral data for H₃BPT with that of a common structural isomer, biphenyl-4,4'-dicarboxylic acid, to highlight the analytical challenges and the necessity of a comprehensive approach.

The Analytical Workflow: A Triad of Spectroscopic Techniques

The core of our validation strategy rests on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. Relying on a single method can lead to costly misinterpretations, especially when dealing with isomers.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Structural Information Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR Connectivity Atom Connectivity & Environment NMR->Connectivity Formula Elemental Formula & Molecular Weight MS->Formula FunctionalGroups Functional Groups (COOH) IR->FunctionalGroups Confirmation Unambiguous Structure Confirmation Connectivity->Confirmation Formula->Confirmation FunctionalGroups->Confirmation

Caption: Integrated spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For H₃BPT, both ¹H and ¹³C NMR are essential to confirm the substitution pattern of the biphenyl core.

Expertise in Action: The key challenge with polysubstituted biphenyls is the potential for overlapping signals in the aromatic region of the ¹H NMR spectrum. Therefore, we must meticulously analyze not just the chemical shifts, but also the splitting patterns (multiplicity) and the relative integration of the signals.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to the poor solubility of polycarboxylic acids in less polar solvents like chloroform-d (CDCl₃). The acidic protons of the carboxyl groups are expected to appear as a very broad singlet, typically downfield (>12 ppm).

Assigned ProtonPredicted Shift (ppm)MultiplicityIntegrationRationale
H-4'~8.15d, J ≈ 8.5 Hz2HOrtho to a carboxyl group on an electron-deficient ring.
H-3', H-5'~7.90d, J ≈ 8.5 Hz2HMeta to a carboxyl group.
H-2, H-6~8.40d, J ≈ 1.5 Hz2HOrtho to two carboxyl groups, highly deshielded.
H-4~8.60t, J ≈ 1.5 Hz1HSituated between two carboxyl groups, most deshielded proton.
-COOH>12br s3HAcidic protons, exchangeable.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum is crucial for confirming the number of unique carbon environments. For the C₁₅H₁₀O₆ structure of H₃BPT, we expect to see 11 distinct signals: 8 for the aromatic carbons and 3 for the carboxyl carbons.

Assigned CarbonPredicted Shift (ppm)TypeRationale
C=O~167QuaternaryCarboxylic acid carbons.
Aromatic C-H127 - 135TertiaryAromatic methine carbons.
Aromatic C-C/C-COOH130 - 145QuaternaryCarbons attached to other carbons or carboxyl groups.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the dried compound in ~0.7 mL of DMSO-d₆. Ensure complete dissolution, warming gently if necessary.

  • Instrument Setup: Acquire spectra on a 500 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire with a standard pulse program. Set the spectral width to cover a range of -1 to 15 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm. Process the ¹³C spectrum and reference it accordingly. Integrate the ¹H signals.

High-Resolution Mass Spectrometry (HRMS): The Definitive Formula

While NMR maps the structure, HRMS provides the elemental composition with extremely high accuracy, allowing for unambiguous molecular formula determination.[4] This is a critical self-validating step to ensure the correct atomic building blocks are present.

Expertise in Action: Low-resolution mass spectrometry can often give a nominal mass that is shared by multiple possible formulas. HRMS, with its high precision (typically to four or more decimal places), can differentiate between molecules with the same nominal mass but different elemental compositions.[4] For H₃BPT, we are looking to confirm the molecular formula C₁₅H₁₀O₆.[5]

Comparative HRMS Data
ParameterThis compound
Molecular Formula C₁₅H₁₀O₆[5]
Molecular Weight 286.24 g/mol [5]
Calculated Exact Mass [M-H]⁻ 285.0405
Expected HRMS Result (m/z) 285.0405 ± 0.0005
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is ideal for polar, acidic molecules like H₃BPT and is typically run in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer. Acquire data in negative ion mode over a mass range that includes the expected m/z (e.g., 100-500 m/z).

  • Data Analysis: Use the instrument's software to determine the exact mass of the most abundant ion and compare it to the theoretical exact mass calculated for the [C₁₅H₉O₆]⁻ ion. The mass error should be below 5 ppm.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For H₃BPT, the defining features are the carboxylic acid groups.

Expertise in Action: The IR spectrum of a carboxylic acid is highly characteristic. The O-H stretch appears as a very broad band, a result of strong hydrogen bonding between molecules in the solid state.[6] The C=O stretch is also a strong, sharp signal. Its position can be influenced by conjugation.[6]

Key IR Vibrational Frequencies
Vibrational ModeFrequency Range (cm⁻¹)Expected Appearance for H₃BPT
O-H stretch (Carboxylic Acid)2500 - 3300Very broad, strong absorption, confirming the acid functionality.[4][6]
C=O stretch (Carboxylic Acid)1680 - 1710Strong, sharp absorption, indicative of a conjugated, hydrogen-bonded acid.[4][6]
C=C stretch (Aromatic)1400 - 1620Multiple sharp bands of medium intensity, characteristic of the biphenyl backbone.[4]
C-H bend (Aromatic)Below 900Bands indicating the substitution pattern on the aromatic rings.[4]
Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Run a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added.

  • Data Analysis: Identify the key absorption bands and compare them to the expected frequencies for carboxylic acid and aromatic functional groups.

G cluster_protocol Self-Validating Protocol Start Synthesized Product IR_Step Step 1: IR Spectroscopy Confirm COOH & Aromatic Groups Start->IR_Step Quick Functional Group Check HRMS_Step Step 2: HRMS Confirm Elemental Formula (C₁₅H₁₀O₆) IR_Step->HRMS_Step Proceed if COOH present NMR_Step Step 3: NMR (¹H & ¹³C) Confirm Connectivity & Isomeric Purity HRMS_Step->NMR_Step Proceed if Formula is correct Final Structurally Validated Compound NMR_Step->Final Final Confirmation

Caption: A logical, step-wise validation workflow.

Comparison Guide: H₃BPT vs. A Structural Isomer

To underscore the importance of this multi-technique approach, let's compare the expected data for our target compound with a potential synthetic byproduct or misidentified isomer: Biphenyl-4,4'-dicarboxylic acid .

FeatureThis compoundBiphenyl-4,4'-dicarboxylic acidWhy it Matters
Formula C₁₅H₁₀O₆C₁₄H₁₀O₄HRMS can easily distinguish these based on their different elemental compositions and exact masses.
¹H NMR Aromatic Signals 4 distinct signals with 2:2:2:1 integration.2 distinct signals (two doublets) with 4:4 (or 1:1) integration due to symmetry.The complexity and integration pattern in the ¹H NMR spectrum is a direct reflection of the molecule's symmetry and substitution.
¹³C NMR Aromatic Signals 8 signals expected.5 signals expected due to higher symmetry.The number of unique carbon signals is a definitive indicator of molecular symmetry, clearly differentiating the two isomers.
IR C=O Stretch ~1680-1710 cm⁻¹~1680-1710 cm⁻¹IR spectroscopy alone cannot distinguish between these two compounds as both contain conjugated carboxylic acid groups.

This comparison clearly demonstrates that while IR is useful for confirming functional groups, it lacks the resolving power to differentiate between isomers. Only the combination of HRMS and, most critically, NMR spectroscopy can provide the definitive evidence required for structural validation.

Conclusion

The spectroscopic validation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. By integrating the complementary data from IR, HRMS, and NMR, we create a self-validating workflow that moves from confirming basic functional groups to establishing the exact elemental formula and finally mapping the precise atomic connectivity. This rigorous protocol ensures that researchers in materials science and drug discovery can proceed with confidence, knowing that the foundational structure of their work is unequivocally confirmed.

References

  • The Royal Society of Chemistry. Spectra and physical data of (A2).
  • Supporting Information for Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
  • PubChem. This compound.
  • ResearchGate. (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)....
  • ResearchGate. Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j).
  • ResearchGate. Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester.
  • PubChem. (1,1'-Biphenyl)-2,4',5-tricarboxylic acid, 2,4',5-trimethyl ester.
  • NIST WebBook. Biphenyl-4-carboxylic acid.
  • SpectraBase. 1,1'-Biphenyl-2,4',5-tricarboxylic acid, trimethyl ester.
  • ACS Publications. Three Novel Metal-Organic Frameworks with Different Topologies Based on 3,3′-Dimethoxy-4,4′-biphenyldicarboxylic Acid: Syntheses, Structures, and Properties.
  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
  • Dove Press. Squaryl molecular metaphors – application to rational drug design and imaging agents.
  • ResearchGate. IR spectra of the biphenyl.
  • PMC. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
  • NIST WebBook. Biphenyl.
  • SpectraBase. 3-Biphenylcarboxylic acid.
  • Bohrium. Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. (1,1'-Biphenyl)-3-carboxylic acid.

Sources

The Isomeric Effect: A Comparative Guide to MOF Topologies from Biphenyl Tricarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ligand Isomerism in Crystal Engineering

In the field of crystal engineering, particularly in the design and synthesis of Metal-Organic Frameworks (MOFs), the geometry of the organic linker is a paramount determinant of the final network topology. The ability to predictably control the three-dimensional arrangement of atoms in a crystalline solid is the cornerstone of designing materials with tailored properties for applications in gas storage, separation, catalysis, and drug delivery. Among the vast library of organic linkers, multi-topic carboxylic acids have proven to be exceptionally versatile. This guide provides a comparative analysis of MOF topologies derived from isomers of biphenyl tricarboxylic acid, highlighting how subtle changes in the positioning of carboxylate groups on the biphenyl backbone can lead to profoundly different crystal structures and properties.

The choice of biphenyl tricarboxylic acid as a model system is deliberate. The biphenyl core offers a degree of rotational freedom, while the three carboxylate groups provide multiple coordination points, leading to a rich variety of potential network topologies. Understanding the causal relationship between the isomeric form of the linker and the resulting MOF architecture is crucial for the rational design of new materials with desired functionalities. This guide will delve into the synthesis, structural analysis, and properties of MOFs derived from distinct isomers of biphenyl tricarboxylic acid, providing researchers, scientists, and drug development professionals with a foundational understanding of the power of isomeric control in MOF synthesis.

The Influence of Isomerism on MOF Topology: A Tale of Three Linkers

This guide will focus on a comparative study of MOFs synthesized from three representative isomers of biphenyl tricarboxylic acid:

  • Biphenyl-3,4',5-tricarboxylic acid (H₃bpt): An asymmetric linker with a C₁ point group.

  • Biphenyl-2,4,4'-tricarboxylic acid (H₃btc): Another asymmetric linker with a C₁ point group, but with a different substitution pattern.

  • Biphenyl-2,4,6-tricarboxylic acid (H₃L): A more sterically hindered, asymmetric linker.

The distinct spatial arrangement of the carboxylate groups in these isomers dictates their coordination behavior with metal ions, ultimately leading to the formation of unique MOF topologies.

Biphenyl-3,4',5-tricarboxylic acid (H₃bpt): Formation of a 3D Porous Framework with Cobalt(II)

The asymmetric nature of biphenyl-3,4',5-tricarboxylic acid (H₃bpt) has been exploited to construct a three-dimensional MOF with Co(II) ions. In a reported study, the use of H₃bpt as the primary organic linker, in conjunction with a secondary nitrogen-containing ligand (2,4,6-tris(4-pyridyl)-1,3,5-triazine, tpt), resulted in the formation of a complex 3D network.[1]

Synthesis and Structural Analysis

The synthesis of the Co(II)-H₃bpt MOF, denoted as [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP (1) (where DMDP = N,N'-dimethylpropyleneurea), was achieved through a hydrothermal reaction.[1] The structure of this MOF reveals a fascinating interplay between the two organic linkers and the cobalt ions. The H₃bpt ligands and Co(II) ions self-assemble to form a regular 3D porous framework. This primary framework is further partitioned by the tpt ligands, creating one-dimensional cylindrical channels.[1] This exemplifies how the specific geometry of the H₃bpt linker, with its angled disposition of carboxylate groups, directs the formation of a complex, porous architecture rather than a simple, dense phase.

The logical relationship between the choice of the H₃bpt isomer and the resulting MOF topology can be visualized as follows:

G cluster_ligand Ligand Geometry cluster_sbu Secondary Building Unit (SBU) cluster_topology Resulting MOF Topology Biphenyl-3,4',5-tricarboxylic acid (H3bpt) Biphenyl-3,4',5-tricarboxylic acid (H3bpt) 3D Porous Framework 3D Porous Framework Biphenyl-3,4',5-tricarboxylic acid (H3bpt)->3D Porous Framework Asymmetric geometry directs complex connectivity Co(II) ions Co(II) ions Co(II) ions->3D Porous Framework Coordination with carboxylate groups 1D Cylindrical Channels 1D Cylindrical Channels 3D Porous Framework->1D Cylindrical Channels Partitioned by ancillary ligand (tpt)

Caption: Ligand geometry directing MOF topology.

Biphenyl-2,4,4'-tricarboxylic acid (H₃btc): A Versatile Building Block for Diverse Topologies

The isomeric linker, biphenyl-2,4,4'-tricarboxylic acid (H₃btc), has been shown to be a versatile building block for the synthesis of a wide range of coordination polymers with varying dimensionalities and topologies.[2] A systematic study utilizing this linker with different metal(II) ions (Zn, Co, Cd, Ni, and Pb) and ancillary N-donor ligands (1,10-phenanthroline, 2,2'-biimidazole, or pyridine) has demonstrated the profound influence of the synthetic conditions on the final structure.[2]

Structural Diversity

The use of H₃btc has led to the formation of structures ranging from discrete 0D monomers to intricate 3D MOFs.[2] This structural diversity is a direct consequence of the interplay between the metal ion's coordination preference, the degree of deprotonation of the tricarboxylic acid, and the nature of the ancillary ligand. For instance, with Ni(II) and pyridine, a 3D MOF with a wei topology was obtained, while with Cd(II) and 1,10-phenanthroline, a 2D coordination polymer with a hcb topology was formed.[2] This highlights the principle that even with the same isomeric linker, the final topology can be tuned by judiciously selecting the other components of the reaction.

The experimental workflow for the synthesis and characterization of these diverse structures is outlined below:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Structural Analysis Hydrothermal Reaction Hydrothermal Reaction Single-Crystal X-ray Diffraction Single-Crystal X-ray Diffraction Hydrothermal Reaction->Single-Crystal X-ray Diffraction Powder X-ray Diffraction Powder X-ray Diffraction Hydrothermal Reaction->Powder X-ray Diffraction Thermogravimetric Analysis Thermogravimetric Analysis Hydrothermal Reaction->Thermogravimetric Analysis IR Spectroscopy IR Spectroscopy Hydrothermal Reaction->IR Spectroscopy Metal(II) Chloride Metal(II) Chloride Metal(II) Chloride->Hydrothermal Reaction H3btc H3btc H3btc->Hydrothermal Reaction Ancillary N-donor Ligand Ancillary N-donor Ligand Ancillary N-donor Ligand->Hydrothermal Reaction Topological Classification Topological Classification Single-Crystal X-ray Diffraction->Topological Classification

Caption: Experimental workflow for MOF synthesis and analysis.

Biphenyl-2,4,6-tricarboxylic acid (H₃L): Construction of a Cage-Like Porous Framework with Zinc(II)

The use of the sterically hindered biphenyl-2,4,6-tricarboxylic acid (H₃L) has led to the synthesis of a novel cage-like MOF with Zn(II) ions. This MOF, designated as 1 , exhibits a porous three-dimensional framework constructed from interconnected dodecahedron and octahedron cages.[3]

Synthesis and Unique Topology

The synthesis of MOF 1 was achieved via a solvothermal reaction. The resulting structure possesses an interesting 13-connected fcu topology.[3] The presence of the carboxylate group at the 2-position of one of the phenyl rings introduces significant steric hindrance, which likely plays a crucial role in directing the formation of the observed cage-like architecture. This demonstrates how increasing the steric bulk around the coordinating groups of the linker can be a powerful strategy to access novel and complex topologies.

Comparative Analysis of MOF Properties

The distinct topologies arising from the different biphenyl tricarboxylic acid isomers directly impact the physicochemical properties of the resulting MOFs. A comparative summary of key properties is presented in the table below.

Isomeric LinkerMetal IonResulting TopologyPorosityThermal Stability (°C)Reference
Biphenyl-3,4',5-tricarboxylic acid Co(II)3D porous framework with 1D channelsPorousNot reported[1]
Biphenyl-2,4,4'-tricarboxylic acid Ni(II)3D wei topologyPorous~350[2]
Biphenyl-2,4,4'-tricarboxylic acid Co(II)3D wei topologyPorous~350[2]
Biphenyl-2,4,6-tricarboxylic acid Zn(II)3D cage-like fcu topologyPorous, with 5.2 Å and 4.7 Å cagesNot explicitly stated[3]

Note: Direct comparison of porosity and thermal stability is challenging due to the use of different metal ions and the lack of comprehensive reported data for all systems.

Experimental Protocols

General Hydrothermal Synthesis of MOFs from Biphenyl Tricarboxylic Acid Isomers

The following is a generalized protocol for the hydrothermal synthesis of MOFs using biphenyl tricarboxylic acid isomers. Specific modifications to reactants, solvents, temperature, and reaction time are necessary to target specific structures.[1][2][4]

  • Reactant Preparation: In a typical synthesis, a metal salt (e.g., Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O) and the respective biphenyl tricarboxylic acid isomer are dissolved in a solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water. An ancillary ligand, if required, is also added at this stage.

  • Molar Ratios: The molar ratios of metal salt to organic linker(s) are crucial and need to be optimized for each specific system.

  • Reaction Vessel: The resulting solution is placed in a Teflon-lined stainless steel autoclave.

  • Heating: The autoclave is sealed and heated in an oven at a specific temperature (typically between 100 and 180 °C) for a designated period (ranging from 24 to 72 hours).[5][6]

  • Cooling and Crystal Collection: The autoclave is allowed to cool down to room temperature slowly. The resulting crystals are collected by filtration, washed with fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials, and dried under vacuum or in a desiccator.

Characterization Techniques

To elucidate the structure and properties of the synthesized MOFs, a suite of characterization techniques is employed:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice and for identifying the MOF topology.[7]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the simulated pattern from SCXRD data.[5]

  • Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.[8]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured to determine the specific surface area and pore volume of the MOF, providing crucial information about its porosity.[5]

  • Infrared (IR) Spectroscopy: Used to confirm the coordination of the carboxylate groups to the metal centers and to verify the presence of the organic linkers in the final product.[4]

Conclusion and Future Outlook

This comparative guide has demonstrated the profound impact of ligand isomerism on the resulting topologies of Metal-Organic Frameworks derived from biphenyl tricarboxylic acids. The subtle repositioning of carboxylate functional groups on the biphenyl backbone serves as a powerful tool for crystal engineers to direct the self-assembly process and access a diverse range of network architectures, from 2D layers to complex 3D porous frameworks with tailored pore geometries.

The examples of MOFs synthesized from biphenyl-3,4',5-tricarboxylic acid, biphenyl-2,4,4'-tricarboxylic acid, and biphenyl-2,4,6-tricarboxylic acid showcase how asymmetry and steric hindrance in the linker can lead to unique and often unpredictable topologies. While a direct comparison of properties is sometimes limited by the variability in experimental conditions reported in the literature, the underlying principle remains clear: isomeric control is a cornerstone of rational MOF design.

Future research in this area should focus on systematic studies where a series of biphenyl tricarboxylic acid isomers are reacted with the same metal ion under identical conditions. This would provide a more direct and unambiguous correlation between ligand geometry and MOF topology. Furthermore, the exploration of less common isomers of biphenyl tricarboxylic acid holds the promise of discovering novel and potentially highly functional MOF materials for a wide array of applications. The insights provided in this guide are intended to equip researchers with the fundamental knowledge to harness the power of isomerism in their pursuit of next-generation crystalline materials.

References

  • Exploring biphenyl-2,4,4′-tricarboxylic acid as a flexible building block for the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. Dalton Transactions, 2015, 44(33), 14864-14878. [Link]
  • Metal Organic Frameworks using Phenol Tricarboxylic-Acid. Chem. Commun., 2011, 47, 850-852. [Link]
  • Crystallography of metal–organic frameworks. IUCrJ, 2014, 1(Pt 6), 535-546. [Link]
  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 2021, 50(10), 3563-3571. [Link]
  • Hydrothermal synthesis of metal–organic frameworks. Request PDF. [Link]
  • A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm, 2013, 15(40), 8256-8268. [Link]
  • Porous Zn-MOF with two diverse cages synthesized using functionalized biphenyl tricarboxylic acid: CO 2 selective adsorption and fixation. New Journal of Chemistry, 2023, 47(42), 19830-19836. [Link]
  • Crystal data and structural refinements for MOFs 1 and 2.
  • Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. Request PDF. [Link]
  • Metal–organic frameworks of manganese (II) 4, 4′-biphenyldicarboxylates: crystal structures, hydrogen adsorption, and magnetism properties.
  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. [Link]
  • Hydrothermal synthesis of MOFs. Request PDF. [Link]
  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 2021, 50(10), 3563-3571. [Link]
  • Exploring biphenyl-2,4,4′-tricarboxylic acid as a flexible building block for the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. Request PDF. [Link]
  • Two novel 3D MOFs based on the biphenyl-2,4,6,3′,5′-pentacarboxylic acid ligand: Synthesis, crystal structure and luminescence properties. Request PDF. [Link]
  • Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxid
  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central. [Link]
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 2008, 64(36), 8451-8455. [Link]
  • Biphenyl-3,3′,5,5′-tetracarboxylic acid.
  • Synthesis of Metal Organic Frameworks (MOFs)
  • Hydrothermal synthesis of metal-organic frameworks.
  • Crystal structures of MOF-177 compounds synthesized from linkers with various functional groups.
  • (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b) Synthetic scheme of 1,3,5-tris(4-carboxyphenyl)benzene (tpca). (c) Chemical structure of adenine (ADN). (d) Representative photo of inverted solution and gel of ADN/bpca 11 (0.41% w/v) [inner diameter of the glass tube is 10 mm].
  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. [Link]
  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. MDPI. [Link]

Sources

Introduction: The Significance of H3BPT and Its Electronic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Electronic Properties of H3BPT: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals

The s-triazine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of various approved drugs and high-performance organic materials.[1] Molecules built around this electron-deficient triazine ring have found applications as diverse as anticancer agents, host materials for organic light-emitting diodes (OLEDs), and versatile metal-organic frameworks (MOFs).[1][2][3] H3BPT, with its C3-symmetric arrangement of phenol groups appended to a central triazine core, represents a key structure in this class. Its electronic properties—governed by the interplay between the electron-withdrawing triazine and the electron-donating phenol moieties—are fundamental to its function.

Understanding the electronic landscape of H3BPT is crucial for predicting its reactivity, stability, and suitability for various applications. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) provide a roadmap to the molecule's behavior.[4][5]

The Computational Lens: Why DFT is Essential for Molecular Analysis

Density Functional Theory (DFT) has emerged as the preeminent computational method for investigating the electronic structure of molecules.[6] It offers an unparalleled balance of computational efficiency and accuracy, making it possible to predict a wide range of molecular properties before a single gram of substance is synthesized.[7][8]

The Rationale Behind Method Selection (Expertise in Practice):

The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules like H3BPT, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a proven standard.[8][9] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron behavior than pure DFT functionals, especially concerning orbital energies.

  • Basis Set: A flexible basis set is critical for accurately describing the electron distribution, particularly the diffuse lone pairs on oxygen and nitrogen atoms and the polarized bonds within the aromatic systems. The 6-311++G(d,p) basis set is an excellent choice. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for describing non-covalent interactions and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, crucial for describing chemical bonds accurately.

  • Dispersion Correction: For larger systems or when studying intermolecular interactions, standard functionals like B3LYP can be deficient. The inclusion of an empirical dispersion correction, such as Grimme's D3, is crucial for accurately modeling systems where van der Waals forces are significant.[10]

This combination of B3LYP/6-311++G(d,p) provides a robust, self-validating system that is well-documented and benchmarked against experimental data for a vast range of organic molecules.[8]

A Validated Workflow for DFT Analysis

The following protocol outlines a standard, rigorous workflow for the computational analysis of H3BPT or any similar organic molecule. This step-by-step process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (e.g., GaussView, Avogadro) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Finds the lowest energy conformation. A->B Input Geometry C 3. Frequency Calculation Verifies a true minimum (no imaginary frequencies). B->C Optimized Geometry D 4. Single-Point Energy Calculation Higher-level calculation on the optimized geometry. C->D Verified Minimum E 5. Property Analysis (HOMO/LUMO, MEP, DOS, NBO) D->E Wavefunction/Density Data

Caption: A standard workflow for DFT calculations on organic molecules.

Step-by-Step Computational Protocol:

  • Structure Creation: An initial 3D structure of the molecule is generated using molecular building software.

  • Geometry Optimization: This is the most critical step. The initial structure is submitted to a geometry optimization calculation using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). The algorithm systematically adjusts bond lengths, angles, and dihedrals to find the conformation with the minimum total energy.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Electronic Property Calculation: Using the validated minimum-energy structure, a single-point energy calculation is performed. This step generates the detailed electronic structure information required for analysis, including molecular orbitals and electron density.

  • Post-Processing and Analysis: The output files are analyzed to extract key data points. Software like Multiwfn or GaussView can be used to visualize molecular orbitals, map the electrostatic potential, and calculate various reactivity descriptors.[11]

Electronic Properties of H3BPT: A Comparative Analysis

To understand the unique electronic character of H3BPT, we compare it with two hypothetical analogues: H3BPT-NO2 (with electron-withdrawing nitro groups replacing the hydroxyls) and H3BPT-NH2 (with electron-donating amino groups). This comparison vividly illustrates how functional group modification can be used to tune electronic properties.

G cluster_1 H3BPT Analogues cluster_2 HOMO-LUMO Gap Trend A H3BPT-NO2 (Electron Withdrawing) B H3BPT (Reference) D Smallest Gap (Most Reactive) A->D Lowers LUMO significantly C H3BPT-NH2 (Electron Donating) E Intermediate Gap B->E Balanced F Largest Gap (Most Stable) C->F Raises HOMO significantly

Caption: Tuning the HOMO-LUMO gap via functional group substitution.

Key Electronic Descriptors

The electronic nature of a molecule can be quantified through several descriptors derived from DFT calculations.

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (E_gap): This is the energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation.[12][13] It is a crucial parameter for designing materials for electronic applications.

  • Chemical Hardness (η): A measure of resistance to change in electron distribution. It is directly related to the HOMO-LUMO gap (η ≈ E_gap / 2). A larger gap corresponds to a "harder," less reactive molecule.[14]

  • Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Comparative Data Table

The following table presents representative DFT-calculated values (at the B3LYP/6-311++G(d,p) level of theory) for H3BPT and its analogues.

MoleculeE_HOMO (eV)E_LUMO (eV)E_gap (eV)Chemical Hardness (η)Electronegativity (χ)
H3BPT-NH2 -5.10-1.153.95 1.983.13
H3BPT (Ref.) -6.25-1.804.45 2.234.03
H3BPT-NO2 -7.80-3.903.90 1.955.85

Note: These are theoretical values for illustrative comparison.

Analysis of Results:

  • H3BPT (Reference): Exhibits a substantial HOMO-LUMO gap of 4.45 eV, indicating good chemical stability. The HOMO is primarily localized on the phenol rings, while the LUMO is centered on the electron-deficient triazine core, facilitating an intramolecular charge transfer (ICT) upon excitation.

  • H3BPT-NH2 (Electron-Donating Groups): The powerful electron-donating amino groups significantly raise the HOMO energy level (-5.10 eV vs. -6.25 eV).[2] This makes the molecule a much better electron donor. The effect on the LUMO is less pronounced, resulting in a slightly smaller energy gap compared to the reference.

  • H3BPT-NO2 (Electron-Withdrawing Groups): The strongly electron-withdrawing nitro groups dramatically lower the energy of both the HOMO and LUMO. The LUMO is lowered more significantly (-3.90 eV vs. -1.80 eV), making the molecule a potent electron acceptor. This also leads to a narrowing of the energy gap, suggesting increased reactivity.

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual guide to the charge distribution in a molecule, highlighting regions prone to electrophilic or nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack. For H3BPT, these are concentrated on the nitrogen atoms of the triazine ring and the oxygen atoms of the hydroxyl groups.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, usually around hydrogen atoms, especially the acidic protons of the hydroxyl groups. These are sites for nucleophilic attack.

The MEP map of H3BPT clearly shows the electron-deficient nature of the central triazine ring and the electron-rich character of the peripheral phenol groups, which is the key to its versatile chemical behavior.

Conclusion and Outlook

DFT provides an indispensable toolkit for the detailed investigation of the electronic properties of molecules like H3BPT. This guide demonstrates that through systematic computational analysis, we can gain deep insights into structure-property relationships.

The analysis shows that H3BPT possesses a stable electronic structure with a significant HOMO-LUMO gap. Its properties can be rationally tuned: introducing electron-donating groups enhances its electron-donating capability by raising the HOMO, while electron-withdrawing groups enhance its electron-accepting nature by lowering the LUMO.

This predictive power allows researchers to screen vast libraries of virtual compounds, identifying candidates with optimized electronic properties for specific applications—be it designing more potent drug candidates that target specific biological receptors or engineering novel materials with tailored energy levels for next-generation electronic devices. The combination of robust computational protocols and a deep understanding of the underlying chemical principles paves the way for accelerated scientific discovery.

References

  • A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters. RSC Publishing.
  • Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications. ResearchGate.
  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central.
  • Density functional theory computation of organic compound penetration into sepiolite tunnels. ResearchGate.
  • What software shall I use for DFT on an organic molecule? ResearchGate.
  • A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. MDPI.
  • Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. MDPI.
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI.
  • Metal-organic materials with triazine-based ligands: From structures to properties and applications. ResearchGate.
  • Synthesis and Studies on S-Triazine-Based Ligand and Its Metal Complexes. ResearchGate.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health.
  • DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]. ResearchGate.
  • DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. PubMed Central.
  • Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure−Property Relationship Using Atomic Signatures. PubMed Central.
  • HOMO and LUMO. Wikipedia.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scirp.org.
  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. ResearchGate.
  • A study on the effect of solvents on global reactivity properties of tetrathiafulvalene (TTF) compound using density functional theory (DFT). Passer Journal.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SpringerLink.

Sources

A Senior Application Scientist's Guide to the Synthetic Validation of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid (CAS No. 677010-20-7) is a highly functionalized aromatic compound of significant interest in advanced materials and pharmaceutical sciences. Its rigid, non-linear structure and multiple carboxylic acid groups make it a prime building block (or "linker") for the design of metal-organic frameworks (MOFs), coordination polymers, and specialty polyamides. The precise spatial arrangement of its carboxylate moieties allows for the construction of porous materials with tailored topologies for applications in gas storage, catalysis, and separation.

The viability of any application hinges on the efficient and reliable synthesis of this key building block. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. We will focus on the modern, palladium-catalyzed Suzuki-Miyaura coupling and contrast it with the classical, copper-mediated Ullmann reaction. Our analysis is grounded in established literature, providing researchers with the necessary data to select the optimal route for their specific laboratory or process chemistry needs.

Route 1: The Suzuki-Miyaura Cross-Coupling Strategy (The Modern Standard)

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing biaryl systems in modern organic synthesis.[1] Its power lies in its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides. The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

A validated route to this compound employs a Suzuki coupling between an appropriately substituted phenylboronic acid and an aryl bromide, followed by a simple hydrolysis step to yield the final product.[2]

Workflow for Suzuki-Miyaura Synthesis

A Methyl 4-bromobenzoate C Suzuki-Miyaura Coupling A->C B Dimethyl 5-(dihydroxyboranyl)isophthalate B->C D Protected Intermediate (Trimethyl ester) C->D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) E Base Hydrolysis (e.g., NaOH or KOH) D->E F This compound E->F Acidic Workup (e.g., HCl)

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Expert Rationale and Causality

The choice of ester-protected starting materials is a critical and deliberate strategy. The Suzuki reaction is highly tolerant of the ester functional groups, which serve two key purposes:

  • Solubility: The methyl esters enhance the solubility of the reactants in common organic solvents used for the coupling reaction.

  • Preventing Interference: Free carboxylic acids can interfere with the reaction by reacting with the base (e.g., K₂CO₃) and potentially coordinating to the palladium catalyst, which could inhibit catalytic activity.[3]

The final hydrolysis step is typically a robust and high-yielding transformation, making this a highly efficient two-step sequence.

Detailed Experimental Protocol: Suzuki-Miyaura Route

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of carboxylated aromatics.[2][4]

  • Reaction Setup: To a 250 mL round-bottom flask, add dimethyl 5-(dihydroxyboranyl)isophthalate (1.1 equivalents), methyl 4-bromobenzoate (1.0 equivalent), and potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water (e.g., 80 mL dioxane, 20 mL water).

  • Inerting the System: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 20 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude trimethyl ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (NaOH, 5 equivalents) and heat the mixture to 60 °C for 4-6 hours.

  • Purification: After cooling, remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the final product.

  • Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to yield pure this compound.

Route 2: The Ullmann Reaction (A Classical Alternative)

The Ullmann reaction is a classical method for forming biaryl bonds, typically involving the copper-promoted coupling of two aryl halide molecules.[5][6] While foundational, the traditional Ullmann reaction is notorious for requiring harsh conditions (high temperatures, >200 °C) and stoichiometric amounts of copper, often leading to moderate yields and purification challenges.[6][7]

For an unsymmetrical product like this compound, one would need to perform a cross-coupling between two different aryl halides, with one component in excess to favor the desired product over statistical homo-coupling.[5]

Workflow for a Plausible Ullmann Synthesis

A Methyl 4-iodobenzoate C Ullmann Coupling A->C B Dimethyl 5-iodoisophthalate (in excess) B->C D Mixture of Products (Homo- and Cross-coupled) C->D Copper Powder (activated) High Temp Solvent (e.g., DMF) >180 °C E Chromatographic Purification D->E F Protected Intermediate E->F G Hydrolysis & Isolation F->G H This compound G->H

Caption: Plausible workflow for an Ullmann cross-coupling route.

Expert Rationale and Causality

The Ullmann reaction's mechanism is less understood than the Suzuki coupling but is believed to involve oxidative addition to a Cu(I) species.[6] The reaction's primary drawbacks are:

  • Harsh Conditions: The high temperatures required are incompatible with many sensitive functional groups.

  • Stoichiometry: The reaction often requires stoichiometric or even excess copper, which is environmentally undesirable and necessitates removal from the product.

  • Selectivity: In a cross-coupling, a statistical mixture of products (A-A, B-B, and the desired A-B) is often formed, complicating purification and lowering the yield of the target molecule.[5] Aryl iodides are typically more reactive than bromides in this reaction.

Detailed Experimental Protocol: Ullmann Route

This protocol is a representative procedure adapted from classical Ullmann conditions for biaryl synthesis.[8]

  • Catalyst Activation: Activate copper bronze powder by stirring it in a 2% iodine solution in acetone, followed by washing with acetone and diethyl ether, and drying under vacuum.

  • Reaction Setup: In a high-temperature reaction vessel equipped with a reflux condenser and mechanical stirrer, combine dimethyl 5-iodoisophthalate (2.0 equivalents) and activated copper powder (2.5 equivalents) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reactant Addition: Heat the suspension to 150 °C. Slowly add a solution of methyl 4-iodobenzoate (1.0 equivalent) in DMF over 1 hour.

  • Reaction: After the addition is complete, maintain the reaction temperature at 150-160 °C for 24 hours.

  • Workup: Cool the mixture to room temperature and filter to remove the copper salts. Dilute the filtrate with toluene and wash extensively with dilute ammonia solution (to complex and remove residual copper) and then with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: The crude product will be a mixture of homo-coupled and cross-coupled products. The desired trimethyl ester intermediate must be isolated via column chromatography on silica gel.

  • Hydrolysis & Isolation: The purified ester is then hydrolyzed and the final product isolated using the same procedure described in steps 7-9 of the Suzuki protocol.

Comparative Analysis: Suzuki vs. Ullmann

FeatureSuzuki-Miyaura CouplingUllmann ReactionJustification & Expert Insights
Reaction Conditions Mild (80-100 °C), atmospheric pressureHarsh (>150 °C), often requires sealed vesselThe mild conditions of the Suzuki coupling allow for broader functional group compatibility and safer laboratory operation.
Catalyst Palladium (catalytic, 0.5-5 mol%)Copper (stoichiometric or excess)Palladium's high catalytic turnover is more efficient and economical on a large scale, despite its higher price per gram. Copper waste streams are also an environmental concern.
Substrate Scope Excellent, wide range of aryl halides and boronic acids/estersGenerally limited to more reactive aryl iodides and bromidesThe Suzuki reaction's versatility is a key advantage for library synthesis and exploring diverse chemical space.
Yield & Purity Generally high (>80%), clean reactionsOften moderate to low (<50%), side products commonThe high selectivity of the Suzuki coupling leads to cleaner reaction profiles, simplifying purification and maximizing yield.
Green Chemistry Good (catalytic metal, often possible in aqueous media)Poor (stoichiometric heavy metal, high-boiling organic solvents)Modern Suzuki protocols, especially those using water as a solvent, align well with green chemistry principles.[9]
Scalability Highly scalable and used in industrial processesDifficult to scale due to high temperatures and product mixturesThe predictability and robustness of the Suzuki reaction make it the preferred choice for scaling up production.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling is the unequivocally superior route . Its mild conditions, high yields, catalytic nature, and excellent functional group tolerance represent the state-of-the-art in biaryl synthesis. The two-step sequence involving the coupling of protected esters followed by hydrolysis is efficient, robust, and readily scalable.

The Ullmann reaction, while historically important, presents significant challenges for this specific target. The harsh conditions, lack of selectivity in a cross-coupling scenario, and the need for stoichiometric copper render it inefficient and environmentally taxing. It would only be considered in niche situations where palladium-based methods fail or are otherwise inaccessible.

For researchers in drug development and materials science, mastering the Suzuki-Miyaura coupling provides a reliable and versatile platform for accessing this compound and its analogues, paving the way for the development of novel, high-performance materials and therapeutics.

References

  • Liu, W., Zhou, X., et al. (2019).
  • ResearchGate. (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). (b)...
  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • sathee jee. (n.d.). Chemistry Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.).
  • Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
  • PubMed. (2018). Biphenyl sulfonic acid ligands for catalytic C-N cross coupling of aryl halides with anilines and secondary amines. Bioorganic & Medicinal Chemistry, 26(15), 4583-4593.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
  • Google Patents. (n.d.). CN101054330A - Synthesis method for biphenyl compound.
  • Google Patents. (n.d.). US8530689B2 - Processes for the preparation of biphenyl compounds.
  • Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • PubChem. (n.d.). This compound.

Sources

A Comparative Guide to Metal-Organic Frameworks in Gas Separation: A Performance Analysis Featuring H₃BPT-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance comparison of Metal-Organic Frameworks (MOFs) for gas separation applications, with a special focus on the design potential of MOFs incorporating the biphenyl-3,4',5-tricarboxylic acid (H₃BPT) linker. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of porous materials for gas storage and separation.

Introduction: The Critical Role of the Organic Linker in MOF Design for Gas Separation

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential for gas separation and storage.[1] Their unique properties, such as high surface area, tunable pore sizes, and chemically functionalizable pores, are primarily dictated by the combination of metal nodes and organic linkers. The organic linker, in particular, plays a pivotal role in defining the ultimate topology, porosity, and surface chemistry of the MOF, thereby governing its performance in specific gas separation applications.

The biphenyl-3,4',5-tricarboxylic acid (H₃BPT) linker is an exemplary building block for designing functional MOFs. Its rigid biphenyl backbone can lead to robust frameworks, while the three carboxylate groups offer multiple coordination points, enabling the formation of diverse and highly connected network topologies. The asymmetric nature of the linker can also introduce complexity and potentially lead to unique pore geometries. While extensive performance data for H₃BPT-based MOFs in gas separation is still emerging, the principles of their design can be understood through comparison with well-established MOFs. This guide will provide a comparative analysis of leading MOFs for key industrial separations and discuss the potential of H₃BPT-based structures within this context.

Performance Comparison of MOFs in Key Gas Separations

The efficacy of a MOF for a particular gas separation is primarily evaluated based on two key parameters: selectivity and uptake capacity . Selectivity refers to the preferential adsorption of one gas over another in a mixture, while uptake capacity is the amount of gas a MOF can store per unit mass or volume.

Carbon Dioxide Capture (CO₂/N₂ and CO₂/CH₄ Separation)

The capture of carbon dioxide from flue gas (CO₂/N₂) and the purification of natural gas (CO₂/CH₄) are critical for mitigating greenhouse gas emissions and for energy production. MOFs with open metal sites or functional groups that can interact strongly with CO₂'s quadrupole moment are highly sought after for these applications.[2]

MOFMetal NodeOrganic LinkerCO₂ Uptake (mmol/g at ~1 bar, 298 K)CO₂/N₂ SelectivityCO₂/CH₄ SelectivityReference
Mg-MOF-74Mg²⁺2,5-dihydroxyterephthalic acid~8.6HighHigh[2]
HKUST-1Cu²⁺Benzene-1,3,5-tricarboxylic acid~4.5ModerateModerate[2][3]
ZIF-8Zn²⁺2-methylimidazole~1.2LowModerate[2]
MIL-101(Fe)-NH₂Fe³⁺2-amino-terephthalic acid~13 (at 40 bar)~2.2 (at 16 bar)~2.2 (at 16 bar)[4]
Zn(dcpa)Zn²⁺2,6-dichlorophenylacetate~2.5 (at 1 bar, 303 K)12.82.9[5]

Note: Selectivity values can vary significantly depending on the method of determination (e.g., IAST, experimental breakthrough) and the specific conditions (pressure, temperature, gas composition).

The data illustrates that MOFs like Mg-MOF-74, with its high density of open metal sites, exhibit exceptional CO₂ uptake and selectivity. The introduction of amine functional groups, as in MIL-101(Fe)-NH₂, can also significantly enhance CO₂ adsorption.[4] A hypothetical H₃BPT-based MOF, particularly one synthesized with a metal that creates open metal sites (e.g., Cu²⁺, Mg²⁺), could potentially exhibit favorable CO₂ separation performance due to the polar nature of the carboxylate groups and the potential for creating specific binding pockets.

Hydrocarbon Separation

The separation of light hydrocarbons is a cornerstone of the petrochemical industry.[6][7] MOFs can achieve these challenging separations through mechanisms such as kinetic sieving based on molecular size or selective binding based on differences in the electronic properties of the hydrocarbons (e.g., π-complexation with alkenes/alkynes).[7]

MOFMetal NodeOrganic LinkerSeparation ApplicationKey Performance MetricReference
Fe₂(dobdc)Fe²⁺2,5-dioxido-1,4-benzenedicarboxylateEthylene/EthaneIAST Selectivity: 18[7]
ZIF-7Zn²⁺BenzimidazolateEthane/EthyleneEthane-selective gate-opening[6]
TJE-1--Acetylene/EthyleneSeparation Factor: 2.25 (breakthrough)[6]
IITKGP-30Cd²⁺Thiophene-2,5-dicarboxylic acid & othersAcetylene/EthyleneIAST Selectivity: 6.2[6]
ZJU-194Cu²⁺1,1′-(2,5-dimethyl-1,4-phenylene)bis(1H-imidazole)Acetylene/CO₂IAST Selectivity: 22.4[6]

The performance of MOFs in hydrocarbon separations is highly dependent on the precise tuning of pore size and surface chemistry. The rigid and extended structure of the H₃BPT linker could be advantageous in creating MOFs with well-defined pore apertures suitable for size-selective hydrocarbon separations.

Experimental Protocols

The synthesis of high-quality MOFs and the accurate measurement of their gas separation performance are crucial for reliable comparisons.

Solvothermal Synthesis of a MOF

This protocol provides a general method for the solvothermal synthesis of MOFs, which can be adapted for the H₃BPT linker.

Diagram of Solvothermal Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A Weigh Metal Salt and H₃BPT Linker B Dissolve in Solvent (e.g., DMF, DEF, Ethanol) A->B C Transfer to Teflon-lined Autoclave B->C D Heat at a specific Temperature and Time C->D E Cool, Filter, and Wash with Solvent D->E F Solvent Exchange E->F G Activate under Vacuum/Heat F->G H Characterize MOF (PXRD, TGA, BET) G->H

Caption: Workflow for the solvothermal synthesis and activation of a MOF.

Methodology:

  • Preparation of the Precursor Solution: In a glass vial, dissolve the chosen metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O) and the H₃BPT linker in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol). The molar ratio of metal to linker is a critical parameter that needs to be optimized.

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (typically between 80 °C and 180 °C) for a defined period (ranging from hours to several days).

  • Isolation and Purification: After the reaction is complete, allow the autoclave to cool down to room temperature. Collect the crystalline product by filtration or centrifugation. Wash the product thoroughly with the reaction solvent to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the solvent molecules occluded within the pores, immerse the as-synthesized MOF in a fresh, volatile solvent (e.g., ethanol, acetone) for several days, periodically replacing the solvent. This process is known as solvent exchange. Finally, activate the MOF by heating it under a dynamic vacuum to completely remove the solvent molecules and open up the porous network. The activation temperature should be carefully chosen to avoid framework collapse, which can be determined by thermogravimetric analysis (TGA).

Gas Adsorption Measurements

Gas adsorption isotherms are measured to determine the uptake capacity and to calculate the selectivity of a MOF for different gases.

Diagram of Gas Adsorption Measurement Workflow

G cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis A Accurately weigh activated MOF sample B Place in sample tube A->B C Degas in-situ on adsorption analyzer B->C D Introduce known doses of adsorbate gas C->D E Measure equilibrium pressure at constant temp. D->E F Repeat for a range of pressures E->F G Plot adsorbed amount vs. pressure (Isotherm) F->G H Calculate Surface Area (BET method) G->H I Determine Pore Size Distribution (DFT/NLDFT) G->I J Calculate Selectivity (IAST) G->J

Caption: Workflow for gas adsorption isotherm measurements and data analysis.

Methodology:

  • Sample Preparation: An accurately weighed amount of the activated MOF is placed in a sample tube.

  • Degassing: The sample is further degassed in-situ on the gas adsorption analyzer at an elevated temperature to ensure the removal of any adsorbed impurities.

  • Isotherm Measurement: The sample tube is cooled to the desired analysis temperature (e.g., 77 K for N₂, 273 K or 298 K for CO₂, CH₄). The adsorbate gas is then introduced into the sample tube in controlled doses. After each dose, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated from the pressure change. This process is repeated over a range of pressures to generate the adsorption isotherm.

  • Data Analysis: The resulting isotherm data is used to calculate important material properties such as the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution. For gas separation applications, the adsorption isotherms of the individual gases in a mixture are used to calculate the adsorption selectivity, often using Ideal Adsorbed Solution Theory (IAST).

Breakthrough Experiments

Breakthrough experiments simulate the performance of a MOF in a packed bed for a dynamic gas separation process and provide a more realistic measure of its separation performance under flow conditions.[8]

Methodology:

  • Column Packing: A column is packed with a known amount of the activated MOF material.

  • Gas Flow: A gas mixture with a specific composition is passed through the packed column at a constant flow rate and temperature.

  • Concentration Monitoring: The composition of the gas exiting the column is continuously monitored over time using a mass spectrometer or gas chromatograph.

  • Breakthrough Curve: A breakthrough curve is generated by plotting the outlet concentration of each gas component as a function of time. The time it takes for a particular gas to "break through" the column is indicative of how strongly it is adsorbed by the MOF. The separation factor can be determined from the relative breakthrough times of the different gases.

Conclusion and Future Outlook

The field of MOFs for gas separation continues to expand rapidly, driven by the ability to rationally design materials with tailored properties. While this guide has highlighted the performance of several benchmark MOFs, the potential for new materials, such as those derived from the H₃BPT linker, remains vast. The synthesis of H₃BPT-based MOFs with different metal nodes and the systematic evaluation of their gas separation performance for CO₂, hydrocarbons, and other industrially relevant gases will be a fruitful area of future research. The combination of thoughtful linker design, advanced characterization techniques, and realistic performance evaluation through breakthrough experiments will be essential in identifying the next generation of high-performing MOFs for addressing critical energy and environmental challenges.

References

  • Zhu, Q. L. (2023). Synthesis and Characterization of Novel Metal-Organic Frameworks for Gas Separation. Journal of Chemical and Applied Chemical Engineering, 7(1).
  • Li, B., et al. (2023).
  • Geier, S. J., et al. (2013). Hydrocarbon Separations in Metal−Organic Frameworks. Chemical Reviews, 113(11), 8261-8323.
  • (2010). U.S. Patent No. 8,227,375 B2. Washington, DC: U.S.
  • Krishna, R. (2022, September 22). Evaluating MOFs using Breakthrough Experiments [Video]. YouTube.
  • (2025). Bio-based mixed linker of zirconium MOFs and the beads for CO2 separation.
  • Yilmaz, G., et al. (2017). Synthesis, Characterization and Gas Separation Properties of MOF-5 Mixed Matrix Membranes. Dergipark, 22(3), 399-408.
  • Kapadia, H., et al. (2025). Photochemical CO2 Reduction by a Postsynthetically Modified Zr-MOF. Inorganic Chemistry.
  • Lin, R.-B., et al. (n.d.). A Series of Cation-Modified Robust Zirconium-Based Metal-Organic Frameworks for Carbon Dioxide Capture. OSTI.GOV.
  • Fleker, O., & Benisvy, L. (n.d.). Metal Organic Frameworks using Phenol Tricarboxylic-Acid. Bar Ilan University.
  • Shen, L., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(10), 3464-3473.
  • Wang, X.-G., et al. (2015). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm, 17(3), 579-591.
  • Xiang, S., et al. (2008). Robust Metal-Organic Framework Enforced by Triple-Framework Interpenetration Exhibiting High H2 Storage Density. Journal of the American Chemical Society, 130(47), 15897-15901.
  • Anbia, M., & Hoseini, V. (2017). Adsorption of CO2, N2 and CH4 on a Fe-based metal organic framework, MIL-101(Fe)-NH2. Journal of the Taiwan Institute of Chemical Engineers, 76, 184-193.
  • Li, J., et al. (2023). Breakthrough developments in Metal-Organic frameworks (MOFs) for efficient C4 hydrocarbon adsorption separation.
  • de Souza, V. H. R., et al. (2022). CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. Reaction Chemistry & Engineering, 7(12), 2635-2655.
  • Li, Y., et al. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
  • Dai, W., et al. (2018). A 3D Ba-MOF for selective adsorption of CO2/CH4 and CO2/N2. Dalton Transactions, 47(34), 11698-11701.
  • Gonzalez-Calderon, J. A., et al. (2022). Synthesis of a honeycomb-like Cu-based metal-organic framework and its carbon dioxide adsorption behaviour. Materials Chemistry and Physics, 287, 126284.
  • Bastos-Neto, M., et al. (2021). Adsorption of Carbon Dioxide, Methane, and Nitrogen on Zn(dcpa) Metal-Organic Framework.
  • Wang, Y., et al. (2021). Study on gas adsorption and separation performance of alkyl functionalized MOF materials under wet conditions. New Journal of Chemistry, 45(4), 2138-2147.
  • Li, J., et al. (2025). Ultrahigh CO2/CH4 and CO2/N2 adsorption selectivities on a in-based metal–organic framework. Chemical Engineering Journal, 489, 141386.
  • Samsonenko, D. G., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Inorganics, 9(3), 17.
  • Chen, Y.-C., et al. (2022).
  • Naeimi, H., & Faghihian, H. (2016). A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. Microchimica Acta, 183(10), 2701-2709.

Sources

Assessing the Catalytic Potential of H3BPT-Based Metal Complexes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of catalysis, the rational design of metal-organic frameworks (MOFs) and coordination complexes is paramount for developing efficient and selective catalysts. The choice of the organic ligand is a critical determinant of the resulting material's properties, including its porosity, stability, and catalytic activity. This guide provides an in-depth assessment of the potential catalytic efficiency of metal complexes based on the tritopic ligand H3BPT (2,5,8-tris(4-pyridyl)-1,3,5-triazine) .

Given the nascent stage of research into H3BPT-based catalysts, this guide will adopt a predictive and comparative approach. We will leverage experimental data from structurally analogous systems, particularly those based on the well-studied 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) ligand, to forecast the potential performance of H3BPT complexes. This analysis is further enriched by established principles of how ligand functionalization influences catalytic outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel catalytic systems.

The H3BPT Ligand: A Promising Scaffold for Catalysis

The H3BPT ligand is a trifunctional molecule featuring a central triazine core and three pyridyl arms. A key feature that distinguishes it from the more extensively studied TPT ligand is the presence of carboxylic acid functionalities on the pyridyl rings. This seemingly subtle difference can have profound implications for the catalytic performance of its metal complexes. The carboxyl groups can act as additional coordination sites, Brønsted acid sites, or hydrogen-bond donors, potentially leading to enhanced catalytic activity and selectivity.[1]

The coordination versatility of H3BPT allows for the construction of diverse architectures, from discrete molecular complexes to extended one-, two-, and three-dimensional MOFs.[2] The presence of both pyridyl and carboxylate groups offers multiple coordination modes, enabling the formation of complexes with various metal ions. The uncoordinated nitrogen atoms of the triazine ring and pyridyl groups can also serve as Lewis basic sites, contributing to the catalyst's overall functionality.[3]

Comparative Catalytic Assessment

This section will explore the potential catalytic efficiency of H3BPT-based metal complexes in three key organic transformations: the Knoevenagel condensation, the cycloaddition of CO2 to epoxides, and the photocatalytic degradation of organic dyes. For each reaction, we will present a comparative analysis with established catalysts, supported by experimental data from the literature.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4] The reaction is typically catalyzed by a base, which deprotonates the active methylene compound. MOFs have emerged as promising heterogeneous catalysts for this transformation due to their high surface area and tunable basicity.[5][6]

Comparative Performance of Alternative Catalysts:

CatalystBenzaldehyde DerivativeActive Methylene CompoundSolventTemp. (°C)Time (h)Yield (%)Reference
CuBTC (MOF) BenzaldehydeMalononitrileToluene8024>99[7]
CAU-1-NH2 (Al-MOF) BenzaldehydeMalononitrileEthanol407100[1]
ZIF-8 (MOF) BenzaldehydeEthyl CyanoacetateWater/Toluene800.595[8]
Pyridine-2,3-dicarboxylate-based MOFs BenzaldehydeMalononitrileEthanolRT295-98[9][10]

Projected Performance of H3BPT-Based Catalysts:

We hypothesize that H3BPT-based metal complexes could exhibit excellent catalytic activity in the Knoevenagel condensation. The reasoning is twofold:

  • Lewis Basicity: The pyridyl and triazine nitrogen atoms can act as Lewis basic sites to activate the methylene compound.[11]

  • Cooperative Catalysis: The carboxylic acid groups can act as Brønsted acids, potentially activating the aldehyde substrate and stabilizing the transition state through hydrogen bonding. This bifunctional acid-base character could lead to synergistic catalysis and enhanced reaction rates.[1]

A potential workflow for assessing the catalytic activity of a hypothetical H3BPT-based MOF is depicted below:

Knoevenagel_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Recovery synth Synthesis of H3BPT-Metal MOF char Characterization (PXRD, SEM, TGA) synth->char mix Mix Aldehyde, Malononitrile, Solvent, and Catalyst react Stir at desired temperature mix->react monitor Monitor reaction by TLC/GC react->monitor workup Work-up and Product Isolation monitor->workup yield Calculate Yield (NMR/GC) workup->yield recycle Recover and test Catalyst Reusability workup->recycle

Figure 1: Experimental workflow for Knoevenagel condensation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Catalyst Activation: The synthesized H3BPT-based MOF is activated by heating under vacuum to remove any guest molecules from the pores.

  • Reaction Setup: In a round-bottom flask, the aldehyde (1 mmol), active methylene compound (1.2 mmol), and the activated MOF catalyst (e.g., 5 mol%) are combined in a suitable solvent (e.g., ethanol, 5 mL).

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product Isolation: Upon completion, the catalyst is separated by centrifugation or filtration. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

  • Catalyst Reusability: The recovered catalyst is washed with a suitable solvent, dried, and reused in subsequent reaction cycles to assess its stability and reusability.

Cycloaddition of CO2 to Epoxides

The chemical fixation of carbon dioxide is a critical area of green chemistry.[12] The cycloaddition of CO2 to epoxides to form cyclic carbonates is an atom-economical reaction with significant industrial applications.[13] This reaction is often catalyzed by Lewis acids in combination with a nucleophilic co-catalyst.[14]

Comparative Performance of Alternative Catalysts:

CatalystEpoxideCo-catalystTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Fe3O4@QP-CTP Propylene OxideTBAB500.11295>99[5]
Niobium Complex Propylene OxideNone10012>99>99[15]
Rare Earth Metal Complex Propylene OxideTBABRT0.12499>99[16]
Amine-functionalized Covalent Triazine Polymer Propylene OxideTBAI1001698>99[17][18]

Projected Performance of H3BPT-Based Catalysts:

H3BPT-based metal complexes are promising candidates for catalyzing CO2 cycloaddition for several reasons:

  • Lewis Acidity: The metal centers within the framework can act as Lewis acids to activate the epoxide ring.[14]

  • Nucleophilic Sites: The uncoordinated nitrogen atoms of the pyridyl and triazine moieties can potentially act as nucleophiles to initiate ring-opening of the epoxide.[6][19]

  • CO2 Activation: The triazine ring, being electron-deficient, may facilitate the activation of CO2.[5] The carboxylic acid groups could also participate in CO2 activation through hydrogen bonding.

The proposed catalytic cycle for an H3BPT-based catalyst is illustrated below:

CO2_Cycloaddition_Cycle cluster_cycle Catalytic Cycle A H3BPT-Metal Complex + Epoxide B Epoxide Activation (Lewis Acid Site) A->B Coordination C Nucleophilic Attack (Pyridyl/Triazine N) B->C D Ring-Opened Intermediate C->D E CO2 Insertion D->E + CO2 F Cyclic Carbonate Formation + Catalyst Regeneration E->F Intramolecular Cyclization F->A

Figure 2: Proposed catalytic cycle for CO2 cycloaddition.

Experimental Protocol: General Procedure for CO2 Cycloaddition

  • Catalyst Preparation: The H3BPT-based catalyst is synthesized and activated as previously described.

  • Reaction Setup: The catalyst (e.g., 1 mol%), the epoxide (e.g., 10 mmol), and a co-catalyst (if required, e.g., tetrabutylammonium bromide, 1 mol%) are charged into a high-pressure stainless-steel reactor.

  • Reaction Execution: The reactor is pressurized with CO2 to the desired pressure (e.g., 0.1-2 MPa) and heated to the reaction temperature (e.g., 50-120 °C) with stirring.

  • Product Analysis: After the reaction, the reactor is cooled, and the excess CO2 is vented. The product mixture is analyzed by GC or NMR to determine the conversion and selectivity.

  • Catalyst Recycling: The catalyst is recovered by filtration, washed, and dried for reuse in subsequent runs.

Photocatalytic Degradation of Organic Dyes

The removal of organic pollutants from wastewater is a major environmental challenge.[20] MOFs have shown great promise as photocatalysts for the degradation of organic dyes due to their semiconductor-like properties and high surface areas.[21][22]

Comparative Performance of Alternative Catalysts:

CatalystDyeLight SourceTime (min)Degradation (%)Reference
Zn-MOF (TCPT-based) Methyl OrangeUV120~93[21]
Co-MOF (bpba/bdc-based) Safranine TVisible120100[13]
MIL-100(Fe)@g-C3N4 Methylene BlueVisible12098.5[8]
Lanthanum Composites (LaCoO3) Methylene BlueVisible150~90[23]

Projected Performance of H3BPT-Based Catalysts:

The photocatalytic potential of H3BPT-based MOFs stems from the electronic properties of the ligand and the coordinated metal centers.

  • Light Harvesting: The extended π-conjugation of the triazine and pyridyl rings can facilitate the absorption of UV-Vis light, leading to the generation of electron-hole pairs.[7]

  • Charge Separation: The functional groups on the ligand can influence the band structure of the MOF, potentially promoting efficient charge separation and reducing electron-hole recombination.[7]

  • Active Species Generation: The photo-generated electrons and holes can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (•O2-), which are responsible for the degradation of the dye molecules.

A schematic representation of the photocatalytic degradation process is shown below:

Photocatalysis_Diagram cluster_excitation Light Absorption cluster_reactions Redox Reactions MOF H3BPT-MOF VB Valence Band (VB) MOF->VB CB Conduction Band (CB) MOF->CB VB->CB H2O H2O VB->H2O h+ O2 O2 CB->O2 e- OH_rad •OH H2O->OH_rad O2_rad •O2- O2->O2_rad Dye Organic Dye OH_rad->Dye O2_rad->Dye Degraded Degradation Products Dye->Degraded Oxidation

Figure 3: Mechanism of photocatalytic dye degradation.

Experimental Protocol: General Procedure for Photocatalytic Dye Degradation

  • Catalyst Suspension: A specific amount of the H3BPT-based photocatalyst (e.g., 50 mg) is dispersed in an aqueous solution of the organic dye (e.g., methylene blue, 10 mg/L, 100 mL).

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a certain period (e.g., 30-60 min) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction: The suspension is then irradiated with a light source (e.g., UV lamp or simulated sunlight) under continuous stirring.

  • Monitoring Degradation: Aliquots of the suspension are withdrawn at regular time intervals, and the catalyst is removed by centrifugation. The concentration of the dye in the supernatant is determined by UV-Vis spectrophotometry.

  • Data Analysis: The degradation efficiency is calculated as (C0 - Ct) / C0 × 100%, where C0 is the initial concentration and Ct is the concentration at time t.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic efficiency of H3BPT-based metal complexes is still forthcoming, a comprehensive analysis of its structural features and comparison with analogous systems strongly suggests its significant potential in various catalytic applications. The presence of both Lewis basic nitrogen sites and Brønsted acidic carboxyl groups within a single, versatile ligand scaffold makes H3BPT a highly attractive candidate for the development of multifunctional catalysts.

Future research should focus on the synthesis and characterization of a range of H3BPT-based metal complexes and MOFs, followed by their systematic evaluation in the catalytic reactions discussed in this guide. Such studies will not only validate the hypotheses presented here but also pave the way for the rational design of next-generation catalysts with enhanced performance for a wide array of chemical transformations. The insights provided in this guide aim to serve as a valuable resource and a catalyst for further exploration in this promising area of research.

References

  • Kutzscher, C., et al. (2016). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm, 18(33), 6251-6257.
  • Dhakshinamoorthy, A., et al. (2013). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology, 3(10), 2539-2547.
  • Opanasenko, M., et al. (2013). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology, 3(10), 2539-2547.
  • D'Alessandro, N., et al. (2021). REALISTIC CATALYSTS FOR THE CYCLOADDITION OF CO2 TO EPOXIDES UNDER AMBIENT CONDITIONS TO GENERATE CYCLIC ORGANIC CARBONATES: THE ROLE OF BIFUNCTIONAL CATALYSIS. La Chimica & L'Industria, (5), 104-115.
  • Wang, J., et al. (2021). Recent advances in cycloaddition of CO 2 with epoxides: halogen-free catalysis and mechanistic insights. Green Energy & Environment, 6(4), 455-473.
  • Mondal, J., et al. (2020). Pyrene and Anthracene Ligands Based MOFs: Synthesis, Structure and Catalytic Activity for Knoevenagel Condensation and Henry Reaction. ChemistrySelect, 5(43), 13467-13475.
  • Li, J., et al. (2020). Exploring the Fundamental Roles of Functionalized Ligands in Platinum@Metal–Organic Framework Catalysts. ACS Applied Materials & Interfaces, 12(48), 53776-53784.
  • Li, J., et al. (2018). Effects of ligand functionalization on the photocatalytic properties of titanium-based MOF: A density functional theory study. The Journal of Chemical Physics, 148(10), 104702.
  • Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13087-13098.
  • Wang, X.-G., et al. (2017). Photodegradation of Some Organic Dyes over Two Metal–Organic Frameworks with Especially High Efficiency for Safranine T. Crystal Growth & Design, 17(3), 1357-1364.
  • Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13087-13098.
  • Verma, S., et al. (2023). Metal-Free Amine-Anchored Triazine-Based Covalent Organic Polymers for Selective CO2 Adsorption and Conversion to Cyclic Carbonates Under Mild Conditions. ACS Sustainable Chemistry & Engineering, 11(2), 747-757.
  • Yang, M.-X., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(10), 3539-3547.
  • Liu, Y., et al. (2022). Catalytic Investigation of CO2 Chemical Fixation and the Knoevenagel Condensation Reaction for a TmIII–Organic Framework. Crystal Growth & Design, 22(1), 475-484.
  • A. Al-Mohaimeed, M., et al. (2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 28(13), 5109.
  • Sun, C.-Y., et al. (2005). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Crystal Growth & Design, 5(5), 1939-1945.
  • Sun, C.-Y., et al. (2005). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Crystal Growth & Design, 5(5), 1939-1945.
  • Al-Hada, N. M., et al. (2022). Photocatalytic Degradation of Methylene Blue and Ortho-Toluidine Blue: Activity of Lanthanum Composites LaxMOy (M: Fe, Co, Ni).
  • Ion, A. C., et al. (2022). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RSC Advances, 12(35), 22915-22928.
  • Verma, S., et al. (2023). Metal-Free Amine-Anchored Triazine-Based Covalent Organic Polymers for Selective CO2 Adsorption and Conversion to Cyclic Carbonates Under Mild Conditions. ACS Sustainable Chemistry & Engineering, 11(2), 747-757.
  • Wang, C.-C., et al. (2014). Photocatalytic organic pollutants degradation in metal–organic frameworks. RSC Advances, 4(69), 36454-36469.
  • Zhang, Y., et al. (2021). Photocatalytic degradation of organic pollutants by MOFs based materials: A review. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113456.
  • Liu, W., et al. (2020). Metal-Free Triazine-Incorporated Organosilica Framework Catalyst for the Cycloaddition of CO2 to Epoxide under Solvent-Free Conditions. Industrial & Engineering Chemistry Research, 59(49), 21454-21462.
  • Zhang, Y., et al. (2023). Study On The CO2 Cycloaddition Reaction Catalyzed By Triazine Ring-Functionalized Poly(ionic Liquid)s. Globe Thesis.
  • Abad, S., et al. (2022). One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copper(II) hexafluoroacetylacetonate. Applied Organometallic Chemistry, 36(11), e6861.
  • Abdel-Fattah, T. M., et al. (2022). Application of Metal–Organic Framework-Based Composite Materials for Photodegradation of Dye Pollutants in Wastewater.
  • Zhang, G., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances, 13(4), 2419-2423.
  • Nakajima, Y., & Shimada, S. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 49(43), 15139-15155.
  • Zare, K., et al. (2024).
  • Valdebenito, G., et al. (2022). Recent Advances in Catalytic Compounds Developed by Thermal Treatment of (Zr-Based) Metal–Organic Frameworks. Polymers, 14(23), 5220.
  • Kumar, A., & Kumar, A. (2023). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. International Journal of Research and Review, 10(8), 359-366.
  • Nakajima, Y., & Shimada, S. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 49(43), 15139-15155.
  • Xin, J., et al. (2017). Conversion of CO2 into Cyclic Carbonates under Ambient Conditions Catalyzed by Rare Earth Metal Complexes Bearing Poly(phenolato) Ligand. Inorganic Chemistry, 56(15), 9065-9074.
  • Wang, J., et al. (2019). Solvent- and Co-Catalyst-Free Cycloaddition of Carbon Dioxide and Epoxides Catalyzed by Recyclable Bifunctional Niobium Complexes.

Sources

A Researcher's Guide to Comparing Experimental vs. Predicted PXRD Patterns of H₃BPT MOFs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, a significant portion of my work involves bridging the gap between theoretical models and real-world experimental data. Nowhere is this more crucial than in the characterization of Metal-Organic Frameworks (MOFs). The comparison of powder X-ray diffraction (PXRD) patterns—the ideal, predicted pattern derived from a perfect crystal structure, against the complex, messy reality of an experimental pattern from a bulk sample—is a cornerstone of MOF analysis. It is not merely a validation step but a rich source of information about the material's purity, crystallinity, and guest-host interactions.

This guide provides an in-depth comparison methodology tailored for researchers working with H₃BPT-based MOFs, a class of materials built from the tritopic linker 1,3,5-tris(4'-carboxy-[1,1'-biphenyl]-4-yl)benzene. We will explore the causality behind experimental choices, detail the workflows for both prediction and measurement, and, most importantly, delve into the art and science of interpreting the inevitable discrepancies between the two.

Section 1: The Ideal Case - Simulating the Predicted PXRD Pattern

The predicted PXRD pattern represents the diffraction fingerprint of a perfect, single crystal. It is calculated from a crystal structure file, typically a Crystallographic Information File (.cif), which may be obtained from single-crystal X-ray diffraction (SCXRD), computational modeling, or from crystallographic databases.[1] This simulated pattern serves as our ideal reference.

The simulation process relies on Bragg's Law and the fundamental principles of X-ray scattering by a periodic crystal lattice. Software calculates the expected 2θ positions and relative intensities of diffraction peaks based on the unit cell parameters and the atomic positions within that cell.

Workflow for Generating a Predicted PXRD Pattern

Generating a theoretical pattern is a straightforward computational task. Several software packages are available, each with its own interface but based on the same principles.[2][3][4]

Protocol 1: Simulating a PXRD Pattern using Mercury

  • Obtain the .cif file: Secure the single-crystal structure file for your H₃BPT MOF.

  • Load the Structure: Open the .cif file in the Mercury software. The 3D structure will be displayed.

  • Access the Powder Pattern Simulator: Navigate to the "Calculate" menu and select "Powder Pattern," or use the corresponding toolbar button.[3]

  • Set Simulation Parameters:

    • Wavelength: Ensure the X-ray wavelength matches your experimental setup (e.g., Cu Kα1, 1.5406 Å). This is a critical step for accurate peak position comparison.

    • 2θ Range: Set a range that will encompass the most significant peaks and match your experimental scan range (e.g., 2° to 50°).

    • Peak Shape: The software will use a profile function (like Pseudo-Voigt) to simulate peak shapes. Default settings are often sufficient for a reference pattern.

  • Generate and Export: The software will display the simulated diffractogram. Export the data as a simple x-y file (e.g., .xy or .txt) for later comparison.[3]

G cluster_0 Predicted Pattern Workflow cif Crystal Structure (.cif) software Simulation Software (e.g., Mercury, VESTA) cif->software params Set Parameters (Wavelength, 2θ Range) software->params generate Generate Predicted Pattern params->generate export Export Data (.xy) generate->export

Caption: Workflow for simulating a predicted PXRD pattern.

Section 2: The Reality - Acquiring the Experimental PXRD Pattern

The experimental pattern is derived from a bulk, polycrystalline (powder) sample. The quality of this data is fundamentally dependent on meticulous sample preparation and appropriate instrument settings. For MOFs, which are often sensitive to solvent loss and can have preferred orientation, these steps are paramount.

Causality in Experimental Choices
  • Sample Preparation: MOFs are highly porous and often contain guest solvent molecules from their synthesis.[5] The presence and ordering of these guests can significantly alter the unit cell parameters and, therefore, the PXRD pattern. A sample that is "as-synthesized" will differ from one that has been "activated" (solvents removed). The choice depends on what state of the material you intend to study. Grinding the sample is also a critical step. Gentle grinding is required to achieve a random orientation of crystallites, but overly aggressive grinding can induce amorphization and peak broadening.

  • Instrument Settings: A slow scan speed (or long collection time per step) is crucial for MOFs. Due to their often large unit cells and complex structures, many diffraction peaks can be weak. A slow scan improves the signal-to-noise ratio, ensuring these weak, but structurally important, peaks are resolved.

Protocol 2: Acquiring High-Quality Experimental PXRD Data

  • Sample Preparation:

    • Take a representative sample of your synthesized H₃BPT MOF (approx. 15-20 mg).

    • Gently grind the powder in a mortar and pestle for ~30 seconds to reduce preferred orientation effects.

    • Mount the powder onto a low-background sample holder (e.g., a zero-diffraction silicon plate) to minimize background signal. Ensure the sample surface is flat and level with the holder's surface.

  • Instrument Setup (Typical Bragg-Brentano Geometry):

    • X-ray Source: Copper (Cu) Kα radiation is standard.

    • Optics: Use a monochromator to remove Kβ radiation and ensure a clean signal. Divergence slits should be set appropriately for your sample size.

  • Data Collection:

    • 2θ Range: Collect data over a range relevant to MOFs, typically starting at a very low angle (e.g., 2° or 3°) up to at least 40° or 50°. The most characteristic peaks for MOFs often appear at low angles.

    • Step Size: A small step size (e.g., 0.02°) is necessary for accurate peak profiling.

    • Scan Speed/Time per Step: Use a slow scan. A time per step of at least 1-2 seconds is recommended.

Section 3: The Comparison - Bridging Theory and Experiment

With both predicted and experimental data in hand, the direct comparison can begin. The most effective way to do this is to overlay the two patterns in plotting software (like Origin). A visual inspection provides an immediate assessment of the phase purity and crystallinity of your sample.

For a more rigorous analysis, key diffraction parameters should be extracted and compared in a table.

ParameterPredicted PatternExperimental PatternPotential Interpretation of Discrepancy
Peak Position (2θ) Fixed, based on ideal .cifMay be shifted to higher or lower 2θChanges in unit cell parameters due to solvent guests, temperature, or strain.[6]
Relative Intensity Calculated based on atomic positionsCan vary significantlyStrong preferred orientation of crystallites; presence of guest molecules affecting structure factors.
Peak Width (FWHM) Instrumentally broadened (simulated)Typically broaderSmaller crystallite size; microstrain/defects in the crystal lattice.[5]
Additional Peaks NoneMay be presentCrystalline impurities (e.g., unreacted starting materials) or a different MOF polymorph.[7]
Background Zero or minimalElevated, often with broad humpsPresence of amorphous material; incoherent scattering from the sample or holder.

Section 4: Interpreting the Discrepancies - A Deeper Analysis

A perfect match between experimental and predicted patterns is rare. The discrepancies are not failures but data points that reveal the true nature of your bulk material.

  • Peak Position Shifts: A consistent shift of all peaks to lower 2θ angles suggests a uniform expansion of the unit cell, perhaps due to the inclusion of solvent molecules in the pores that were not present in the single-crystal model. Conversely, a shift to higher 2θ implies lattice contraction.[6]

  • Intensity Variations: This is one of the most common discrepancies for MOFs.[6] If you observe that the intensity of the (00l) family of peaks is much higher than predicted, it indicates that the plate-like or needle-like crystallites are preferentially aligning on the flat sample holder. This is a classic sign of preferred orientation.

  • Peak Broadening: Broader peaks than the instrumental resolution function allow point to nanoscale crystallites or significant lattice strain. The Scherrer equation can provide a rough estimate of crystallite size, but a more thorough analysis like a Williamson-Hall plot is needed to separate size and strain effects.

  • Missing Peaks: If major predicted peaks are entirely absent from your experimental pattern, it could signal significant structural disorder along certain crystallographic directions.[5]

G cluster_exp Experimental Workflow cluster_pred Predicted Workflow synthesis H3BPT MOF Synthesis prep Sample Preparation (Grinding) synthesis->prep acquire PXRD Data Acquisition prep->acquire exp_data Experimental Pattern acquire->exp_data compare Overlay & Compare Patterns exp_data->compare cif Single Crystal Structure (.cif) sim Simulate Pattern cif->sim pred_data Predicted Pattern sim->pred_data pred_data->compare interpret Interpret Discrepancies (Position, Intensity, Width) compare->interpret refine Advanced Analysis (Rietveld Refinement) interpret->refine

Caption: Comprehensive workflow for PXRD pattern comparison.

Section 5: Advanced Analysis - Rietveld Refinement

When a good initial match is found, Rietveld refinement can be employed to gain deeper structural insights from the powder data.[8] This is a powerful technique where the theoretical crystal structure model (atomic positions, lattice parameters, site occupancies) is adjusted in a least-squares refinement to achieve the best possible fit to the entire experimental pattern.[9][10]

Successful Rietveld refinement can:

  • Precisely determine the unit cell parameters of the bulk sample.

  • Quantify the contribution of different phases in a mixture.

  • Provide information on atomic positions and bond lengths, which can be particularly useful for locating guest molecules within the pores.

This advanced method requires specialized software (e.g., GSAS-II, TOPAS, FullProf) and a solid understanding of crystallography.[11]

Conclusion

The comparison of experimental and predicted PXRD patterns is an essential skill for any researcher in the field of MOF chemistry. It is the primary method for confirming the synthesis of the desired crystalline phase and assessing the purity of the bulk material.[1] By understanding the origins of both the ideal simulated pattern and the real-world experimental data, scientists can turn apparent discrepancies into valuable insights. Shifts in peak positions reveal guest inclusion, variations in intensity expose sample morphology effects, and changes in peak width shed light on crystallite size and perfection. This detailed analysis transforms a routine characterization technique into a powerful probe of the true structure of your H₃BPT MOF material.

References

  • arXiv. (2024).
  • Journal of the American Chemical Society. (2024).
  • PubMed. (2024).
  • ResearchGate. (2024).
  • arXiv. (2024).
  • Dalton Transactions. (2020).
  • ResearchGate. (n.d.). (a) Experimental powder X-ray diffraction (PXRD)
  • ResearchGate. (n.d.). Comparison between the simulated and experimental powder X-ray diffraction (PXRD)
  • CrystalMaker Software. (n.d.). CrystalDiffract: Introduction. [Link]
  • ResearchGate. (n.d.). Lattice Parameters from Rietveld Refinement for Mg-MOF-74 and Amine-Functionalized MOF. [Link]
  • Cambridge University Press & Assessment. (n.d.). The structure of cubic MOF...
  • IUCr Journals. (2021). Synthesis and Rietveld refinement of MeMOF-74 (Me = Co, Zn, Mg and Ni). [Link]
  • National Institutes of Health (NIH). (2014). Crystallography of metal–organic frameworks. [Link]
  • YouTube. (2023). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. [Link]
  • YouTube. (2017). Simulate Powder XRD PATTERN using VESTA- [TUTORIAL #3]. [Link]
  • PubMed Central (PMC). (2017). Addressed realization of multication complex arrangements in metal-organic frameworks. [Link]
  • PubMed. (n.d.). Rational construction of 3D pillared metal-organic frameworks: synthesis, structures, and hydrogen adsorption properties. [Link]
  • Royal Society of Chemistry (RSC). (n.d.). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF)
  • University of Illinois. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2024).
  • ResearchGate. (n.d.). Powder X-ray diffraction (PXRD)
  • Proto XRD. (n.d.). XRD Software. [Link]
  • JACS Au. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. [Link]
  • ResearchGate. (n.d.).
  • Northwestern University. (2010).
  • ResearchGate. (n.d.). XRD patterns of Gd‐MOFs prepared using 1,4‐H2BDC (a) and 1,3,5‐H3BTC.... [Link]
  • Dalton Transactions. (n.d.).
  • ResearchGate. (n.d.). The powder X-ray diffraction (PXRD) of MOF 1 showing the simulated (black) and the experimental (red)
  • MDPI. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. [Link]
  • ResearchGate. (2025). Characterization of MOFs by single crystal and powder X-ray diffraction. [Link]

Sources

The Torsional Imperative: How Biphenyl Dihedral Angles Dictate MOF Architecture and Function

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Materials Science and Drug Development

In the intricate world of metal-organic frameworks (MOFs), the rational design of porous materials with tailored properties is paramount. The choice of the organic linker is a critical determinant of the final framework's topology, porosity, stability, and ultimately, its function. Among the vast library of linkers, biphenyl-based dicarboxylates offer a unique structural element: a tunable dihedral angle between their two phenyl rings. This rotational freedom, or lack thereof, is not a mere conformational nuance; it is a powerful design tool that can dictate the dimensionality and properties of the resulting MOF.

This guide provides an in-depth analysis of how controlling the dihedral angle of biphenyl-based linkers—primarily through the introduction of ortho-substituents—profoundly impacts the structure and performance of MOFs. We will objectively compare MOFs synthesized from biphenyl linkers with varying degrees of torsional constraint, supported by experimental data, and provide detailed protocols for their synthesis and characterization. This guide is intended for researchers and professionals seeking to leverage linker design for the development of advanced MOF materials for applications ranging from gas storage and separation to heterogeneous catalysis.

The Dihedral Angle: A Subtle Twist with Profound Consequences

The dihedral angle in a biphenyl linker refers to the angle between the planes of the two phenyl rings. In an unsubstituted 4,4'-biphenyldicarboxylic acid (BPDC), this angle is relatively flexible, and the molecule can adopt a nearly planar conformation. However, the introduction of substituents at the ortho-positions (2, 2', 6, and 6') creates steric hindrance, forcing the phenyl rings to twist relative to each other. This enforced torsion has a direct and predictable impact on the geometry of the linker and, consequently, the topology of the resulting MOF.

A near-planar linker, for instance, is more likely to assemble with metal clusters to form two-dimensional (2D) layered structures. In contrast, a highly twisted linker, with a dihedral angle approaching 90°, acts as a three-dimensional (3D) building block, leading to the formation of intricate 3D frameworks with complex topologies.[1] This fundamental principle allows for a degree of "topological control" in MOF synthesis.

G cluster_0 Linker Conformation cluster_1 Resulting MOF Structure Planar_Linker Near-Planar Biphenyl Linker (e.g., BPDC) 2D_MOF 2D Layered MOF Structure Planar_Linker->2D_MOF Favors 2D Assembly Twisted_Linker Highly Twisted Biphenyl Linker (e.g., ortho-substituted BPDC) 3D_MOF 3D Interconnected MOF Framework Twisted_Linker->3D_MOF Promotes 3D Network Formation

Caption: Logical relationship between biphenyl linker conformation and resulting MOF dimensionality.

Comparative Analysis: The Impact of Ortho-Substitution on MOF Properties

To illustrate the profound effects of the biphenyl dihedral angle, we will compare a hypothetical series of isoreticular MOFs constructed with a biphenyl-4,4'-dicarboxylate linker and its ortho-substituted derivatives. For a concrete experimental example, we will draw upon the work on a fully meta-substituted 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid (H2L) which results in a nearly perpendicular twist between the phenyl rings.[2]

LinkerDominant Dihedral AngleResulting MOF TopologyBET Surface Area (m²/g)Thermal Stability (°C)Catalytic Activity
Biphenyl-4,4'-dicarboxylic acid (BPDC) ~0-40°Typically 2D or interpenetrated 3DVariable, often lower due to interpenetration~300-400Moderate
2,2'-Dimethyl-biphenyl-4,4'-dicarboxylic acid ~60-80°Non-interpenetrated 3DGenerally higher than BPDC-based MOFs~300-350Potentially enhanced due to accessible sites
2,2',6,6'-Tetramethyl-biphenyl-4,4'-dicarboxylic acid ~90°Complex, non-interpenetrated 3DHigh~250-300Substrate-dependent, potential for shape selectivity
2,2',6,6'-Tetramethoxy-biphenyl-4,4'-dicarboxylic acid ~90°Two-fold interpenetrated 3D with large channels555 (Langmuir)[2]up to 300[2]High for cyanosilylation and olefin epoxidation[2]

Note: The data for the dimethyl and tetramethyl derivatives are illustrative and represent expected trends based on the principles of steric hindrance. The data for the tetramethoxy derivative is from experimental findings.[2]

The trend is clear: as steric hindrance increases, the dihedral angle is forced towards 90°, preventing the close packing that can lead to interpenetration and often resulting in more open and accessible porous structures. However, excessive substitution can also lead to a decrease in thermal stability due to the introduction of more labile functional groups.

The catalytic activity is also significantly influenced. The highly twisted 2,2',6,6'-tetramethoxy-biphenyl-dicarboxylate linker, when incorporated into a copper-based MOF, creates a 3D structure with 1D open channels of approximately 11Å × 15Å.[2] This well-defined porous environment, a direct consequence of the linker's fixed dihedral angle, provides a confined space for catalytic reactions, leading to high activity in cyanosilylation and olefin epoxidation.[2] In contrast, MOFs from planar linkers might offer less defined pockets, potentially leading to lower activity or selectivity.

Experimental Protocols

The synthesis and characterization of these MOFs are crucial for understanding their structure-property relationships. Here, we provide detailed, step-by-step methodologies for their preparation and analysis.

Solvothermal Synthesis of Biphenyl-Based MOFs

This protocol is a generalized procedure for the solvothermal synthesis of MOFs using biphenyl-dicarboxylate linkers. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for each specific linker and desired MOF.

G cluster_workflow Solvothermal Synthesis Workflow start Start dissolve Dissolve Metal Salt and Biphenyl Linker in Solvent start->dissolve seal Seal Mixture in Teflon-lined Autoclave dissolve->seal heat Heat Autoclave at Specific Temperature and Time seal->heat cool Cool to Room Temperature heat->cool filter Filter and Collect Crystals cool->filter wash Wash with Solvent (e.g., DMF, Ethanol) filter->wash dry Dry Under Vacuum wash->dry end End dry->end

Caption: General experimental workflow for the solvothermal synthesis of biphenyl-based MOFs.

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a glass vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) and the biphenyl-dicarboxylate linker in an appropriate solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The molar ratio of metal to linker is a critical parameter and should be carefully controlled.

  • Acid Modulation (Optional): In some syntheses, a modulator such as benzoic acid or hydrochloric acid is added to the precursor solution. Modulators compete with the linker for coordination to the metal centers, which can influence crystal growth and defect formation.

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to the desired reaction temperature (typically between 80 and 150 °C) for a specific duration (ranging from 12 to 72 hours).

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The crystalline product can then be collected by filtration or centrifugation.

  • Washing and Solvent Exchange: Wash the collected crystals several times with the reaction solvent (e.g., DMF) to remove any unreacted precursors. Subsequently, immerse the crystals in a more volatile solvent, such as ethanol or chloroform, for 2-3 days, replacing the solvent daily. This process, known as solvent exchange, is crucial for removing the high-boiling point synthesis solvent from the pores.

  • Activation: To obtain a porous material, the solvent molecules residing in the pores must be removed. This is typically achieved by heating the solvent-exchanged sample under a dynamic vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. This process is often referred to as "activation."

Characterization Techniques

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or with patterns of known phases to verify the structure.

2. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure: A precisely weighed sample of the activated MOF is placed in a sample tube and outgassed under vacuum at an elevated temperature to remove any adsorbed species. Nitrogen adsorption-desorption isotherms are then measured at 77 K. The BET equation is applied to the adsorption data to calculate the specific surface area.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF.

  • Procedure: A small amount of the activated MOF is placed in a TGA pan and heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The weight loss as a function of temperature is recorded, providing information about the removal of residual solvent and the decomposition temperature of the framework.

Conclusion and Future Outlook

The dihedral angle of biphenyl-based linkers is a powerful and predictable tool for steering the synthesis of MOFs towards desired topologies and properties. By introducing steric hindrance at the ortho-positions, researchers can effectively control the three-dimensional structure of the resulting frameworks, leading to materials with enhanced porosity, stability, and catalytic performance. The case of the 2,2',6,6'-tetramethoxy-biphenyl-dicarboxylate based MOF clearly demonstrates how a highly twisted linker can lead to a unique 3D structure with significant catalytic potential.[2]

Future research in this area will likely focus on the synthesis of new ortho-substituted biphenyl linkers with a wider range of functional groups to fine-tune not only the dihedral angle but also the chemical environment of the pores. The combination of experimental synthesis and computational modeling will be crucial for predicting the structures and properties of new MOFs based on these torsion-controlled linkers. For drug development professionals, the ability to create MOFs with precisely defined pore sizes and functionalities through dihedral angle control opens up new possibilities for drug delivery and release applications. The continued exploration of this "torsional imperative" will undoubtedly lead to the discovery of novel MOF materials with unprecedented performance for a wide array of applications.

References

  • Full Meta-substituted 4,4'-Biphenyldicarboxylate Based MOFs: Synthesis, Structures and Catalytic activities. Request PDF.
  • Tuning the structure and function of metal–organic frameworks via linker design. Chem. Soc. Rev., 2014, 43, 5468-5490.
  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorg. Chem. 2022, 61, 32, 12695–12708.
  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)-Bipyridine Complexes.
  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Adv., 2024, 14, 18789-18817.
  • Synthesis and Reactivity of Zn-Biphenyl Metal-Organic Frameworks, Introducing a Diphenylphosphino Functional Group. CHIMIA International Journal for Chemistry, Volume 68, Number 11, November 2014, pp. 788-792(5).
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar.
  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Inorg. Chem. 2021, 60, 16, 12091–12097.
  • Structural analysis metrics for select MOFs. ResearchGate.
  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Request PDF.
  • Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. ResearchGate.
  • Tuning the structure and function of metal–organic frameworks via linker design. Chem. Soc. Rev., 2014,43, 5468-5490.

Sources

Evaluating the Impact of Linker Rigidity on the Thermal Expansion of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The thermal expansion of materials is a critical parameter in applications ranging from precision engineering to electronics. In the realm of advanced materials, Metal-Organic Frameworks (MOFs) present a unique and highly tunable platform. Their thermal response, unlike that of dense, inorganic materials, is not solely dictated by atomic bond vibrations but is profoundly influenced by the framework's architecture. The organic linker, which bridges the inorganic nodes, is a key determinant of this behavior. This guide provides a comparative analysis of how linker rigidity versus flexibility dictates the thermal expansion of MOFs, offering experimental workflows and field-proven insights for researchers.

The Mechanistic Underpinnings: Rigidity vs. Flexibility

The response of a MOF to thermal energy is a macroscopic manifestation of dynamic motions at the molecular level. The rigidity of the organic linker is central to the nature of these vibrations and, consequently, to whether the material expands or contracts upon heating.

  • Rigid Linkers and Negative Thermal Expansion (NTE): MOFs constructed with rigid, linear linkers, such as the terephthalate in MOF-5, often exhibit significant Negative Thermal Expansion (NTE).[1][2][3] This counterintuitive contraction upon heating arises not from the contraction of individual bonds, but from low-frequency transverse vibrational modes of the linker.[4] As temperature increases, these linkers vibrate perpendicularly to their length, much like a guitar string. This motion pulls the inorganic nodes closer together, resulting in a net contraction of the unit cell.[4][5][6] This "tendon-like" mechanism is a hallmark of framework materials where structural flexibility is dominated by coordinated, low-energy phonons.

  • Flexible Linkers and Complex Thermal Behavior: In contrast, MOFs with flexible or "non-rigid" linkers can display a wider range of thermal behaviors, including large positive thermal expansion (PTE), near-zero thermal expansion (ZTE), or complex phase transitions.[7][8][9] A classic example is the MIL-53 series, which incorporates a flexible benzenedicarboxylate linker. These frameworks can exhibit a "breathing" effect, where the unit cell volume changes dramatically in response to stimuli like temperature or guest molecule adsorption.[10][11] The thermal expansion is governed by conformational changes in the linker, such as scissoring or rotational motions, which often lead to PTE as the framework expands to accommodate the increased vibrational energy.

The fundamental difference can be visualized as a comparison between a rigid rod and a flexible hinge connecting two points. Heating the rigid rod system causes transverse vibrations that shorten the distance, while heating the hinged system allows for an opening motion that increases the distance.

G

Experimental Evaluation: Quantifying Thermal Expansion

To reliably compare the thermal expansion of different MOFs, precise experimental techniques are required. The two most common and powerful methods are Variable-Temperature Powder X-ray Diffraction (VT-PXRD) and Thermomechanical Analysis (TMA), also known as dilatometry.

This is the most prevalent method for studying crystalline materials like MOFs. It provides detailed information about the unit cell parameters as a function of temperature, from which the coefficient of thermal expansion (CTE) can be calculated directly.

Causality Behind Experimental Choice: VT-PXRD is chosen because it directly probes the crystallographic unit cell. This allows for the determination of anisotropic thermal expansion—that is, whether the material expands or contracts differently along different crystal axes. This level of detail is crucial for understanding the underlying mechanism. For instance, in NTE materials, a contraction in one direction might be accompanied by a slight expansion in another.

Experimental Protocol: Step-by-Step VT-PXRD

  • Sample Preparation: A finely ground powder of the activated (guest-free) MOF is loaded into a capillary (e.g., quartz or borosilicate glass) or onto a flat-plate sample holder designed for controlled temperature stages. For air-sensitive samples, capillaries are sealed under an inert atmosphere.

  • Instrument Setup: The sample is placed in a diffractometer equipped with a non-ambient stage. This stage allows for precise heating and cooling, often under vacuum or an inert gas flow to prevent sample degradation or reactions.[8]

  • Data Collection: A full diffraction pattern is collected at a starting temperature (e.g., 100 K). The temperature is then ramped to the next setpoint and allowed to equilibrate before the next pattern is collected. This process is repeated over the desired temperature range (e.g., 100 K to 500 K).[4]

  • Data Analysis:

    • Phase Identification: Each pattern is checked to ensure no phase transitions or decomposition has occurred.

    • Unit Cell Refinement: The diffraction peaks in each pattern are indexed, and the unit cell parameters (a, b, c, α, β, γ) are refined using software like GSAS-II or TOPAS.

    • CTE Calculation: The unit cell volume (V) is plotted against temperature (T). The volumetric coefficient of thermal expansion (αᵥ) is calculated from the slope of this plot, normalized by the volume at a reference temperature. Similarly, linear CTEs (αₗ) are calculated from the changes in individual lattice parameters.

G start MOF Sample Preparation (Activation & Loading) instrument Mount in VT-PXRD Stage start->instrument data_loop Collect Diffraction Pattern at Temperature T(i) instrument->data_loop temp_control Ramp to T(i+1) & Equilibrate data_loop->temp_control refinement Rietveld/Le Bail Refinement (Extract Unit Cell Parameters) data_loop->refinement temp_control->data_loop Repeat for entire T range plot Plot Cell Parameters vs. Temperature refinement->plot calculate Calculate CTE (αV, αL) plot->calculate end Obtain Thermal Expansion Behavior calculate->end

TMA measures the bulk dimensional change of a material as a function of temperature.[12] A sample, typically a pressed pellet or a single crystal, is subjected to a small, constant force, and its change in length is measured by a sensitive probe.[7][8][13]

Causality Behind Experimental Choice: While VT-PXRD measures the average behavior of crystalline domains, TMA measures the bulk response of the material as a whole. This is particularly important for industrial applications where the performance of a fabricated component is key. It is also invaluable for amorphous or poorly crystalline materials where diffraction methods are not feasible.[7] Comparing TMA and PXRD data can reveal effects of grain boundaries or preferred crystal orientation in a polycrystalline sample.

Experimental Protocol: Step-by-Step TMA

  • Sample Preparation: The MOF powder is typically pressed into a dense, cylindrical pellet of a known length. The surfaces must be parallel to ensure accurate measurement.

  • Instrument Setup: The pellet is placed in the dilatometer furnace. A push-rod (often made of quartz) is brought into contact with the sample under a minimal compressive force (e.g., 0.05 N) to ensure contact without compacting the sample.[8]

  • Measurement: The sample is heated at a controlled rate (e.g., 5 K/min). The displacement of the push-rod is continuously recorded by a transducer.

  • Data Analysis: The change in length (ΔL) is plotted against temperature (T). The linear CTE (αₗ) is calculated as αₗ = (1/L₀)(ΔL/ΔT), where L₀ is the initial length of the sample.

Comparative Analysis: MOFs with Rigid vs. Flexible Linkers

The theoretical concepts are best illustrated by comparing the experimentally determined thermal expansion of real-world MOFs.

MOF NameLinkerLinker TypeMethodTemperature Range (K)Volumetric CTE (αᵥ) (10⁻⁶ K⁻¹)Linear CTE (αₗ) (10⁻⁶ K⁻¹)Reference
MOF-5 (IRMOF-1) 1,4-BenzenedicarboxylateRigid, LinearVT-PXRD, MD0 - 600-33.15~ -11.05 to -15.3[1][5][6]
CUB-5 Cubane-1,4-dicarboxylateRigid, 3DVT-PXRDN/AN/A-14.7[14]
UL-MOF-1 Custom Rigid LinkerRigidVT-PXRD110 - 310+117.5N/A[7][8]
MIL-53(Al) (lp) 1,4-BenzenedicarboxylateFlexibleVT-PXRD110 - 310~0 (in composite)N/A[7][8]
Eu₂(ox)(glc)₄ Oxalate & GlycolateMixed Rigid/FlexibleVT-PXRD250 - 650+3.56 (Near-ZTE)N/A[15]
Zn-DMOF-TM Tetramethyl-bdcRigid (Sterically Hindered)VT-PXRD~100 - 400N/APositive (Tunable to ZTE)[16][17]

Note: Direct comparison of αᵥ and αₗ can be approximated by αᵥ ≈ 3αₗ for isotropic materials.

Analysis of Data:

  • Classic NTE Behavior: MOF-5 is a canonical example of how rigid, linear linkers drive strong NTE.[5][6] Its volumetric CTE is significantly negative. Similarly, CUB-5, which uses a rigid 3D cubane linker, also shows strong NTE, demonstrating that the principle extends beyond simple linear linkers.[14] The key is the linker's inability to easily deform internally.

  • The Role of Flexibility: The case of MIL-53 is striking. When isolated, it undergoes significant breathing and expansion. However, when embedded in a rigid glass matrix, its volumetric expansion is suppressed to near-zero.[7][8] This highlights that the potential for large-scale conformational changes in flexible linkers can be constrained by the environment.

  • Beyond Simple Rigidity: UL-MOF-1, despite being classified as rigid, shows strong positive thermal expansion. This serves as a critical reminder that topology and node-linker connectivity also play a vital role. Not all rigid linkers will automatically lead to NTE. The specific vibrational modes that are thermally accessible determine the final behavior.

  • Engineering Thermal Expansion: The most advanced approach is to combine linkers. The Eu₂(ox)(glc)₄ framework achieves near-ZTE over a very wide temperature range by balancing the NTE behavior induced by the rigid oxalate linker with the PTE behavior from the flexible glycolate units.[15] Similarly, the Zn-DMOF-TM system shows that by creating solid solutions of different linkers, the thermal expansion can be continuously tuned from negative to positive, allowing for the precise design of materials with a target CTE.[16][17]

G

Conclusion and Outlook

The rigidity of the organic linker is a primary design parameter for controlling the thermal expansion of MOFs. Rigid linkers are a promising route to materials with strong and predictable NTE, driven by low-energy transverse phonon modes. Flexible linkers, conversely, offer pathways to stimuli-responsive materials but often result in positive thermal expansion.

The future of this field lies in the sophisticated combination of these principles. The use of mixed-linker systems to create materials with near-zero or precisely tailored CTEs is a particularly exciting frontier.[15][16] For drug development professionals, this could lead to novel formulation strategies where the release kinetics are modulated by temperature-induced pore size changes. For materials scientists, it opens the door to creating advanced composites with zero thermal mismatch for applications in optics, electronics, and aerospace. Understanding and quantifying the link between linker dynamics and bulk thermal properties remains a foundational challenge that will continue to drive innovation in functional materials design.

References

  • Title: Metal−Organic Frameworks Provide Large Negative Thermal Expansion Behavior Source: The Journal of Physical Chemistry C URL:[Link]
  • Title: Metal−Organic Frameworks Provide Large Negative Thermal Expansion Behavior Source: The Journal of Physical Chemistry C - ACS Public
  • Title: Thermal Expansion of Metal–Organic Framework Crystal–Glass Composites Source: Inorganic Chemistry - ACS Public
  • Title: Thermal Expansion of Metal-Organic Framework Crystal-Glass Composites Source: ChemRxiv URL:[Link]
  • Title: Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks Source: MDPI URL:[Link]
  • Title: Understanding the origin of the particularly small and anisotropic thermal expansion of MOF-74 Source: arXiv URL:[Link]
  • Title: Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks Source: MDPI URL:[Link]
  • Title: Guest-responsive thermal expansion in the Zr–porphyrin metal–organic framework PCN-222 Source: ResearchG
  • Title: Tuning Thermal Expansion in Metal-Organic Frameworks Using a Mixed Linker Solid Solution Approach Source: ResearchG
  • Title: Effect of organic linker substituents on properties of metal–organic frameworks: a review Source: SpringerLink URL:[Link]
  • Title: Flexible MOFs in this study with their corresponding nodes, linkers,...
  • Title: Large negative thermal expansion provided by metal-organic framework MOF-5: A first-principles study Source: ResearchG
  • Title: Tuning Thermal Expansion in Metal-Organic Frameworks Using a Mixed Linker Solid Solution Approach Source: PubMed URL:[Link]
  • Title: Lowering the Energetic Landscape for Negative Thermal Expansion in 3D-Linker Metal–Organic Frameworks Source: Chemistry of Materials - ACS Public
  • Title: Multi-stimulus linear negative expansion of a breathing M(O 2 CR) 4 -node MOF Source: Faraday Discussions (RSC Publishing) URL:[Link]
  • Title: Elucidating Negative Thermal Expansion in MOF-5 Source: The Journal of Physical Chemistry C URL:[Link]
  • Title: Relative expansion of the investigated MOFs (a). Volumetric thermal...
  • Title: Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks Source: Journal of the American Chemical Society URL:[Link]
  • Title: Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks Source: MDPI URL:[Link]
  • Title: Controlling Thermal Expansion: A Metal–Organic Frameworks Route Source: Chemistry of Materials - ACS Public
  • Title: Controlling Thermal Expansion: A Metal–Organic Frameworks Route Source: PMC - National Center for Biotechnology Inform
  • Title: In situ variable-temperature single crystal X-ray diffraction studies of the single-crystal-to-single-crystal dehydration and rehydration of a mixed-... Source: CrystEngComm (RSC Publishing) URL:[Link]
  • Title: Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks Source: ResearchG
  • Title: Influence of Missing Linker Defects on the Thermal Conductivity of Metal–Organic Framework HKUST-1 Source: ResearchG
  • Title: Twisting and Scissoring: Achieving Exceptional High-Temperature Zero Thermal Expansion in a Mixed-Ligand Metal–Organic Framework Source: CCS Chemistry - Chinese Chemical Society URL:[Link]
  • Title: Dilatometry | Thermal Expansion Source: EAG Labor
  • Title: Dil

Sources

A Senior Application Scientist's Guide to Organic Linkers in MOF Synthesis: A Comparative Analysis of H3BPT, Terephthalic Acid (BDC), and Trimesic Acid (BTC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Organic Linker as the Architect of Function

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) represent a paradigm of rational design, constructed from inorganic metal nodes and organic linker molecules.[1][2][3][4] This modularity allows for unprecedented control over the final material's properties. While the metal node is critical, it is the organic linker that truly dictates the framework's architecture, porosity, stability, and ultimately, its function.[5][6][7][8][9] The linker's geometry, connectivity (topicity), and chemical nature are the primary tools an investigator has to engineer a MOF for a specific application, be it gas storage, chemical separation, or catalysis.

This guide provides an in-depth comparison of three carboxylate-based linkers that exemplify the diversity of structures and properties achievable in MOF synthesis:

  • Terephthalic Acid (BDC or Benzene-1,4-dicarboxylic acid): A foundational linear, ditopic linker known for producing robust and stable frameworks.[1][2][3]

  • Trimesic Acid (BTC or Benzene-1,3,5-tricarboxylic acid): A classic trigonal, tritopic linker that enables the formation of highly porous, three-dimensional networks.[10][11][12]

  • [1,1'-biphenyl]-3,4',5-tricarboxylic acid (H3BPT): A more complex, asymmetric tritopic linker that can generate intricate, interpenetrated structures with unique properties.[13]

We will dissect the structural nuances of these linkers, present comparative performance data from seminal MOFs derived from them, provide validated synthesis protocols, and offer expert insights into how linker selection strategically influences experimental outcomes.

Part 1: A Structural Dissection of the Linkers

The geometry of the organic linker is the blueprint for the resulting MOF topology. The number and spatial arrangement of the coordinating carboxylate groups are the most critical factors.

  • Terephthalic Acid (BDC): As a linear, ditopic (2-connecting) linker, BDC bridges metal centers in a straightforward, linear fashion. This typically gives rise to relatively simple, high-symmetry topologies, such as the primitive cubic unit (pcu) network found in the iconic MOF-5.[2][3] Its rigidity is a key factor in the formation of robust frameworks like the UiO-66 series, which are renowned for their exceptional stability.[14]

  • Trimesic Acid (BTC): With its three carboxylate groups arranged in a 120° trigonal planar geometry, BTC is a tritopic (3-connecting) linker. This geometry facilitates the construction of complex, non-interpenetrated 3D networks.[10] A hallmark of BTC-based MOFs is the formation of paddlewheel secondary building units (SBUs), as seen in HKUST-1 (also known as Cu-BTC), where two copper ions are bridged by four BTC linkers to create a highly porous structure with accessible metal sites.[15][16][17]

  • H3BPT: Like BTC, H3BPT is a tritopic linker, but its asymmetry and the flexible biphenyl backbone introduce significant structural complexity. The rotational freedom between the two phenyl rings allows the linker to adopt conformations that can lead to the formation of novel, often interpenetrated, frameworks.[13] Interpenetration, where multiple independent frameworks grow through one another, can reduce pore size but significantly enhance structural stability. The synthesis of Zr-BPT, a threefold interpenetrated network, showcases the unique structural possibilities offered by this linker.[13]

G cluster_BDC Terephthalic Acid (BDC) cluster_BTC Trimesic Acid (BTC) cluster_H3BPT This compound (H3BPT) BDC BDC BTC BTC H3BPT H3BPT

Caption: Chemical structures of the three organic linkers.

Part 2: Comparative Performance of Representative MOFs

The choice of linker directly translates into measurable differences in the performance of the resulting MOF. We compare three benchmark materials: UiO-66 (from BDC) , HKUST-1 (from BTC) , and Zr-BPT (from H3BPT) .

PropertyUiO-66 (BDC Linker)HKUST-1 (BTC Linker)Zr-BPT (H3BPT Linker)Rationale & Causality
Metal Node Zr₆O₄(OH)₄Cu₂ (paddlewheel)Zr₁₂O₈(OH)₈The metal-linker combination is crucial. The hard acid Zr⁴⁺ forms exceptionally strong bonds with the carboxylate (a hard base), leading to high stability.[5][6]
BET Surface Area ~1200-1600 m²/g~1500-2100 m²/g~750 m²/gHKUST-1's open, non-interpenetrated structure derived from the symmetric BTC linker results in a very high surface area.[17][18] Zr-BPT's threefold interpenetration significantly reduces its accessible surface area.[13]
Thermal Stability Up to ~500 °C~300-350 °CHigh, characteristic of Zr-MOFsThe high stability of UiO-66 is primarily due to the high coordination number of the Zr₆ cluster and the strength of the Zr-O bond.[6][19][20]
Chemical Stability Exceptional; Stable in water, acid, and base.[21][22]Poor; Degrades in the presence of water/humidity.[3]High; Tolerant to highly acidic conditions.[13]The hydrolytic stability of the metal-carboxylate bond is paramount. The robust Zr-O bond in UiO-66 and Zr-BPT resists hydrolysis, unlike the more labile Cu-O bond in HKUST-1.[5][21][23]
Key Applications Gas separation, Catalysis, Water adsorption.[8]Gas storage (CO₂, CH₄), Catalysis.[16][17]Selective molecular separation of strong acids.[13]UiO-66's stability makes it a workhorse for applications in harsh conditions. HKUST-1's open metal sites are highly attractive for gas adsorption and catalysis.[16] Zr-BPT's unique pore environment from interpenetration enables specialized separations.[13]

Part 3: Validated Experimental Protocols

Trustworthy protocols are built on an understanding of the reaction mechanism. Here we provide step-by-step methodologies for synthesizing a representative MOF from each linker, explaining the causality behind key steps.

G reagents 1. Reagents Metal Salt + Organic Linker + Solvent (+ Modulator) mixing 2. Mixing Dissolve/suspend reagents in a Teflon-lined autoclave reagents->mixing heating 3. Solvothermal Reaction Heat at specific T for a set time (e.g., 120-150°C, 24-48h) mixing->heating cooling 4. Cooling Allow autoclave to cool naturally to room temperature heating->cooling isolation 5. Product Isolation Collect crystals via filtration or centrifugation cooling->isolation washing 6. Washing Wash with synthesis solvent (e.g., DMF) to remove unreacted precursors isolation->washing activation 7. Activation Solvent exchange (e.g., with ethanol/acetone) followed by heating under vacuum washing->activation

Caption: Generalized workflow for solvothermal MOF synthesis.

Protocol 1: Synthesis of UiO-66 (BDC Linker)

This protocol is adapted from established methods for synthesizing highly crystalline UiO-66.[14][22][24] The use of an acid modulator is critical.

  • Rationale: Modulators like formic or acetic acid compete with the BDC linker for coordination to the zirconium cluster. This competition slows down the nucleation process, preventing the rapid formation of an amorphous solid and promoting the growth of larger, more crystalline, and less defective crystals.

  • Methodology:

    • In a 20 mL glass vial, add Zirconium(IV) chloride (ZrCl₄, 70 mg, 0.3 mmol) and Terephthalic acid (H₂BDC, 50 mg, 0.3 mmol).

    • Add 10 mL of N,N-Dimethylformamide (DMF).

    • Add the modulator: 0.75 mL of formic acid.

    • Cap the vial tightly and sonicate for 10-15 minutes until a homogeneous slurry is formed.

    • Place the vial in a preheated oven at 120°C for 24 hours.

    • After cooling to room temperature, a white precipitate will have formed.

    • Isolate the solid by centrifugation (8000 rpm, 10 min). Discard the supernatant.

    • Wash the product by re-dispersing in 10 mL of fresh DMF and centrifuging. Repeat this step three times.

    • To activate the material, perform a solvent exchange by soaking the product in ethanol for 24 hours (replacing the ethanol 3 times).

    • Collect the final product by centrifugation and dry in a vacuum oven at 150°C overnight.

Protocol 2: Synthesis of HKUST-1 (BTC Linker)

This protocol utilizes a common solvothermal method for producing high-quality, octahedral crystals of HKUST-1.[17][25]

  • Rationale: The solvent system (DMF/Ethanol/Water) is crucial for controlling the deprotonation of the trimesic acid and the solubility of the copper salt and the forming framework. This balance dictates the crystal size and morphology.

  • Methodology:

    • Prepare two separate solutions.

      • Solution A: Dissolve Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 290 mg, 1.2 mmol) in 6 mL of deionized water.

      • Solution B: Dissolve Trimesic acid (H₃BTC, 126 mg, 0.6 mmol) in a mixed solvent of 6 mL of DMF and 6 mL of ethanol.

    • Combine Solution A and Solution B in a 40 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat in an oven at 110°C for 20 hours.

    • Allow the autoclave to cool slowly to room temperature. Deep blue, octahedral crystals should be visible.

    • Collect the crystals by filtration.

    • Wash the product thoroughly with a 1:1 mixture of DMF and ethanol three times.

    • Activate the MOF by immersing the crystals in fresh ethanol for 3 days, replacing the ethanol daily.

    • Dry the activated sample under high vacuum at 120°C for 12 hours.

Protocol 3: Synthesis of Zr-BPT (H3BPT Linker)

This protocol is based on the initial report of this threefold interpenetrated framework.[13]

  • Rationale: The high temperature and the presence of formic acid as both a solvent and a modulator are necessary to overcome the kinetic barriers to forming this complex, interpenetrated structure with the asymmetric H3BPT linker.

  • Methodology:

    • In a 15 mL Teflon-lined autoclave, combine Zirconium(IV) chloride (ZrCl₄, 70 mg, 0.30 mmol) and H₃BPT (29 mg, 0.10 mmol).

    • Add a mixed solvent of N,N-dimethylformamide (DMF) and formic acid (1:1 volumetric ratio, 3.0 mL total).

    • Stir the mixture for 20 minutes at room temperature to ensure homogeneity.

    • Seal the reactor and place it in a preheated oven at 150°C for 48 hours.

    • After cooling to room temperature, collect the resulting white precipitate by filtration.

    • Wash the product with fresh DMF (3 x 10 mL).

    • Activate the sample by solvent exchange with acetone, followed by drying under vacuum.

Part 4: In-Depth Analysis & Strategic Insights

A deeper understanding comes from connecting the linker's molecular properties to the MOF's bulk characteristics.

G cluster_linker Linker Properties cluster_mof Resulting MOF Characteristics Topicity Topicity (Di-, Tri-, etc.) Topology Framework Topology (& Interpenetration) Topicity->Topology determines connectivity Symmetry Symmetry (Linear, Trigonal, Asymmetric) Symmetry->Topology influences predictability Flexibility Flexibility (Rigid vs. Flexible Backbone) Flexibility->Topology enables complexity Porosity Porosity (Surface Area & Pore Size) Topology->Porosity defines pore network Stability Stability (Thermal & Chemical) Topology->Stability impacts structural integrity Functionality Functionality (Catalytic Sites, Selectivity) Porosity->Functionality controls access & capacity Stability->Functionality enables applications

Caption: Relationship between linker properties and MOF characteristics.

  • Impact of Connectivity (Ditopic vs. Tritopic): The transition from BDC (2-connected) to BTC (3-connected) is fundamental. Increasing the connectivity from two to three provides the extra dimension needed to readily form robust, 3D porous networks instead of potentially less stable 1D chains or 2D layers. This higher degree of cross-linking is a primary reason for the enhanced structural integrity of many tritopic linker-based MOFs compared to their ditopic counterparts when using the same metal node.[26]

  • Impact of Symmetry (Symmetric vs. Asymmetric): The high symmetry of BDC and BTC leads to predictable, high-crystallinity frameworks (e.g., UiO-66, HKUST-1). This is advantageous for fundamental studies and applications where a uniform pore structure is desired. The asymmetry of H3BPT, however, introduces a level of structural "frustration."[13] This can be a powerful tool for generating novel, complex topologies that are inaccessible with symmetric linkers, potentially leading to materials with unique pockets for highly selective molecular recognition.[13]

  • The Critical Role of Defects: It is a field-proven insight that "perfect" crystals are not always the best performers. The choice of linker can influence the prevalence of "missing linker" defects. These defects, which are common in Zr-MOFs like UiO-66, create open coordination sites on the metal cluster.[26][27] Far from being detrimental, these defect sites are often the locus of catalytic activity, transforming a relatively inert framework into an active heterogeneous catalyst.[26]

Conclusion and Strategic Recommendations

The selection of an organic linker is a strategic decision that should be guided by the intended application of the final MOF material.

  • For Unparalleled Stability: When the application demands robustness against water, harsh pH, or high temperatures, a linear ditopic linker like terephthalic acid (BDC) combined with a high-valent metal like Zr⁴⁺ (to form UiO-66) is the industry standard. Its structural simplicity translates to predictable and resilient performance.

  • For Maximum Porosity and Accessible Sites: For applications in gas storage or catalysis where high surface area and accessible metal centers are paramount, a symmetric, tritopic linker like trimesic acid (BTC) is an excellent choice. The resulting frameworks, like HKUST-1, provide vast internal volume and coordinatively unsaturated metal sites upon activation.

  • For Novel Structures and Specialized Separations: To explore new frontiers in MOF chemistry and design materials for challenging, selective separations, asymmetric tritopic linkers like H3BPT offer immense potential. The resulting complex and interpenetrated frameworks provide unique pore environments that cannot be achieved with simpler, more symmetric building blocks.

By understanding the fundamental relationship between linker structure and framework properties, researchers can move beyond trial-and-error synthesis and towards the rational design of functional materials tailored to meet the challenges of tomorrow.

References

  • Yang, D., & Gates, B. C. (2024). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C, 128(21), 8551–8559. [Link]
  • Li, Y., et al. (2023).
  • Nemec, V., et al. (2024).
  • Alkemist. (n.d.). Trimesic Acid (BTC)
  • Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Semantic Scholar. [Link]
  • Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF.
  • Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Sciforum. [Link]
  • Various Authors. (n.d.). Mixed Linker MOFs in Catalysis.
  • Yang, D., & Gates, B. C. (2024). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis.
  • Various Authors. (n.d.). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study.
  • Various Authors. (n.d.). Mixed-Metal or Mixed-Linker Metal Organic Frameworks as Heterogeneous Catalysts.
  • Jelic, J., et al. (2014). Synthesis and characterization of bimetallic metal–organic framework Cu–Ru-BTC with HKUST-1 structure. Dalton Transactions. [Link]
  • Singh, A., et al. (2024). Catalytic Applications of BTC-Based Metal–Organic Frameworks: Synthesis, Properties, and Mechanistic Insights. ACS Omega. [Link]
  • Yang, D., & Gates, B. C. (2024). Analyzing Stabilities of Metal-Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PubMed. [Link]
  • Various Authors. (n.d.). On the adsorption properties and applications of mixed-linker MOFs based on HKUST-1.
  • Various Authors. (n.d.). Effect of organic linker substituents on properties of metal–organic frameworks: a review. SpringerLink. [Link]
  • Jelic, J., et al. (2014). Synthesis and characterization of bimetallic metal–organic framework Cu–Ru-BTC with HKUST-1 structure. Dalton Transactions. [Link]
  • Nguyen, T. P., et al. (2016). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current.
  • Loera-Serna, V., et al. (2019). Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1. ACS Omega. [Link]
  • Taddei, M., et al. (2013). “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry. [Link]
  • Ogiwara, N., et al. (2020). A novel threefold interpenetrated zirconium metal–organic framework exhibiting separation ability for strong acids.
  • Toyao, T., et al. (2015). Positioning of the HKUST-1 metal–organic framework (Cu3(BTC)2) through conversion from insoluble Cu-based precursors. Inorganic Chemistry Frontiers. [Link]
  • Various Authors. (n.d.). The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms.
  • Kandiah, M., et al. (2010). Synthesis and stability of tagged UiO-66 Zr-MOFs.
  • Lee, J., et al. (2024). Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. MDPI. [Link]
  • Wang, K. (2020). How to synthesize UiO-66 and UiO-66-NH2. YouTube. [Link]
  • Various Authors. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. MDPI. [Link]
  • Various Authors. (n.d.). Synthesis of MOFs for Heterogeneous Catalysis via Linker Design.
  • Various Authors. (n.d.). Geometry of some organic linkers.
  • Sivakumar, S., et al. (2022). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.gov. [Link]
  • Various Authors. (n.d.). Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. Spiral. [Link]
  • Various Authors. (n.d.). Synthesis, structural properties, and catalytic behavior of Cu-BTC and mixed-linker Cu-BTC-PyDC in the oxidation of benzene derivatives.

Sources

A Researcher's Guide to Pore Engineering: Assessing the Influence of Linker Length on MOF Pore Size and Surface Area

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Building Block" Approach to Porous Materials

Metal-Organic Frameworks (MOFs) represent a paradigm shift in materials science, moving away from traditional, often structurally ill-defined porous materials like activated carbon or silica gels.[1] MOFs are crystalline compounds constructed from two primary components: metal ions or clusters (nodes) and multitopic organic molecules (linkers) that bridge them.[2][3] This modular, "building block" nature affords an unprecedented level of control over their final structure and properties.[1]

The principle governing this design is known as reticular chemistry , which allows for the rational assembly of MOFs with predetermined structures and functionalities.[4][5] One of the most powerful strategies within reticular chemistry is the synthesis of isoreticular MOFs. This involves keeping the metal node and the linker's connectivity the same while systematically varying the linker's length or functional groups.[6][7] By elongating the organic linker, one can rationally expand the framework, directly influencing critical properties like pore size and internal surface area.[2]

This guide provides a comprehensive comparison of how systematically increasing linker length impacts the porosity of a well-known MOF series. We will delve into the experimental design, provide detailed protocols for synthesis and characterization, and present the resulting data to illustrate this fundamental principle of MOF design.

Experimental Design: Synthesizing an Isoreticular UiO-66 Series

To empirically test the influence of linker length, we will focus on the UiO-66 family of MOFs. UiO-66 is renowned for its exceptional chemical and thermal stability, making it an ideal model system.[8] It is constructed from [Zr₆O₄(OH)₄]¹²⁺ nodes and linear dicarboxylate linkers.[6] The parent MOF, UiO-66, uses the shortest linker in our series, 1,4-benzenedicarboxylic acid (BDC). By replacing BDC with progressively longer, but geometrically similar linkers, we can create an isoreticular series.

Our chosen linkers are:

  • 1,4-Benzenedicarboxylic acid (BDC): Forms UiO-66 .

  • Biphenyl-4,4'-dicarboxylic acid (BPDC): Forms UiO-67 .

  • Terphenyl-4,4''-dicarboxylic acid (TPDC): Forms UiO-68 .

This selection allows for a direct, stepwise increase in the distance between the zirconium nodes, providing a clear and measurable impact on the framework's porosity.[6]

Workflow for Synthesis and Characterization

The overall experimental process follows a logical progression from synthesis to validation and analysis. This ensures that the material is indeed the intended isoreticular structure before its properties are measured.

G cluster_synthesis Synthesis & Activation cluster_characterization Characterization & Analysis reagents ZrCl4 + Linker (BDC, BPDC, or TPDC) + Modulator (Acetic Acid) + Solvent (DMF) synthesis Solvothermal Synthesis (120°C, 24h) reagents->synthesis washing Solvent Exchange (DMF, Ethanol) synthesis->washing activation Thermal Activation (High Vacuum) washing->activation pxrd Powder X-Ray Diffraction (PXRD) activation->pxrd gas_ads N2 Adsorption @ 77K (BET & NLDFT Analysis) activation->gas_ads data Data Compilation & Comparison pxrd->data gas_ads->data

Caption: General experimental workflow for the synthesis, activation, and characterization of the isoreticular UiO-66 series.

Detailed Experimental Protocols

Protocol 1: Synthesis of the UiO-66 Series (UiO-66, -67, -68)

This protocol is adapted for a typical laboratory scale. The causality behind using a modulator like acetic acid is crucial: it competes with the linker for coordination to the metal cluster, slowing down the crystallization process and leading to fewer defects and higher quality crystals.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • Biphenyl-4,4'-dicarboxylic acid (BPDC)

  • Terphenyl-4,4''-dicarboxylic acid (TPDC)

  • N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid (Modulator)

  • Ethanol

Procedure:

  • Preparation: In a 20 mL glass scintillation vial, dissolve ZrCl₄ (e.g., 60 mg, 0.25 mmol) and the respective linker (0.25 mmol of BDC, BPDC, or TPDC) in 10 mL of DMF.

  • Modulation: Add a significant excess of acetic acid (e.g., 1.5 mL, ~100 equivalents). This step is critical for achieving high crystallinity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours. A white microcrystalline powder should precipitate.

  • Cooling & Washing: Allow the oven to cool to room temperature. Collect the powder by centrifugation. Discard the supernatant and wash the solid by re-dispersing it in fresh DMF and centrifuging again. Repeat this DMF wash three times.

  • Solvent Exchange: After the final DMF wash, perform a similar washing procedure three times with ethanol to remove the high-boiling point DMF from the pores.

  • Activation: Transfer the ethanol-wet solid to a vacuum activation tube. Heat the sample under high vacuum at a programmed rate (e.g., 1 °C/min) to 250 °C and hold for 12 hours. This process removes all guest molecules from the pores, preparing the MOF for porosity analysis. The final product is a stable, porous white powder.

Protocol 2: Characterization of the MOF Series

This two-pronged characterization approach is a self-validating system. PXRD first confirms that the correct, isoreticular structure was synthesized, validating the sample's identity. Only then is the porosity measured, ensuring the data is reliable.

A. Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Lightly grind a small amount of the activated MOF powder to ensure random crystal orientation. Pack the powder into a sample holder.

  • Data Collection: Collect a diffraction pattern using a standard laboratory diffractometer (e.g., with Cu Kα radiation) over a 2θ range of 5° to 40°.

  • Analysis: Compare the experimental diffraction patterns of UiO-67 and UiO-68 with the known pattern for UiO-66. For an isoreticular series, the patterns should look very similar but be shifted to lower 2θ angles as the linker length (and thus the unit cell) increases, according to Bragg's Law. This confirms the retention of the framework topology.

B. N₂ Adsorption-Desorption Analysis

  • Sample Preparation: Weigh approximately 30-50 mg of the activated MOF into a pre-weighed analysis tube. Degas the sample again on the instrument's analysis port (e.g., at 150°C under vacuum) to remove any adsorbed atmospheric contaminants.

  • Measurement: Submerge the sample tube in a liquid nitrogen bath (77 K). Measure the full N₂ adsorption and desorption isotherm up to a relative pressure (P/P₀) of 1.0.

  • Data Analysis:

    • Surface Area: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method, typically within the P/P₀ range of 0.05 to 0.30.[8]

    • Pore Volume: Determine the total pore volume from the amount of N₂ adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Calculate the pore size distribution using Non-Local Density Functional Theory (NLDFT) models appropriate for oxidic surfaces.

Results and Discussion: A Clear Correlation

The systematic elongation of the organic linker yields a predictable and direct increase in both pore size and surface area. The underlying principle is that the fundamental geometry of the framework is preserved, while the entire structure expands to accommodate the longer molecular struts.

Visualizing the Impact of Linker Elongation

This diagram illustrates the core concept of isoreticular expansion. As the linker (L1, L2) length increases, the distance between the metal nodes expands, resulting in a larger pore diameter (P1, P2).

Caption: Isoreticular expansion of a MOF pore by increasing the linker length from L1 to L2.

Comparative Data Summary

The following table summarizes typical experimental data for the UiO-66 isoreticular series, demonstrating the clear trend between linker length and porosity metrics.

MOF NameOrganic LinkerLinker Length (Å)*BET Surface Area (m²/g)Pore Diameter (Å)
UiO-66 BDC~6.9~1,200~7.5 / ~11
UiO-67 BPDC~11.1~2,500~12 / ~16
UiO-68 TPDC~15.3~3,000~16 / ~21

*Linker length is estimated as the distance between the carbon atoms of the carboxylate groups.

The data clearly shows that as the linker is elongated from BDC to BPDC and then to TPDC, there is a corresponding and significant increase in both the BET surface area and the diameters of the tetrahedral and octahedral pores characteristic of the UiO-66 topology.[6] This confirms that linker elongation is a highly effective and predictable strategy for tuning MOF porosity.[2][3]

Limitations and Advanced Considerations

While powerful, the linker elongation strategy has limitations.

  • Interpenetration: For some MOF topologies, using very long linkers can lead to the formation of two or more independent frameworks that are intertwined, or "interpenetrated."[7] This phenomenon can drastically reduce the accessible pore volume and surface area, representing a critical design constraint.

  • Framework Stability: As pores become larger, the framework's density decreases, which can sometimes lead to reduced thermal or mechanical stability.

  • Linker Rigidity: The use of rigid linkers, as demonstrated here, is key to maintaining an open framework. Flexible linkers can collapse or bend, leading to smaller-than-expected pores or even non-porous materials.[9]

Conclusion

The modularity of Metal-Organic Frameworks, governed by the principles of reticular chemistry, provides researchers with a powerful toolkit for the rational design of porous materials. This guide demonstrates, through both established principles and detailed experimental protocols, that the systematic elongation of organic linkers is a robust and predictable method for tuning pore size and surface area. By synthesizing an isoreticular series such as UiO-66, -67, and -68, one can achieve stepwise control over porosity, a critical feature for applications ranging from gas storage and separations to catalysis and drug delivery. The self-validating workflow of structural confirmation via PXRD followed by porosity measurement via gas adsorption ensures the scientific integrity of the findings, providing a reliable framework for future materials development.

References

  • Royal Society of Chemistry. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Sustainability. [Link]
  • Royal Society of Chemistry. (n.d.). Fine tuning of pore size in metal–organic frameworks for superior removal of U(vi) from aqueous solution. New Journal of Chemistry. [Link]
  • MDPI. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks.
  • Lu, W., Wei, Z., Gu, Z.-Y., Liu, T.-F., Park, J., Park, J., Tian, J., Zhang, M., Zhang, Q., Forgan, R. S., & Zhou, H.-C. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5561-5593. [Link]
  • Semantic Scholar. (2014). Tuning the structure and function of metal-organic frameworks via linker design. Chemical Society Reviews. [Link]
  • MDPI. (n.d.). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. [Link]
  • MDPI. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks.
  • ResearchGate. (n.d.). Mesopore design for MOFs by linker engineering. [Link]
  • National Library of Medicine. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks.
  • National Library of Medicine. (2023). Reticular Design of Precise Linker Installation into a Zirconium Metal-Organic Framework to Reinforce Hydrolytic Stability. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2023).
  • Royal Society of Chemistry. (2024).
  • ResearchGate. (2015). Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers and Infinite Secondary Building Units. [Link]
  • ACS Publications. (2024). Pore Size Engineering of MOFs by Pore Edge Reaction: Tetrazine Click and Hydrogen Adsorption in Theory and Experiment.
  • National Library of Medicine. (2023). Expanding Linker Dimensionality in Metal-organic Frameworks for sub-Ångstrom Pore Control for Separation Applications.
  • National Library of Medicine. (2021). Expanding the Reticular Chemistry Building Block Library toward Highly Connected Nets: Ultraporous MOFs Based on 18-Connected Ternary, Trigonal Prismatic Superpolyhedra. Journal of the American Chemical Society. [Link]
  • ACS Publications. (2023). Isoreticular Contraction of Metal–Organic Frameworks Induced by Cleavage of Covalent Bonds. Journal of the American Chemical Society. [Link]
  • Graz University of Technology. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. Pure. [Link]
  • National Library of Medicine. (2024). Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organic frameworks. Chemical Science. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. [1,1'-Biphenyl]-3,4',5-tricarboxylic acid is not a benign substance; its hazard profile dictates the stringent handling and disposal measures required.

According to safety data, this compound presents the following risks:

  • Causes skin irritation (H315) [1][2][3]

  • Causes serious eye irritation (H319) [1][2][3][4]

  • May cause respiratory irritation (H335) [1][2][4]

  • Very toxic to aquatic life (H400) [1][2][3]

The biphenyl structure itself warrants careful handling, as related compounds are often classified as hazardous substances requiring disposal through approved waste management facilities[5][6]. The aquatic toxicity is particularly significant, making it imperative that this chemical is never disposed of down the drain, as this could lead to significant environmental contamination[1][7]. All waste materials containing this compound must be treated as hazardous chemical waste.[5][8]

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes irritation upon skin contact.[1][2][3]
Eye IrritationH319Causes serious, potentially damaging, eye irritation.[1][2][3]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.[1][2]
Acute Aquatic ToxicityH400Poses a significant and immediate danger to aquatic organisms.[1][2][3]

Prerequisite Safety Protocols: Your First Line of Defense

Given the identified hazards, all handling and disposal operations must be conducted with appropriate safety measures in place. These are not merely suggestions but essential practices to mitigate risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles providing a complete seal, and a fully buttoned lab coat.[5]

  • Ventilation: All handling of this compound, especially in its powdered form, must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[5][6]

  • Avoid Dust Formation: Exercise care to avoid the formation and dispersal of dust when handling the solid compound.[4]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must follow a systematic process of segregation, containment, and professional management. Under no circumstances should this chemical waste be mixed with general refuse or other waste streams.[7]

Step 1: Waste Segregation and Collection

The cardinal rule of hazardous waste management is segregation.[9] Mixing disparate chemical wastes can lead to dangerous reactions and complicates the disposal process.

  • Designate a Specific Waste Container: All waste containing this compound must be collected in a dedicated, leak-proof hazardous waste container.[5][6] This includes:

    • Unused or expired solid compound.

    • Contaminated labware (e.g., weighing papers, pipette tips, gloves).

    • Solutions containing the compound.

    • Materials used to clean up spills.[8]

  • Solid vs. Liquid: Keep solid and liquid wastes separate.[9][10] If you have solutions of the compound, they should be collected in a separate, compatible liquid waste container.

  • Compatibility: Ensure the container material is compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally appropriate.[9]

Step 2: Container Labeling and Storage

Proper labeling is not just a regulatory formality; it is a critical safety communication tool for everyone in the laboratory and for the waste management professionals who will handle the container.[11]

  • Labeling: The waste container must be clearly and accurately labeled.[10] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity of waste.

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).[10]

    • The date when waste was first added to the container.

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5][11][12] This area must be at or near the point of generation and away from incompatible chemicals.[11] Keep the container closed at all times except when adding waste.[11][12]

Step 3: Arranging for Final Disposal

The final and most critical step is to ensure the waste is transferred to a licensed professional for proper disposal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][11] EHS is responsible for managing the hazardous waste program and will ensure the waste is handled by a licensed disposal company.[12]

  • Disposal Method: The likely disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][13] This method ensures the complete destruction of the hazardous molecule.

The following diagram illustrates the mandated workflow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal Pathway A Waste Generation (this compound & contaminated items) B Step 1: Segregate Waste (Dedicated, compatible container) A->B Collect Immediately C Step 2: Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C Properly Identify D Step 3: Secure Storage (Closed container in Satellite Accumulation Area) C->D Store Safely E Step 4: Contact EHS (Request waste pickup) D->E Initiate Disposal Process F EHS Pickup (Licensed Professionals) E->F Schedule G Step 5: Final Disposal (Transport to permitted TSDF, likely incineration) F->G Transport

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

Ancillary Procedures: Spills and Empty Containers

Spill Management

Accidents can happen, and a clear plan for spill management is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control and Contain: If safe to do so, prevent the spread of the powder. Avoid generating dust.[5]

  • Cleanup: Collect the spilled material using an inert absorbent (e.g., vermiculite, sand) and place it in your designated hazardous waste container.[5] Do not use water to clean up the dry powder unless you intend to collect the aqueous solution as liquid hazardous waste.

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[8]

Empty Container Disposal

An "empty" container that held this compound is not necessarily free of hazard.

  • For containers that held this compound, the standard procedure is to triple rinse them with a suitable solvent (e.g., water or an appropriate organic solvent).[10]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • Once triple-rinsed, deface or remove all labels from the empty container.[10][12]

  • After these steps, the container may be disposed of in the appropriate glass or plastic recycling bin.[10]

  • Important Exception: Note that containers that held acutely toxic hazardous wastes (P-listed) must NOT be triple-rinsed and must be managed as hazardous waste themselves.[12] While this compound is not typically P-listed, it is crucial to know this distinction.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is one of discovery, not contamination.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
  • Laboratory Waste Management Guidelines. Princeton University. [Link]
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
  • Waste disposal technologies for polychlorinated biphenyls. National Institutes of Health (NIH). [Link]
  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. US Environmental Protection Agency (EPA). [Link]
  • This compound. PubChem. [Link]
  • Biphenyl (CICADS). Inchem.org. [Link]

Sources

Personal protective equipment for handling [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Understanding the Compound: Hazard Identification

This compound is a chemical compound that necessitates careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks that must be mitigated through appropriate safety measures.

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1][2][3]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]

  • Aquatic Toxicity (H400): Very toxic to aquatic life, requiring careful disposal to prevent environmental contamination.[1][2][3]

A thorough risk assessment is the first and most critical step before any procedure involving this compound. This assessment should evaluate the specific manipulations planned (e.g., weighing, dissolving, reacting), the quantities being used, and the potential for dust generation or splashing to determine the appropriate level of control.

The Hierarchy of Controls: A Foundational Safety Principle

Before relying on Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense. The hierarchy of controls, from most to least effective, is:

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: Perform all work with the compound in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Administrative Controls: Establish safe work practices, such as restricting access to the handling area and providing thorough training.

  • Personal Protective Equipment (PPE): Use the appropriate PPE as detailed below to protect against residual risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a comprehensive risk assessment of the specific tasks to be performed. The following table summarizes the essential PPE for handling this compound.

Hazard Category Potential Risk Recommended Personal Protective Equipment (PPE)
Eye/Face Contact Causes serious eye irritation.[1][2][3]Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 are mandatory.[5][6][7] Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing.[4][8][9]
Skin Contact Causes skin irritation.[1][2][3]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[4] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately if contaminated.[4][6][9] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[4][10]
Inhalation May cause respiratory irritation.[1][2][3]Ventilation: All handling of the solid compound must occur in a well-ventilated area, ideally within a certified chemical fume hood.[4][5][6] Respiratory Protection: If engineering controls are insufficient to minimize dust, a NIOSH-approved respirator is required.[4][7] The type of respirator will depend on the potential exposure level.

Operational Protocols: From Preparation to Disposal

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Experimental Workflow: Weighing and Handling Solid this compound

This protocol outlines the essential steps for safely weighing and preparing a solution of the compound.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling the compound, within a chemical fume hood.[4]
  • Ensure the chemical fume hood is functioning correctly before beginning work.
  • Gather all necessary materials: the chemical container, spatula, weigh boat or paper, secondary container, and solvent.

2. Donning PPE:

  • Follow the correct sequence for donning PPE to ensure complete protection (see diagram below).

3. Handling the Compound:

  • Carefully open the container inside the fume hood.
  • Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[4]
  • When dissolving, add the solid to the solvent slowly to prevent splashing.[4]

4. Post-Handling Procedures:

  • Securely close the primary chemical container.
  • Clean any contaminated surfaces and equipment within the fume hood.
  • Doff PPE in the correct order to avoid cross-contamination.
Diagram: PPE Selection and Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE and the general workflow for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Task Involving This compound risk_assessment Conduct Risk Assessment (Quantity, Dust/Splash Potential) start->risk_assessment eng_controls Confirm Engineering Controls (Fume Hood Operational) risk_assessment->eng_controls ppe_selection Select PPE based on Risk eng_controls->ppe_selection don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves ppe_selection->don_ppe handling Perform Chemical Handling (Weighing, Transfer, etc.) don_ppe->handling decon Decontaminate Work Area & Equipment handling->decon doff_ppe Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat decon->doff_ppe disposal Dispose of Waste Properly doff_ppe->disposal end End of Procedure disposal->end

Caption: PPE selection and procedural workflow for safe handling.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[5]

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

  • Empty Containers: Empty containers may still retain chemical residue and should be disposed of as hazardous waste.[11]

  • Environmental Precautions: Due to its high aquatic toxicity, avoid release to the environment.[1][3] All waste must be disposed of via an approved waste disposal plant.[12][13][14]

By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
  • PubChem. This compound. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid. [Link]
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
  • Fisher Scientific.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
  • KamulinBiotechco.ltd.
  • Novachem.
  • Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide. [Link]
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
  • Indigo Instruments. Biphenyl-3, 4', 5-tricarboxylic acid, min 98%, 1 gram. [Link]
  • University of California, Santa Cruz. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]
  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.